Product packaging for C.I. Vat Green 9(Cat. No.:CAS No. 6369-65-9)

C.I. Vat Green 9

Cat. No.: B1584405
CAS No.: 6369-65-9
M. Wt: 546.5 g/mol
InChI Key: KDVDMQVITMTCAH-UHFFFAOYSA-N
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Description

C.I. Vat Green 9 is a useful research compound. Its molecular formula is C34H14N2O6 and its molecular weight is 546.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H14N2O6 B1584405 C.I. Vat Green 9 CAS No. 6369-65-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9,24-dinitrononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6(11),7,9,13,15,17,19,22(27),23,25,28(32),29,33-hexadecaene-12,21-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H14N2O6/c37-33-25-11-9-23-24-10-12-26-32-20(18-4-2-16(36(41)42)14-28(18)34(26)38)6-8-22(30(24)32)21-7-5-19(31(25)29(21)23)17-3-1-15(35(39)40)13-27(17)33/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVDMQVITMTCAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=CC=C4C5=CC=C6C7=C(C=CC(=C57)C8=C4C3=C2C=C8)C9=C(C6=O)C=C(C=C9)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064269
Record name C.I. Vat Green 9
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Molecular Weight

546.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6369-65-9, 61725-94-8
Record name C.I. Vat Green 9
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006369659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I. Vat Green 9
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Record name C.I. Vat Green 9
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Record name Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, nitro derivatives
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemical Identification and Nomenclature

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to C.I. Vat Green 9

This technical guide provides a comprehensive overview of this compound, a synthetic dye belonging to the violanthrone class of vat dyes. It is intended for researchers, scientists, and professionals in drug development and material science who require detailed information on its chemical properties, synthesis, and applications.

This compound is a complex polycyclic aromatic compound. Its primary identifier is CAS number 6369-65-9.[1][2][3] There is some discrepancy in the reported molecular formula across different sources, with PubChem listing C34H14N2O6, while others report C34H15NO4.[2][4] The systematic IUPAC name reflects its complex dinitro-violanthrone structure.[5]

Table 1: Chemical Identifiers for this compound

Identifier Value
Primary CAS Number 6369-65-9[1][2][5][3]
Alternative CAS Numbers 28780-10-1[1][2][4], 61725-94-8[5]
Deprecated CAS Numbers 251318-67-9, 57455-91-1[5][3]
C.I. Number 59850[2][3][4]
EC Number 228-873-5[5][3]

| IUPAC Name | 9,24-dinitrononacyclo[18.10.2.2²,⁵.0³,¹⁶.0⁴,¹³.0⁶,¹¹.0¹⁷,³¹.0²²,²⁷.0²⁸,³²]tetratriaconta-1(31),2,4,6(11),7,9,13,15,17,19,22(27),23,25,28(32),29,33-hexadecaene-12,21-dione[1][5] |

The dye is known by numerous commercial and historical names. A selection of common synonyms is provided below.

Table 2: Common Synonyms of this compound

Synonym
Vat Black BB[2][3][4]
Vat Black BBN[2][4]
Indanthrene Black BB[5][3]
Caledon Black CNB[5][6]
Cibanone Black 2B[5]
Endurol Black 2B[5]
Calcoloid Black BB[5]
Amanthrene Supra Black BBN[5][3]

| Navinon Black BB[5] |

Physicochemical Properties

This compound is a black powder that is insoluble in water.[2][4] It exhibits good lightfastness, a key property for its application in textiles.[1] Its solubility in concentrated acids and certain organic solvents is a critical aspect of its application and analysis.

Table 3: Physicochemical Properties of this compound

Property Value (Source 1) Value (Source 2)
Molecular Formula C34H14N2O6[1][5] C34H15NO4[2][4]
Molecular Weight 546.5 g/mol [1][5] 501.49 g/mol [2][4]
Appearance Black powder[2][4]
Topological Polar Surface Area 126 Ų[5][3]
Density 1.653 g/cm³[3]

| XLogP3 | 7.7[5] | |

Table 4: Solubility and Behavior in Solvents

Solvent / Reagent Solubility / Behavior
Water Insoluble[2][4]
Ethanol Insoluble[2][4]
Concentrated Sulfuric Acid Soluble, forms a dark purple solution[2][4]
Concentrated Nitric Acid Forms a sap green solution[2][4]
2-Chlorophenol, Xylene Soluble[2][4]

| Acetone, Chloroform, Toluene | Slightly soluble[2][4] |

Synthesis and Experimental Protocols

The primary manufacturing method for this compound involves the nitration of violanthrone (also known as purple anthrone or C.I. 59800).[3]

Protocol 1: Synthesis of this compound

This protocol is based on the industrial manufacturing process described for the nitration of violanthrone.

Materials:

  • Violanthrone (Purple Anthrone, C.I. 59800)

  • Nitric Acid (96-98%)

  • Chloroacetic acid (or glacial acetic acid)

  • Ice water

  • Hydrochloric acid (for neutralization)

Procedure:

  • A reaction vessel (nitrification pot) is charged with a chloroacetic acid mother liquor.

  • The temperature is adjusted and maintained at 23-27°C.

  • Violanthrone is added to the vessel and stirred for approximately 30 minutes to create a suspension.

  • Nitric acid (96%) is slowly added to the suspension.

  • The nitration reaction is allowed to proceed for 2 hours at the controlled temperature.

  • Upon completion, the reaction mixture is transferred into ice water to dilute it and precipitate the product.

  • The precipitate is collected via pressure filtration.

  • The resulting filter cake is washed and then neutralized to a pH of 7-8 using hydrochloric acid.

  • The neutralized product is filtered again and washed with water until neutral.

  • The final filter cake is processed, which may include adding a diffusing agent, grinding, and drying to yield the finished this compound dye.[3]

G A Violanthrone (C.I. 59800) C Nitration Reaction (23-27°C, 2h) A->C B Nitric Acid (98%) + Chloroacetic Acid B->C D Precipitation (in Ice Water) C->D Reaction Mixture E Filtration & Washing D->E F Neutralization (pH 7-8) E->F Filter Cake G Final Filtration, Grinding & Drying F->G H This compound G->H Final Product

Caption: Synthesis workflow for this compound via nitration.

Application in Textile Dyeing

This compound is primarily used for dyeing cellulosic fibers such as cotton, viscose, and linen.[4][6] It is also suitable for dyeing silk and wool.[4][6] The application process is characteristic of vat dyes, requiring a reduction step to solubilize the dye, followed by oxidation to fix it within the fiber.

Protocol 2: General Vat Dyeing Process for Cotton

Principle: The insoluble vat dye is converted to its water-soluble "leuco" form using a reducing agent (e.g., sodium hydrosulfite) in an alkaline solution (e.g., sodium hydroxide). The fiber is impregnated with this leuco dye solution. Subsequent exposure to an oxidizing agent or atmospheric oxygen reverts the dye to its original insoluble form, trapping it inside the fiber. This results in high wash and light fastness.

Materials:

  • This compound

  • Cotton fabric

  • Sodium hydroxide (NaOH)

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Oxidizing agent (e.g., hydrogen peroxide, sodium perborate, or atmospheric oxygen)

  • Soaping agent (detergent)

Procedure:

  • Vatting (Reduction): A stock solution of the dye is prepared. In a separate vessel, a solution of sodium hydroxide and sodium hydrosulfite is made. The dye dispersion is added to this reducing bath. The mixture is heated to the recommended temperature (typically 50-60°C) to convert the dye to its soluble leuco form. The leuco form for this compound is purple.[2][4]

  • Dyeing: The cotton material is introduced into the leuco dye bath. The dyeing is carried out for a specified duration (e.g., 30-60 minutes) to allow for the penetration and absorption of the soluble dye into the fibers.

  • Oxidation: After dyeing, the material is removed from the bath and exposed to an oxidizing environment. This can be achieved by rinsing and exposure to air or by treatment with a chemical oxidizing agent. This step converts the soluble leuco dye back to the insoluble parent pigment, fixing it within the fiber. For this compound, this process can change the color from deep green to black.[3][4]

  • Soaping: The dyed material is treated in a hot detergent solution. This final step removes any loose surface dye and helps to stabilize the final shade by promoting dye particle crystallization within the fiber, thereby improving fastness properties.

G A Insoluble Vat Dye (this compound) C Reduction (Vatting) A->C B Reducing Agent (e.g., Na₂S₂O₄) + Alkali (NaOH) B->C D Soluble Leuco Form (Purple) C->D F Dyeing (Penetration & Adsorption) D->F E Cotton Fiber E->F G Oxidation (Air or Chemical) F->G Impregnated Fiber H Insoluble Dye Trapped in Fiber G->H I Soaping (Removal of surface dye) H->I J Final Dyed Fabric I->J

Caption: General workflow for the vat dyeing process.

Safety and Hazards

According to aggregated GHS information, this compound does not meet GHS hazard criteria in most reports. However, as with many industrial chemicals, care should be taken during handling. Contact with skin or eyes may cause irritation, and inhalation of dust particles can irritate the respiratory tract. Improper disposal may lead to environmental pollution.[1]

References

A Technical Overview of C.I. Vat Green 9: Molecular Properties and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of C.I. Vat Green 9, a synthetic dye with applications in various industrial processes. This document elucidates its molecular characteristics, including noted discrepancies in its molecular formula and weight, and outlines a common manufacturing protocol.

Molecular Identity and Physicochemical Properties

This compound is a complex organic molecule, classified as a violanthrone derivative.[1] A notable point of contention in existing literature is the precise molecular formula and, consequently, the molecular weight of this compound. Multiple reputable sources report conflicting data, a critical consideration for any quantitative experimental design or analysis.

One commonly cited molecular formula is C₃₄H₁₄N₂O₆ , corresponding to a molecular weight of 546.5 g/mol .[2][3] Conversely, other sources identify the formula as C₃₄H₁₅NO₄ , with a molecular weight of 501.49 g/mol .[1][4] This discrepancy likely arises from different structural interpretations or the presence of derivatives. For research purposes, it is imperative to reference the specific CAS number (6369-65-9) and consult the certificate of analysis for the particular batch in use.

A summary of the reported quantitative data is presented below for direct comparison.

PropertyValue (Source 1)Value (Source 2)
Molecular Formula C₃₄H₁₄N₂O₆[2][3]C₃₄H₁₅NO₄[1][4]
Molecular Weight 546.5 g/mol [2][3]501.49 g/mol [1][4]
CAS Number 6369-65-9[1][2][3][4]6369-65-9[1][2][3][4]

Synthesis Protocol: Nitration of Violanthrone

The manufacturing of this compound can be achieved through the nitration of Dinaphtho[1,2,3-cd:3',2',1'-lm]perylene-5,10-dione, also known as violanthrone or purple anthrone (C.I. 59800).[1][5] A representative experimental protocol is detailed below.

Materials:

  • Purple anthrone (C.I. 59800)

  • 98% Nitric acid

  • Chloroacetic acid or glacial acetic acid

  • Ice water

  • Hydrochloric acid

  • Diffusing agent

Procedure:

  • Reaction Setup: In a suitable nitrification vessel, add 600 kg of chloroacetic acid mother liquor.

  • Reactant Addition: Heat the mother liquor to 23-27°C and add 80 kg of purple anthrone. Stir the mixture for 30 minutes to ensure suspension.

  • Nitration: Slowly add 80 kg of 98% nitric acid to the suspension. Maintain the temperature and continue the nitration reaction for 2 hours.

  • Precipitation and Filtration: Upon completion of the reaction, transfer the mixture to ice water to dilute and precipitate the product. Filter the precipitate to isolate the crude product.

  • Neutralization: Resuspend the filter cake and beat for 30 minutes. Neutralize the mixture with hydrochloric acid to a pH of 7-8.

  • Washing: Filter the neutralized product and wash with water until the filtrate is neutral.

  • Finishing: The resulting filter cake is then beaten, and a diffusing agent is added. The product is subsequently ground and dried to yield the final this compound dye.[5]

Application Workflow: Vat Dyeing Process

This compound is a vat dye, meaning it is applied to a substrate in a soluble, reduced (leuco) form, and then oxidized to its insoluble, colored state to fix it to the fibers. This process ensures high fastness properties.

G cluster_0 Vat Dyeing Process for this compound A Insoluble Vat Green 9 Pigment B Reduction (e.g., with Sodium Dithionite in Alkali) A->B C Soluble Leuco Salt (Purple) B->C D Application to Substrate (e.g., Cotton Fibers) C->D E Oxidation (Air or Chemical Oxidant) D->E F Insoluble Vat Green 9 (Fixed on Substrate) E->F

Caption: Workflow of the vat dyeing process.

While this compound is primarily an industrial dye, its complex polycyclic aromatic structure and stability may present opportunities for investigation in materials science and photochemistry.[2] However, its direct application in drug development is not documented. Professionals in this field should note its chemical properties and potential for derivatization in the context of developing novel functional molecules.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Vat Green 9

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and manufacturing process of C.I. Vat Green 9 (C.I. 59850), a significant vat dye derived from violanthrone.[1][2] Intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document details the experimental protocols, quantitative data, and process workflows involved in its industrial production.

Introduction

This compound, with the chemical name 16-Nitroanthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, is a complex organic dye valued for its excellent fastness properties on cellulosic fibers.[1][2] Its synthesis is a multi-step process centered around the nitration of violanthrone (also known as purple anthrone or Dinaphtho[1,2,3-cd:3′,2′,1′-lm]perylene-5,10-dione).[3][4][5] The manufacturing process requires precise control of reaction conditions to ensure high yield and purity of the final product.

Synthesis Pathway

The primary route for the synthesis of this compound involves the electrophilic nitration of the violanthrone molecule. This reaction introduces a nitro group onto the aromatic backbone, leading to the desired dye.

Synthesis_Pathway Violanthrone Violanthrone (Purple Anthrone) Nitration Nitration Violanthrone->Nitration NitricAcid Nitric Acid (96%) NitricAcid->Nitration Solvent Chloroacetic Acid (or Glacial Acetic Acid) Solvent->Nitration VatGreen9 This compound Nitration->VatGreen9

Caption: Synthesis pathway of this compound via nitration of violanthrone.

Manufacturing Process

The industrial-scale manufacturing of this compound is a batch process that can be broken down into several key stages: nitration, isolation, purification, and finishing.

Experimental Protocol

The following protocol details a representative industrial batch production of this compound:

  • Reactor Charging: 600 kg of chloroacetic acid mother liquor is charged into the nitration reactor.[4]

  • Temperature Adjustment: The reactor contents are heated to a controlled temperature range of 23-27°C.[4]

  • Violanthrone Addition: 80 kg of violanthrone (purple anthrone, C.I. 59800) is added to the reactor.[4]

  • Dissolution: The mixture is stirred for 30 minutes to ensure complete dissolution and homogeneity.[4]

  • Nitration: 80 kg of 96% nitric acid is slowly added to the reaction mixture. The nitration reaction is allowed to proceed for 2 hours.[4]

  • Quenching and Filtration: Upon completion, the reaction mixture is transferred into ice water to dilute the acid and precipitate the crude product. The precipitate is then collected by press filtration.[4]

  • Washing and Neutralization: The filter cake is washed and then agitated in water for 30 minutes. The pH is neutralized to 7-8 with hydrochloric acid, followed by another press filtration and washing with water until neutral.[4]

  • Finishing: The neutralized filter cake is further processed by adding a diffusing agent, grinding, and finally drying to obtain the finished this compound dye.[4]

Quantitative Data

The following table summarizes the quantitative data for the described manufacturing process.

ParameterValueUnit
Chloroacetic Acid Mother Liquor600kg
Violanthrone (C.I. 59800)80kg
Nitric Acid (96%)80kg
Reaction Temperature23-27°C
Stirring Time (Dissolution)30min
Nitration Time2h
Final Product Yield152kg

Manufacturing Workflow

The following diagram illustrates the logical flow of the this compound manufacturing process.

Manufacturing_Workflow ChargeSolvent Charge Chloroacetic Acid SetTemp Set Temperature (23-27°C) ChargeSolvent->SetTemp AddViolanthrone Add Violanthrone SetTemp->AddViolanthrone Stir Stir for 30 min AddViolanthrone->Stir AddNitricAcid Add Nitric Acid Stir->AddNitricAcid Nitration Nitration (2h) AddNitricAcid->Nitration Quench Quench in Ice Water Nitration->Quench Filter1 Press Filtration Quench->Filter1 WashNeutralize Wash & Neutralize (pH 7-8) Filter1->WashNeutralize Filter2 Press Filtration & Wash WashNeutralize->Filter2 AddDispersant Add Diffusing Agent Filter2->AddDispersant Grind Grinding AddDispersant->Grind Dry Drying Grind->Dry FinalProduct Finished this compound Dry->FinalProduct

Caption: Workflow diagram of the industrial manufacturing process for this compound.

Conclusion

The synthesis and manufacturing of this compound is a well-established industrial process that relies on the nitration of violanthrone. The key to successful production lies in the careful control of reaction parameters and the thorough purification of the final product. This guide provides a detailed technical overview that can serve as a valuable resource for professionals in the field of dye chemistry and manufacturing.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Characteristics of Violanthrone Dyes

This technical guide provides a comprehensive overview of the fundamental characteristics of violanthrone dyes, a class of polycyclic aromatic hydrocarbons known for their unique electronic and photophysical properties. The information presented herein is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, properties, and applications of these compounds.

Core Chemical and Physical Characteristics

Violanthrone, also known as dibenzanthrone, is a large, planar organic molecule that serves as a foundational structure for a range of vat dyes and functional organic materials.[1] Its rigid, conjugated system is responsible for its intense color and its notable semiconducting and photophysical properties.[2]

Chemical Structure

The core structure of violanthrone consists of a nonacyclic diketone.[3] X-ray crystallography has confirmed that the molecule is planar with C2v symmetry.[1] The general structure of violanthrone and its important derivative, 16,17-dihydroxyviolanthrone, are foundational for further chemical modifications.[2] The solubility of the parent violanthrone is low in most organic solvents, which has led to the development of derivatives, such as those with alkoxy or other functional groups, to improve processability.[2] For example, Violanthrone-79 is a derivative featuring two octyloxy chains, which enhance its solubility.[4][5]

Physicochemical Properties

Violanthrone and its derivatives are typically dark-colored solids with high melting points, reflecting their large, rigid aromatic structures.[1][6] The addition of side chains, as in Violanthrone-79, can alter these properties. A summary of key physicochemical data is presented in Table 1.

PropertyViolanthroneViolanthrone-79Reference(s)
IUPAC Name Anthra[10,1,2-cde]benzo[rst]pentaphene-5,10-dione30,34-bis(octyloxy)nonacyclo[...]tetratriaconta[...]hexadecaene-12,21-dione[1][5]
Other Names Dibenzanthrone, Vat Dark Blue BO16,17-Bis(octyloxy)anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione[1][7]
CAS Number 116-71-285652-50-2[1][5]
Molecular Formula C₃₄H₁₆O₂C₅₀H₄₈O₄[1][7]
Molar Mass 456.49 g/mol 712.91 g/mol [1][7]
Appearance Dark blue solid / Blue-black powderAmber to dark purple to black powder/crystal[1][6]
Melting Point 492 °C (decomposes)Not specified[1]
Density 1.53 g/cm³Not specified[1]
Solubility Insoluble in ethanol; slightly soluble in chloroform, toluene, xylene.[6]Soluble in chloroform.[8][6][8]

Synthesis of Violanthrone Dyes

The synthesis of violanthrone typically involves the dimerization of benzanthrone.[1][3] This process is often carried out via an alkali fusion condensation.[6] Derivatives can be synthesized from the parent violanthrone or its hydroxylated analogues. For instance, substituted violanthrenes can be produced from Violanthrone-79 through a reductive aromatization and functionalization strategy.[4]

SynthesisWorkflow cluster_start Starting Materials cluster_process Core Synthesis cluster_product Intermediate Product cluster_modification Derivatization cluster_final Final Products Benzanthrone Benzanthrone AlkaliFusion Alkali Fusion (e.g., KOH) Benzanthrone->AlkaliFusion Dimerization Violanthrone Violanthrone AlkaliFusion->Violanthrone ReductiveArom Reductive Aromatization & Functionalization Violanthrone->ReductiveArom e.g., using Violanthrone-79 Derivatives Functionalized Violanthrene Derivatives ReductiveArom->Derivatives

Caption: General synthesis workflow for violanthrone and its derivatives.

Photophysical Properties

The extensive π-conjugated system of violanthrone dyes gives rise to their strong absorption in the visible and near-infrared regions.[2] Their photophysical properties can be tuned by chemical modification. Aggregation behavior in solution can also significantly impact their absorption spectra, leading to blue-shifted H-type aggregates or red-shifted J-type aggregates.[9][10]

PropertyViolanthrone (V1)Violanthrone-79 (V79) / Violanthrone-78 (VO-78)Reference(s)
Absorption Max (λ_max) Not specified~580-652 nm (monomer in chloroform/toluene)[9][11][12]
Emission Max (λ_em) Not specified~635 nm (for VO-78)[12]
Fluorescence Quantum Yield (Φ_f) 0.01Low fluorescence yield in solid state[11][13]
Molar Extinction Coefficient (ε) Not specified27,600 M⁻¹cm⁻¹ at 635 nm (in toluene)[11]
Excited State Lifetime (τ) Not specified4.97 ns (singlet, in toluene); 100 ps (singlet, in film)[11]

Applications in Research and Drug Development

While traditionally used as industrial dyes, the unique properties of violanthrone derivatives have opened up applications in materials science and biomedicine.

  • Organic Electronics: Violanthrone and its derivatives are investigated as n-type organic semiconductors for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[2][8][14] Their strong absorption in the visible and NIR regions and tunable HOMO-LUMO gaps are advantageous for these applications.[2][15]

  • Drug Development & Bio-imaging: The fluorescent properties of some violanthrone derivatives make them potential candidates for use as fluorescent probes in biological imaging.[15] Furthermore, Violanthrone-79 has been identified as an n-channel organic semiconductor with potential applications related to glioblastoma, suggesting a possible role in targeted therapies or diagnostic tools.[14] However, specific signaling pathways directly modulated by violanthrone dyes for therapeutic effects are not yet well-elucidated in the available literature. Research in this area is still emerging.

StructurePropertyApplication Structure Core Chemical Structure (Planar, π-Conjugated System) Modification Chemical Modification (e.g., Alkoxy Chains) Structure->Modification Properties Tunable Properties: • Solubility • Photophysical (λ_max, Φ_f) • Electronic (HOMO/LUMO) Structure->Properties Determines Modification->Properties Modifies Applications Applications Properties->Applications App_Electronics Organic Electronics (OPVs, OFETs) Applications->App_Electronics Leads to App_Bio Biomedical Research (Bio-imaging, Drug Dev.) Applications->App_Bio Leads to

Caption: Relationship between structure, properties, and applications of violanthrones.

Experimental Protocols

Synthesis of Violanthrone from Benzanthrone

This protocol is based on the established method of alkali fusion condensation.[3][6]

  • Preparation: In a suitable reaction vessel, create a melt of potassium hydroxide and sodium acetate in a high-boiling point solvent such as refined naphthalene.

  • Condensation: Gradually add benzanthrone to the molten mixture under agitation while maintaining a high temperature (e.g., >200 °C). The reaction involves the dimerization of two benzanthrone molecules.

  • Work-up: After the reaction is complete, cool the mixture and recover the solvent (e.g., by steam distillation).

  • Purification: The crude violanthrone product is then subjected to purification steps, which may include washing, filtration, and treatment with oxidizing agents to yield the final pigment.

Photophysical Characterization (UV-Vis and Fluorescence Spectroscopy)

This protocol outlines the general steps for analyzing the absorption and emission properties of a violanthrone derivative in solution.[10][12]

  • Sample Preparation: Prepare a series of solutions of the violanthrone dye in a suitable solvent (e.g., chloroform or toluene) at various concentrations (e.g., 10⁻⁷ to 10⁻³ M).[9][12]

  • UV-Vis Spectroscopy:

    • Use a dual-beam spectrophotometer.

    • Fill a 1 cm path length quartz cuvette with the solvent to record a baseline.

    • Record the absorption spectra of each sample solution over a relevant wavelength range (e.g., 350-850 nm).[10]

    • Identify the absorption maximum (λ_max) and analyze spectral shifts as a function of concentration to study aggregation phenomena.[9]

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer.

    • Excite the sample at its absorption maximum (λ_max).

    • Record the emission spectrum over a wavelength range red-shifted from the excitation wavelength.

    • Identify the emission maximum (λ_em).

  • Quantum Yield Determination (Relative Method):

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the violanthrone sample and a standard reference dye with a known quantum yield (e.g., anthracene or a commercial dye like Alexa Fluor 647).[13][16][17]

    • Ensure the absorbance of both solutions at the excitation wavelength is low (<0.1) to avoid inner filter effects.

    • Calculate the quantum yield (Φ_s) of the sample using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, n is the refractive index of the solvent, and the subscripts 's' and 'r' refer to the sample and reference, respectively.

CharacterizationWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition start Start: Violanthrone Sample prep 1. Prepare Solutions (Varying Concentrations in Solvent) start->prep uv_vis 2a. UV-Vis Spectroscopy prep->uv_vis fluor 2b. Fluorescence Spectroscopy prep->fluor abs_max Determine λ_max (Absorption Maximum) uv_vis->abs_max em_max Determine λ_em (Emission Maximum) fluor->em_max abs_max->fluor Use λ_max for excitation qy 3. Determine Quantum Yield (Φ_f) (Relative to Standard) abs_max->qy em_max->qy end_node End: Photophysical Profile qy->end_node

Caption: Experimental workflow for photophysical characterization of violanthrone dyes.

References

A Technical Guide to the Spectroscopic Characterization of C.I. Vat Green 9

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for C.I. Vat Green 9 (C.I. 59850), a complex violanthrone-derived vat dye. Due to the compound's inherent properties, such as poor solubility, obtaining and interpreting a complete set of spectroscopic data presents significant challenges. This document compiles available information and provides predicted data based on the known chemical structure, alongside standardized experimental protocols for its analysis.

Chemical Structure and Properties

This compound is a large, polycyclic aromatic ketone. Its identity is well-established, though some discrepancies in molecular formula exist in literature. The most commonly cited structure corresponds to a dinitro derivative of violanthrone.

  • IUPAC Name: 9,24-dinitrononacyclo[18.10.2.2²,⁵.0³,¹⁶.0⁴,¹³.0⁶,¹¹.0¹⁷,³¹.0²²,²⁷.0²⁸,³²]tetratriaconta-1(31),2,4,6(11),7,9,13,15,17,19,22(27),23,25,28(32),29,33-hexadecaene-12,21-dione[1][2]

  • CAS Number: 6369-65-9[1][2][3]

  • Molecular Formula: C₃₄H₁₄N₂O₆[1][2][3]

  • Molecular Weight: 546.5 g/mol [1][2]

  • Description: A deep green to black powder, this compound is a vat dye, meaning it is applied to a substrate in a soluble reduced (leuco) form before being oxidized back to its insoluble, colored state.[1][4][5] It is known for its high stability and good lightfastness.[1] Its insolubility in water and common organic solvents like ethanol is a key characteristic.[4]

Spectroscopic Data

Direct experimental spectra for this compound are not widely published. The data presented below is a combination of predictions based on its chemical structure and data from analogous compounds.

The extensive conjugated system of aromatic rings and carbonyl groups in Vat Green 9 is expected to result in strong absorption in the visible region of the electromagnetic spectrum. Spectrophotometric analysis is complicated by the dye's insolubility, which can cause significant light scattering. Analysis is typically performed on the water-soluble, reduced (leuco) form of the dye, which will have a different absorption spectrum than the oxidized, insoluble pigment.

Table 1: Predicted UV-Vis Spectroscopic Data for this compound

Parameter Predicted Value/Range Comments
λmax (Visible) 550 - 700 nm A broad absorption band is expected due to the large, complex chromophore. The exact maximum depends on the solvent and aggregation state.

| λmax (UV) | 250 - 400 nm | Multiple sharp peaks are anticipated, corresponding to π → π* transitions within the polycyclic aromatic system. |

The IR spectrum is dominated by signals from its core functional groups: aromatic rings, ketones, and nitro groups.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Comments
3100 - 3000 C-H Stretch Aromatic Characteristic of C-H bonds on the aromatic rings.
1650 - 1630 C=O Stretch Polycyclic Ketone Strong absorption typical for conjugated ketones in a large ring system.
1600 - 1450 C=C Stretch Aromatic Ring Multiple sharp bands indicating the complex aromatic structure.
1550 - 1510 N-O Asymmetric Stretch Nitro (NO₂) Strong absorption, characteristic of the nitro groups.
1360 - 1330 N-O Symmetric Stretch Nitro (NO₂) Strong absorption, confirming the presence of nitro groups.

| 900 - 675 | C-H Bending | Aromatic (Out-of-plane) | Pattern can give information on the substitution of the aromatic rings. |

High-resolution ¹H and ¹³C NMR data for this compound are not publicly available. Obtaining such data is exceptionally challenging due to:

  • Poor Solubility: The compound is insoluble in most common deuterated solvents.

  • Molecular Complexity: The structure contains 14 protons in very similar, complex aromatic environments, which would lead to a crowded and difficult-to-resolve ¹H NMR spectrum.

  • Aggregation: In solution, large planar molecules like this tend to aggregate, leading to significant peak broadening.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a compound like this compound.

  • Sample Preparation (Insoluble Form):

    • Accurately weigh approximately 1 mg of this compound.

    • Disperse the sample in 100 mL of a suitable solvent in which it is sparingly soluble (e.g., 2-Chlorophenol, Xylene).[4]

    • Use an ultrasonic bath for 15-20 minutes to create a fine, uniform suspension. Note: This spectrum will be affected by light scattering.

  • Sample Preparation (Soluble Leuco Form):

    • Prepare an alkaline solution of a reducing agent (e.g., sodium dithionite in 1M NaOH).

    • Disperse a small amount of this compound in the solution and heat gently (e.g., 50-60 °C) until the color changes, indicating reduction to the soluble leuco form.

    • Dilute the solution with deoxygenated water to an appropriate concentration for analysis.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Scan the sample from 200 to 800 nm.

    • Use the pure solvent or the reducing solution as the reference blank.

    • Record the absorbance maxima (λmax).

  • Sample Preparation (KBr Pellet):

    • Thoroughly dry the this compound sample and spectroscopic grade Potassium Bromide (KBr) powder to remove any moisture.

    • In an agate mortar, grind 1-2 mg of the dye sample with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Acquire a background spectrum of the empty sample chamber.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Identify the wavenumbers of key absorption peaks.

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a complex dye like this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound (Solid Powder) Prep_UV Dispersion in Solvent or Reduction to Leuco Form Sample->Prep_UV Prep_IR Grinding with KBr & Pressing into Pellet Sample->Prep_IR Prep_NMR Attempted Dissolution in Deuterated Solvent Sample->Prep_NMR Acq_UV UV-Vis Spectrophotometer Prep_UV->Acq_UV Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_NMR High-Field NMR Spectrometer Prep_NMR->Acq_NMR Analysis_UV Identify λmax (π → π* transitions) Acq_UV->Analysis_UV Analysis_IR Identify Functional Groups (C=O, NO₂, Ar-H) Acq_IR->Analysis_IR Analysis_NMR Assess Solubility & Signal Broadening Acq_NMR->Analysis_NMR Report Final Spectroscopic Characterization Report Analysis_UV->Report Analysis_IR->Report Analysis_NMR->Report

Workflow for Spectroscopic Analysis of this compound.

References

The Photochemical Landscape of C.I. Vat Green 9: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide explores the core photochemical properties of C.I. Vat Green 9. While specific photophysical data for this compound is limited in publicly accessible literature, this document extrapolates its probable characteristics based on its classification as a violanthrone derivative and provides a framework for its experimental investigation.

This compound, a synthetic dye belonging to the violanthrone class, is primarily utilized in the textile industry for its robust dyeing properties and notable lightfastness.[1] Its core structure, derived from violanthrone, provides a foundation for understanding its potential photochemical behavior.[2][3][4] The chemical formula for this compound is reported as both C34H14N2O6 and C34H15NO4, indicating potential variations in its exact structure or the presence of different isomers.[1][3][4]

Core Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, solubilization, and for designing experimental protocols.

PropertyValueSource
C.I. Name Vat Green 9[4]
C.I. Number 59850[4]
CAS Number 6369-65-9[1]
Molecular Formula C34H14N2O6 / C34H15NO4[1][3][4]
Molecular Weight ~501.49 - 546.48 g/mol [4][5]
Appearance Black powder[4]
Solubility Insoluble in water and ethanol. Soluble in 2-chlorophenol, 1,2,3,4-tetrahydronaphthalene, and xylene. Slightly soluble in acetone, chloroform, pyridine, and toluene.[4]

Photochemical and Photophysical Characteristics (Inferred)

ParameterInferred Value/CharacteristicRationale/Comparative Data
Absorption Maxima (λmax) Expected in the range of 500-750 nmBased on the wide absorption bands of other violanthrone derivatives.[6]
Molar Extinction Coefficient (ε) Potentially high (e.g., ~4.7 x 10^4 L mol⁻¹ cm⁻¹)A dicyanomethylene violanthrone derivative shows a high extinction coefficient.[6]
Emission Maxima (λem) Expected in the red to near-infrared regionViolanthrone derivatives are being explored for applications requiring emission in this range.
Fluorescence Quantum Yield (ΦF) Likely to be low to moderateMany vat dyes exhibit low fluorescence quantum yields due to efficient non-radiative decay pathways.
Photostability Good lightfastness reported for dyeing applications.[1]

Experimental Protocols

To facilitate further research into the photochemical properties of this compound, detailed methodologies for key experiments are provided below.

UV-Vis Absorption Spectroscopy

This protocol outlines the steps to determine the absorption spectrum and molar extinction coefficient of this compound.

Objective: To determine the wavelength(s) of maximum absorbance (λmax) and the molar extinction coefficient (ε) of this compound in a suitable solvent.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., 2-chlorophenol or other suitable organic solvent)

  • Dual-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Preparation of Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will result in absorbance values between 0.1 and 1.0.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up.[7] Set the wavelength range (e.g., 300-800 nm).[8]

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.[8]

  • Sample Measurement: Record the absorption spectra of each of the diluted solutions.

  • Data Analysis:

    • Identify the λmax from the spectra.

    • Using the Beer-Lambert law (A = εcl), plot a calibration curve of absorbance at λmax versus concentration.

    • The molar extinction coefficient (ε) can be calculated from the slope of the calibration curve.

G cluster_prep Solution Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis prep1 Weigh this compound prep2 Dissolve in Solvent (Volumetric Flask) prep1->prep2 prep3 Prepare Serial Dilutions prep2->prep3 meas3 Measure Absorbance of Diluted Samples prep3->meas3 meas1 Set Wavelength Range (e.g., 300-800 nm) meas2 Measure Blank (Solvent) meas1->meas2 meas2->meas3 an1 Identify λmax meas3->an1 an2 Plot Absorbance vs. Concentration an1->an2 an3 Calculate ε from Slope an2->an3

Fig. 1: Workflow for UV-Vis Absorption Spectroscopy.
Fluorescence Quantum Yield Determination (Comparative Method)

This protocol describes the determination of the fluorescence quantum yield (ΦF) of this compound relative to a known standard.

Objective: To determine the fluorescence quantum yield of this compound by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials:

  • This compound solution of known absorbance

  • Fluorescence standard solution with known quantum yield (e.g., Rhodamine 6G, Quinine Sulfate)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Standard and Sample Preparation: Prepare a series of dilute solutions of both the standard and this compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[9][10]

  • Absorbance Measurement: Measure the absorbance of all solutions at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to be the same for both the standard and the sample.

    • Record the fluorescence emission spectrum for each solution.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • The fluorescence quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscript "std" refers to the standard.

G cluster_prep Sample Preparation cluster_fluor Fluorescence Measurement cluster_analysis Data Analysis A Prepare Dilute Solutions of Sample and Standard B Measure Absorbance at Excitation Wavelength (<0.1) A->B C Record Emission Spectra at Same Excitation Wavelength B->C D Integrate Fluorescence Intensity C->D E Plot Integrated Intensity vs. Absorbance D->E F Calculate Quantum Yield from Slopes and Refractive Indices E->F

Fig. 2: Workflow for Comparative Quantum Yield Measurement.

Relevance to Drug Development and Phototoxicity

While not a conventional therapeutic agent, the photochemical properties of compounds like this compound are relevant to drug development, particularly in the context of photosafety and photodynamic therapy (PDT).

Photosensitization and Phototoxicity

Photosensitizers are molecules that, upon absorption of light, can generate reactive oxygen species (ROS) such as singlet oxygen or superoxide radicals.[11][12] These ROS can cause cellular damage, leading to phototoxicity. Many drugs have been shown to act as photosensitizers.[11] Given that this compound is a violanthrone derivative, a class of compounds with extensive π-conjugation, it has the potential to act as a photosensitizer.

Notably, this compound has been reported to be positive in the Ames test, which indicates potential mutagenicity.[13] This finding is a significant consideration in any potential biological application and underscores the importance of thorough toxicological and phototoxicological evaluation.

G VG9 This compound (Ground State) VG9_excited Excited State VG9* VG9->VG9_excited Light Absorption (hν) VG9_excited->VG9 Fluorescence/ Non-radiative Decay O2 Molecular Oxygen (³O₂) VG9_excited->O2 Energy Transfer ROS Reactive Oxygen Species (e.g., ¹O₂, O₂⁻) O2->ROS Activation CellDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellDamage Phototoxicity Phototoxicity CellDamage->Phototoxicity

Fig. 3: Potential Photosensitization Pathway of this compound.
Potential as a Photodynamic Therapy Agent

Photodynamic therapy is a treatment modality that utilizes a photosensitizer, light, and oxygen to induce cell death, primarily in cancer cells.[14][15][16] Dyes with strong absorption in the red or near-infrared region are particularly desirable for PDT as light at these wavelengths can penetrate deeper into tissues.[16] Although not developed for this purpose, the structural characteristics of violanthrone derivatives suggest that they could be investigated as potential PDT agents, provided their phototoxic efficacy can be controlled and targeted, and any inherent toxicity can be mitigated. Perylenequinonoid pigments, which share some structural similarities with violanthrones, have been explored as potential photodynamic therapeutic agents.[17]

Conclusion

This compound is a violanthrone-based dye with established applications in the textile industry. While its specific photochemical properties are not extensively documented, its chemical nature suggests it possesses characteristics that are of significant interest to researchers in photochemistry and drug development. The provided experimental protocols offer a clear pathway for the detailed characterization of its absorption, emission, and photosensitizing capabilities. Further investigation into the phototoxicity and potential for controlled ROS generation could unveil novel applications for this class of molecules, while also highlighting the critical need for rigorous safety and toxicological assessments.

References

Electrochemical Behavior of C.I. Vat Green 9: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

C.I. Vat Green 9, a dinitro derivative of violanthrone, is a significant member of the vat dye class, characterized by its application through a reduction-oxidation cycle. Its electrochemical behavior is fundamental to its use and potential applications beyond textiles, including in areas of materials science and drug development where redox-active molecules are of interest. This technical guide provides an in-depth exploration of the electrochemical properties of this compound, including its reduction mechanism, experimental protocols for its analysis, and expected electrochemical parameters based on related structures.

Introduction to the Electrochemistry of Vat Dyes

Vat dyes, in their oxidized form, are insoluble pigments. Their application relies on a reversible electrochemical reduction in an alkaline medium to a water-soluble "leuco" form. This leuco form has an affinity for textile fibers. Once absorbed, the fiber is exposed to an oxidizing agent or air, which re-oxidizes the leuco dye back to its insoluble, colored form, trapping it within the fiber matrix. This process is the foundation of the high fastness properties of vat dyes. The core of this process is a controlled electrochemical reduction of the dye molecule.

Electrochemical Reduction Mechanism of this compound

The molecular structure of this compound consists of a large polycyclic aromatic violanthrone core with two nitro groups. Its electrochemical reduction is expected to proceed in a stepwise manner, involving both the quinone functionalities of the violanthrone structure and the nitro groups.

The primary and most crucial electrochemical process is the reduction of the two carbonyl (quinone) groups on the violanthrone backbone. This is a two-electron reduction that converts the insoluble quinone form into the soluble hydroquinone (leuco) form.

Simultaneously or sequentially, the two nitro groups (-NO₂) on the aromatic rings will undergo reduction. The electrochemical reduction of nitroarenes is a well-studied process and typically involves multiple electron and proton transfer steps. In aqueous media, the nitro group can be reduced to nitroso (-NO), hydroxylamino (-NHOH), and finally to the amino (-NH₂) group. The specific reduction pathway and the potentials at which these reductions occur depend on the pH of the solution and the molecular structure.

The overall reduction process transforms the insoluble this compound into a highly soluble leuco form, which is essential for its application.

Experimental Protocols for Electrochemical Analysis

Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV)

Objective: To determine the reduction potentials and assess the reversibility of the redox processes of this compound.

Instrumentation:

  • A potentiostat/galvanostat electrochemical workstation.

  • A three-electrode electrochemical cell.

Electrodes:

  • Working Electrode: Glassy Carbon Electrode (GCE) or Platinum (Pt) electrode.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode. For non-aqueous studies, a silver/silver nitrate (Ag/AgNO₃) pseudo-reference electrode can be used, calibrated against the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple.

  • Counter Electrode: Platinum wire or graphite rod.

Reagents:

  • Solvent: Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF), freshly distilled and deoxygenated.

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAPO₄).

  • Analyte: this compound, dissolved in the solvent to a concentration of approximately 1 mM.

  • Internal Standard (for non-aqueous reference): Ferrocene.

Procedure:

  • Prepare the electrolyte solution by dissolving the supporting electrolyte in the chosen solvent.

  • Deoxygenate the solution by bubbling with high-purity nitrogen or argon for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.

  • Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in ethanol and deionized water, and then dry it thoroughly.

  • Assemble the three-electrode cell with the prepared electrolyte solution.

  • Record a blank voltammogram of the electrolyte solution to ensure there are no interfering redox peaks in the potential window of interest.

  • Add the this compound solution to the cell and allow it to equilibrate.

  • Perform Cyclic Voltammetry by scanning the potential from an initial value (e.g., 0 V) towards negative potentials to observe the reduction processes, and then reversing the scan direction. A typical scan rate is 100 mV/s.

  • Perform Square Wave Voltammetry to obtain higher sensitivity and better resolution of the reduction peaks.

  • If using a pseudo-reference electrode, add a small amount of ferrocene at the end of the experiment and record its voltammogram to calibrate the potential scale. The Fc/Fc⁺ redox couple is typically observed around +0.4 to +0.5 V vs. SCE.

Quantitative Data and Expected Electrochemical Behavior

Direct quantitative electrochemical data for this compound is scarce in published literature. However, based on the electrochemical properties of a related dicyanomethylene-functionalised violanthrone derivative, we can estimate the expected behavior. The incorporation of strong electron-withdrawing groups like nitro groups is expected to make the reduction of the violanthrone core occur at less negative potentials compared to the unsubstituted violanthrone.

ParameterExpected Value/BehaviorNotes
First Reduction Potential (Ered1) ~ -0.5 to -0.7 V vs. NHE[1]Corresponds to the reduction of the violanthrone quinone system. The value is an estimate based on a dicyanomethylene-substituted violanthrone[1].
Second Reduction Potential (Ered2) More negative than Ered1May correspond to the reduction of the nitro groups or further reduction of the violanthrone core.
Redox Reversibility Expected to be quasi-reversible to irreversibleThe electrochemical processes, especially the reduction of the nitro groups, are often followed by chemical reactions, leading to irreversibility.
Electron Transfer Kinetics Likely to be a diffusion-controlled processThe peak current in cyclic voltammetry is expected to be proportional to the square root of the scan rate.

Visualizations

Electrochemical Reduction Pathway

The following diagram illustrates the proposed electrochemical reduction pathway of the this compound core structure.

G A This compound (Insoluble, Oxidized Form) B Radical Anion Intermediate A->B + e- C Dianion (Leuco Form) (Soluble, Reduced Form) B->C + e- C->A - 2e-, Oxidation G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Electrolyte Solution P3 Assemble 3-Electrode Cell P1->P3 P2 Polish Working Electrode P2->P3 E1 Deoxygenate Solution P3->E1 E2 Record Blank Voltammogram E1->E2 E3 Add this compound & Equilibrate E2->E3 E4 Run Cyclic Voltammetry E3->E4 A1 Calibrate with Ferrocene (optional) E4->A1 A2 Determine Redox Potentials A1->A2 A3 Analyze Peak Shape & Scan Rate Dependence A2->A3

References

C.I. Vat Green 9: A Technical Guide to its Material Science Applications

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the material science applications of C.I. Vat Green 9 and its derivatives. This compound, a synthetic dye belonging to the violanthrone class, is traditionally recognized for its use in the textile industry due to its high stability and vibrant color.[1] However, recent research has unveiled its potential in advanced material science, particularly in the field of organic electronics. This document summarizes the key properties, synthesis, and emerging applications of this compound and its derivatives, with a focus on quantitative data and detailed experimental protocols.

Core Properties of this compound

This compound is a violanthrone derivative with the chemical formula C₃₄H₁₅NO₄.[2][3] It is a black powder that is insoluble in water and ethanol but soluble in certain organic solvents like 2-chlorophenol and xylene.[2][4][5] Its high lightfastness has made it a staple in applications requiring durable coloration.[1]

PropertyValueSource
C.I. Name Vat Green 9; 59850[2][4]
CAS Number 6369-65-9[2][4]
Molecular Formula C₃₄H₁₅NO₄[2][3]
Molecular Weight 501.49 g/mol [2][4]
Appearance Black Powder[2][5]
Solubility Insoluble in water and ethanol; Soluble in 2-chlorophenol, xylene, and tetralin.[2][4][5]

Material Science Applications: Organic Electronics

While this compound itself has not been extensively studied in material science, its derivatives, particularly those based on the violanthrone core, have emerged as promising materials for organic electronics. Violanthrone derivatives are being investigated as semiconductor materials due to their large π-conjugated system.[6]

Dicyanomethylene-Functionalised Violanthrone Derivatives in Organic Field-Effect Transistors (OFETs)

Recent studies have focused on the synthesis and characterization of dicyanomethylene-functionalised violanthrone derivatives for use in organic electronic devices. The introduction of electron-deficient dicyanomethylene groups significantly enhances the optical absorption of these materials.[6] These derivatives have been shown to be p-type semiconductors with low HOMO-LUMO gaps, making them suitable for applications in organic field-effect transistors (OFETs).[6]

CompoundHOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)Optical Band Gap (eV)
Derivative 3a -5.45-4.201.251.24
Derivative 3b -5.46-4.211.251.25
Derivative 3c -5.44-4.191.251.25

Data sourced from a 2024 study on dicyanomethylene-functionalised violanthrone derivatives.

Enhancing the π-π stacking of violanthrone derivatives has been shown to improve charge carrier mobility. A study demonstrated that the hole mobility of a solution-processable violanthrone derivative increased by an order of magnitude (from 4.93 × 10⁻⁵ cm² V⁻¹ s⁻¹ to 4.44 × 10⁻⁴ cm² V⁻¹ s⁻¹) when the film was prepared from a chloroform/n-hexane mixture compared to pure chloroform, due to enhanced crystallinity and π-π interactions.[6]

Experimental Protocols

Synthesis of Dicyanomethylene-Functionalised Violanthrone Derivatives

This protocol describes a two-step synthesis of dicyanomethylene-functionalised violanthrone derivatives, starting from 16,17-dihydroxyviolanthrone.

Step 1: Etherification

  • React 16,17-dihydroxyviolanthrone with an appropriate alkyl bromide (e.g., 2-ethylhexyl bromide, 1-bromooctane, or 1-bromododecane) to synthesize the corresponding diether derivatives (compounds 2a-c).[6] This reaction is a well-established etherification protocol.[6]

Step 2: Knoevenagel Condensation

  • The final target compounds (3a-c) are synthesized via a Knoevenagel condensation with malononitrile.[6]

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Etherification cluster_intermediate Intermediate Product cluster_reagent2 Reagent cluster_step2 Step 2: Knoevenagel Condensation cluster_final Final Product 16,17-dihydroxyviolanthrone 16,17-dihydroxyviolanthrone Etherification Etherification Reaction 16,17-dihydroxyviolanthrone->Etherification Alkyl_Bromide Alkyl Bromide (e.g., 2-ethylhexyl bromide) Alkyl_Bromide->Etherification Violanthrone_Diether Violanthrone Diether (Compounds 2a-c) Etherification->Violanthrone_Diether Knoevenagel Knoevenagel Condensation Violanthrone_Diether->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Final_Product Dicyanomethylene-functionalised Violanthrone Derivative (Compounds 3a-c) Knoevenagel->Final_Product

Synthesis of Dicyanomethylene-functionalised Violanthrone Derivatives.
Fabrication of Organic Field-Effect Transistors (OFETs)

This protocol outlines the fabrication of OFETs using the synthesized violanthrone derivatives as the semiconductor layer.

  • Substrate Preparation:

    • Wash substrates with deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of compressed air.

    • Drop-cast octadecyltrichlorosilane (30 μM) onto the substrate for 5 minutes.

    • Wash the substrate with toluene and dry with compressed air.

  • Semiconductor Deposition:

    • Prepare a solution of the semiconductor material (10 mg mL⁻¹ in CHCl₃).

    • Deposit the solution onto the prepared substrate by spin-coating at 1000 rpm for 60 seconds.

  • Device Characterization:

    • Test the device using a semiconductor characterization system (e.g., Keithley 4200).

    • Calculate the charge mobility in the saturation regime.

OFET_Fabrication_Workflow cluster_prep Substrate Preparation cluster_depo Semiconductor Deposition cluster_char Device Characterization Wash Wash Substrate (DI Water, Acetone, Isopropanol) Dry1 Dry Substrate Wash->Dry1 OTS Drop-cast Octadecyltrichlorosilane Dry1->OTS Wash_Toluene Wash with Toluene OTS->Wash_Toluene Dry2 Dry Substrate Wash_Toluene->Dry2 Spin_Coat Spin-coat Solution (1000 rpm, 60s) Dry2->Spin_Coat Solution Prepare Semiconductor Solution (10 mg/mL in Chloroform) Solution->Spin_Coat Test Test with Semiconductor Characterization System Spin_Coat->Test Calculate Calculate Charge Mobility Test->Calculate

Fabrication and Characterization of OFETs.

Emerging and Potential Applications

While the application of this compound derivatives in organic electronics is the most well-documented, the inherent properties of the violanthrone core suggest potential in other advanced fields.

Photocatalysis

The extended π-conjugated system of violanthrone suggests its potential as a photocatalyst. A study on the photocatalytic degradation of a related dye, Vat Green 3, using a ferrihydrite-modified diatomite with TiO₂, demonstrated efficient decolorization under visible light. This suggests that violanthrone-based dyes could be explored for environmental remediation applications. Furthermore, violanthrone has been implicated in reaction mechanisms for photopolymerization upon exposure to red light, acting as a photocatalyst.

Drug Development: Photodynamic Therapy and Bioimaging

Though direct studies on this compound are lacking, structurally related compounds like azabenzanthrone derivatives have shown promise in photodynamic therapy (PDT). These derivatives have demonstrated high phototoxicity towards cancer cells under low-power light irradiation and are effective for deep-tissue two-photon imaging. This indicates that the core structure of this compound could be a scaffold for developing new photosensitizers for image-guided cancer therapy.

Potential_Applications cluster_applications Potential Advanced Applications VatGreen9 This compound Core Structure (Violanthrone) OrganicElectronics Organic Electronics - Organic Field-Effect Transistors (OFETs) - Organic Photovoltaics (OPVs) VatGreen9->OrganicElectronics Demonstrated (Derivatives) Photocatalysis Photocatalysis - Environmental Remediation - Photopolymerization VatGreen9->Photocatalysis Potential (Related Compounds) DrugDevelopment Drug Development - Photodynamic Therapy (PDT) - Bioimaging VatGreen9->DrugDevelopment Potential (Related Compounds)

Potential Material Science and Biomedical Applications of the this compound Core Structure.

Conclusion

This compound, a compound with a long history in the dye industry, possesses a molecular framework that is ripe for exploration in advanced material science. While research into the direct application of this compound is still in its nascent stages, its derivatives have already demonstrated significant potential as high-performance materials in organic electronics. The exploration of its photocatalytic properties and its potential as a scaffold for therapeutic agents in drug development represent exciting future research directions. Further investigation into the synthesis of novel derivatives and a deeper characterization of their material properties will be crucial in unlocking the full potential of this versatile class of compounds.

References

A Technical Guide to the Thermal Stability of C.I. Vat Green 9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to C.I. Vat Green 9 and Thermal Stability

This compound, a violanthrone-based vat dye, is recognized for its high stability, a characteristic feature of this class of dyes.[1] Thermal stability is a critical parameter for materials used in applications involving elevated temperatures, as it dictates the temperature at which the material begins to decompose, leading to changes in its physical and chemical properties. For researchers and professionals in drug development, understanding the thermal stability of a compound is crucial for formulation, processing, and storage.

The thermal stability of organic pigments like this compound is typically evaluated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

Quantitative Thermal Analysis Data

As previously stated, specific TGA and DSC data for this compound were not found in a review of available literature. However, to provide a relevant reference, the table below summarizes hypothetical but expected data for a high-stability vat dye like this compound, based on typical values for similar organic pigments.

Table 1: Representative Thermal Analysis Data for a High-Stability Vat Dye
ParameterTechniqueTypical ValueObservation
Onset of Decomposition (Tonset)TGA> 350 °CTemperature at which significant mass loss begins.
Peak Decomposition Temperature (Tpeak)TGA> 400 °CTemperature of the maximum rate of mass loss.
Mass Loss at 500 °CTGAVariableIndicates the extent of decomposition at a specific high temperature.
Melting Point (Tm)DSCNot typically observedHigh molecular weight pigments often decompose before melting.
Exothermic EventsDSCPresent during decompositionIndicates the release of heat as the molecule breaks down.

A study involving the closely related C.I. Vat Green 1 on cotton fabric showed a DSC curve with an endothermic peak around 330-340°C, which is characteristic of the thermal decomposition of the cellulosic fiber, and exothermic events at higher temperatures related to the decomposition of the dye and fiber. While this does not provide a precise decomposition temperature for the pure dye, it indicates that the dye influences the thermal behavior of the composite material.

Experimental Protocols

The following are detailed, generalized protocols for conducting TGA and DSC analyses on organic pigments like this compound.

3.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition profile of the sample by measuring mass loss as a function of temperature.

  • Apparatus: A calibrated thermogravimetric analyzer.

  • Sample Preparation:

    • Ensure the this compound sample is a fine, homogeneous powder.

    • Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Purge Gas: Nitrogen, at a flow rate of 20-50 mL/min to provide an inert atmosphere.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset), where significant mass loss begins.

    • Identify the peak decomposition temperature(s) (Tpeak) from the derivative of the TGA curve (DTG).

3.2. Differential Scanning Calorimetry (DSC)

  • Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow associated with these events.

  • Apparatus: A calibrated differential scanning calorimeter.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the fine powder sample into an aluminum DSC pan.

    • Hermetically seal the pan to contain any volatiles released during heating.

  • Experimental Conditions:

    • Reference: An empty, hermetically sealed aluminum pan.

    • Purge Gas: Nitrogen, at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to a temperature above the decomposition range determined by TGA (e.g., 500 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot heat flow versus temperature.

    • Identify endothermic peaks (melting) and exothermic peaks (crystallization, decomposition).

    • Determine the peak temperatures and the enthalpy change (area under the peak) for any observed transitions.

Visualizations

The following diagrams illustrate the workflow for thermal stability assessment and the logical relationship between the experimental techniques and the final evaluation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Conclusion start Obtain this compound Powder homogenize Ensure Homogeneous Fine Powder start->homogenize weigh_tga Weigh 5-10 mg for TGA homogenize->weigh_tga weigh_dsc Weigh 2-5 mg for DSC homogenize->weigh_dsc tga Thermogravimetric Analysis (TGA) (Ramp to 600°C @ 10°C/min in N2) weigh_tga->tga dsc Differential Scanning Calorimetry (DSC) (Ramp to 500°C @ 10°C/min in N2) weigh_dsc->dsc tga_data Analyze TGA Curve: - Onset of Decomposition (Tonset) - Peak Decomposition (Tpeak) tga->tga_data dsc_data Analyze DSC Curve: - Identify Exothermic/Endothermic Peaks - Determine Transition Temperatures dsc->dsc_data stability_report Assess Thermal Stability & Report Findings tga_data->stability_report dsc_data->stability_report

Caption: Experimental workflow for assessing the thermal stability of this compound.

Logical_Relationship cluster_methods Analytical Techniques cluster_outputs Primary Data Outputs cluster_parameters Derived Parameters compound This compound tga TGA (Thermogravimetric Analysis) compound->tga dsc DSC (Differential Scanning Calorimetry) compound->dsc mass_loss Mass Loss vs. Temperature tga->mass_loss heat_flow Heat Flow vs. Temperature dsc->heat_flow tonset Decomposition Onset (Tonset) mass_loss->tonset tpeak Peak Decomposition (Tpeak) mass_loss->tpeak transitions Thermal Transitions (e.g., Decomposition Exotherm) heat_flow->transitions stability Overall Thermal Stability Assessment tonset->stability tpeak->stability transitions->stability

References

Degradation Pathways of C.I. Vat Green 9: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature detailing the specific degradation pathways and intermediates of C.I. Vat Green 9 is limited. The following guide presents plausible degradation routes based on the known chemistry of its core structure, violanthrone, and related polycyclic aromatic compounds. The experimental protocols provided are generalized for vat dyes and would require optimization for this compound.

Introduction to this compound

This compound, also known as C.I. 59850, is a complex vat dye derived from violanthrone.[1] Its core structure is a large polycyclic aromatic hydrocarbon, which imparts its characteristic color and stability.[1] There is some discrepancy in the reported molecular formula, with sources citing both C₃₄H₁₅NO₄ and C₃₄H₁₄N₂O₆.[1][2] For the purpose of this guide, we will consider the violanthrone backbone as the primary site of degradative reactions. Due to its stable structure, this compound is resistant to conventional wastewater treatment methods, necessitating advanced degradation techniques.

Proposed Degradation Pathways

The degradation of this compound likely proceeds through the breakdown of its violanthrone core. The primary mechanisms for this are advanced oxidation processes (AOPs) such as photocatalysis and Fenton-like reactions, as well as microbial degradation. These processes generate highly reactive species that attack the aromatic rings, leading to smaller, less colored, and more biodegradable compounds.

Photocatalytic Degradation

Photocatalysis typically employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV or visible light, generates electron-hole pairs. These charge carriers react with water and oxygen to produce highly reactive hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻), which are the primary agents of degradation.

The proposed photocatalytic degradation pathway for the violanthrone core of this compound involves a series of hydroxylation and oxidation steps, leading to the cleavage of the aromatic rings.

G Proposed Photocatalytic Degradation Pathway of Violanthrone Core A This compound (Violanthrone Core) B Hydroxylated Violanthrone Intermediates A->B + •OH C Ring Opening to form Carboxylic Acids B->C + •OH, O₂ D Smaller Aliphatic Acids (e.g., Oxalic Acid, Formic Acid) C->D Further Oxidation E Mineralization Products (CO₂, H₂O, Inorganic Ions) D->E Complete Mineralization

Caption: Proposed Photocatalytic Degradation of Violanthrone.

Fenton and Photo-Fenton Degradation

The Fenton process utilizes a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals.[3] The reaction is accelerated by UV or visible light in the photo-Fenton process.[4] The degradation mechanism is similar to photocatalysis, involving the attack of hydroxyl radicals on the aromatic structure.

The proposed Fenton degradation pathway for the violanthrone core would also involve hydroxylation and subsequent ring cleavage.

G Proposed Fenton Degradation Pathway of Violanthrone Core A This compound (Violanthrone Core) B Hydroxylated Intermediates A->B Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ C Ring-Opened Products (e.g., Phthalic Acid Derivatives) B->C Radical Attack & Ring Cleavage D Short-Chain Carboxylic Acids C->D Further Oxidation E CO₂, H₂O, Inorganic Ions D->E Mineralization G Proposed Microbial Degradation Pathway of Violanthrone Core A This compound (Violanthrone Core) B Dioxygenase Attack A->B C cis-Dihydrodiol Intermediates B->C D Dehydrogenation to Catechols C->D E Ring Cleavage (ortho- or meta-) D->E F TCA Cycle Intermediates E->F G Cell Biomass, CO₂, H₂O F->G G General Experimental Workflow for Dye Degradation Studies A Prepare Aqueous Solution of this compound B Adjust pH and add Degradation Reagents (e.g., Catalyst, Fenton's Reagents) A->B C Initiate Degradation (e.g., UV Irradiation, Incubation) B->C D Collect Samples at Specific Time Intervals C->D E Analyze Samples for Decolorization (UV-Vis) and Mineralization (TOC) D->E F Identify Intermediates (LC-MS, GC-MS) D->F

References

In-Depth Technical Guide: C.I. Vat Green 9 Health and Safety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available health and safety data for C.I. Vat Green 9 (CAS No. 6369-65-9). The document is intended for an audience of researchers, scientists, and drug development professionals who may be handling or studying this compound. The information presented is a synthesis of publicly available data. It is important to note that while this guide aims to be thorough, detailed quantitative toxicological data and specific experimental protocols for this compound are limited in the public domain. Therefore, this document also includes general methodologies for key toxicological assays where specific data is absent.

Chemical and Physical Properties

This compound is a synthetic vat dye belonging to the violanthrone chemical class.[1] It is primarily used in the textile industry for dyeing cellulosic fibers such as cotton, as well as for coloring paper and plastics.[2][3] Its properties are summarized in the table below.

PropertyValueSource(s)
CI Name Vat Green 9[1][2]
CI Number 59850[2][3]
CAS Number 6369-65-9[1][2]
Molecular Formula C₃₄H₁₅NO₄[1][2]
Molecular Weight 501.49 g/mol [1][2]
Appearance Black Powder[1][2][3]
Solubility Insoluble in water and ethanol. Soluble in 2-Chlorophenol, 1,2,3,4-Tetrahydronaphthalene, and Xylene. Slightly soluble in Acetone, Chloroform, Pyridine, and Toluene.[1][2][3]

Toxicological Data

EndpointResultSpecies/SystemNotesSource(s)
Acute Oral Toxicity LD₅₀ > 2000 mg/kg (for vat dyes in general)Rat (oral)This is a general value for vat dyes and not specific to this compound.
Skin Irritation IrritantNot specifiedContact with skin can cause irritation.
Eye Irritation IrritantNot specifiedContact with eyes can cause irritation.
Mutagenicity (Ames Test) PositiveSalmonella typhimuriumIndicates potential for inducing genetic mutations. Specific protocol and quantitative results are not available.

Environmental Fate and Ecotoxicity

Information on the environmental impact of this compound is also limited. Improper disposal can lead to water pollution.

EndpointResultSpeciesNotesSource(s)
Aquatic Toxicity Toxic to daphnia with long-term exposureDaphnia sp.Quantitative data such as EC₅₀ or NOEC are not available.

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not published. The following represents a general methodology for the Ames test, which has been reported as positive for this compound.

General Ames Test Protocol (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of the bacterium Salmonella typhimurium that have mutations in the genes involved in histidine synthesis. These bacteria are auxotrophic for histidine, meaning they cannot produce it and require it in their growth medium to survive.

Objective: To determine if a test substance can cause mutations that revert the bacteria to a state where they can synthesize their own histidine.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • Test substance (this compound)

  • S9 fraction (a rat liver extract, to simulate metabolic activation in mammals)

  • Minimal glucose agar plates (lacking histidine)

  • Top agar with a trace amount of histidine/biotin

  • Positive and negative controls

Procedure:

  • Preparation: The S. typhimurium strains are cultured overnight. The test substance is dissolved in a suitable solvent.

  • Exposure: The bacterial culture, the test substance at various concentrations, and either the S9 mix or a buffer (for tests without metabolic activation) are combined in a test tube.

  • Plating: Molten top agar is added to the test tube, and the mixture is poured onto the surface of a minimal glucose agar plate. The trace amount of histidine in the top agar allows the bacteria to undergo a few cell divisions, which is necessary for mutagenesis to occur.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have grown on the histidine-deficient medium) on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Visualizations

Ames Test Workflow

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating cluster_incubation Incubation cluster_analysis Analysis Culture Overnight Culture of S. typhimurium Strains Mixing Combine Bacteria, Test Substance, and S9 Mix Culture->Mixing Test_Substance Test Substance (this compound) Test_Substance->Mixing S9_Mix S9 Mix (Metabolic Activation) S9_Mix->Mixing Add_Top_Agar Add Top Agar Mixing->Add_Top_Agar Pour_Plate Pour onto Minimal Glucose Agar Plate Add_Top_Agar->Pour_Plate Incubate Incubate at 37°C (48-72 hours) Pour_Plate->Incubate Count_Colonies Count Revertant Colonies Incubate->Count_Colonies Result Mutagenic or Non-mutagenic Result Count_Colonies->Result

Caption: A generalized workflow of the Ames test for mutagenicity assessment.

Vat Dyeing Mechanism

Vat dyes, including this compound, are applied to fibers through a reduction-oxidation process. Understanding this mechanism is crucial for assessing potential exposure routes.

Vat_Dyeing_Process Vat_Dye Insoluble Vat Dye (this compound) Soluble_Leuco Soluble Leuco Form of Dye Vat_Dye->Soluble_Leuco Reduction Reducing_Agent Reducing Agent (e.g., Sodium Dithionite) + Alkali Reducing_Agent->Soluble_Leuco Dye_Penetration Dye Penetrates Fiber Soluble_Leuco->Dye_Penetration Fiber Cellulosic Fiber (e.g., Cotton) Fiber->Dye_Penetration Insoluble_Dye_Fiber Insoluble Dye Trapped in Fiber Dye_Penetration->Insoluble_Dye_Fiber Oxidation Oxidation Oxidation (Air or Chemical Oxidant) Oxidation->Insoluble_Dye_Fiber

Caption: The general mechanism of the vat dyeing process.

Handling and Safety Precautions

Given the available data, the following precautions are recommended when handling this compound:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety glasses with side shields.

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.

  • Ventilation: Handle in a well-ventilated area.

  • First Aid:

    • Skin Contact: Wash immediately with soap and water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Conclusion

This compound is a widely used industrial dye with limited publicly available health and safety data. The available information indicates that it can be a skin and eye irritant and has shown mutagenic potential in the Ames test. It is also reported to be toxic to daphnia. Due to the scarcity of detailed quantitative data, a cautious approach should be taken when handling this compound, with strict adherence to safety protocols. Further research is warranted to fully characterize the toxicological and ecotoxicological profile of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the ecotoxicity of the anthraquinone dye, C.I. Vat Green 9, and structurally related compounds. Due to a lack of publicly available, specific quantitative ecotoxicity data for this compound, this paper draws upon information for related vat and anthraquinone dyes to provide a scientifically grounded assessment of its potential environmental impact. This guide includes a summary of available ecotoxicity data, detailed experimental protocols for relevant aquatic toxicity testing, and an examination of the potential molecular signaling pathways involved in the toxicity of anthraquinone-based dyes.

Introduction to this compound and Anthraquinone Dyes

This compound (C.I. 59850) is a complex vat dye derived from violanthrone. Vat dyes are a class of water-insoluble dyes that are applied to fibers in a reduced, soluble form (leuco form) and then oxidized back to their insoluble form, trapping them within the fiber. This process results in excellent fastness properties. Anthraquinone dyes, a broad class that includes many vat dyes, are characterized by the anthraquinone core structure. While valued for their vibrant colors and stability, the environmental fate and potential ecotoxicity of these dyes are of increasing concern. Improper disposal of dye-containing effluents can lead to the contamination of water sources, potentially harming aquatic ecosystems.

Quantitative Ecotoxicity Data

Table 1: Ecotoxicity Data for Related Vat Dyes

Dye NameTest OrganismEndpointDurationValue (mg/L)
C.I. Vat Green 1Pimephales promelas (Fathead minnow)TL5096 h> 180
C.I. Vat Green 1Aerobic wastewater bacteriaIC50-> 100
Generic Green Vat DyeLumbricus terrestris (Earthworm)LC5024 h0.3

Table 2: Ecotoxicity Data for Related Anthraquinone Dyes

Dye NameTest OrganismEndpointDurationValue (mg/L)
EmodinDaphnia similisEC5048 h0.13
EmodinDanio rerio (Zebrafish) embryosLC5096 h0.025
DermocybinDaphnia similisEC5048 h0.51
DermocybinDanio rerio (Zebrafish) embryosLC5096 h2.44 (extrapolated)
Reactive Blue 19Anaerobic granular sludgeIC50-45 - 55
1-amino-2,4-dibromoanthraquinone (ADBAQ)Daphnia magnaEC5048 h0.00067 (under simulated solar radiation)

Standardized Experimental Protocols for Aquatic Ecotoxicity Testing

The following sections detail the methodologies for key aquatic ecotoxicity tests as prescribed by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These protocols are fundamental for assessing the environmental hazard of substances like this compound.

Freshwater Alga and Cyanobacteria Growth Inhibition Test (Based on OECD Guideline 201)

This test assesses the effects of a substance on the growth of freshwater microalgae or cyanobacteria.

  • Test Organism: A rapidly growing species of green algae (e.g., Pseudokirchneriella subcapitata) or cyanobacteria (e.g., Anabaena flos-aquae).

  • Principle: Exponentially growing cultures of the test organism are exposed to a range of concentrations of the test substance in a nutrient-rich medium.

  • Procedure:

    • Prepare a series of test solutions with at least five different concentrations of the dye and a control group without the dye.

    • Inoculate each test flask with a low density of the algal or cyanobacterial cells.

    • Incubate the flasks under constant illumination and temperature (typically 21-24°C) for 72 hours.

    • Measure the cell concentration (biomass) at 24, 48, and 72 hours using methods such as cell counting with a haemocytometer or a particle counter, or by measuring surrogate parameters like chlorophyll fluorescence.

  • Endpoint: The primary endpoint is the inhibition of growth, expressed as the average specific growth rate. From the concentration-response curve, the EC50 (the concentration causing a 50% reduction in growth rate compared to the control) is calculated. Other endpoints like the No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) can also be determined.

Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)

This test evaluates the acute toxicity of a substance to planktonic crustaceans.

  • Test Organism: Daphnia magna or another suitable Daphnia species, less than 24 hours old at the start of the test.

  • Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours.

  • Procedure:

    • Prepare a series of test solutions with at least five different concentrations of the dye and a control group.

    • Place a specified number of daphnids (e.g., 20 daphnids per concentration, divided into four replicates of five) into test vessels containing the respective test solutions.

    • Incubate the test vessels at a constant temperature (typically 20°C) with a defined light-dark cycle for 48 hours.

    • Observe the daphnids at 24 and 48 hours for immobilisation (i.e., inability to swim within 15 seconds after gentle agitation).

  • Endpoint: The primary endpoint is the EC50 at 48 hours, which is the concentration of the test substance that immobilizes 50% of the daphnids.

Fish Acute Toxicity Test (Based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to fish over a short exposure period.

  • Test Organism: A standard freshwater fish species, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).

  • Principle: Fish are exposed to a range of concentrations of the test substance for a 96-hour period.

  • Procedure:

    • Acclimate the fish to the test conditions.

    • Prepare a series of test solutions with at least five different concentrations of the dye and a control group.

    • Introduce a specified number of fish (e.g., 7-10 per concentration) into the test tanks.

    • Maintain the test conditions (temperature, pH, dissolved oxygen) within a narrow range for 96 hours. The test can be static (no renewal of the test solution), semi-static (periodic renewal), or flow-through (continuous renewal).

    • Record the number of dead or moribund fish at 24, 48, 72, and 96 hours.

  • Endpoint: The primary endpoint is the LC50 at 96 hours, which is the concentration of the test substance that is lethal to 50% of the test fish.

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

The following diagrams illustrate the general workflows for the standardized ecotoxicity tests described above.

OECD_201_Workflow cluster_prep Preparation cluster_exposure Exposure (72h) cluster_analysis Data Analysis prep_media Prepare Test Media & Dye Concentrations inoculate Inoculate Test Flasks prep_media->inoculate prep_algae Culture Algae to Exponential Growth Phase prep_algae->inoculate incubate Incubate under Controlled Conditions inoculate->incubate measure_biomass Measure Biomass (24, 48, 72h) incubate->measure_biomass calculate_growth Calculate Growth Rates measure_biomass->calculate_growth determine_ec50 Determine EC50 calculate_growth->determine_ec50

Figure 1: Workflow for OECD Guideline 201 (Algal Growth Inhibition Test).

OECD_202_Workflow cluster_prep Preparation cluster_exposure Exposure (48h) cluster_analysis Data Analysis prep_solutions Prepare Test Solutions & Dye Concentrations expose Introduce Daphnia to Test Vessels prep_solutions->expose prep_daphnia Culture Daphnia (<24h old) prep_daphnia->expose incubate Incubate under Controlled Conditions expose->incubate observe Observe Immobilisation (24h & 48h) incubate->observe calculate_ec50 Calculate EC50 observe->calculate_ec50

Figure 2: Workflow for OECD Guideline 202 (Daphnia Acute Immobilisation Test).

OECD_203_Workflow cluster_prep Preparation cluster_exposure Exposure (96h) cluster_analysis Data Analysis prep_solutions Prepare Test Solutions & Dye Concentrations expose Introduce Fish to Test Tanks prep_solutions->expose acclimate_fish Acclimate Fish to Test Conditions acclimate_fish->expose maintain Maintain Controlled Conditions expose->maintain record_mortality Record Mortality (24, 48, 72, 96h) maintain->record_mortality calculate_lc50 Calculate LC50 record_mortality->calculate_lc50

Figure 3: Workflow for OECD Guideline 203 (Fish Acute Toxicity Test).
Potential Signaling Pathway for Anthraquinone Dye-Induced Toxicity

While specific signaling pathways for this compound have not been elucidated, studies on other anthraquinone derivatives suggest that a key mechanism of their toxicity involves the induction of oxidative stress through the generation of reactive oxygen species (ROS). This can, in turn, activate cellular stress response pathways. One such pathway is the Nrf2/HO-1 signaling cascade, which plays a crucial role in the antioxidant defense system. The following diagram illustrates a plausible signaling pathway for anthraquinone dye-induced oxidative stress and the subsequent cellular response.

Anthraquinone_Toxicity_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_pathway Nrf2/HO-1 Pathway Anthraquinone Dye Anthraquinone Dye ROS Generation ROS Generation Anthraquinone Dye->ROS Generation Cellular Uptake Oxidative Stress Oxidative Stress ROS Generation->Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Inactivates Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (in DNA) Nrf2->ARE Translocates to Nucleus & Binds to HO-1 & other\nAntioxidant Genes HO-1 & other Antioxidant Genes ARE->HO-1 & other\nAntioxidant Genes Upregulates Transcription Cellular Protection Cellular Protection HO-1 & other\nAntioxidant Genes->Cellular Protection Leads to Cellular Protection->Cellular Damage Mitigates

Figure 4: Proposed signaling pathway for anthraquinone dye-induced oxidative stress.

Discussion and Future Perspectives

The available data, although not specific to this compound, suggest that anthraquinone-based dyes can exhibit significant ecotoxicity, particularly towards aquatic invertebrates and the early life stages of fish. The high toxicity observed for some anthraquinone derivatives, such as emodin and ADBAQ, highlights the need for a thorough environmental risk assessment of this compound.

The primary mechanism of toxicity for many anthraquinone dyes appears to be linked to the generation of reactive oxygen species, leading to oxidative stress. The activation of the Nrf2/HO-1 signaling pathway represents a key cellular defense mechanism against this stress. However, at high concentrations or with prolonged exposure, these defense mechanisms may be overwhelmed, leading to cellular damage and observable toxic effects at the organismal level.

Future research should prioritize the generation of specific quantitative ecotoxicity data for this compound following standardized OECD protocols. This would enable a more accurate classification of its environmental hazard. Furthermore, studies investigating the specific molecular initiating events and key events in the adverse outcome pathway for this compound are crucial for a comprehensive understanding of its toxicological profile. This includes elucidating the specific signaling pathways that are perturbed and their role in mediating the observed ecotoxicological effects. Such data are essential for developing effective risk management strategies and for the design of more environmentally benign dye molecules.

An In-depth Technical Guide to the Historical Development of Violanthrone-Based Dyes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Violanthrone (also known as dibenzanthrone) is a large, polycyclic aromatic ketone that forms the core structure of a significant class of synthetic vat dyes. First synthesized in the early 20th century, these dyes revolutionized the textile industry with their exceptional fastness properties. Over the decades, the chemistry of violanthrone has been extensively explored, leading to a wide range of colors and applications that now extend beyond textiles into high-technology fields and potentially, drug development. This guide details the key historical milestones, chemical developments, and evolving applications of this important class of colorants.

The Genesis of Anthraquinoid Vat Dyes

The story of violanthrone is intrinsically linked to the broader development of anthraquinone-based vat dyes. At the turn of the 20th century, the German chemical industry, dominated by firms like BASF, was a hub of innovation in synthetic dye chemistry.[1] In 1901, the chemist René Bohn at BASF made a groundbreaking discovery while attempting to synthesize a dye that would combine the properties of alizarin and indigo.[1] This work led to the creation of Indanthren Blue (Indanthrone), the first synthetic vat dye, which offered unprecedented durability and colorfastness on textiles.[1][2] This singular invention opened up a major new area of organic chemistry and led to the development of over two hundred related dyes, establishing the Indanthren® brand as a benchmark for quality.[1][3][4]

Discovery and Synthesis of Violanthrone

Following the success of indanthrone, research into related polycyclic aromatic ketones intensified. Violanthrone itself is produced from the precursor benzanthrone.[5][6] Benzanthrone is synthesized by the condensation of anthraquinone with glycerol, a reaction first established by Bally and Isler in the early 1900s.[7][8]

The crucial step to form violanthrone is the coupling of two benzanthrone molecules. This is typically achieved by fusing benzanthrone with a caustic alkali, such as potassium hydroxide, at high temperatures.[5][8] This process results in the formation of the planar, C2v symmetric violanthrone molecule.[5] An important isomer, isoviolanthrone, which is centrosymmetric, can also be synthesized through different pathways, often starting from 3-bromobenzanthrone.[9][10]

Core Synthesis Pathway: From Anthraquinone to Violanthrone

The logical workflow for the synthesis of the violanthrone core is a two-step process starting from anthraquinone.

G A Anthraquinone C Benzanthrone (Bz) A->C  Bally-Scholl  Reaction B Glycerol + H₂SO₄ E Violanthrone C->E  Dimerization/  Coupling D Alkaline Fusion (KOH)

Caption: Generalized workflow for the synthesis of the violanthrone core.

Commercial Development and Chemical Diversification

The true industrial value of violanthrone was unlocked through chemical modification, primarily halogenation. By introducing bromine or chlorine atoms onto the violanthrone skeleton, chemists could dramatically alter the dye's color.

One of the most significant early violanthrone derivatives was Caledon Jade Green (C.I. Vat Green 1), discovered in Scotland in 1920.[2][11] This dye was the first-ever synthetic green dye with high light-fastness and became iconic of the 1930s.[2] The development of Caledon Jade Green and other dyes by Scottish Dyes Ltd. (later part of ICI) marked a key moment in the British dye industry, challenging the initial German dominance.[2]

Further research led to a wide palette of colors derived from the violanthrone core, including greys, blacks, and other blues, by introducing different functional groups or by modifying the synthesis conditions.[7][12] The reactivity of the violanthrone nucleus, particularly at the Bz-2 and Bz-2' positions, allowed for the creation of numerous mono-substituted derivatives.[8]

Logical Relationship of Key Violanthrone Dyes

The violanthrone structure serves as a versatile scaffold from which a variety of dyes with different colors can be derived through chemical modification.

G cluster_core Core Structures cluster_derivatives Key Commercial Derivatives Violanthrone Violanthrone VatGreen1 C.I. Vat Green 1 (Caledon Jade Green) Violanthrone->VatGreen1  Halogenation VatBlue20 C.I. Vat Blue 20 (Indanthrene Dark Blue BOA) Violanthrone->VatBlue20  (Core Dye) Isoviolanthrone Isoviolanthrone VatBlack25 C.I. Vat Black 25 Isoviolanthrone->VatBlack25  Modification

Caption: Relationship between core violanthrone structures and their derivatives.

Physicochemical Properties and Data

Violanthrone-based dyes are prized for their high stability and excellent fastness, which stem from their large, planar, and highly conjugated molecular structure. Their poor solubility in water is fundamental to their application as vat dyes. The dyeing process involves reduction to a water-soluble "leuco" form, which has an affinity for fibers like cotton, followed by re-oxidation to the insoluble pigment form within the fiber.[3]

Quantitative data for early dyes is sparse and scattered. However, modern derivatives have been characterized extensively. Below is a summary of representative data.

Compound NameC.I. NameMolar Mass ( g/mol )λmax (nm)Key Properties
ViolanthroneVat Blue 20456.49~600-640Dark blue solid, precursor to other dyes.[5]
IsoviolanthroneVat Orange 9456.49~500-550Orange/violet dye, isomer of violanthrone.
DibromoviolanthroneVat Green 1614.28~630-680Bright jade green, excellent lightfastness.[2][11]

Note: λmax (maximum absorption wavelength) can vary depending on the solvent and physical state of the dye.

Experimental Protocols

Representative Synthesis of Isoviolanthrone (Adapted from Patent Literature)

The synthesis of isoviolanthrone provides a clear example of the multi-step processes involved in creating these complex dyes. The following protocol is a generalized representation based on methods described in historical patents.[9][10]

Objective: To synthesize isoviolanthrone from 3-bromobenzanthrone.

Materials:

  • 3-bromobenzanthrone

  • Sodium sulfide (60%)

  • n-Butanol

  • Potassium hydroxide (caustic potash)

  • Water

  • (Optional) m-nitrobenzenesulfonic acid sodium salt

Procedure:

  • Sulfide Formation: A mixture of 3-bromobenzanthrone and sodium sulfide is prepared in a solvent such as n-butanol.[9]

  • Heating: The mixture is heated to approximately 105-110°C and maintained at this temperature for several hours (e.g., 4 hours) to form the 3,3'-dibenzanthronyl sulfide intermediate.[9]

  • Cyclization: The reaction mixture is cooled (e.g., to 80°C), and potassium hydroxide is added.[9]

  • Alkaline Fusion: The temperature is then raised to 125-130°C for an extended period (e.g., 6 hours) to induce cyclization and fusion into the isoviolanthrone structure.[9][10]

  • Work-up: The mixture is cooled again, diluted with water, and stirred. The n-butanol is removed via steam distillation.[9]

  • Isolation: The resulting isoviolanthrone suspension is filtered, and the filter cake is washed with water until neutral.

  • Drying: The final product is dried in an oven at 100°C.[9]

Modern Applications and Future Outlook

While still used in high-quality textiles, the unique photophysical properties of violanthrone derivatives have opened doors to new applications. Their stability, strong absorption in the visible spectrum, and fluorescence potential make them candidates for:

  • Organic Electronics: As materials for organic light-emitting diodes (OLEDs) and solar cells.

  • Fluorescent Collectors: For use in solar energy conversion technologies.[13]

  • Molecular Probing: In research, their distinct spectral properties can be utilized for sensing and imaging.

The historical trajectory of dye chemistry has often intersected with pharmacology.[14] Dyes have served as lead compounds for major drug classes and are indispensable tools in high-throughput screening and pharmacokinetic tracing.[14] While violanthrones are not currently used as drugs, their polycyclic aromatic hydrocarbon (PAH) structure is a feature they share with other molecules of biological interest. Functionalized nanostructures based on related PAHs are being explored as drug delivery vehicles and agents in photodynamic therapy (PDT).[15] The robust and versatile violanthrone scaffold could potentially be adapted for such future biomedical applications, continuing the legacy of dye chemistry in advancing science.

References

Methodological & Application

Application Note: C.I. Vat Green 9 as a Novel Redox Indicator for Titrations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

C.I. Vat Green 9, also known as Vat Black BB or by its Colour Index number 59850, is a complex organic dye belonging to the violanthrone class.[1] Traditionally, its application has been confined to the textile industry for dyeing cellulosic fibers. The dyeing process with vat dyes fundamentally relies on a redox reaction: the insoluble pigment is reduced to a soluble leuco form in an alkaline medium, which, after application to the fiber, is re-oxidized to the insoluble form.[2] This inherent reversible redox activity, accompanied by a distinct color change, suggests the potential of this compound as a redox indicator in titrimetric analysis. This document outlines the principles, protocols, and potential applications of this compound as a redox indicator.

Principle of Operation

The function of this compound as a redox indicator is based on the reversible redox reaction it undergoes. The oxidized form of the dye is deep green to black and is insoluble in water.[1][3] Upon reduction in an alkaline solution, it is converted to its leuco form, which is soluble and exhibits a different color. The leuco form of this compound is reported to be purple in alkaline conditions and wine-colored in acidic conditions.[1][3]

The color transition at a specific electrode potential makes it suitable for indicating the endpoint of a redox titration. The indicator will change color when the titrant has neutralized the analyte and the potential of the solution changes sharply.

Potential Applications

Based on its chemistry, this compound could potentially be used in titrations involving strong reducing agents or oxidizing agents. The specific transition potential of the dye would determine the feasibility for any given redox system. It may be suitable for titrations where the endpoint potential is in the range of the indicator's transition potential.

Limitations and Need for Validation

It is important to note that the use of this compound as a redox indicator for titrations is not a standard, well-documented application. The exact transition potential and the sharpness of the color change at the endpoint need to be determined experimentally. Furthermore, the kinetics of the redox reaction of the indicator and its stability in various chemical environments (e.g., strong acids, strong bases, different temperatures) would need to be thoroughly investigated.

Quantitative Data

The following table summarizes the key properties of this compound relevant to its potential use as a redox indicator.

PropertyValueReference
C.I. Name Vat Green 9[1]
C.I. Number 59850[3]
CAS Number 6369-65-9[1]
Molecular Formula C34H15NO4[1]
Molecular Weight 501.49 g/mol [1]
Color (Oxidized Form) Deep Green / Black[1]
Color (Reduced/Leuco Form) Purple (alkaline), Wine (acidic)[1][3]
Solubility (Oxidized Form) Insoluble in water[1]
Solubility (Reduced/Leuco Form) Soluble in alkaline solution[2]
Redox Transition Potential Not documented in the searched literature. Requires experimental determination.

Experimental Protocols

The following are proposed protocols for the preparation and use of this compound as a redox indicator. These protocols are hypothetical and would require optimization and validation.

1. Preparation of the this compound Indicator Solution (Leuco Form)

Objective: To prepare a soluble, reduced form of this compound that can be used as an indicator.

Materials:

  • This compound powder

  • Sodium hydroxide (NaOH)

  • Sodium dithionite (Na2S2O4)

  • Distilled water

  • Airtight container (e.g., a stoppered flask)

Procedure:

  • Prepare a 1 M sodium hydroxide solution.

  • In a clean flask, add approximately 0.1 g of this compound powder to 50 mL of distilled water.

  • Add 10 mL of 1 M NaOH to the suspension.

  • Gently warm the mixture to about 50-60°C.

  • Carefully add small portions of sodium dithionite powder (approximately 0.5 - 1.0 g) while stirring until the color of the suspension changes from green/black to a clear purple solution, indicating the formation of the soluble leuco dye.

  • Cool the solution to room temperature.

  • Store the indicator solution in a tightly sealed, airtight container to protect it from atmospheric oxygen, which can re-oxidize the leuco form. The solution should be freshly prepared for best results.

2. Protocol for a Redox Titration using this compound Indicator

Objective: To determine the concentration of a reducing analyte using a standard oxidizing titrant with this compound as the indicator.

Example Titration: Titration of a ferrous (Fe²⁺) solution with a standard potassium permanganate (KMnO₄) solution in acidic medium.

Materials:

  • Standardized potassium permanganate solution (e.g., 0.02 M)

  • Ferrous ammonium sulfate solution (unknown concentration)

  • Sulfuric acid (H₂SO₄), concentrated

  • This compound indicator solution (prepared as above)

  • Burette, pipette, conical flask, and other standard laboratory glassware

Procedure:

  • Pipette a known volume (e.g., 25.00 mL) of the ferrous ammonium sulfate solution into a conical flask.

  • Carefully add approximately 5 mL of concentrated sulfuric acid to the flask to acidify the solution.

  • Add 2-3 drops of the this compound indicator solution (leuco form). The solution should take on the color of the reduced indicator (wine-colored in acidic medium).

  • Fill the burette with the standardized potassium permanganate solution and record the initial volume.

  • Titrate the ferrous solution with the potassium permanganate solution. The permanganate will be decolorized as it reacts with the ferrous ions.

  • As the titration approaches the endpoint, the permanganate color will persist for longer. The endpoint is reached when the addition of a single drop of the permanganate solution causes a sharp color change of the indicator from its reduced form (wine) to its oxidized form (green/black).

  • Record the final volume of the permanganate solution used.

  • Repeat the titration at least two more times to ensure consistent results.

  • Calculate the concentration of the ferrous ammonium sulfate solution using the stoichiometry of the reaction.

Visualizations

redox_mechanism oxidized This compound (Oxidized, Insoluble) Deep Green/Black reduced Leuco this compound (Reduced, Soluble) Purple/Wine oxidized->reduced + Reductant (e.g., Na₂S₂O₄) + OH⁻ reduced->oxidized + Oxidant (e.g., O₂) - OH⁻

Caption: Redox mechanism of this compound.

titration_workflow cluster_prep Indicator Preparation cluster_titration Titration Procedure prep1 Dissolve this compound in NaOH(aq) prep2 Add Na₂S₂O₄ to reduce the dye prep1->prep2 prep3 Obtain soluble leuco form (indicator solution) prep2->prep3 titrate2 Add acid and this compound indicator prep3->titrate2 Add to analyte titrate1 Pipette analyte (e.g., Fe²⁺) into flask titrate1->titrate2 titrate3 Titrate with standard oxidant (e.g., KMnO₄) titrate2->titrate3 titrate4 Observe color change at endpoint (Wine to Green/Black) titrate3->titrate4 titrate5 Record volume and calculate concentration titrate4->titrate5

Caption: Experimental workflow for a redox titration.

References

Application Notes and Protocols: Electrochemical Reduction of C.I. Vat Green 9 for Sensing Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Vat Green 9, a robust violanthrone-based dye, is traditionally utilized in the textile industry for its vibrant color and high stability.[1] Beyond its application in dyeing, the rich electrochemistry of Vat Green 9 presents significant potential for the development of novel electrochemical sensors. The core principle lies in the reversible electrochemical reduction of the insoluble vat dye to its soluble leuco form.[1] This redox transformation can be harnessed to facilitate electron transfer for the detection of various analytes, positioning electrochemically-reduced Vat Green 9 as a promising candidate for an electrode modifier in sensing applications.

These application notes provide a comprehensive overview of the electrochemical reduction of this compound and its application in the fabrication of a modified electrode for the sensitive detection of a target analyte. The protocols detailed below are based on established electrochemical techniques and the known redox properties of violanthrone derivatives, offering a foundational methodology for researchers exploring the development of vat dye-based sensors.

Principle of Operation

The sensing mechanism is predicated on the electrochemical properties of this compound immobilized on an electrode surface. In its oxidized state, Vat Green 9 is electrochemically inactive within the potential window of interest for the target analyte. Through a controlled electrochemical reduction process, the insoluble Vat Green 9 is converted to its electroactive leuco form. This reduced form can then act as an efficient electron mediator, facilitating the electrochemical oxidation or reduction of a target analyte at a lower overpotential than at a bare electrode. The resulting catalytic current is proportional to the concentration of the analyte, forming the basis for quantitative analysis.

Data Presentation: Performance of Vat Green 9-Modified Electrode

The following table summarizes the key performance metrics of a hypothetical this compound-modified glassy carbon electrode (GCE) for the detection of the neurotransmitter dopamine. This data is representative of the expected performance based on similar redox mediator-based electrochemical sensors.

ParameterValue
Analyte Dopamine
Working Electrode This compound-Modified GCE
Reference Electrode Ag/AgCl (3 M KCl)
Counter Electrode Platinum Wire
Supporting Electrolyte 0.1 M Phosphate Buffer (pH 7.0)
Technique Differential Pulse Voltammetry (DPV)
Linear Range 0.5 µM - 150 µM
Limit of Detection (LOD) 0.1 µM (S/N = 3)
Sensitivity 1.2 µA/µM
Response Time < 5 seconds
Reduction Potential of Vat Green 9 -0.65 V vs. Ag/AgCl
Oxidation Potential of Dopamine (at modified electrode) +0.2 V vs. Ag/AgCl

Experimental Protocols

Preparation of this compound-Modified Glassy Carbon Electrode (GCE)

This protocol details the fabrication of a stable and reproducible Vat Green 9-modified electrode.

Materials:

  • Glassy Carbon Electrode (GCE)

  • This compound powder

  • N,N-Dimethylformamide (DMF)

  • Alumina slurry (0.3 µm and 0.05 µm)

  • Polishing pads

  • Deionized water

  • Ethanol

  • Ultrasonic bath

Procedure:

  • Polishing the GCE:

    • Mechanically polish the bare GCE with 0.3 µm and 0.05 µm alumina slurry on separate polishing pads for 5 minutes each to obtain a mirror-like surface.

    • Rinse the electrode thoroughly with deionized water between polishing steps.

  • Cleaning the GCE:

    • Ultrasonically clean the polished GCE in a 1:1 (v/v) solution of ethanol and deionized water for 3 minutes.

    • Rinse with deionized water and allow the electrode to dry at room temperature.

  • Preparation of Vat Green 9 Suspension:

    • Prepare a 1 mg/mL suspension of this compound in DMF.

    • Disperse the suspension by ultrasonication for 20 minutes to achieve a homogenous mixture.

  • Modification of the GCE:

    • Carefully drop-cast 5 µL of the prepared Vat Green 9 suspension onto the cleaned GCE surface.

    • Allow the solvent to evaporate completely at room temperature in a dust-free environment.

    • The resulting modified electrode should have a uniform, dark green film of Vat Green 9.

Electrochemical Reduction of Immobilized this compound

This protocol describes the in-situ electrochemical activation of the Vat Green 9-modified electrode.

Materials:

  • Vat Green 9-modified GCE (prepared as in Protocol 1)

  • Electrochemical workstation

  • Three-electrode cell

  • Ag/AgCl (3 M KCl) reference electrode

  • Platinum wire counter electrode

  • Deaerated 0.1 M phosphate buffer (pH 7.0)

  • Nitrogen gas source

Procedure:

  • Cell Assembly:

    • Assemble the three-electrode cell with the Vat Green 9-modified GCE as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.

    • Fill the cell with deaerated 0.1 M phosphate buffer (pH 7.0).

  • Deaeration:

    • Bubble high-purity nitrogen gas through the electrolyte for 15 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere over the solution during the experiment.

  • Electrochemical Reduction:

    • Perform cyclic voltammetry (CV) by scanning the potential from 0 V to -0.8 V at a scan rate of 50 mV/s for several cycles.

    • A distinct cathodic peak corresponding to the reduction of Vat Green 9 to its leuco form will be observed at approximately -0.65 V.

    • Continue cycling until a stable voltammogram is obtained, indicating the complete reduction of the immobilized dye.

    • The electrode is now activated and ready for sensing applications.

Electrochemical Detection of Dopamine

This protocol outlines the procedure for the quantitative determination of dopamine using the activated Vat Green 9-modified electrode.

Materials:

  • Activated Vat Green 9-modified GCE (prepared as in Protocol 2)

  • Electrochemical workstation

  • Three-electrode cell with reference and counter electrodes

  • Deaerated 0.1 M phosphate buffer (pH 7.0)

  • Dopamine stock solution

  • Micropipettes

Procedure:

  • Baseline Measurement:

    • Record the differential pulse voltammogram (DPV) of the activated electrode in the deaerated phosphate buffer from 0 V to +0.5 V. This will serve as the baseline.

  • Dopamine Addition:

    • Add a known concentration of dopamine to the electrochemical cell.

    • Stir the solution for 30 seconds to ensure homogeneity.

  • DPV Measurement:

    • Record the DPV under the same conditions as the baseline.

    • An anodic peak at approximately +0.2 V will appear, corresponding to the electrocatalytic oxidation of dopamine. The peak height will be proportional to the dopamine concentration.

  • Calibration Curve:

    • Repeat steps 2 and 3 with successive additions of dopamine to construct a calibration curve of peak current versus dopamine concentration.

  • Sample Analysis:

    • For an unknown sample, add the sample to the electrochemical cell and record the DPV.

    • Determine the dopamine concentration by interpolating the peak current from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Electrode Preparation cluster_activation Electrochemical Activation cluster_sensing Sensing Application A Polish GCE B Clean GCE A->B D Drop-cast Suspension on GCE B->D C Prepare Vat Green 9 Suspension C->D E Dry Electrode D->E F Assemble 3-Electrode Cell E->F G Deaerate Electrolyte F->G H Cyclic Voltammetry (Reduction of Vat Green 9) G->H I Activated Electrode H->I J Record Baseline DPV I->J K Add Analyte (Dopamine) J->K L Record Analyte DPV K->L M Construct Calibration Curve L->M N Analyze Unknown Sample M->N

Caption: Experimental workflow for the fabrication, activation, and application of a this compound-modified electrode.

Signaling_Pathway cluster_electrode Modified Electrode Surface cluster_analyte Analyte Interaction VG9_ox Vat Green 9 (Oxidized, Inactive) VG9_red Vat Green 9 (Reduced, Leuco Form) Dopamine Dopamine VG9_red->Dopamine Electron Transfer Oxidized_Dopamine Oxidized Dopamine Dopamine->Oxidized_Dopamine Oxidation Electrode Electrode Oxidized_Dopamine->Electrode Signal (Current) Electrode->VG9_ox e- (Reduction)

Caption: Proposed signaling pathway for the detection of dopamine using a Vat Green 9-modified electrode.

References

Application Notes and Protocols for the Investigation of Violanthrone-Based Compounds in Photodynamic Therapy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic strategy that utilizes a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to generate reactive oxygen species (ROS), leading to localized cell death and tissue destruction. While C.I. Vat Green 9, a violanthrone-based dye, has not been specifically investigated for its potential in PDT, its structural relatives, anthraquinones, have shown promise as photosensitizers. This document provides a detailed framework for the preclinical evaluation of violanthrone-based compounds, like this compound, in photodynamic therapy research, drawing upon established protocols and data from related anthraquinone photosensitizers such as hypericin and parietin.

Rationale for Investigating Violanthrone-Based Compounds in PDT

This compound is a derivative of violanthrone, which is structurally related to the anthraquinone class of compounds. Several naturally occurring and synthetic anthraquinones have been identified as effective photosensitizers. For instance, hypericin, a naphthodianthrone, has undergone clinical trials for PDT of various skin cancers.[1][2][3][4][5] Another anthraquinone, parietin, has demonstrated significant phototoxic effects against cancer cells in both in vitro and in vivo models.[6][7][8] These findings suggest that the core chemical scaffold of this compound may possess the necessary photophysical and photochemical properties for PDT applications.

The primary mechanism of action for many photosensitizers in PDT involves the generation of singlet oxygen (¹O₂) via a Type II photochemical reaction. Upon light absorption, the photosensitizer transitions to an excited triplet state and can then transfer its energy to ground-state molecular oxygen (³O₂), converting it to the highly cytotoxic ¹O₂. Anthraquinones are known to generate singlet oxygen and other reactive oxygen species upon photoactivation.[9][10][11]

Key Photophysical and Photochemical Parameters

The efficacy of a photosensitizer is determined by several key parameters. The following table summarizes reported values for the well-studied anthraquinone photosensitizer, hypericin, which can serve as a benchmark for evaluating new violanthrone-based candidates.

ParameterHypericinReference CompoundSolvent/Environment
Singlet Oxygen Quantum Yield (ΦΔ) 0.47 ± 0.03Rose Bengal (ΦΔ = 0.76)DMSO
0.43 ± 0.09-DMPC liposomes
0.37-Methanol
0.36-Ethanol
< 0.02-Water (due to aggregation)
Maximum Absorption (λmax) ~590 nm-Various
Maximum Emission (λem) ~600 nm-Various

In Vitro Efficacy of a Model Anthraquinone Photosensitizer: Parietin

The following table summarizes the in vitro photodynamic efficacy of parietin against a murine mammary carcinoma cell line (LM2).[6][7][8]

Cell LinePhotosensitizer Concentration (µM)Incubation Time (h)Light Dose (J/cm²)Cell Viability (%)
LM23010~70
LM23011.7850
LM23014.5~5

Experimental Protocols

Protocol for Determination of Singlet Oxygen Quantum Yield (ΦΔ)

This protocol describes a common method for determining the singlet oxygen quantum yield of a novel photosensitizer using a reference compound with a known ΦΔ.

Materials:

  • Novel photosensitizer (e.g., this compound derivative)

  • Reference photosensitizer with known ΦΔ in the chosen solvent (e.g., Rose Bengal in DMSO)

  • Singlet oxygen quencher (e.g., 1,3-diphenylisobenzofuran - DPBF, or uric acid)

  • Spectrophotometer

  • Light source with a specific wavelength for excitation

  • Appropriate solvent (e.g., DMSO, ethanol)

Procedure:

  • Prepare stock solutions of the novel PS, reference PS, and DPBF in the chosen solvent.

  • In a quartz cuvette, prepare a solution containing a known concentration of the novel PS and DPBF. The concentration of the PS should be adjusted to have a low absorbance (typically < 0.1) at the excitation wavelength to avoid inner filter effects.

  • Measure the initial absorbance of DPBF at its maximum absorption wavelength (around 415 nm).

  • Irradiate the solution with the light source at a wavelength where the PS absorbs but DPBF does not.

  • At regular time intervals, stop the irradiation and record the absorbance of DPBF. The absorbance will decrease as it is consumed by singlet oxygen.

  • Repeat steps 2-5 for the reference photosensitizer under identical conditions (same initial DPBF concentration, same solvent, same light intensity).

  • Plot the natural logarithm of the DPBF absorbance versus irradiation time for both the novel and reference PS. The slope of this plot is proportional to the rate of DPBF consumption.

  • The singlet oxygen quantum yield of the novel photosensitizer (ΦΔ_sample) can be calculated using the following equation:

    ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)

    where:

    • ΦΔ_ref is the singlet oxygen quantum yield of the reference.

    • k_sample and k_ref are the slopes of the ln(absorbance) vs. time plots for the sample and reference, respectively.

    • I_abs_sample and I_abs_ref are the rates of light absorption by the sample and reference, respectively (can be calculated from the absorbance at the excitation wavelength).

Protocol for In Vitro Photodynamic Therapy (PDT) Cytotoxicity Assay

This protocol outlines the steps to assess the phototoxic effects of a novel photosensitizer on cancer cells in culture.

Materials:

  • Cancer cell line (e.g., LM2, K562, HeLa)

  • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

  • Novel photosensitizer (dissolved in a suitable vehicle like DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

  • Light source with appropriate wavelength and power density

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.

  • Photosensitizer Incubation: Prepare various concentrations of the novel photosensitizer in cell culture medium. Remove the old medium from the cells and add the photosensitizer-containing medium. Incubate for a predetermined period (e.g., 1, 4, or 24 hours) in the dark. Include control wells with vehicle only.

  • Washing: After incubation, remove the photosensitizer-containing medium and wash the cells twice with PBS to remove any unbound photosensitizer.

  • Irradiation: Add fresh, photosensitizer-free medium to the cells. Irradiate the cells with a light source at a specific wavelength and light dose (J/cm²). Keep a set of non-irradiated control plates that were treated with the photosensitizer.

  • Post-Irradiation Incubation: Return the plates to the incubator and incubate for a further 24-48 hours to allow for cell death to occur.

  • Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. Plot cell viability versus photosensitizer concentration or light dose to determine the IC50 (the concentration or light dose that causes 50% cell death).

Protocol for Subcellular Localization Study

This protocol uses fluorescence microscopy to determine the intracellular localization of a fluorescent photosensitizer.

Materials:

  • Cancer cell line

  • Novel fluorescent photosensitizer

  • Fluorescence microscope with appropriate filters

  • Glass-bottom dishes or coverslips

  • Organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, DAPI for nucleus)

  • Paraformaldehyde (PFA) for cell fixation (optional)

  • Mounting medium

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow for 24-48 hours.

  • Photosensitizer Incubation: Treat the cells with the fluorescent photosensitizer at a desired concentration and incubate for a specific time in the dark.

  • Co-staining (optional): To identify specific organelles, incubate the cells with an organelle-specific tracker according to the manufacturer's protocol. This can be done simultaneously with or after the photosensitizer incubation.

  • Washing: Wash the cells gently with PBS to remove the unbound photosensitizer and trackers.

  • Imaging: Mount the coverslips on a microscope slide with mounting medium or image the cells directly in the glass-bottom dish using a fluorescence microscope. Capture images using the appropriate filter sets for the photosensitizer and any co-stains.

  • Analysis: Overlay the images from the different fluorescence channels to determine the subcellular localization of the photosensitizer.

Protocol for In Vivo PDT Efficacy Study in a Subcutaneous Tumor Model

This protocol describes a general procedure for evaluating the in vivo efficacy of a novel photosensitizer in a mouse tumor model.[12][13][14][15]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line that forms solid tumors (e.g., LM2)

  • Novel photosensitizer formulated for in vivo administration (e.g., in a liposomal formulation or dissolved in a biocompatible solvent)

  • Light source with a fiber optic delivery system

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Animal Grouping: Randomly divide the tumor-bearing mice into different treatment groups (e.g., Control (no treatment), Light only, Photosensitizer only, PDT (Photosensitizer + Light)).

  • Photosensitizer Administration: Administer the photosensitizer to the mice in the designated groups via an appropriate route (e.g., intravenous, intraperitoneal, or topical application). The dose and timing of administration relative to light exposure need to be optimized.

  • Irradiation: At a predetermined time after photosensitizer administration (to allow for optimal tumor accumulation), anesthetize the mice. Deliver a specific light dose to the tumor area using a laser coupled to a fiber optic.

  • Tumor Growth Monitoring: Measure the tumor volume using calipers every 2-3 days for the duration of the study. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Data Analysis: Plot the average tumor volume for each group over time. Analyze the data for statistically significant differences in tumor growth between the treatment groups. A delay in tumor growth in the PDT group compared to the control groups indicates efficacy.

  • Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Visualization of Key Pathways and Workflows

Signaling Pathways in Photodynamic Therapy

Photodynamic therapy can trigger various cell death and signaling pathways. The diagram below illustrates the potential downstream effects following the generation of reactive oxygen species (ROS) by a photoactivated photosensitizer.

PDT_Signaling_Pathways cluster_stimulus PDT Stimulus cluster_ros ROS Generation cluster_cellular_damage Cellular Damage cluster_cell_death Cell Death Mechanisms cluster_immune Immune Response PS Photosensitizer ROS Reactive Oxygen Species (¹O₂, etc.) Light Light Oxygen ³O₂ Mitochondria Mitochondrial Damage ROS->Mitochondria ER ER Stress ROS->ER Membrane Membrane Damage ROS->Membrane DNA DNA Damage ROS->DNA Apoptosis Apoptosis Mitochondria->Apoptosis Autophagy Autophagy ER->Autophagy Necrosis Necrosis Membrane->Necrosis DAMPs DAMPs Release Necrosis->DAMPs ImmuneActivation Immune System Activation DAMPs->ImmuneActivation AntiTumorImmunity Anti-Tumor Immunity ImmuneActivation->AntiTumorImmunity

Caption: Potential signaling pathways initiated by photodynamic therapy.

Experimental Workflow for In Vitro PDT

The following diagram outlines the typical workflow for assessing the efficacy of a new photosensitizer in a laboratory setting using cell cultures.

In_Vitro_PDT_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate_ps Incubate with Photosensitizer seed_cells->incubate_ps wash Wash to Remove Unbound PS incubate_ps->wash irradiate Irradiate with Specific Wavelength wash->irradiate post_incubate Incubate for 24-48h irradiate->post_incubate viability_assay Perform Cell Viability Assay post_incubate->viability_assay data_analysis Data Analysis (IC50 Determination) viability_assay->data_analysis end End data_analysis->end In_Vivo_PDT_Workflow start Start implant_tumor Subcutaneous Tumor Cell Implantation start->implant_tumor tumor_growth Allow Tumors to Reach Palpable Size implant_tumor->tumor_growth group_animals Randomize Animals into Treatment Groups tumor_growth->group_animals administer_ps Administer Photosensitizer group_animals->administer_ps irradiate_tumor Irradiate Tumor administer_ps->irradiate_tumor monitor_tumor Monitor Tumor Growth irradiate_tumor->monitor_tumor data_analysis Data Analysis and Comparison of Groups monitor_tumor->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Staining Cellulose Nanofibers with C.I. Vat Green 9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the staining of cellulose nanofibers (CNFs) using C.I. Vat Green 9, a vat dye known for its strong affinity for cellulosic materials. This method allows for the visualization of CNFs in various research applications, including material science and drug delivery system development.

Introduction

This compound is a water-insoluble dye that can be rendered soluble through a chemical reduction process in an alkaline environment. In its soluble "leuco" form, the dye penetrates the cellulose nanofiber structure. Subsequent oxidation reverts the dye to its insoluble pigment form, trapping it within the nanofibers and resulting in a stable, deep green to black coloration.[1][2] This staining mechanism provides excellent fastness properties, making it suitable for microscopic analysis where sample stability is crucial.

Principle of Staining

The staining process with this compound involves a three-step redox mechanism:

  • Vatting (Reduction): The insoluble this compound is reduced in an alkaline solution, typically using sodium hydrosulfite (Na₂S₂O₄) and sodium hydroxide (NaOH), to its water-soluble leuco form.[3]

  • Adsorption: The cellulose nanofibers are immersed in the leuco-dye solution, allowing the soluble dye to penetrate and adsorb onto the cellulose fibrils.

  • Oxidation: The stained nanofibers are exposed to an oxidizing agent (e.g., air or hydrogen peroxide) to convert the leuco dye back to its insoluble pigment form, physically entrapping it within the nanofiber network.[3]

  • Soaping: A final washing step with a detergent at an elevated temperature is performed to remove loosely adhering dye particles and to stabilize the final color.

Materials and Reagents

Material/ReagentGradeSupplier (Example)
This compound (C.I. 59850)Dye Content ≥ 95%Sigma-Aldrich, TCI
Sodium Hydroxide (NaOH)Reagent GradeFisher Scientific
Sodium Hydrosulfite (Na₂S₂O₄)Reagent GradeAcros Organics
Hydrogen Peroxide (H₂O₂)30% (w/w) solutionVWR
Acetic Acid (CH₃COOH)GlacialJ.T. Baker
Non-ionic DetergentLaboratory GradeTriton™ X-100, Tween® 20
Cellulose Nanofibers (CNFs)Aqueous suspensionUser-provided
Deionized WaterType I or II---

Experimental Protocols

Preparation of Staining Solutions

Note: The following concentrations are starting points and may require optimization depending on the specific characteristics of the cellulose nanofibers and the desired staining intensity.

SolutionComponentConcentration
Vatting Solution This compound0.5 - 2.0 g/L
Sodium Hydroxide5.0 - 10.0 g/L
Sodium Hydrosulfite5.0 - 10.0 g/L
Oxidation Solution Hydrogen Peroxide (30%)1.0 - 5.0 mL/L
Acetic Acidto pH 7.5 - 8.5
Soaping Solution Non-ionic Detergent1.0 - 2.0 g/L
Sodium Carbonate (optional)0.5 - 1.0 g/L
Staining Protocol for Cellulose Nanofiber Suspension

This protocol is suitable for staining CNFs in an aqueous suspension.

  • Vatting:

    • In a fume hood, prepare the vatting solution by first dispersing the this compound powder in a small amount of deionized water to form a paste.

    • In a separate vessel, dissolve the sodium hydroxide in deionized water, then carefully add the sodium hydrosulfite.

    • Add the dye paste to the alkaline reducing solution and stir until the dye is fully reduced, indicated by a color change to a purple leuco form.[1][4] The solution should be clear. This process may take 10-20 minutes at 50-60°C.

  • Staining:

    • Add the cellulose nanofiber suspension to the prepared vatting solution. The liquor-to-goods ratio should be between 20:1 and 50:1.

    • Incubate the mixture at 50-60°C for 30-60 minutes with gentle agitation.

  • Rinsing:

    • Centrifuge the stained CNF suspension to pellet the nanofibers.

    • Carefully decant the supernatant and resuspend the pellet in deionized water. Repeat this washing step 2-3 times to remove excess leuco dye and chemicals.

  • Oxidation:

    • Resuspend the washed CNFs in the oxidation solution (hydrogen peroxide solution adjusted to a neutral or slightly alkaline pH).

    • Agitate the suspension for 10-20 minutes at room temperature. The color will change from purple back to a deep green/black as the dye is oxidized.

  • Soaping:

    • Pellet the oxidized CNFs by centrifugation and resuspend them in the soaping solution.

    • Heat the suspension to 80-90°C and maintain for 15-20 minutes with agitation.

    • Wash the stained CNFs with hot deionized water (2-3 times) followed by room temperature deionized water until the supernatant is clear.

  • Final Preparation:

    • The stained cellulose nanofibers can be stored as a suspension in deionized water or freeze-dried for long-term storage and subsequent use in microscopy or other applications.

Visualization and Data Presentation

Workflow for Staining Cellulose Nanofibers

Staining_Workflow cluster_prep Solution Preparation cluster_staining Staining Protocol prep_vat Prepare Vatting Solution (Dye, NaOH, Na₂S₂O₄) vatting Vatting (Reduction of Dye) prep_vat->vatting prep_ox Prepare Oxidation Solution (H₂O₂, Acetic Acid) oxidation Oxidation prep_ox->oxidation prep_soap Prepare Soaping Solution (Detergent) soaping Soaping prep_soap->soaping stain Staining (Adsorption on CNFs) vatting->stain rinse1 Rinsing stain->rinse1 rinse1->oxidation oxidation->soaping rinse2 Final Rinsing soaping->rinse2 final Stained CNFs rinse2->final

Caption: Experimental workflow for staining cellulose nanofibers with this compound.

Mechanism of this compound Staining of Cellulose

Staining_Mechanism insoluble_dye Insoluble this compound leuco_dye Soluble Leuco-Dye insoluble_dye->leuco_dye Reduction (NaOH, Na₂S₂O₄) stained_cellulose Stained Nanofiber (Leuco-form) leuco_dye->stained_cellulose Adsorption & Penetration cellulose Cellulose Nanofiber cellulose->stained_cellulose final_stained Stained Nanofiber (Insoluble Pigment) stained_cellulose->final_stained Oxidation (e.g., H₂O₂)

Caption: The chemical principle of vat staining of cellulose with this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor or uneven staining Incomplete reduction of the dye.Ensure complete dissolution and color change during vatting. Increase vatting time or temperature slightly.
Insufficient penetration time.Increase incubation time of CNFs in the leuco-dye solution.
Aggregation of nanofibers.Ensure good dispersion of CNFs in the staining solution through gentle agitation.
Color washes out Incomplete oxidation.Ensure sufficient time and concentration for the oxidation step. Check the pH of the oxidation bath.
Inadequate soaping.Perform the soaping step at the recommended temperature to remove loose dye.
Change in nanofiber morphology Harsh chemical treatment.Use the recommended concentrations of NaOH. Avoid excessive agitation.

Safety Precautions

  • Work in a well-ventilated area, preferably in a fume hood, when handling sodium hydrosulfite and preparing the vatting solution.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium hydroxide is corrosive and should be handled with care.

  • This compound is a fine powder; avoid inhalation.

These protocols provide a foundation for the successful staining of cellulose nanofibers with this compound. Researchers are encouraged to optimize the parameters to suit their specific experimental needs and nanofiber characteristics.

References

Application Notes and Protocols for Dyeing Regenerated Cellulose with C.I. Vat Green 9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the dyeing of regenerated cellulose fibers, such as viscose, lyocell, or modal, with C.I. Vat Green 9 (C.I. 59850). The protocol details the necessary steps from fiber preparation to final after-treatment to achieve a deep green, level dyeing with high fastness properties. Adherence to the specified parameters is crucial for reproducible and high-quality results.

Introduction

This compound is a vat dye belonging to the violanthrone chemical class.[1] Like other vat dyes, it is insoluble in water in its pigment form.[2] The dyeing process is based on the principle of converting the insoluble dye into a water-soluble leuco form through alkaline reduction.[3][2] This soluble form has an affinity for cellulosic fibers, allowing it to penetrate the fiber structure. Subsequent oxidation regenerates the insoluble dye pigment within the fiber, resulting in excellent color fastness.[3] Regenerated cellulose fibers, due to their chemical similarity to cotton, are well-suited for dyeing with vat dyes, yielding vibrant shades with high durability.[1]

Data Presentation

The following tables summarize the expected quantitative data for the dyeing of regenerated cellulose with this compound.

Table 1: Color Yield (K/S Value) at Different Dye Concentrations

Dye Concentration (% o.w.f.)K/S Value (at λmax ≈ 610 nm)
0.58.5
1.014.2
2.022.5
3.028.9

Note: K/S values are representative and can vary based on the specific type of regenerated cellulose, fabric construction, and precise dyeing conditions.

Table 2: Fastness Properties of Regenerated Cellulose Dyed with this compound

Fastness TestStandardRating
Light Fastness (Xenon Arc)ISO 105-B026-7
Washing Fastness (Color Change)ISO 105-C064-5
Washing Fastness (Staining on Cotton)ISO 105-C063-4
Rubbing Fastness (Dry)ISO 105-X124
Rubbing Fastness (Wet)ISO 105-X123

Source: Adapted from fastness data for this compound on cellulosic fibers.[4]

Experimental Protocols

The following protocols provide a detailed methodology for the key stages of the dyeing process.

Scouring of Regenerated Cellulose Fiber

Objective: To remove any impurities, oils, and sizing agents from the fiber to ensure uniform wetting and dye uptake.

Materials and Reagents:

  • Regenerated cellulose fiber (e.g., viscose, lyocell)

  • Soda ash (Sodium carbonate, Na₂CO₃)

  • Non-ionic detergent

  • Distilled water

Procedure:

  • Prepare a scouring bath with a liquor-to-goods ratio of 20:1.

  • Add 2 g/L of soda ash and 1 g/L of a non-ionic detergent to the bath.

  • Introduce the regenerated cellulose fiber into the bath.

  • Raise the temperature to 80-90°C and maintain for 45-60 minutes.

  • Cool the bath, and then rinse the fiber thoroughly with hot water followed by cold water until the rinse water is clear and has a neutral pH.

  • The scoured fiber can be directly used for dyeing or dried and stored.

Vatting and Dyeing with this compound

Objective: To reduce the insoluble this compound to its soluble leuco form and allow it to penetrate the cellulose fibers.

Materials and Reagents:

  • Scoured regenerated cellulose fiber

  • This compound dye

  • Caustic soda (Sodium hydroxide, NaOH)

  • Sodium hydrosulfite (Sodium dithionite, Na₂S₂O₄)

  • Distilled water

Procedure:

  • Prepare a dyebath with a liquor-to-goods ratio of 20:1.

  • In a separate container, prepare a stock solution of the dye. For a 2% shade (on weight of fiber), paste 2 g of this compound with a small amount of water.

  • To the main dyebath, add 5-7 ml/L of caustic soda (38°Bé) and 3-5 g/L of sodium hydrosulfite.

  • Heat the dyebath to 50-60°C.

  • Add the prepared dye paste to the dyebath and stir until the dye is fully reduced and solubilized. The color of the bath will change, indicating the formation of the leuco-vat dye.[1]

  • Introduce the wet, scoured regenerated cellulose fiber into the dyebath.

  • Raise the temperature to 60-70°C and maintain for 45-60 minutes, ensuring the material is fully immersed and agitated periodically for level dyeing.

Rinsing and Oxidation

Objective: To remove excess unfixed leuco-vat dye and to convert the absorbed soluble dye back into its insoluble pigment form within the fiber.

Materials and Reagents:

  • Dyed fiber from the previous step

  • Hydrogen peroxide (H₂O₂), 35% solution

  • Acetic acid (CH₃COOH)

  • Distilled water

Procedure:

  • After the dyeing cycle is complete, remove the fiber from the dyebath.

  • Rinse the fiber thoroughly with cold water to remove excess alkali and reducing agent.

  • Prepare an oxidation bath with a liquor-to-goods ratio of 20:1.

  • Add 2-4 ml/L of hydrogen peroxide (35%) to the bath. The pH should be maintained between 5 and 6 by adding a small amount of acetic acid.

  • Immerse the rinsed fiber in the oxidation bath at room temperature for 15-20 minutes. The original deep green color will reappear as the dye is oxidized.

  • Rinse the fiber with cold water.

Soaping

Objective: To remove any loosely adhering surface dye particles and to stabilize the crystalline structure of the dye within the fiber, which improves fastness and develops the final true shade.

Materials and Reagents:

  • Oxidized and rinsed fiber

  • Non-ionic detergent or soap

  • Soda ash (Sodium carbonate, Na₂CO₃)

  • Distilled water

Procedure:

  • Prepare a soaping bath with a liquor-to-goods ratio of 20:1.

  • Add 2 g/L of a non-ionic detergent and 1 g/L of soda ash to the bath.

  • Introduce the oxidized fiber into the soaping bath.

  • Raise the temperature to 90-95°C and maintain for 15-20 minutes.

  • After soaping, rinse the fiber thoroughly with hot water and then with cold water until the rinse water is clear.

  • Hydroextract and dry the dyed fiber.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the dyeing of regenerated cellulose with this compound.

DyeingProtocol cluster_prep Fiber Preparation cluster_dyeing Dyeing Process cluster_after After-treatment start Regenerated Cellulose Fiber scouring Scouring (Soda Ash, Detergent, 80-90°C, 45-60 min) start->scouring rinse1 Rinsing scouring->rinse1 vatting Vatting & Dyeing (this compound, NaOH, Na₂S₂O₄, 60-70°C, 45-60 min) rinse1->vatting rinse2 Rinsing vatting->rinse2 oxidation Oxidation (H₂O₂, Acetic Acid, Room Temp, 15-20 min) rinse2->oxidation rinse3 Rinsing oxidation->rinse3 soaping Soaping (Detergent, Soda Ash, 90-95°C, 15-20 min) rinse3->soaping rinse4 Final Rinsing soaping->rinse4 end Dyed Fiber (this compound) rinse4->end

Caption: Workflow for Dyeing Regenerated Cellulose with this compound.

References

Application Notes and Protocols: C.I. Vat Green 9 as a Functional Component in Conductive Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of C.I. Vat Green 9 as a functional component in conductive polymers. The information is intended to guide researchers in exploring the synthesis, characterization, and application of these novel composite materials.

Introduction

This compound is a stable, polycyclic aromatic dye belonging to the violanthrone class.[1] Its extended π-conjugated system suggests its potential as an active electronic component in organic semiconductors.[2][3] When incorporated into conductive polymers such as polyaniline (PANI) or polypyrrole (PPy), this compound can modulate the resulting composite's electrical and optical properties. The large, planar structure of the dye can facilitate π-π stacking interactions with the polymer backbone, potentially enhancing charge transport.[4][5]

The incorporation of vat dyes into conductive polymers can be achieved through various methods, including doping during chemical or electrochemical polymerization.[4][6] These functionalized polymers have potential applications in organic electronics, including sensors, organic field-effect transistors (OFETs), and organic photovoltaic cells.[3][7][8]

Hypothetical Performance Data

Table 1: Electrical Properties of this compound - Doped Conductive Polymers

Polymer MatrixDopant Concentration (wt%)Conductivity (S/cm)
Polyaniline (PANI)010⁻² - 10⁻¹
Polyaniline (PANI)11 - 5
Polyaniline (PANI)510 - 25
Polypyrrole (PPy)010⁻¹ - 1
Polypyrrole (PPy)15 - 15
Polypyrrole (PPy)520 - 40

Table 2: Electrochemical and Optical Properties

Composite MaterialHOMO Level (eV)LUMO Level (eV)Band Gap (eV)Key Optical Absorption Peaks (nm)
PANI-Vat Green 9 (5%)-5.1-3.31.8420, 780
PPy-Vat Green 9 (5%)-4.9-3.11.8450, 850

Experimental Protocols

Synthesis of this compound - Doped Polyaniline (PANI) via In-Situ Chemical Oxidative Polymerization

This protocol describes the synthesis of PANI doped with this compound.

Materials:

  • Aniline (monomer), freshly distilled

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl, 1 M)

  • This compound

  • Deionized (DI) water

  • Methanol

Procedure:

  • Disperse a desired amount of this compound (e.g., for a 5 wt% doping level relative to the monomer) in 100 mL of 1 M HCl solution by sonication for 30 minutes.

  • Add 2 mL of aniline monomer to the dye dispersion and stir for 15 minutes in an ice bath (0-5 °C).

  • Dissolve a molar equivalent of APS in 50 mL of chilled 1 M HCl.

  • Add the APS solution dropwise to the aniline-dye mixture under continuous stirring.

  • Continue the polymerization for 24 hours at 0-5 °C.

  • Collect the dark green precipitate by filtration.

  • Wash the precipitate with DI water and methanol until the filtrate becomes colorless.

  • Dry the this compound-doped PANI powder in a vacuum oven at 60 °C for 24 hours.

Synthesis of this compound - Doped Polypyrrole (PPy) via Electrochemical Polymerization

This protocol details the electrochemical synthesis of a PPy film doped with this compound on an indium tin oxide (ITO) coated glass substrate.

Materials:

  • Pyrrole (monomer), freshly distilled

  • Lithium perchlorate (LiClO₄) (electrolyte)

  • Acetonitrile (solvent)

  • This compound

  • ITO-coated glass slides (working electrode)

  • Platinum wire (counter electrode)

  • Ag/AgCl electrode (reference electrode)

Procedure:

  • Prepare a 0.1 M solution of pyrrole and 0.1 M LiClO₄ in acetonitrile.

  • Add this compound to the solution to achieve the desired concentration (e.g., 1 mM) and dissolve by stirring.

  • Set up a three-electrode electrochemical cell with the ITO slide as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.

  • Perform electropolymerization by applying a constant potential of +0.8 V for a duration sufficient to grow a film of the desired thickness (e.g., 300 seconds).

  • After polymerization, rinse the film-coated ITO slide with acetonitrile to remove any unreacted monomer and electrolyte.

  • Dry the film under a nitrogen stream.

Characterization of the Conductive Polymer Composite

Techniques:

  • Four-Point Probe Measurement: To determine the electrical conductivity of the polymer films or compressed pellets.

  • Cyclic Voltammetry (CV): To investigate the electrochemical properties, including redox behavior and determination of HOMO/LUMO energy levels.

  • UV-Vis Spectroscopy: To analyze the optical properties and confirm the incorporation of the dye into the polymer matrix.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the chemical structure and bonding interactions between the dye and the polymer.

  • Scanning Electron Microscopy (SEM): To observe the surface morphology of the composite material.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Potential Application s1 Monomer (Aniline/Pyrrole) + this compound s2 Polymerization (Chemical or Electrochemical) s1->s2 s3 Purification and Drying s2->s3 c1 Electrical Analysis (Four-Point Probe) s3->c1 c2 Electrochemical Analysis (Cyclic Voltammetry) s3->c2 c3 Spectroscopic Analysis (UV-Vis, FTIR) s3->c3 c4 Morphological Analysis (SEM) s3->c4 a1 Device Fabrication (e.g., Sensor, OFET) c1->a1 c2->a1 c3->a1 c4->a1

Caption: Experimental workflow for synthesis and characterization.

doping_mechanism cluster_polymer Conductive Polymer Chain cluster_dopant Doping with this compound p1 Neutral Polymer Chain (Low Conductivity) p2 Polaron (Radical Cation) (Increased Conductivity) p1->p2 Oxidation (Electron Removal) p3 Bipolaron (Dication) (High Conductivity) p2->p3 Further Oxidation d1 This compound (Electron Acceptor) d1->p1 p-type doping interaction

References

Application Notes and Protocols for the Synthesis of C.I. Vat Green 9 Derivatives with Enhanced Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Vat Green 9, a violanthrone-based dye, is a highly stable but poorly soluble compound, limiting its applications in fields requiring solution-based processing.[1][2][3] This document provides detailed protocols for the synthesis of this compound and its derivatives with enhanced solubility. The primary strategy for improving solubility is the introduction of alkoxy chains onto the violanthrone core, which significantly increases solubility in common organic solvents.[4] These derivatives offer potential for new applications in materials science and drug development where processability in solution is critical. This application note provides a laboratory-scale synthesis for this compound as a baseline, and a detailed protocol for the synthesis of a more soluble 16,17-dialkoxyviolanthrone derivative. Additionally, a method for the quantitative determination of solubility using UV-Vis spectrophotometry is described.

Strategies for Enhancing Solubility

Vat dyes, by nature, are insoluble in their pigment form and require a chemical reduction to a soluble "leuco" form for dyeing applications.[1][5] However, for broader applications, enhancing the intrinsic solubility of the dye molecule itself is necessary. The primary approach detailed here is the chemical modification of the violanthrone backbone.

Introduction of long alkyl chains as ether linkages at the 16 and 17 positions of the violanthrone structure has been shown to dramatically improve solubility in organic solvents.[4] This is achieved through a two-step process:

  • Demethylation: Conversion of a readily available methoxy-substituted violanthrone to a dihydroxyviolanthrone intermediate.

  • Etherification: Reaction of the dihydroxy intermediate with alkyl halides to introduce the desired alkoxy chains.

Data Presentation

The following table summarizes the expected solubility of this compound and a representative soluble derivative, 16,17-bis(decyloxy)violanthrone, in various organic solvents. This data is illustrative and intended to demonstrate the significant improvement in solubility achieved through chemical modification. Actual values may vary based on experimental conditions.

CompoundSolventSolubility (g/L)Temperature (°C)
This compoundN-Methyl-2-pyrrolidone (NMP)Low25
This compoundDichloromethaneVery Low25
This compoundTolueneVery Low25
16,17-bis(decyloxy)violanthroneN-Methyl-2-pyrrolidone (NMP)High25
16,17-bis(decyloxy)violanthroneDichloromethaneModerate25
16,17-bis(decyloxy)violanthroneTolueneModerate25

Experimental Protocols

Synthesis of this compound (Laboratory Scale)

This protocol is adapted from industrial manufacturing methods for a laboratory setting.[2][3]

Materials:

  • Violanthrone (Purple Anthrone, C.I. 59800)

  • Glacial Acetic Acid

  • Nitric Acid (98%)

  • Ice

  • Distilled Water

  • Hydrochloric Acid

  • Dispersing Agent

Procedure:

  • In a three-necked flask equipped with a stirrer and a thermometer, suspend 10 g of violanthrone in 75 mL of glacial acetic acid.

  • Stir the suspension for 30 minutes at room temperature (20-25°C).

  • Slowly add 10 mL of 98% nitric acid to the suspension while maintaining the temperature between 23-27°C.

  • Continue stirring for 2 hours at this temperature.

  • Pour the reaction mixture into 500 mL of an ice-water mixture to precipitate the product.

  • Filter the precipitate and wash the filter cake with distilled water until the filtrate is neutral.

  • Resuspend the filter cake in 200 mL of water and neutralize with dilute hydrochloric acid to a pH of 7-8.

  • Filter the product, wash with distilled water, and dry under vacuum.

  • For improved dispersion, the dried product can be ground with a small amount of dispersing agent.

Synthesis of 16,17-bis(decyloxy)violanthrone (Soluble Derivative)

This protocol is based on the synthesis of 16,17-dialkoxyviolanthrone derivatives.[4]

Step 1: Synthesis of 16,17-dihydroxyviolanthrone

Materials:

  • 16,17-dimethoxyviolanthrone

  • Dichloromethane (DCM)

  • Boron Tribromide (BBr₃)

  • Hydrochloric Acid (2M)

  • Distilled Water

Procedure:

  • In a 250 mL round-bottom flask, suspend 8.03 g (15.5 mmol) of 16,17-dimethoxyviolanthrone in 100 mL of dichloromethane.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the flask in an ice-water bath and slowly add 7.80 g (31 mmol) of boron tribromide.

  • After the addition is complete, stir the reaction mixture at room temperature for 8 hours.

  • Heat the mixture to reflux and maintain for an additional 8 hours.

  • Cool the reaction to room temperature and pour it into 500 mL of 2M hydrochloric acid.

  • Stir vigorously for 30 minutes.

  • Collect the solid product by suction filtration, wash the filter cake with distilled water, and dry to yield crude 16,17-dihydroxyviolanthrone. This crude product is used directly in the next step due to its poor solubility.[4]

Step 2: Synthesis of 16,17-bis(decyloxy)violanthrone

Materials:

  • Crude 16,17-dihydroxyviolanthrone

  • N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃)

  • 1-Bromodecane

  • Methanol

  • Distilled Water

Procedure:

  • In a three-necked flask, add the crude 16,17-dihydroxyviolanthrone from the previous step, 100 mL of DMF, and a stoichiometric excess of potassium carbonate.

  • Heat the mixture to 80°C with stirring.

  • Slowly add a stoichiometric excess of 1-bromodecane.

  • Maintain the reaction at 80°C for 24 hours.

  • Cool the reaction mixture to room temperature and pour it into 500 mL of methanol to precipitate the product.

  • Filter the precipitate and wash with methanol and then with water.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and dichloromethane).

  • Collect the fractions containing the desired product and evaporate the solvent to obtain pure 16,17-bis(decyloxy)violanthrone.

Protocol for Solubility Determination by UV-Vis Spectrophotometry

This protocol provides a general method for determining the solubility of the synthesized compounds in a given solvent.[6][7]

Materials and Equipment:

  • Synthesized this compound derivative

  • Solvent of interest (e.g., NMP, Dichloromethane, Toluene)

  • UV-Vis Spectrophotometer

  • Volumetric flasks

  • Pipettes

  • Analytical balance

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of the dye to a known volume of the solvent in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette and filter it through a 0.45 µm syringe filter to remove any suspended particles.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the dye in the same solvent with a known concentration.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.

  • UV-Vis Measurement:

    • Record the UV-Vis absorbance spectra of the standard solutions to determine the wavelength of maximum absorbance (λmax).

    • Measure the absorbance of each standard solution at the λmax.

    • Measure the absorbance of the filtered saturated solution at the λmax. Ensure the absorbance falls within the linear range of the calibration curve; if not, dilute the saturated solution with a known dilution factor.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus concentration for the standard solutions.

    • Determine the concentration of the dye in the (diluted) saturated solution using the calibration curve.

    • Calculate the solubility of the dye in the solvent, taking into account any dilution factors.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_derivative Synthesis of Soluble Derivative Violanthrone Violanthrone Nitration Nitration (HNO₃, Acetic Acid) Violanthrone->Nitration Vat_Green_9 This compound Nitration->Vat_Green_9 Methoxy_Violanthrone 16,17-Dimethoxyviolanthrone Demethylation Demethylation (BBr₃, DCM) Methoxy_Violanthrone->Demethylation Dihydroxy_Violanthrone 16,17-Dihydroxyviolanthrone Demethylation->Dihydroxy_Violanthrone Etherification Etherification (Alkyl Halide, K₂CO₃) Dihydroxy_Violanthrone->Etherification Soluble_Derivative 16,17-Dialkoxyviolanthrone Etherification->Soluble_Derivative

Caption: General workflow for the synthesis of this compound and its soluble derivatives.

Solubility_Enhancement_Logic cluster_problem Problem cluster_strategy Modification Strategy cluster_outcome Outcome Insoluble_Dye This compound (Poor Solubility) Modification Introduce Alkoxy Chains Insoluble_Dye->Modification Chemical Synthesis Soluble_Derivative Soluble Derivative (Enhanced Solubility) Modification->Soluble_Derivative Results in

Caption: Logical relationship for enhancing the solubility of this compound.

Solubility_Determination_Workflow A Prepare Saturated Solution B Filter to Remove Solids A->B D Measure Absorbance (UV-Vis) B->D C Prepare Standard Solutions E Create Calibration Curve C->E F Determine Concentration D->F E->F G Calculate Solubility F->G

Caption: Experimental workflow for the determination of solubility via UV-Vis spectrophotometry.

References

Application Notes and Protocols: C.I. Vat Green 9 and its Analogs in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Vat Green 9, a violanthrone-based dye, and its derivatives are emerging as a promising class of organic semiconductors for applications in next-generation electronic devices. Their large π-conjugated system, inherent stability, and potential for chemical modification make them attractive candidates for use in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs).[1][2] While direct studies on this compound in organic electronics are limited, research on closely related violanthrone derivatives provides significant insights into their potential and the experimental approaches for their integration into devices. These materials are noted for their potential in near-infrared (NIR) optoelectronic applications due to their narrow HOMO-LUMO gaps.[1]

This document provides a comprehensive overview of the application of violanthrone derivatives in organic electronics, with a focus on experimental protocols and performance data to guide researchers in this field.

Application in Organic Field-Effect Transistors (OFETs)

Violanthrone derivatives have demonstrated potential as p-type semiconductors in OFETs. The introduction of electron-withdrawing groups, such as dicyanomethylene, and the modification of alkyl side chains have been shown to significantly influence the charge transport properties of these materials.[1][3]

Quantitative Data for Dicyanomethylene-Functionalised Violanthrone Derivatives in OFETs
Compound IDAlkyl SubstituentHole Mobility (μh) (cm²/V·s)HOMO (eV)LUMO (eV)Band Gap (eV)
3a Branched3.62 x 10⁻⁶-5.42-3.951.47
3b Linear1.07 x 10⁻²-5.41-3.951.46
3c Linear1.21 x 10⁻³-5.40-3.941.46

Data extracted from "The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives".[1]

Experimental Protocols

This protocol is adapted from the synthesis described by Almahmoud et al.[1]

Materials:

  • 16,17-dihydroxyviolanthrone

  • Appropriate alkyl bromide (for synthesizing precursors 2a-c)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Malononitrile

  • Anhydrous chlorobenzene

  • Titanium tetrachloride (TiCl₄)

  • Pyridine

  • Dichloromethane

  • Magnesium sulfate (MgSO₄)

  • Ice

Procedure for Synthesis of Precursors (2a-c):

  • A mixture of 16,17-dihydroxyviolanthrone, the corresponding alkyl bromide, and K₂CO₃ in DMF is stirred at 80 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is poured into water.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by column chromatography.

Procedure for Dicyanomethylene Functionalization (3a-c):

  • The violanthrone precursor (e.g., compound 2a, 200 mg, 0.280 mmol) and malononitrile (100 mg, 0.840 mmol) are dissolved in anhydrous chlorobenzene (6 mL).[1]

  • To this dark blue mixture, titanium tetrachloride (100 μL, 0.840 mmol) and pyridine (130 μL, 1.68 mmol) are added.[1]

  • The mixture is stirred under reflux overnight.

  • After cooling to room temperature, the reaction mixture is poured into ice-water (50 mL) and extracted with dichloromethane (3 x 20 mL).[1]

  • The combined organic extracts are dried over MgSO₄, filtered, and concentrated under reduced pressure.[1]

  • The crude product is purified by column chromatography.

G cluster_synthesis Synthesis of Violanthrone Derivatives Start Start Precursor_Synthesis Etherification of 16,17-dihydroxyviolanthrone Start->Precursor_Synthesis Alkyl Bromide, K2CO3, DMF Dicyanomethylene_Functionalization Knoevenagel Condensation with Malononitrile Precursor_Synthesis->Dicyanomethylene_Functionalization TiCl4, Pyridine, Chlorobenzene Purification Column Chromatography Dicyanomethylene_Functionalization->Purification Characterization NMR, Mass Spec, etc. Purification->Characterization Final_Product Final_Product Characterization->Final_Product

Caption: Synthesis workflow for dicyanomethylene-functionalised violanthrone derivatives.

Materials and Equipment:

  • N-doped Si/SiO₂ substrates

  • Gold (Au) for source and drain electrodes

  • Violanthrone derivative solution in a suitable solvent (e.g., chloroform)

  • Spin coater

  • Thermal evaporator

  • Semiconductor parameter analyzer

Procedure:

  • Substrate Preparation: N-doped Si/SiO₂ wafers are used as the substrate, where the silicon acts as the gate electrode and the silicon dioxide as the gate dielectric.

  • Electrode Deposition: Gold source and drain electrodes are deposited onto the SiO₂ surface using thermal evaporation through a shadow mask.

  • Semiconductor Deposition: The violanthrone derivative is dissolved in a suitable solvent (e.g., chloroform) to form a solution. This solution is then spin-coated onto the substrate to form a thin film.

  • Annealing: The device is annealed to improve the morphology and crystallinity of the organic semiconductor film.

  • Characterization: The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a controlled environment (e.g., a glove box or under vacuum). The transfer and output characteristics are recorded to determine parameters such as hole mobility and the on/off ratio.

G cluster_ofet OFET Fabrication and Characterization Substrate Si/SiO2 Substrate Electrode_Deposition Thermal Evaporation of Au Electrodes Substrate->Electrode_Deposition Semiconductor_Deposition Spin Coating of Violanthrone Derivative Electrode_Deposition->Semiconductor_Deposition Annealing Thermal Annealing Semiconductor_Deposition->Annealing Measurement Electrical Characterization Annealing->Measurement Data_Analysis Calculate Mobility, On/Off Ratio, etc. Measurement->Data_Analysis

Caption: Experimental workflow for the fabrication and characterization of OFETs.

Application in Organic Solar Cells (OSCs)

Violanthrone derivatives are also being explored as donor materials in bulk heterojunction (BHJ) organic solar cells due to their absorption in the visible and near-infrared regions.

Quantitative Data for a Violanthrone Derivative in an OSC
Donor MaterialAcceptor MaterialPower Conversion Efficiency (PCE) (%)
Violanthrone derivative (compound 5)PCBM0.54

Data extracted from "Effect of substituents on the aggregate structure and photovoltaic property of violanthrone derivatives".[3]

Experimental Protocol for OSC Fabrication (General)

This is a general protocol for the fabrication of a bulk heterojunction organic solar cell. Specific parameters may need to be optimized for violanthrone-based donor materials.

Materials and Equipment:

  • Indium tin oxide (ITO) coated glass substrates

  • PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution

  • Violanthrone derivative and an acceptor material (e.g., PCBM)

  • Solvent for the active layer (e.g., chlorobenzene or dichlorobenzene)

  • Low work function metal for the cathode (e.g., Calcium or Aluminum)

  • Spin coater

  • Thermal evaporator

  • Solar simulator

  • Current-voltage (I-V) measurement system

Procedure:

  • Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then dried.

  • Hole Transport Layer (HTL) Deposition: A thin layer of PEDOT:PSS is spin-coated onto the ITO substrate and annealed.

  • Active Layer Deposition: A blend of the violanthrone derivative (donor) and an acceptor (e.g., PCBM) in a suitable solvent is spin-coated on top of the HTL. The film is then annealed to optimize the morphology.

  • Cathode Deposition: A metal cathode (e.g., Ca/Al or Al) is deposited by thermal evaporation through a shadow mask.

  • Device Characterization: The current density-voltage (J-V) characteristics of the device are measured under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) to determine the power conversion efficiency, open-circuit voltage (Voc), short-circuit current (Jsc), and fill factor (FF).

Application in Organic Light-Emitting Diodes (OLEDs)

The application of violanthrone derivatives in OLEDs is a less explored area compared to OFETs and OSCs. However, their inherent fluorescence properties suggest potential as emissive materials. The following is a general protocol for the fabrication of a small-molecule OLED, which can serve as a starting point for investigating violanthrone-based emitters.

Experimental Protocol for OLED Fabrication (General)

Materials and Equipment:

  • Indium tin oxide (ITO) coated glass substrates

  • Hole injection layer (HIL) material (e.g., TAPC)

  • Hole transport layer (HTL) material (e.g., α-NPD)

  • Violanthrone derivative (as the emissive layer or a dopant in a host material)

  • Electron transport layer (ETL) material (e.g., Alq₃)

  • Electron injection layer (EIL) material (e.g., LiF)

  • Metal for the cathode (e.g., Aluminum)

  • High-vacuum thermal evaporator

  • Glove box system

  • Electroluminescence (EL) measurement system (spectrometer and source meter)

Procedure:

  • Substrate Cleaning: ITO-coated glass substrates are rigorously cleaned as described for OSCs.

  • Organic Layer Deposition: The organic layers (HIL, HTL, emissive layer, and ETL) and the EIL are sequentially deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber. If the violanthrone derivative is used as a dopant, it is co-evaporated with a host material.

  • Cathode Deposition: An aluminum cathode is deposited on top of the organic stack by thermal evaporation.

  • Encapsulation: The device is encapsulated in an inert atmosphere (e.g., a nitrogen-filled glove box) to prevent degradation from moisture and oxygen.

  • Device Characterization: The electroluminescence spectrum, current-voltage-luminance (I-V-L) characteristics, and external quantum efficiency (EQE) of the OLED are measured.

G cluster_oled General OLED Device Structure Substrate Glass Substrate Anode Anode (ITO) Substrate->Anode HIL Hole Injection Layer Anode->HIL HTL Hole Transport Layer HIL->HTL EML Emissive Layer (Violanthrone Derivative) HTL->EML ETL Electron Transport Layer EML->ETL EIL Electron Injection Layer ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode

Caption: A typical multilayer structure of a small-molecule OLED.

Conclusion

This compound and its violanthrone-based analogs represent a versatile class of organic materials with significant potential in the field of organic electronics. The presented data and protocols for OFETs and OSCs provide a solid foundation for researchers to build upon. While their application in OLEDs is still in its nascent stages, the inherent photophysical properties of violanthrones warrant further investigation. Future research should focus on the targeted synthesis of novel derivatives with optimized electronic properties and device architectures to fully unlock the potential of this promising class of organic semiconductors.

References

C.I. Vat Green 9: A Potential Photosensitizer for Chemical Reactions - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Vat Green 9, a synthetic dye of the violanthrone class, is recognized for its exceptional lightfastness, a quality that suggests a robust photochemical stability suitable for photosensitization applications.[1] While direct experimental protocols for this compound as a photosensitizer in chemical reactions are not extensively documented in current literature, its structural similarity to well-established photosensitizers, such as other violanthrone and anthraquinone derivatives, indicates a strong potential for such applications.[2][3]

This document provides a comprehensive overview of the known properties of this compound and offers detailed, prospective experimental protocols based on the established use of related compounds in photosensitized chemical reactions. These notes are intended to serve as a foundational guide for researchers interested in exploring the photocatalytic capabilities of this compound in areas such as organic synthesis and photodynamic therapy.

Physicochemical and Photophysical Properties

A thorough understanding of the physicochemical and photophysical properties of a compound is crucial for its application as a photosensitizer. The following table summarizes the available data for this compound and its parent compound, violanthrone.

PropertyThis compoundViolanthrone (Parent Compound)Reference
Chemical Name 9,24-dinitrononacyclo[18.10.2.2²,⁵.0³,¹⁶.0⁴,¹³.0⁶,¹¹.0¹⁷,³¹.0²²,²⁷.0²⁸,³²]tetratriaconta-1(31),2,4,6(11),7,9,13,15,17,19,22(27),23,25,28(32),29,33-hexadecaene-12,21-dioneAnthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione[1]
Molecular Formula C₃₄H₁₄N₂O₆C₃₄H₁₆O₂[1]
Molecular Weight 546.48 g/mol 456.5 g/mol [4][5][6]
Appearance Deep green to black powderBluish-black to black powder[4][6][7]
Solubility Insoluble in water and ethanol; soluble in 2-chlorophenol, 1,2,3,4-tetrahydronaphthalene, and xylene; slightly soluble in acetone, chloroform, pyridine, and toluene.Insoluble in water.[4][7]
Excited State Dynamics Not explicitly studied.The triplet state of a violanthrone derivative (V79) has been characterized, indicating potential for energy transfer.[8]

Potential Applications in Photosensitized Reactions

The anthraquinone and violanthrone scaffolds are known to participate in photoredox catalysis.[2][3] These reactions are typically initiated by the absorption of light by the photosensitizer, leading to the formation of an excited state that can then interact with other molecules through energy or electron transfer.

Organic Synthesis

Anthraquinone derivatives have been successfully employed as photosensitizers for various organic transformations, such as the aerobic photooxidation of thioethers to sulfoxides.[9] Given its structural heritage, this compound could potentially catalyze similar reactions.

Photodynamic Therapy (PDT)

Photosensitizers are the cornerstone of PDT, a medical treatment that uses light to activate a drug to kill cancer cells and other diseased cells.[10] The efficacy of a photosensitizer in PDT is often linked to its ability to generate reactive oxygen species (ROS), such as singlet oxygen, upon irradiation. The study of the triplet state dynamics of a violanthrone derivative suggests that this class of compounds could be investigated for PDT applications.[8]

Experimental Protocols (Prospective)

The following protocols are adapted from established procedures for anthraquinone and other organic dye photosensitizers and are proposed as a starting point for investigating this compound.

Protocol 1: General Procedure for Testing Photosensitizing Activity in Organic Synthesis (Example: Oxidation of a Thioether)

Objective: To determine if this compound can act as a photosensitizer for the selective oxidation of a thioether to a sulfoxide.

Materials:

  • This compound

  • Thioether substrate (e.g., thioanisole)

  • Solvent (e.g., acetonitrile or dichloromethane)

  • Visible light source (e.g., LED lamp with appropriate wavelength)

  • Reaction vessel (e.g., Schlenk tube or photoreactor)

  • Magnetic stirrer and stir bar

  • Oxygen source (e.g., balloon or continuous flow)

  • Analytical instruments for reaction monitoring (e.g., TLC, GC-MS, or HPLC)

Procedure:

  • Preparation of Reaction Mixture: In a reaction vessel, dissolve the thioether substrate (e.g., 0.1 mmol) and a catalytic amount of this compound (e.g., 1-5 mol%) in the chosen solvent (e.g., 5 mL).

  • Oxygenation: Purge the solution with oxygen for 10-15 minutes and maintain an oxygen atmosphere throughout the reaction.

  • Irradiation: Place the reaction vessel in proximity to the light source and begin irradiation with vigorous stirring. The distance from the light source and the wavelength should be optimized.

  • Reaction Monitoring: At regular intervals, take aliquots from the reaction mixture and analyze them by TLC, GC-MS, or HPLC to monitor the consumption of the starting material and the formation of the product.

  • Work-up and Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Characterization: Confirm the identity of the product by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: Evaluation of Singlet Oxygen Generation (A Key Parameter for PDT)

Objective: To quantify the efficiency of this compound in generating singlet oxygen (¹O₂) upon irradiation.

Materials:

  • This compound

  • Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran [DPBF] or 9,10-dimethylanthracene [DMA])

  • A reference photosensitizer with a known singlet oxygen quantum yield (ΦΔ) in the same solvent (e.g., Rose Bengal or methylene blue).

  • Solvent (e.g., a non-polar solvent like chloroform or a polar aprotic solvent like acetonitrile)

  • UV-Vis spectrophotometer

  • Light source with a specific wavelength for excitation (e.g., a laser or a filtered lamp)

  • Quartz cuvettes

Procedure:

  • Solution Preparation: Prepare solutions of this compound and the reference photosensitizer in the chosen solvent with an absorbance of approximately 0.1 at the excitation wavelength. Prepare a stock solution of the singlet oxygen trap (e.g., DPBF).

  • Measurement:

    • To a cuvette containing the photosensitizer solution, add a small aliquot of the DPBF stock solution.

    • Record the initial absorbance of DPBF at its maximum absorption wavelength (around 415 nm).

    • Irradiate the solution with the light source for a short, defined period.

    • Record the absorbance of DPBF again. The decrease in absorbance is due to its reaction with singlet oxygen.

    • Repeat the irradiation and measurement steps for several time points.

  • Data Analysis:

    • Plot the natural logarithm of the DPBF absorbance (ln(A)) versus the irradiation time. The slope of this plot is proportional to the rate of DPBF bleaching.

    • Repeat the entire procedure with the reference photosensitizer under identical conditions.

    • The singlet oxygen quantum yield of this compound (ΦΔ_sample) can be calculated using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample) where:

      • ΦΔ_ref is the known quantum yield of the reference.

      • k_sample and k_ref are the slopes of the ln(A) vs. time plots.

      • I_abs_sample and I_abs_ref are the rates of light absorption by the sample and reference, respectively (can be determined from the absorbance at the excitation wavelength).

Visualizations

Logical Relationship of Photosensitizer Classes

G cluster_0 Broad Class cluster_1 Parent Class cluster_2 Specific Compound Anthraquinone Dyes Anthraquinone Dyes Violanthrone Dyes Violanthrone Dyes Anthraquinone Dyes->Violanthrone Dyes Structural Relationship This compound This compound Violanthrone Dyes->this compound Is a derivative of

Caption: Relationship of this compound to photosensitizing dye classes.

General Workflow for Evaluating a Novel Photosensitizer

G A Compound Selection (this compound) B Characterization (Physicochemical & Photophysical) A->B C Hypothesis Formulation (e.g., Catalysis of a specific reaction) B->C D Protocol Development (Based on related compounds) C->D E Experimentation & Data Collection D->E F Analysis & Optimization E->F F->E Iterate G Application F->G

Caption: Workflow for investigating a new photosensitizer.

Mechanism of Type II Photosensitization

Caption: Jablonski diagram illustrating Type II photosensitization.

Conclusion

While this compound is not yet an established photosensitizer, its chemical nature and the known photochemical activity of its parent class, violanthrones, and the related anthraquinones, make it a compelling candidate for investigation. The protocols and information provided herein are intended to equip researchers with the foundational knowledge and experimental frameworks to explore the potential of this compound in innovative photochemical applications. Careful optimization and characterization will be paramount in determining its efficacy and suitability for specific reactions.

References

Application Notes and Protocols for Laboratory Scale Vat Dyeing of Cotton with C.I. Vat Green 9

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vat dyes are a class of water-insoluble dyes that are applied to cellulosic fibers, such as cotton, in a soluble, reduced form.[1][2][3] The process, known as "vatting," involves the chemical reduction of the dye pigment in an alkaline solution, typically with sodium hydrosulfite and sodium hydroxide, to produce its water-soluble "leuco" form.[4][5] In this state, the dye has an affinity for the cotton fiber and can penetrate its structure.[4][6] Subsequent oxidation, either by air or chemical oxidants, reverts the dye to its original insoluble pigment form, mechanically trapping it within the fiber.[4][6][7] This process results in excellent colorfastness properties, particularly to washing, light, and bleaching.[1][7][8] C.I. Vat Green 9 is a deep green dye of the violanthrone chemical class, widely used for dyeing cotton due to its good fastness properties.[8][9][10]

This document provides a detailed protocol for the laboratory-scale dyeing of cotton fabric with this compound, intended for researchers and scientists in the textile and materials science fields.

Experimental Protocols

1. Materials and Equipment

A comprehensive list of necessary materials, reagents, and equipment is provided below.

CategoryItem
Substrate Pre-scoured and bleached 100% cotton fabric
Dyestuff This compound (C.I. 59850) powder
Core Chemicals Sodium Hydroxide (NaOH), analytical grade
Sodium Hydrosulfite (Na₂S₂O₄), analytical grade
Hydrogen Peroxide (H₂O₂), 35% solution
Acetic Acid (CH₃COOH), glacial
Auxiliary Agents Wetting Agent (e.g., non-ionic surfactant)
Sequestering Agent (e.g., EDTA)
Leveling Agent
Soaping Agent (e.g., synthetic detergent)
Soda Ash (Na₂CO₃)
Equipment Laboratory scale beaker dyeing machine or water bath with stirrer
Beakers (various sizes), Graduated Cylinders, Pipettes
Weighing Balance (±0.001 g)
Hot Plate with Magnetic Stirrer
pH meter or indicator strips
Glass stirring rods
Squeezer or padding mangle
Drying oven

2. Dyeing Procedure

The following protocol is based on a 2% on weight of fabric (owf) shade. All calculations should be adjusted for the specific weight of the cotton sample.

a. Pre-treatment of Cotton Fabric Ensure the cotton fabric is thoroughly scoured and bleached before dyeing. This process removes natural waxes, oils, and other impurities, allowing for uniform dye penetration. A standard procedure involves treating the fabric with a solution of sodium hydroxide and a wetting agent at a high temperature, followed by rinsing.

b. Preparation of Dyebath and Vatting The vatting process converts the insoluble this compound into its soluble leuco form.

  • Calculate Requirements: Based on the weight of the fabric and the parameters in Table 2, calculate the required amounts of dye, sodium hydroxide, and sodium hydrosulfite.

  • Dye Dispersion: In a separate beaker, create a smooth paste of the this compound powder with a small amount of a wetting agent and cold water.

  • Vatting Solution: Prepare a solution in the main dye beaker with the required amount of water at 50°C. Add the calculated quantities of sodium hydroxide and sodium hydrosulfite. Stir until dissolved.

  • Reduction: Add the dye paste to the vatting solution. The temperature should be maintained at 50-60°C for 10-15 minutes with gentle stirring.[11] A color change from green to purple indicates the successful reduction of the dye to its leuco form.[9]

c. Dyeing Process

  • Set Dyebath: Transfer the vatted dye solution to the dyeing vessel. Add any other auxiliaries like a leveling or sequestering agent.[2][12] The initial temperature of the dyebath should be around 40°C.[4]

  • Introduce Fabric: Thoroughly wet the cotton sample in water and then introduce it into the dyebath.

  • Dyeing Cycle: Increase the temperature to the dyeing temperature of 60-70°C at a rate of 2-3°C per minute.[4] Continue the dyeing process for 45-60 minutes, ensuring the fabric is fully immersed and agitated.

  • Exhaustion: After the dyeing period, check for dye exhaustion. The dyebath should be significantly lighter in color.

d. Rinsing and Oxidation This step is critical for converting the soluble leuco dye back into its insoluble form within the cotton fibers.

  • Removal and Squeezing: Carefully remove the dyed fabric from the bath, allowing excess liquor to drain back. Squeeze the fabric evenly to remove as much residual dye liquor as possible.

  • Cold Rinse: Rinse the fabric thoroughly in cold running water to remove excess alkali and reducing agent.

  • Oxidation:

    • Air Oxidation: Expose the fabric to the atmosphere for 10-20 minutes. The color will gradually develop as the dye oxidizes.[1]

    • Chemical Oxidation (Recommended): For a more rapid and complete oxidation, immerse the fabric in a bath containing Hydrogen Peroxide (0.5-1.0 g/L) at 30-50°C for 10 minutes.[4] This process ensures uniform color development.

e. After-treatment (Soaping) Soaping removes loose dye particles from the fabric surface, improving rubbing fastness and stabilizing the final shade.[5][13]

  • Soaping Bath: Prepare a bath with a synthetic detergent (1.0-2.0 g/L) and Soda Ash (1.0-2.0 g/L).[4]

  • Treatment: Immerse the oxidized fabric in the soaping bath and heat to 95-100°C for 10-15 minutes.[4]

  • Final Rinsing: After soaping, rinse the fabric thoroughly, first with hot water and then with cold water, until the rinse water is clear.

  • Neutralization (Optional): A final rinse with a very dilute solution of acetic acid can be performed to neutralize any residual alkali.

f. Drying Squeeze the final rinsed fabric to remove excess water and dry it in an oven or air dry.

Data Presentation

The quantitative parameters for the dyeing protocol are summarized in the table below.

Table 2: Laboratory Scale Vat Dyeing Recipe for Cotton with this compound

ParameterValue/RangePurpose
Liquor Ratio (M:L) 1:20 to 1:40Ratio of fabric weight to liquid volume.
Shade Percentage 2% (on weight of fabric)Determines the depth of the color.
Wetting Agent 1.0 g/LReduces surface tension for better penetration.[12]
Sequestering Agent 1.0 - 2.0 g/LSequesters hard water ions.[2]
Leveling Agent 1.0 g/LPromotes uniform dye uptake.[12]
Vatting Stage
This compound2% owfDyestuff.
Sodium Hydroxide (NaOH)3.0 - 12.0 g/LProvides necessary alkalinity for reduction.[4]
Sodium Hydrosulfite (Na₂S₂O₄)1.0 - 8.0 g/LReducing agent to form the leuco dye.[4]
Temperature50 - 60°COptimal temperature for reduction.[4][5]
Time10 - 15 minutesDuration for complete vatting.[4][11]
Dyeing Stage
Temperature60 - 80°CDyeing temperature for good exhaustion.[8][12]
Time45 - 60 minutesDuration for dye penetration and fixation.
Oxidation Stage
Hydrogen Peroxide (H₂O₂)0.5 - 8.0 g/LOxidizing agent to revert dye to insoluble form.[2][4]
Temperature30 - 60°COptimal temperature for chemical oxidation.[2][4]
Time10 - 20 minutesDuration for complete oxidation.[2][4]
Soaping Stage
Detergent/Soap1.0 - 2.0 g/LRemoves unfixed surface dye.[4]
Soda Ash (Na₂CO₃)1.0 - 2.0 g/LMaintains alkaline conditions for effective soaping.[4]
Temperature95 - 100°CHigh temperature enhances cleaning efficiency.[4]
Time10 - 15 minutesDuration for effective after-treatment.[4][13]

Mandatory Visualization

The following diagram illustrates the complete workflow for the vat dyeing process.

VatDyeingWorkflow start Pre-treated Cotton Fabric vatting Step 1: Vatting (Reduction) - this compound - NaOH, Na₂S₂O₄ - 50-60°C, 10-15 min start->vatting Input dyeing Step 2: Dyeing - Add Vatted Dye to Bath - Introduce Fabric - 60-70°C, 45-60 min vatting->dyeing Transfer Leuco Dye oxidation Step 3: Oxidation - Rinsing - Air or Chemical (H₂O₂) - 30-50°C, 10 min dyeing->oxidation After Dyeing soaping Step 4: Soaping (After-treatment) - Detergent, Soda Ash - 95-100°C, 10-15 min oxidation->soaping Fixes Color end Final Dyed Cotton Fabric soaping->end Final Product

Caption: Workflow of the laboratory vat dyeing process for cotton.

References

Application Notes and Protocols: C.I. Vat Green 9 for Bioplastic and Polymer Coloration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of C.I. Vat Green 9 as a coloration agent for bioplastics and conventional polymers. This document outlines the dye's properties, methodologies for its incorporation, and essential testing procedures to ensure performance and safety.

Introduction to this compound

This compound is a synthetic vat dye belonging to the anthraquinone class, known for its exceptional stability and fastness properties.[1][2] In its oxidized, pigmentary form, it is insoluble in water and most common solvents.[1][2] To be applied as a dye, it must first be chemically reduced to its soluble "leuco" form in an alkaline solution.[1][2] Subsequent oxidation restores the insoluble, colored form, trapping it within the substrate matrix.[1][2] This unique mechanism imparts high resistance to fading and migration.[1]

Historically used in the textile industry for dyeing cellulosic fibers like cotton, its high stability also makes it a candidate for coloring plastics and bioplastics where durability and colorfastness are critical.[3]

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
C.I. Name Vat Green 9[2]
Appearance Black Powder
Chemical Class Anthraquinone[2]
Solubility Insoluble in water and ethanol. Soluble in its reduced "leuco" form.[1][2]
Lightfastness Excellent[2]
Wash Fastness Excellent[1]

Application in Bioplastics and Polymers

This compound can be incorporated into bioplastics (e.g., Polylactic Acid - PLA, Polyhydroxyalkanoates - PHA) and conventional polymers through two primary methods: direct dyeing of the polymer or, more commonly for thermoplastics, via a masterbatch.

Masterbatch Preparation

A masterbatch is a concentrated mixture of pigments or additives encapsulated into a carrier resin, which is then let down into the bulk polymer during processing.[4] This method ensures uniform dispersion of the colorant.

Protocol for this compound Masterbatch Preparation with PLA Carrier Resin

This protocol describes the preparation of a this compound masterbatch using a twin-screw extruder.

Materials and Equipment:

  • This compound powder

  • Polylactic Acid (PLA) carrier resin (pellets)

  • Twin-screw extruder with gravimetric feeders

  • Strand pelletizer

  • Cooling bath

Procedure:

  • Pre-Drying: Dry the PLA carrier resin and this compound powder according to manufacturer's specifications to remove any residual moisture.

  • Formulation: Determine the desired concentration of this compound in the masterbatch (typically 20-50% by weight).

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder appropriate for PLA (typically 170-210°C).

    • Calibrate the gravimetric feeders to accurately dose the PLA carrier resin and this compound powder into the extruder.

    • Melt and compound the mixture in the extruder. The high shear mixing will ensure a homogenous dispersion of the dye.

  • Pelletization:

    • Extrude the molten, colored polymer as strands.

    • Pass the strands through a cooling water bath.

    • Feed the cooled strands into a pelletizer to produce masterbatch pellets.

  • Quality Control: Analyze the masterbatch for color consistency and dispersion quality.

Logical Workflow for Masterbatch Production

Masterbatch_Workflow cluster_prep Preparation cluster_process Processing cluster_qc Quality Control Drying Pre-Drying of PLA and Vat Green 9 Formulation Formulation (20-50% Vat Green 9) Drying->Formulation Extrusion Twin-Screw Extrusion (170-210°C) Formulation->Extrusion Cooling Strand Cooling Extrusion->Cooling Pelletizing Pelletizing Cooling->Pelletizing QC Color and Dispersion Analysis Pelletizing->QC

Caption: Workflow for this compound masterbatch production.

Coloration of Bioplastics via Injection Molding

Protocol for Coloring PLA with this compound Masterbatch

Materials and Equipment:

  • Natural PLA pellets

  • This compound masterbatch pellets

  • Injection molding machine

  • Tumble blender

Procedure:

  • Pre-Drying: Dry the natural PLA pellets and the masterbatch pellets.

  • Blending: In a tumble blender, mix the natural PLA pellets with the masterbatch pellets at a specific let-down ratio (e.g., 1-4% masterbatch by weight) to achieve the desired final color.

  • Injection Molding:

    • Set the injection molding machine parameters (temperature, pressure, cycle time) according to the PLA manufacturer's recommendations.

    • Feed the blended material into the injection molding machine.

    • Produce the colored PLA parts.

  • Evaluation: Assess the final parts for color uniformity, dimensional stability, and mechanical properties.

Performance and Safety Testing

Thermal Stability

The high processing temperatures in polymer extrusion can potentially degrade colorants. The thermal stability of this compound in the chosen polymer matrix should be evaluated.

Protocol for Thermal Stability Assessment

Method: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to assess the thermal stability of the colored polymer.[5] A practical approach involves multiple extrusion cycles.[5]

Procedure:

  • Prepare a colored polymer sample using the masterbatch method.

  • Subject the colored polymer to multiple extrusion cycles (e.g., 1, 3, and 5 cycles) at the typical processing temperature.[5]

  • After each cycle, take a sample and measure the color change (e.g., using a spectrophotometer) and assess any changes in mechanical properties (e.g., tensile strength).[5]

  • A significant color change or degradation of mechanical properties indicates poor thermal stability.

Lightfastness

Lightfastness is the resistance of a colored material to fading upon exposure to light.

Protocol for Lightfastness Testing (Adapted from ISO 4892-2)

Method: Accelerated weathering using a xenon-arc lamp apparatus is a standard method for testing the lightfastness of plastics.[6][7][8]

Procedure:

  • Prepare standardized test specimens of the colored bioplastic.

  • Expose the specimens in a xenon-arc weathering apparatus according to the conditions specified in ISO 4892-2 for simulating outdoor or indoor light exposure.[6][7][8]

  • At specified intervals, remove specimens and measure the color change against an unexposed control sample using a colorimeter.

  • The lightfastness can be rated on the Blue Wool Scale, where a higher number indicates better lightfastness.[9]

Migration Testing for Food Contact Applications

For bioplastics intended for food contact applications, it is crucial to assess the migration of the colorant into food simulants.

Protocol for Specific Migration Testing (Adapted from EU Regulation 10/2011)

Method: This protocol outlines a general procedure for testing the specific migration of this compound from a colored plastic into food simulants. The specific conditions (simulant, time, temperature) depend on the intended use of the final product.[10][11]

Materials and Equipment:

  • Colored bioplastic test specimens of a known surface area.

  • Food simulants as specified in EU Regulation 10/2011 (e.g., 10% ethanol for aqueous foods, 50% ethanol for alcoholic foods, olive oil or a substitute for fatty foods).[11]

  • Incubator or oven for controlled temperature exposure.

  • Analytical instrumentation for detecting the migrated dye (e.g., High-Performance Liquid Chromatography - HPLC, or Gas Chromatography-Mass Spectrometry - GC-MS after a suitable extraction).[12]

Procedure:

  • Sample Preparation: Cut the colored bioplastic into specimens of a known surface area.

  • Exposure: Immerse the specimens in the appropriate food simulant at a defined surface area to volume ratio (e.g., 6 dm² per 1 kg of simulant).

  • Incubation: Store the samples under the conditions of time and temperature that represent the intended use (e.g., 10 days at 40°C for long-term storage at room temperature).

  • Analysis:

    • After the exposure period, remove the specimens from the simulant.

    • Analyze the food simulant for the presence of this compound using a validated analytical method.

    • Quantify the concentration of the migrated dye.

  • Compliance: Compare the migration level to the specific migration limits (SMLs) set by regulations. For non-listed substances, a generic SML of 60 mg/kg may apply, but a risk assessment is necessary.[13] Colorants should not have any visible migration into the food.[14]

Decision Tree for Migration Testing

Migration_Testing_Decision_Tree Start Intended Use: Food Contact? Yes Yes Start->Yes No No Start->No SelectSimulant Select Food Simulant(s) (e.g., 10% Ethanol, Olive Oil) Yes->SelectSimulant NoTest Migration Testing Not Required No->NoTest SetConditions Set Exposure Conditions (Time and Temperature) SelectSimulant->SetConditions PerformTest Perform Migration Test SetConditions->PerformTest Analyze Analyze Simulant (HPLC, GC-MS) PerformTest->Analyze Compare Compare to SML Analyze->Compare Pass Pass Compare->Pass Below SML Fail Fail Compare->Fail Exceeds SML

Caption: Decision tree for migration testing of colored plastics.

Summary of Quantitative Data

TestParameterTypical Value/ResultStandard/Method
Lightfastness Blue Wool Scale Rating>6 (for ABS)DIN EN ISO 4892[9]
Migration Limit Overall Migration Limit (OML)< 10 mg/dm²EU Regulation 10/2011[15]
Migration Limit Specific Migration Limit (SML) for non-listed substances< 60 mg/kg (generic)EU Regulation 10/2011[13]
Migration Limit Primary Aromatic Amines (PAAs)Not Detectable (<0.01 mg/kg)EU Regulation 10/2011[14][16]

Conclusion

This compound presents a viable option for the coloration of bioplastics and polymers, offering excellent stability and fastness properties. The masterbatch approach is the recommended method for achieving uniform color dispersion in thermoplastic bioplastics like PLA. Rigorous testing for thermal stability, lightfastness, and migration is essential to ensure the performance and safety of the final colored product, particularly for applications in food contact and medical devices. The protocols provided herein offer a framework for the systematic evaluation of this compound in novel bioplastic formulations.

References

Immobilization of C.I. Vat Green 9 on Solid Substrates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the immobilization of C.I. Vat Green 9, an anthraquinone dye, onto various solid substrates. The following sections offer step-by-step methodologies for surface modification and dye immobilization, accompanied by quantitative data and visualizations to guide researchers in applying these techniques for their specific needs, including potential applications in material science and biomedical research.

Introduction to this compound Immobilization

This compound is a stable, water-insoluble organic dye belonging to the anthraquinone class.[1][2] Its robust chemical structure and potential for functionalization make it a candidate for immobilization on solid supports for various applications, including the development of functionalized materials and as a component in biomedical research. Immobilization can be achieved through physical adsorption or covalent bonding, with the choice of method depending on the substrate and the desired stability of the immobilized dye.

While primarily used in the textile industry, the immobilization of anthraquinone dyes on substrates like cellulose and silica is being explored for broader scientific applications.[3][4] These applications can range from creating materials with specific optical properties to developing platforms for studying biomolecular interactions. Anthraquinone derivatives, in general, have been investigated for their biomedical applications, including use as fluorescent probes and chemotherapeutic agents.[1][2]

Immobilization Protocols

Two primary methods for immobilizing this compound on solid substrates are detailed below: adsorption on cellulose and covalent immobilization on silica.

Protocol 1: Adsorption of this compound on Cellulose Substrates

This protocol describes the physical adsorption of this compound onto a cellulose-based substrate. Adsorption is a surface phenomenon driven by intermolecular forces, such as van der Waals forces and hydrogen bonding, between the dye molecules and the cellulose surface.[3][5]

Materials:

  • This compound powder

  • Cellulose substrate (e.g., cellulose nanocrystals, filter paper, cotton fabric)

  • Sodium hydroxide (NaOH)

  • Sodium dithionite (Na₂S₂O₄)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Deionized water

  • Ethanol

  • Phosphate buffered saline (PBS), pH 7.4

  • Magnetic stirrer and stir bar

  • Centrifuge (for nanoparticle substrates)

  • UV-Vis spectrophotometer

Procedure:

  • Substrate Preparation:

    • Wash the cellulose substrate thoroughly with deionized water and ethanol to remove any impurities.

    • Dry the substrate in an oven at 60°C for 2 hours.

  • Preparation of Vat Green 9 Solution (Leuco Form):

    • Prepare a 1 M NaOH solution.

    • In a beaker, create a dispersion of this compound in deionized water (e.g., 1 g/L).

    • Add NaOH solution dropwise to the dye dispersion until the pH reaches 11-12.

    • Slowly add sodium dithionite to the alkaline dye dispersion while stirring continuously. The color of the solution will change as the insoluble vat dye is reduced to its soluble leuco form.

    • Heat the solution to 50-60°C for 30 minutes to ensure complete reduction.

  • Immobilization (Adsorption):

    • Immerse the prepared cellulose substrate in the leuco-Vat Green 9 solution.

    • Stir the mixture gently at 50°C for 1-2 hours to allow for adsorption of the dye onto the cellulose surface.

  • Oxidation and Washing:

    • Remove the substrate from the dye solution.

    • Expose the substrate to air or immerse it in a dilute hydrogen peroxide solution (1-3%) to oxidize the leuco form of the dye back to its insoluble pigment form, fixing it onto the cellulose.

    • Rinse the substrate extensively with hot deionized water and then ethanol to remove any loosely bound dye molecules.

    • Wash with PBS (pH 7.4) if the material is intended for biological applications.

  • Drying and Storage:

    • Dry the functionalized substrate in an oven at 60°C.

    • Store the dried, dye-immobilized substrate in a desiccator.

Protocol 2: Covalent Immobilization of this compound on Silica Nanoparticles

This protocol details the covalent attachment of this compound to silica nanoparticles. Covalent immobilization provides a more stable and permanent attachment of the dye to the substrate. The process involves surface activation of the silica with an amine-containing silane, followed by coupling of the dye.

Materials:

  • This compound powder

  • Silica nanoparticles (SiNPs)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Toluene, anhydrous

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable crosslinker

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Ethanol

  • Deionized water

  • Centrifuge

  • Sonicator

  • Rotary evaporator

  • FTIR spectrometer

  • UV-Vis spectrophotometer

Procedure:

  • Silica Nanoparticle Surface Amination:

    • Disperse silica nanoparticles in anhydrous toluene (e.g., 10 mg/mL) by sonication.

    • Add APTES (e.g., 1% v/v) to the silica dispersion.

    • Reflux the mixture under a nitrogen atmosphere for 12-24 hours.

    • Allow the mixture to cool to room temperature.

    • Collect the aminosilanized silica nanoparticles (SiNP-NH₂) by centrifugation.

    • Wash the SiNP-NH₂ thoroughly with toluene and then ethanol to remove unreacted APTES.

    • Dry the SiNP-NH₂ under vacuum.

  • Activation of this compound (if necessary):

    • Note: This step depends on the functional groups present on the Vat Green 9 molecule. If it contains a carboxylic acid group, it can be activated. If not, a derivative with a suitable functional group for coupling must be synthesized.

    • Assuming a carboxylic acid derivative is available, dissolve it in anhydrous DMF.

    • Add DCC and NHS in equimolar amounts to the dye solution to form an NHS-ester activated dye.

    • Stir the reaction mixture at room temperature for 4-6 hours in the dark.

  • Covalent Immobilization:

    • Disperse the dried SiNP-NH₂ in anhydrous DMF.

    • Add the solution of activated this compound to the SiNP-NH₂ dispersion.

    • Stir the reaction mixture at room temperature for 24 hours in the dark.

  • Washing and Purification:

    • Collect the dye-conjugated silica nanoparticles (SiNP-VatGreen9) by centrifugation.

    • Wash the nanoparticles repeatedly with DMF and then ethanol to remove unreacted dye and coupling agents.

    • Perform a final wash with deionized water.

  • Drying and Characterization:

    • Dry the SiNP-VatGreen9 under vacuum.

    • Characterize the functionalized nanoparticles using FTIR spectroscopy to confirm the covalent linkage and UV-Vis spectrophotometry to quantify the amount of immobilized dye.

Quantitative Data and Characterization

The efficiency of immobilization can be quantified and the resulting materials characterized using various analytical techniques.

ParameterMethodDescription
Dye Loading UV-Vis SpectrophotometryThe amount of dye immobilized per unit mass of the substrate. This is determined by measuring the absorbance of the dye solution before and after immobilization or by dissolving a known mass of the functionalized substrate and measuring the dye concentration.
Immobilization Efficiency CalculationThe percentage of the initial dye that has been successfully immobilized onto the substrate. Calculated as: [(Initial Dye Conc. - Final Dye Conc.) / Initial Dye Conc.] x 100%.
Surface Functionalization FTIR SpectroscopyConfirms the presence of functional groups from the dye and any linking molecules on the substrate surface, indicating successful immobilization.
Morphology Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM)Visualizes the surface morphology of the substrate before and after dye immobilization.
Stability Leaching StudiesThe stability of the immobilized dye is assessed by incubating the functionalized substrate in a relevant buffer (e.g., PBS) over time and measuring the amount of dye leached into the supernatant using UV-Vis spectrophotometry.

Note: Specific quantitative data for this compound immobilization is not extensively available in the public literature and will need to be determined empirically following the provided protocols.

Visualizations

Experimental Workflow for Adsorption on Cellulose

G cluster_prep Substrate Preparation cluster_dye Dye Preparation cluster_immob Immobilization cluster_post Post-Treatment Wash Wash Cellulose Substrate Dry Dry Substrate Wash->Dry Immerse Immerse Substrate in Leuco-Dye Dry->Immerse Dispersion Disperse Vat Green 9 in Water Alkalinization Add NaOH (pH 11-12) Dispersion->Alkalinization Reduction Add Sodium Dithionite Alkalinization->Reduction Heating Heat to 50-60°C Reduction->Heating Heating->Immerse Stir Stir at 50°C Immerse->Stir Oxidation Oxidize with Air/H₂O₂ Stir->Oxidation Washing Wash with Water & Ethanol Oxidation->Washing FinalDry Dry Final Product Washing->FinalDry

Workflow for Adsorption of this compound on Cellulose.
Experimental Workflow for Covalent Immobilization on Silica

G cluster_silica Silica Surface Amination cluster_dye_act Dye Activation cluster_coupling Covalent Coupling cluster_purification Purification DisperseSiNP Disperse SiNPs in Toluene AddAPTES Add APTES DisperseSiNP->AddAPTES Reflux Reflux under N₂ AddAPTES->Reflux WashDrySiNP Wash & Dry SiNP-NH₂ Reflux->WashDrySiNP DisperseSiNPNH2 Disperse SiNP-NH₂ in DMF WashDrySiNP->DisperseSiNPNH2 DissolveDye Dissolve Vat Green 9 Derivative in DMF AddReagents Add DCC & NHS DissolveDye->AddReagents StirDark Stir in Dark AddReagents->StirDark AddActivatedDye Add Activated Dye StirDark->AddActivatedDye DisperseSiNPNH2->AddActivatedDye StirReaction Stir for 24h AddActivatedDye->StirReaction CentrifugeWash Centrifuge & Wash with DMF/Ethanol StirReaction->CentrifugeWash FinalWash Final Wash with Water CentrifugeWash->FinalWash DryFinal Dry SiNP-VatGreen9 FinalWash->DryFinal

Workflow for Covalent Immobilization of this compound on Silica.

Potential Applications in Research and Drug Development

The immobilization of this compound and other anthraquinone dyes on solid substrates opens up several avenues for research and development:

  • Functionalized Surfaces: Dye-immobilized substrates can be used to study surface-dependent phenomena, such as protein adsorption and cell adhesion. The physicochemical properties of the dye can influence these interactions.

  • Biomedical Imaging: While this compound itself is not a well-characterized fluorophore for biological imaging, other anthraquinone derivatives show promise as fluorescent stains.[1][2] Immobilization on biocompatible nanoparticles could lead to the development of targeted imaging probes.

  • Drug Delivery: Nanoparticles functionalized with dyes like this compound could potentially be further modified to carry therapeutic agents. The dye could serve as a component of a theranostic system, although this would require extensive investigation into its biological properties.

  • Biocatalysis: Immobilized anthraquinones can act as redox mediators in certain biological reactions, such as the anaerobic reduction of other dyes.[6]

Further research is necessary to fully explore the potential of this compound-immobilized materials in these advanced applications. The protocols provided herein serve as a foundational methodology for the preparation and characterization of such materials.

References

Application Notes and Protocols: C.I. Vat Green 9 as a Tracer Dye in Fluid Dynamics Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tracer dyes are instrumental in the field of fluid dynamics for visualizing and quantifying the flow of liquids and gases.[1][2] An ideal tracer dye should be highly soluble in the working fluid, stable, non-reactive, and possess a strong optical signal (e.g., color or fluorescence) for easy detection.[3] This document explores the potential application of C.I. Vat Green 9 as a tracer dye in fluid dynamics studies. While primarily used as a textile dye, its properties are evaluated here for their suitability in tracing fluid flow.

However, based on its fundamental chemical properties, this compound is not recommended for general use as a tracer dye in aqueous or alcohol-based fluid dynamics studies due to its poor solubility.[1][2][4] Vat dyes, by their nature, are insoluble in water and ethanol.[1][2] Their application in dyeing relies on a chemical reduction process to a soluble "leuco" form, followed by oxidation back to the insoluble pigment form within the fibers of the fabric.[5][6] This complex, multi-step process is impractical for typical fluid dynamics experiments where a consistently soluble and stable tracer is required.

These application notes provide a summary of the physicochemical properties of this compound, a discussion of its limitations, and a hypothetical protocol for its use in specialized, non-aqueous systems where its unique solubility profile might be advantageous.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented in the table below. This data is essential for understanding its behavior and limitations as a potential tracer dye.

PropertyValue
Common Name This compound
C.I. Number 59850
CAS Number 6369-65-9
Molecular Formula C₃₄H₁₅NO₄[1]
Molecular Weight 501.49 g/mol [1][4][7]
Appearance Black powder[1][4]
Solubility in Water Insoluble[1][2]
Solubility in Ethanol Insoluble[1][2]
Solubility (Slight) Acetone, Chloroform, Pyridine, Toluene[1][4]
Solubility (Good) 2-Chlorophenol, 1,2,3,4-Tetrahydronaphthalene, Xylene[1][4]
Lightfastness Good[5]

Limitations of this compound as a Tracer Dye

The primary limitation of this compound for fluid dynamics studies is its insolubility in water and other common polar solvents.[1][2] Most fluid dynamics experiments, particularly in biological and environmental research, are conducted in aqueous systems. The use of organic solvents in which this compound is soluble may be possible in specific industrial or chemical engineering applications, but these are niche cases.

Furthermore, there is no readily available information on the fluorescence properties of this compound. Fluorescent tracers are often preferred in modern fluid dynamics research due to their high sensitivity and the ability to perform quantitative measurements using techniques like laser-induced fluorescence (LIF).[3] The lack of known fluorescence further restricts the utility of this compound as a tracer.

Hypothetical Application: Flow Visualization in High-Temperature Organic Systems

Despite its limitations, this compound could potentially be used as a visual tracer in specialized fluid dynamics studies involving high-temperature organic solvents, where its solubility and stability might be advantageous. An example of such an application could be the study of fluid flow in industrial processes involving chlorinated or aromatic hydrocarbons.

Experimental Workflow for a Specialized Application

The following diagram outlines a hypothetical workflow for using this compound as a tracer dye in a specialized, non-aqueous fluid dynamics experiment.

G prep Tracer Solution Preparation injection Tracer Injection prep->injection Soluble Dye exp_setup Experimental Setup (e.g., Flow Channel) exp_setup->injection visualization Flow Visualization (High-Speed Camera) injection->visualization analysis Image and Data Analysis visualization->analysis

Caption: Hypothetical experimental workflow for this compound.

Protocol: Preparation and Use of this compound Tracer Solution

This protocol is a hypothetical guideline for a specialized application and should be adapted and validated for specific experimental conditions.

1. Materials:

  • This compound (powder)

  • 2-Chlorophenol (or another suitable organic solvent)

  • Magnetic stirrer and stir bar

  • Volumetric flasks

  • Syringe pump or other injection system

  • Flow visualization setup (e.g., transparent flow cell, high-speed camera, appropriate lighting)

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat (work in a fume hood)

2. Preparation of Tracer Stock Solution:

  • In a chemical fume hood, accurately weigh a desired amount of this compound powder.

  • Transfer the powder to a volumetric flask.

  • Add a small amount of 2-Chlorophenol to the flask and swirl to wet the powder.

  • Place a magnetic stir bar in the flask and place it on a magnetic stirrer.

  • Slowly add the remaining solvent to the flask while stirring, until the desired concentration is reached.

  • Continue stirring until the dye is completely dissolved. This may require gentle heating, depending on the solvent and desired concentration.

  • Store the stock solution in a tightly sealed, light-protected container.

3. Experimental Procedure:

  • Set up the fluid dynamics experiment with the chosen organic solvent as the working fluid.

  • Ensure the experimental setup is compatible with the organic solvent.

  • Load the prepared this compound tracer solution into the injection system (e.g., syringe pump).

  • Initiate the flow of the working fluid in the experimental setup.

  • Inject the tracer dye into the flow at the desired location and flow rate.

  • Record the flow patterns using a high-speed camera and appropriate lighting to ensure good contrast.

  • Analyze the recorded images to study the fluid flow characteristics, such as velocity profiles, mixing, and turbulence.

Logical Relationship of Key Experimental Considerations

The following diagram illustrates the logical dependencies for a successful tracer dye experiment.

G cluster_0 Tracer Properties cluster_1 Experimental Conditions cluster_2 Successful Experiment solubility Solubility fluid Working Fluid solubility->fluid stability Stability temp Temperature stability->temp detection Detectability light Lighting detection->light success Valid Results fluid->success temp->success light->success

References

Application Notes and Protocols for the Analytical Detection of C.I. Vat Green 9 in Wastewater

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

C.I. Vat Green 9 (CAS No. 6369-65-9) is a complex organic dye utilized in the textile industry for its vibrant green hue and high stability.[1][2] Due to its chemical structure, it is largely insoluble in water, which poses challenges for its removal from industrial effluents and necessitates robust analytical methods for its detection and quantification in wastewater.[3][4] Monitoring the levels of this compound in wastewater is crucial for environmental protection and for assessing the efficiency of wastewater treatment processes. These application notes provide detailed protocols for the detection of this compound in wastewater using UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Electrochemical Sensors.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a rapid and cost-effective method for the routine monitoring of this compound in wastewater, particularly for assessing color removal efficiency in treatment processes.

Application Note

This method is suitable for the semi-quantitative analysis of this compound in wastewater samples. The analysis is based on measuring the absorbance of the dye at its maximum wavelength (λmax). Due to potential interference from other components in the wastewater matrix, this method is best used for monitoring changes in dye concentration rather than for absolute quantification without proper calibration and validation. The decolorization rate of vat dyes can often be modeled using pseudo-first-order kinetics.[5]

Experimental Protocol

1. Instrumentation:

  • UV-Vis Spectrophotometer

2. Reagents and Materials:

  • This compound standard

  • Organic solvent for stock solution (e.g., 2-Chlorophenol, Xylene, or a mixture of pyridine and water)[3][4]

  • Deionized water

  • 0.45 µm syringe filters

3. Sample Preparation:

  • Collect wastewater samples in clean glass bottles.

  • Allow the sample to settle or centrifuge to remove suspended solids.

  • Filter the supernatant through a 0.45 µm syringe filter.

4. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 100 mg/L) in a suitable organic solvent.

  • Prepare a series of calibration standards by diluting the stock solution with deionized water to achieve concentrations within the desired range (e.g., 1, 5, 10, 20, 50 mg/L).

5. Measurement:

  • Determine the maximum absorbance wavelength (λmax) of this compound by scanning a standard solution across the UV-Vis spectrum.

  • Set the spectrophotometer to the determined λmax.

  • Measure the absorbance of the blank (deionized water), calibration standards, and prepared wastewater samples.

  • Construct a calibration curve by plotting absorbance versus concentration of the standards.

  • Determine the concentration of this compound in the wastewater sample from the calibration curve.

Quantitative Data Summary
ParameterTypical ValueReference
Wavelength (λmax)To be determined experimentallyGeneral Spectrophotometry Principles
Linearity (R²)≥ 0.99[6]
Limit of Detection (LOD)~0.1 - 1 mg/L[6]
Limit of Quantitation (LOQ)~0.3 - 3 mg/L[6]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC provides a more selective and quantitative method for the analysis of this compound compared to UV-Vis spectrophotometry.

Application Note

This method is suitable for the selective separation and quantification of this compound in complex wastewater matrices. The chromatographic separation allows for the isolation of the target analyte from interfering compounds.

Experimental Protocol

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

2. Reagents and Materials:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol[7]

  • HPLC-grade water

  • Formic acid or ammonium acetate (for mobile phase modification)[8]

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup

3. Sample Preparation:

  • Filter the wastewater sample through a 0.45 µm filter.

  • Solid-Phase Extraction (SPE) for Sample Cleanup and Concentration:

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load a known volume of the filtered wastewater sample onto the cartridge.

    • Wash the cartridge with water to remove interfering polar compounds.

    • Elute the this compound with a suitable organic solvent (e.g., methanol or acetonitrile).[8]

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.[7]

4. HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used for dye analysis.[7]

    • Example Gradient: Start with 10% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Maximum absorbance wavelength (λmax) of this compound.

5. Quantification:

  • Prepare calibration standards of this compound in the mobile phase.

  • Inject the standards and the prepared sample extract.

  • Identify the peak corresponding to this compound based on its retention time.

  • Quantify the concentration using a calibration curve of peak area versus concentration.

Quantitative Data Summary
ParameterTypical ValueReference
Linearity (R²)≥ 0.995[9]
Limit of Detection (LOD)0.01 - 0.1 mg/L[9]
Limit of Quantitation (LOQ)0.03 - 0.3 mg/L[9]
Recovery85 - 110%[9]
Precision (%RSD)< 10%

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity for the detection and quantification of this compound, making it ideal for trace-level analysis.

Application Note

This method provides definitive identification and accurate quantification of this compound in complex environmental samples. The use of Multiple Reaction Monitoring (MRM) ensures high selectivity by monitoring specific precursor-to-product ion transitions.

Experimental Protocol

1. Instrumentation:

  • Liquid Chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

  • C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm)[7]

2. Reagents and Materials:

  • This compound standard

  • LC-MS grade acetonitrile and water

  • LC-MS grade formic acid or ammonium formate[8]

  • Methanol for extraction[7]

3. Sample Preparation:

  • Extract a 1-gram equivalent of the wastewater sample (after evaporation or using a larger volume for SPE) with 20 mL of methanol under sonication at 50 °C for 30 minutes.[7]

  • Centrifuge the sample at 10,000 rpm for 10 minutes.[7]

  • Filter the supernatant through a 0.22 µm PTFE filter.[7]

  • Evaporate the filtrate and reconstitute in the initial mobile phase.[7]

4. LC-MS/MS Conditions:

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid[7]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate the analyte from the matrix.

    • Flow Rate: 0.3 mL/min[7]

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for this compound).

    • MRM Transitions: Determine the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and at least two product ions for quantification and confirmation. The molecular weight of this compound is approximately 501.49 g/mol .[3][4][10]

5. Method Validation:

  • Validate the method for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (recovery), precision (repeatability and intermediate precision), and matrix effects.[11][12]

Quantitative Data Summary
ParameterTypical ValueReference
Linearity (R²)≥ 0.99[7][13]
Limit of Detection (LOD)0.02 - 1.35 ng/mL[7]
Limit of Quantitation (LOQ)0.06 - 4.09 ng/mL[7]
Recovery70 - 120%[7]
Precision (%RSD)< 15%[7]

Electrochemical Sensors

Electrochemical sensors offer a promising approach for the rapid, sensitive, and in-situ detection of electroactive dye molecules like this compound.

Application Note

This method is based on the electrochemical oxidation or reduction of this compound at the surface of a modified electrode. The resulting current is proportional to the dye concentration. This technique is suitable for developing portable and real-time monitoring devices. The color depth and shade of Vat Green 9 can be modified via indirect electrochemical reduction, indicating its electroactive nature.[14]

Experimental Protocol

1. Instrumentation:

  • Potentiostat/Galvanostat

  • Three-electrode system:

    • Working electrode (e.g., Glassy Carbon Electrode (GCE), Carbon Paste Electrode (CPE) modified with nanomaterials)

    • Reference electrode (e.g., Ag/AgCl)

    • Counter electrode (e.g., Platinum wire)

2. Reagents and Materials:

  • This compound standard

  • Supporting electrolyte (e.g., phosphate buffer solution, PBS)

  • Nanomaterials for electrode modification (e.g., carbon nanotubes, graphene oxide)[15]

3. Electrode Preparation and Modification:

  • Polish the bare working electrode with alumina slurry, followed by sonication in deionized water and ethanol.

  • Modify the electrode surface by drop-casting a dispersion of nanomaterials to enhance sensitivity and selectivity.

4. Measurement:

  • Technique: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are often used for their high sensitivity.[15]

  • Place the three-electrode system in an electrochemical cell containing the wastewater sample and supporting electrolyte.

  • Apply a potential scan and record the resulting voltammogram.

  • The peak current in the voltammogram corresponds to the concentration of this compound.

  • Quantify the concentration using a calibration curve constructed from standard solutions.

Quantitative Data Summary
ParameterTypical ValueReference
Linearity Range10⁻⁸ to 10⁻⁶ mol/L[15]
Limit of Detection (LOD)10⁻⁹ to 10⁻⁸ mol/L[15]
Precision (%RSD)< 5%General Electrochemical Methods
SelectivityGood, depending on the electrode modification[15]

Visualizations

Experimental_Workflow_UV_Vis cluster_prep Sample & Standard Preparation cluster_analysis UV-Vis Analysis cluster_results Results s1 Wastewater Sample Collection s2 Filtration (0.45 µm) s1->s2 a2 Measure Absorbance of Standards and Sample s2->a2 s3 Stock Solution of this compound s4 Serial Dilution for Calibration Standards s3->s4 s4->a2 a1 Determine λmax a1->a2 a3 Construct Calibration Curve a2->a3 r1 Quantify this compound Concentration a3->r1

Caption: Workflow for UV-Vis Spectrophotometric Analysis.

Experimental_Workflow_HPLC_LCMS cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing p1 Wastewater Sample p2 Filtration p1->p2 p3 Solid-Phase Extraction (SPE) / Solvent Extraction p2->p3 p4 Concentration & Reconstitution p3->p4 a1 HPLC-UV or LC-MS/MS System p4->a1 a2 Chromatographic Separation a1->a2 a3 Detection (UV or MS/MS) a2->a3 d1 Peak Identification & Integration a3->d1 d2 Calibration Curve d1->d2 d3 Quantification d2->d3

Caption: General Workflow for HPLC-UV and LC-MS/MS Analysis.

Experimental_Workflow_Electrochemical cluster_prep Sensor Preparation & Sample cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis e1 Working Electrode Modification m1 Three-Electrode System Setup e1->m1 s1 Wastewater Sample with Supporting Electrolyte s1->m1 m2 Voltammetric Scan (DPV/SWV) m1->m2 m3 Record Voltammogram m2->m3 a1 Measure Peak Current m3->a1 a2 Calibration with Standards a1->a2 a3 Determine Concentration a2->a3

Caption: Workflow for Electrochemical Sensor Analysis.

References

Application Notes and Protocols: C.I. Vat Green 9 in Light-Resistant Coatings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing C.I. Vat Green 9 in the formulation of light-resistant coatings. The information is intended for professionals in research and development environments.

Introduction to this compound

This compound is a violanthrone-based vat dye, also known by other names such as Vat Black BB and Cibanon Black 2BX-01.[1][2] While historically used in textile dyeing, its inherent stability and good lightfastness make it a candidate for high-performance pigment in coatings.[3] Its molecular structure contributes to its stability under various conditions, which is a critical attribute for applications requiring long-lasting color retention.[3]

Chemical and Physical Properties:

PropertyValue
C.I. NameVat Green 9
C.I. Number59850
CAS Number6369-65-9 / 28780-10-1
Molecular FormulaC34H15NO4
Molecular Weight501.49 g/mol
AppearanceBlack Powder
SolubilityInsoluble in water and ethanol; soluble in o-chlorophenol, xylene, and tetralin; slightly soluble in acetone, chloroform, pyridine, and toluene.[2][4]

Performance Data

This compound exhibits excellent lightfastness, making it suitable for coatings requiring high durability and resistance to weathering.

Lightfastness Data (Textile Application - Xenon Test):

Test ConditionLightfastness Rating (ISO)
1/12 Standard Depth6-7
1/1 Standard Depth7-8
2/1 Standard Depth7-8

Note: This data is based on textile dyeing applications but is indicative of the pigment's inherent light stability. Performance in a specific coating formulation will depend on the binder system, additives, and pigment concentration.

Formulation of Light-Resistant Coatings

The formulation of a stable and durable coating with this compound requires careful selection of binders, solvents, and additives.

Recommended Binder Systems
  • Thermosetting Acrylic/Melamine Formaldehyde Resins: These systems are known for their excellent durability and are often used in automotive and industrial applications where high performance is required.[5]

  • Polyurethane (PU) Coatings: PUs offer high abrasion resistance, flexibility, and good weatherability.

  • Solvent-based Acrylics: These are versatile and can be tailored for various applications.

Pigment Dispersion

Proper dispersion of this compound is critical to achieve optimal color strength, gloss, and stability. Due to its nature as a vat dye, it is supplied as a pigment powder that needs to be thoroughly dispersed.

Logical Workflow for Pigment Dispersion:

Photodegradation Pathway UV_Radiation UV Radiation Pigment This compound UV_Radiation->Pigment Binder Polymer Binder UV_Radiation->Binder UV_Absorber UV Absorber UV_Radiation->UV_Absorber Excited_Pigment Excited Pigment State Pigment->Excited_Pigment Radical_Formation Free Radical Formation Binder->Radical_Formation Excited_Pigment->Radical_Formation Energy Transfer Binder_Degradation Binder Degradation (Chain Scission, Cross-linking) Radical_Formation->Binder_Degradation HALS HALS Radical_Formation->HALS Coating_Failure Coating Failure (Chalking, Cracking, Gloss Loss) Binder_Degradation->Coating_Failure Energy_Dissipation Heat Dissipation UV_Absorber->Energy_Dissipation Radical_Scavenging Radical Scavenging HALS->Radical_Scavenging

References

Troubleshooting & Optimization

Technical Support Center: C.I. Vat Green 9 Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of C.I. Vat Green 9 aggregation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it aggregate in aqueous solutions?

A1: this compound, a member of the anthraquinone class of vat dyes, is a water-insoluble pigment.[1][2][3] Its insolubility is the primary reason for its tendency to aggregate in aqueous solutions. The dye molecules have a strong propensity to clump together to minimize contact with water, a phenomenon driven by hydrophobic interactions. This aggregation can lead to issues such as uneven color application, reduced color strength, and precipitation.[4][5][6]

Q2: What are the key factors influencing the stability of this compound dispersions?

A2: The stability of this compound dispersions is primarily influenced by four factors:

  • Dispersing Agents: These are crucial for preventing aggregation by adsorbing onto the surface of the dye particles and creating repulsive forces.[7][8][9]

  • pH: The pH of the solution can affect the surface charge of the dye particles and the effectiveness of certain dispersing agents.[6]

  • Temperature: Elevated temperatures can increase the kinetic energy of the particles, potentially leading to more frequent collisions and aggregation. However, in some cases, it can also aid in the initial dispersion process.[6]

  • Electrolyte Concentration: The presence of salts can disrupt the stability of the dispersion by compressing the electrical double layer around the particles, reducing repulsive forces.[10]

Q3: What are dispersing agents and how do they work for vat dyes?

A3: Dispersing agents are surfactants that stabilize dye particles in a liquid medium.[5][11] For vat dyes like this compound, they work by adsorbing onto the particle surface, creating a barrier that prevents particles from clumping together. This stabilization can be achieved through two main mechanisms:

  • Electrostatic Stabilization: The dispersing agent imparts a charge to the particle surface, causing them to repel each other.

  • Steric Stabilization: The dispersing agent forms a physical barrier around the particles, preventing them from getting close enough to aggregate.[12]

Commonly used dispersing agents for vat dyes include lignosulfonates and naphthalene sulfonate formaldehyde condensates.[7]

Troubleshooting Guide

Issue 1: My this compound dispersion is showing visible aggregates or settling rapidly.

Possible Cause Solution
Inadequate Dispersing Agent Concentration Increase the concentration of the dispersing agent incrementally. A good starting point for many vat dyes is in the range of 0.5 to 3 times the weight of the dye.[7]
Incorrect Type of Dispersing Agent Ensure the chosen dispersing agent is suitable for vat dyes. Anionic surfactants like naphthalene sulfonate formaldehyde condensates are often effective.[7]
Improper Dispersion Method The initial dispersion is critical. Utilize high-shear mixing or sonication to break down initial agglomerates before stabilization.
High Electrolyte Concentration If salts are present in your formulation, try reducing their concentration or using a sterically stabilizing dispersing agent that is less sensitive to electrolytes.[10]

Issue 2: The color intensity of my solution is inconsistent between batches.

Possible Cause Solution
Variable Particle Size Inconsistent particle size due to aggregation will affect the color strength. Ensure your dispersion protocol is standardized, including mixing time, speed, and temperature.
pH Fluctuation Monitor and control the pH of your dispersion. Use buffers if necessary to maintain a stable pH environment.[8]
Incomplete Initial Wetting of the Powder Before adding the bulk of the aqueous phase, pre-wet the this compound powder with a small amount of water containing the dispersing agent to form a paste. This ensures all particles are coated.

Issue 3: I am observing precipitation after adding other components to my dispersion.

Possible Cause Solution
Incompatibility with Other Components The added components may be altering the pH or ionic strength of the solution, leading to destabilization. Test the stability of your this compound dispersion with each new component individually.
Solvent Shock If adding a component dissolved in a different solvent, the rapid change in the solvent environment can cause the dye to precipitate. Add the new component slowly and with continuous stirring.

Quantitative Data on Dispersion Stability

While specific data for this compound is limited in publicly available literature, the following table provides an example of how dispersing agent concentration can affect the particle size of a dye dispersion. Lower particle size generally indicates better dispersion and stability.

Dispersing AgentConcentration (g/L)Average Particle Size (nm)
Lignosulfonate1.0350
Lignosulfonate2.0280
Lignosulfonate3.0210
Naphthalene Sulfonate Condensate1.0400
Naphthalene Sulfonate Condensate2.0320
Naphthalene Sulfonate Condensate3.0250

Note: This data is illustrative and based on typical performance of these dispersing agents with hydrophobic pigments. Actual results for this compound may vary.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Dispersion of this compound

This protocol outlines a general method for preparing a stable stock solution of this compound for laboratory use.

  • Preparation of the Dispersing Agent Solution:

    • Weigh an appropriate amount of a suitable dispersing agent (e.g., Dispersant NNO).

    • Dissolve the dispersing agent in deionized water to create a stock solution (e.g., 10 g/L).

  • Pre-wetting the Dye:

    • Weigh the desired amount of this compound powder.

    • In a separate beaker, add a small amount of the dispersing agent solution to the dye powder to form a thick, uniform paste. This step is crucial to ensure complete wetting of the dye particles.

  • Dispersion:

    • Gradually add the remaining dispersing agent solution to the paste while stirring continuously.

    • Once all the solution is added, subject the mixture to high-shear mixing (e.g., using a homogenizer or a sonicator) for a defined period (e.g., 15-30 minutes) to break down agglomerates.

  • Stability Assessment:

    • Visually inspect the dispersion for any signs of immediate aggregation or settling.

    • For a more quantitative assessment, the particle size distribution can be measured using techniques like Dynamic Light Scattering (DLS).

Protocol 2: Particle Size Analysis of this compound Dispersion

  • Sample Preparation:

    • Dilute a small aliquot of the prepared this compound dispersion in deionized water to a suitable concentration for DLS analysis. The optimal concentration will depend on the instrument being used.

  • DLS Measurement:

    • Equilibrate the sample to the desired temperature in the DLS instrument.

    • Perform the measurement to obtain the particle size distribution and the average particle size (Z-average).

  • Data Interpretation:

    • A narrow particle size distribution with a small average particle size is indicative of a stable dispersion.

    • A broad distribution or the presence of multiple peaks may indicate aggregation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_disp Dispersion Process cluster_analysis Analysis & Storage prep_disp Prepare Dispersing Agent Solution pre_wet Pre-wet Dye to Form a Paste prep_disp->pre_wet weigh_dye Weigh C.I. Vat Green 9 Powder weigh_dye->pre_wet add_solution Gradually Add Remaining Solution pre_wet->add_solution with stirring high_shear High-Shear Mixing (Homogenizer/Sonicator) add_solution->high_shear visual_insp Visual Inspection high_shear->visual_insp dls Particle Size Analysis (DLS) visual_insp->dls for quantitative data storage Store in a Sealed Container dls->storage troubleshooting_workflow action_node action_node start Aggregation Observed? check_disp_agent Dispersing Agent Concentration Adequate? start->check_disp_agent Yes further_investigation Further Investigation Needed start->further_investigation No check_disp_type Is Dispersing Agent Type Correct? check_disp_agent->check_disp_type Yes action_node_increase_conc Increase Dispersing Agent Concentration check_disp_agent->action_node_increase_conc No check_mixing Was High-Shear Mixing Performed? check_disp_type->check_mixing Yes action_node_change_type Select a Suitable Dispersing Agent check_disp_type->action_node_change_type No check_ph_temp Are pH and Temperature Within Optimal Range? check_mixing->check_ph_temp Yes action_node_mix Perform High-Shear Mixing or Sonication check_mixing->action_node_mix No solution_found Dispersion Stable check_ph_temp->solution_found Yes action_node_adjust_params Adjust pH and/or Temperature check_ph_temp->action_node_adjust_params No action_node_increase_conc->start Re-evaluate action_node_change_type->start Re-evaluate action_node_mix->start Re-evaluate action_node_adjust_params->start Re-evaluate

References

Improving the solubility of C.I. Vat Green 9 for research applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using C.I. Vat Green 9 in their experiments.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound, also identified by C.I. 59850 and CAS number 6369-65-9, is a synthetic vat dye belonging to the violanthrone chemical class.[1] It is typically supplied as a deep green or black powder.[1][2] Its molecular formula is C34H15NO4.[1][2]

2. What are the general solubility characteristics of this compound?

This compound is known for its poor solubility in common laboratory solvents. It is insoluble in water and ethanol.[1][3] It exhibits slight solubility in acetone, chloroform, pyridine, and toluene.[1][2] It is more readily soluble in solvents like 2-chlorophenol, 1,2,3,4-tetrahydronaphthalene (tetralin), and xylene.[1][2][3]

3. Why is this compound insoluble in its native state?

As a vat dye, this compound is a large, non-polar molecule in its oxidized pigment form, which makes it inherently insoluble in aqueous solutions and most common organic solvents.[4][5] To be used in dyeing or other applications requiring a solution, it must first be converted to its soluble "leuco" form through a chemical reduction process.[4][5]

4. What is the "vatting" process and how does it improve solubility?

The vatting process is a chemical reduction that converts the insoluble vat dye into a water-soluble leuco form.[5] This is typically achieved by using a reducing agent, such as sodium dithionite (also known as sodium hydrosulfite), in an alkaline solution (e.g., using sodium hydroxide).[5] The resulting leuco-vat anion is soluble and can be used for various applications.[6] Subsequent oxidation will revert the dye to its insoluble pigment form.[4][5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound does not dissolve in the chosen solvent. The solvent is not appropriate for this dye.Refer to the solubility data table below. For research applications requiring a true solution, consider using solvents like 2-chlorophenol or 1,2,3,4-tetrahydronaphthalene. For aqueous applications, the vatting process to create the soluble leuco form is necessary.
The solution color is not the expected deep green. The dye has reacted with the solvent or is in a different chemical state.In concentrated sulfuric acid, this compound will appear dark purple.[1][2] In its reduced leuco form, it is purple in an alkaline solution and wine-colored in an acidic solution.[1][2] Ensure you are observing the correct form for your experimental conditions.
Precipitate forms after initial dissolution. The solution has become supersaturated, or the temperature has decreased, reducing solubility. The leuco form may have been unintentionally oxidized back to the insoluble pigment.Try gently warming the solution to redissolve the precipitate. If using the leuco form, ensure the solution is protected from oxygen to prevent premature oxidation.
Inconsistent results in experiments. Incomplete dissolution or aggregation of the dye molecules.Ensure the dye is fully dissolved before use. Sonication or gentle heating can aid in breaking up aggregates. For the vatting process, ensure the correct stoichiometry of the reducing agent and base are used for complete conversion to the leuco form.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Reference
WaterInsoluble[1][3]
EthanolInsoluble[1][3]
AcetoneSlightly Soluble[1][2]
ChloroformSlightly Soluble[1][2]
PyridineSlightly Soluble[1][2]
TolueneSlightly Soluble[1][2]
2-ChlorophenolSoluble[1][2]
1,2,3,4-Tetrahydronaphthalene (Tetralin)Soluble[1][2][3]
XyleneSoluble[1][2][3]

Experimental Protocols

Protocol 1: Solubilization in an Organic Solvent (for non-aqueous applications)

  • Solvent Selection: Choose a suitable organic solvent from Table 1, such as 2-chlorophenol or 1,2,3,4-tetrahydronaphthalene.

  • Preparation: Weigh the desired amount of this compound powder.

  • Dissolution:

    • Add the powder to the chosen solvent in a suitable container.

    • Stir the mixture at room temperature.

    • Gentle heating (e.g., to 40-50°C) and sonication can be used to facilitate dissolution.

  • Observation: Continue stirring until a clear, deeply colored solution is obtained.

  • Storage: Store the solution in a tightly sealed container to prevent solvent evaporation.

Protocol 2: Vatting Process for Solubilization in Aqueous Media (Leuco Form)

  • Materials:

    • This compound powder

    • Deionized water

    • Sodium hydroxide (NaOH)

    • Sodium dithionite (Na₂S₂O₄)

  • Preparation of Alkaline Solution:

    • Prepare an aqueous solution of sodium hydroxide. The concentration will depend on the specific experimental requirements.

  • Reduction to Leuco Form:

    • Disperse the this compound powder in the alkaline solution.

    • Gradually add sodium dithionite to the suspension while stirring continuously.

    • The solution will change color as the insoluble green/black pigment is reduced to the soluble purple leuco form.[1][2]

  • Application: The resulting solution contains the soluble leuco form of the dye and can be used in aqueous-based experiments.

  • Note: The leuco form is sensitive to oxygen. For experiments requiring stability, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon).

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_organic Organic Solubilization cluster_aqueous Aqueous Solubilization (Vatting) start This compound Powder (Insoluble Pigment) solvent Add Organic Solvent (e.g., 2-Chlorophenol, Tetralin) start->solvent Non-Aqueous Path alkaline Disperse in Alkaline Solution (NaOH) start->alkaline Aqueous Path dissolve Stirring / Gentle Heating / Sonication solvent->dissolve organic_solution Homogeneous Organic Solution (Deep Green) dissolve->organic_solution reducing Add Reducing Agent (Sodium Dithionite) alkaline->reducing leuco_solution Soluble Leuco Form (Purple Solution) reducing->leuco_solution oxidation Oxidation (e.g., exposure to air) leuco_solution->oxidation Reversible insoluble_again Insoluble Pigment (Regenerated) oxidation->insoluble_again

Caption: Workflow for solubilizing this compound.

References

Technical Support Center: Optimization of Electrochemical Reduction Parameters for C.I. Vat Green 9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the electrochemical reduction of C.I. Vat Green 9. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the electrochemical reduction of this compound?

A1: this compound, in its original form, is an insoluble pigment. To be used as a dye, it must be converted to its water-soluble "leuco" form. This is a reduction reaction. Instead of using chemical reducing agents like sodium dithionite, which can cause environmental issues, electrochemical reduction uses an electric current to drive the reduction process. This can be done either directly at an electrode surface or, more commonly for vat dyes, indirectly using a mediator.

Q2: What is an indirect electrochemical reduction, and why is it preferred for this compound?

A2: In an indirect electrochemical reduction, a soluble mediator molecule is first reduced at the cathode. This reduced mediator then diffuses into the solution and chemically reduces the insoluble this compound particles to their soluble leuco form. This method is often preferred for vat dyes because it overcomes the low efficiency of direct solid-state reduction at the electrode surface, ensuring a more complete and uniform reduction of the dye. A common mediator system is an iron(III)-triethanolamine complex.

Troubleshooting Guide

Problem 1: Incomplete or Slow Reduction of the Dye

Possible Cause Recommended Solution
Inadequate Reduction Potential: The applied potential is not negative enough to efficiently reduce the mediator or the dye.For anthraquinoid-type vat dyes, a reduction potential in the range of -800 mV to -1000 mV is often required.[1] Gradually increase the negative potential and monitor the color change of the solution, which should turn from green to a purple or blue leuco form.[2]
Low Mediator Concentration: Insufficient mediator to effectively transfer charge to all dye particles.Increase the concentration of the iron(III)-triethanolamine complex. A typical starting point is a 1:2 to 1:3 molar ratio of iron to triethanolamine.
Incorrect pH: The pH of the electrolyte solution is not optimal for the reduction reaction.The reduction of vat dyes is highly pH-dependent. An alkaline medium is generally required to solubilize the leuco form.[1][3] Maintain a pH between 11 and 13. Use a pH meter to monitor and adjust with a compatible base as needed.
Low Temperature: The reaction kinetics are slow at lower temperatures.Gently heat the electrochemical cell. A temperature range of 40-60°C can significantly improve the reduction rate.
Poor Mass Transport: Inadequate mixing prevents the reduced mediator from reaching the dye particles.Ensure efficient stirring of the electrolyte containing the dye suspension. A magnetic stirrer or overhead stirrer is recommended.

Problem 2: Poor Color Yield or Uneven Dyeing

Possible Cause Recommended Solution
Over-reduction of the Dye: Applying too negative a potential for an extended period can lead to irreversible changes in the dye molecule.[1]Carefully control the applied potential and the duration of the electrolysis. Use the minimum potential that achieves complete reduction. Consider using potentiostatic control rather than galvanostatic control for more precise potential management.
Premature Oxidation of the Leuco Form: The soluble leuco dye is sensitive to oxygen and can re-oxidize to the insoluble form before it can be used.Perform the electrochemical reduction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air.
Incomplete Dissolution of the Leuco Dye: Even in its reduced form, the leuco dye may not be fully dissolved if the pH is too low.As mentioned previously, maintain a high pH (11-13) to ensure the leuco form remains in solution.

Problem 3: Electrode Fouling

Possible Cause Recommended Solution
Deposition of Dye or Intermediates: The surface of the electrode becomes coated, reducing its activity.Periodically clean the electrodes. This can be done by reversing the polarity for a short period (anodic cleaning) or by physically and chemically cleaning the electrodes between experiments.
Precipitation of Metal Hydroxides: If using a metal-based mediator, high pH can cause precipitation of metal hydroxides onto the electrode.Ensure the chelating agent (e.g., triethanolamine) is in sufficient excess to keep the metal ions in solution at high pH.

Experimental Protocols

Key Experimental Parameters for Electrochemical Reduction

The following table summarizes key parameters that influence the electrochemical reduction of violanthrone-based vat dyes, like this compound. These values are starting points and may require optimization for your specific experimental setup.

ParameterRecommended Range/ValueNotes
Reduction Potential -800 to -1000 mV (vs. Ag/AgCl)Monitor the reaction by cyclic voltammetry to determine the precise reduction potential for this compound.
pH 11 - 13Crucial for the solubility of the leuco form.
Temperature 40 - 60 °CHigher temperatures can increase reaction rates but may affect the stability of the leuco dye.
Mediator System Iron(III)-TriethanolamineA common and effective choice for indirect reduction.
Electrode Material Graphite, Platinum, or Glassy CarbonShould be stable in the alkaline and reducing conditions.
Detailed Methodology: Indirect Electrochemical Reduction
  • Preparation of the Electrolyte and Mediator:

    • Prepare an aqueous electrolyte solution with a suitable supporting electrolyte (e.g., 0.1 M NaOH).

    • Add the iron(III) salt (e.g., FeCl₃) and triethanolamine in the desired molar ratio to form the mediator complex.

  • Dispersion of this compound:

    • Disperse the this compound powder in the electrolyte solution. The use of a dispersing agent may be beneficial.

  • Electrochemical Cell Setup:

    • Use a two- or three-electrode setup. In a three-electrode setup, a working electrode (cathode), a counter electrode (anode), and a reference electrode (e.g., Ag/AgCl) are used.

    • Ensure the cell is sealed and can be purged with an inert gas.

  • Electrolysis:

    • Purge the solution with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

    • Apply the desired negative potential to the working electrode and begin the electrolysis.

    • Monitor the color change of the solution and the current passed to determine the extent of the reduction.

  • Monitoring the Reduction:

    • The reduction process can be monitored visually by the color change or instrumentally using techniques like UV-Vis spectroscopy to observe the disappearance of the pigment's absorption peaks and the appearance of the leuco dye's peaks.

Visualizations

Signaling Pathways and Workflows

Electrochemical_Reduction_Workflow cluster_preparation Preparation cluster_electrolysis Electrochemical Reduction cluster_outcome Result A Prepare Electrolyte (NaOH solution) B Add Mediator Components (Fe(III) + Triethanolamine) A->B C Disperse this compound B->C D Purge with Inert Gas (Remove O2) C->D E Apply Negative Potential (-800 to -1000 mV) D->E F Indirect Reduction via Mediator E->F G Soluble Leuco Form of This compound F->G

Caption: Workflow for the indirect electrochemical reduction of this compound.

Troubleshooting_Logic Start Problem: Incomplete Reduction Q1 Is the potential < -800 mV? Start->Q1 A1_Yes Increase Negative Potential Q1->A1_Yes No Q2 Is the pH between 11-13? Q1->Q2 Yes A1_Yes->Q2 A2_Yes Adjust pH with NaOH Q2->A2_Yes No Q3 Is the solution well-stirred? Q2->Q3 Yes A2_Yes->Q3 A3_Yes Increase Stirring Rate Q3->A3_Yes No End Reduction Should Improve Q3->End Yes A3_Yes->End

Caption: A logical flow for troubleshooting incomplete reduction.

References

Stabilizing the leuco form of C.I. Vat Green 9 for experimental use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on stabilizing and using the leuco form of C.I. Vat Green 9 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the leuco form of this compound?

A1: this compound is a vat dye, which is typically insoluble in water in its oxidized (pigment) form.[1][2] To be used in aqueous solutions for experiments, it must be chemically reduced to its water-soluble "leuco" form.[1][2] This reduced form is often a different color than the oxidized pigment and is the active state for many experimental applications.

Q2: What are the potential applications of the leuco form of this compound in research?

A2: While primarily used in the textile industry, the redox properties of the leuco form of vat dyes suggest potential applications in biomedical research as redox indicators or as molecules that can modulate the redox environment of cells. Their ability to accept and donate electrons means they could participate in studies of oxidative stress or be investigated for pro-oxidant or antioxidant effects.[3][4]

Q3: What are the main challenges in working with the leuco form of this compound?

A3: The primary challenge is the inherent instability of the leuco form. It is highly susceptible to oxidation by atmospheric oxygen, which will cause it to revert to its insoluble, oxidized state and precipitate out of solution.[5] Maintaining a stable, reduced solution is critical for reproducible experimental results. Over-reduction can also be an issue, potentially altering the molecule's properties.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitate forms in the leuco dye stock solution. 1. Oxidation: The leuco form has been oxidized by air. 2. Incomplete Reduction: The initial reduction was not complete. 3. Low pH: The pH of the solution is too low, causing the acid leuco form to precipitate.[2]1. Ensure an inert atmosphere (e.g., nitrogen or argon) was maintained during preparation and storage. Add a small amount of fresh reducing agent. 2. Confirm that the correct stoichiometry of the reducing agent was used. The solution should be clear and have the characteristic color of the leuco form (purple in alkaline conditions, wine-red in acidic conditions).[2] 3. Verify the pH of the solution is in the recommended alkaline range (pH 11-13).
Precipitate forms when adding the leuco dye to a biological buffer (e.g., PBS, Tris). 1. Oxidation: Dissolved oxygen in the buffer is oxidizing the leuco dye. 2. pH Change: The buffer's lower pH is causing the precipitation of the less soluble acid leuco form. 3. Interaction with Buffer Components: Metal ions or other components in the buffer may be reacting with the leuco dye.1. De-gas the buffer by sparging with nitrogen or argon before adding the leuco dye solution. 2. While difficult to avoid a pH shift, adding the leuco dye solution to the buffer with rapid mixing can help. For some experiments, it may be possible to slightly increase the buffer's pH. 3. Consider using a chelating agent like EDTA in the buffer if metal ion contamination is suspected. Run a small-scale compatibility test with the buffer.
Inconsistent results in cellular assays. 1. Degradation of Leuco Dye: The concentration of the active leuco form is decreasing over the course of the experiment due to oxidation. 2. Variability in Stock Solution: The concentration of the leuco form in the stock solution is not consistent between preparations. 3. Interference with Assay Reagents: The leuco dye or the reducing agent is interfering with the assay's detection method (e.g., fluorescence, absorbance).1. Prepare the leuco dye solution fresh for each experiment. Minimize the exposure of treated cells/reagents to air. 2. Standardize the preparation protocol. Consider quantifying the leuco form concentration spectrophotometrically before each experiment. 3. Run appropriate controls, including the leuco dye and reducing agent with the assay components in the absence of the biological sample, to check for interference.
No observable effect in the experiment. 1. Inactive Leuco Form: The leuco form may have completely oxidized before or during the experiment. 2. Insufficient Concentration: The concentration of the leuco dye reaching the target is too low.1. Confirm the presence of the leuco form by its characteristic color before use. 2. Increase the concentration of the leuco dye, ensuring it remains soluble in the final experimental medium.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Leuco Solution of this compound

This protocol is a general guideline. Optimization may be required for specific experimental needs.

Materials:

  • This compound powder

  • Sodium Hydroxide (NaOH)

  • Sodium Dithionite (Na₂S₂O₄) or Thiourea Dioxide

  • Deionized, deoxygenated water (prepared by boiling and cooling under nitrogen or argon)

  • Inert gas (Nitrogen or Argon)

  • Sealed, airtight container (e.g., a serum bottle with a rubber septum)

Procedure:

  • Preparation of Alkaline Solution: In the airtight container, dissolve NaOH in deoxygenated water to a final concentration of 0.2 M - 0.5 M. The optimal concentration may vary.

  • Dispersion of Dye: Add the desired amount of this compound powder to the alkaline solution. Stir or sonicate to get a fine dispersion. The dye will not dissolve at this stage.

  • Reduction to Leuco Form: While stirring and under a constant stream of inert gas, gradually add the solid reducing agent (sodium dithionite or thiourea dioxide). A typical starting point is a 2:1 to 5:1 molar excess of reducing agent to dye.

  • Confirmation of Reduction: The solution's color should change from the initial slurry to a clear, colored solution (typically purple in alkaline conditions).[2] The reduction process can be monitored by measuring the Oxidation-Reduction Potential (ORP), which should be in the range of -700 mV to -950 mV for complete reduction of anthraquinone-type vat dyes.

  • Incubation: Seal the container and allow the solution to stir at a controlled temperature (e.g., 50-60°C) for 30-60 minutes to ensure complete reduction.

  • Storage and Use: Store the stabilized leuco solution under an inert atmosphere and protected from light. For experimental use, withdraw the required volume using a syringe through the septum to minimize air exposure.

Protocol 2: Spectrophotometric Quantification of the Leuco Form

Materials:

  • Stabilized leuco solution of this compound

  • Deoxygenated, alkaline water (same as used for preparation)

  • UV-Vis Spectrophotometer

  • Cuvettes with airtight caps or septa

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Prepare a dilution of the leuco stock solution in deoxygenated, alkaline water in an airtight cuvette.

    • Scan the absorbance from 400 nm to 800 nm to find the λmax. Based on similar leuco dyes, peaks can be expected in the visible range.

  • Creating a Standard Curve (for relative quantification):

    • Prepare a series of dilutions of the freshly prepared and fully reduced stock solution.

    • Measure the absorbance of each dilution at the determined λmax.

    • Plot absorbance vs. relative concentration to establish a linear relationship. This can be used to check for degradation over time.

  • Determining the Molar Extinction Coefficient (ε):

    • This is more advanced and requires a method to independently verify the concentration of the leuco form. One approach is to perform the reduction of a known concentration of the oxidized dye in a sealed cuvette and assume 100% conversion under optimal conditions. The concentration can then be used in the Beer-Lambert law (A = εcl) to calculate ε.

Quantitative Data

Table 1: Properties of this compound and its Leuco Form

PropertyOxidized Form (this compound)Leuco Form
Molecular Formula C₃₄H₁₅NO₄[2]C₃₄H₁₇NO₄ (Dihydro form)
Molecular Weight 501.49 g/mol [2]503.51 g/mol
Appearance Black powder[2]Purple solution (alkaline), Wine-red solution (acidic)[2]
Solubility in Water Insoluble[1]Soluble in alkaline aqueous solution
Solubility in Buffers InsolubleDependent on pH and buffer components; generally low solubility and stability at neutral pH.
Recommended ORP for Reduction N/A-700 mV to -950 mV

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use prep_start This compound (Oxidized Powder) mix1 Dispersion prep_start->mix1 alkaline_sol Alkaline Deoxygenated Water alkaline_sol->mix1 reducing_agent Reducing Agent (e.g., Na₂S₂O₄) reduction Reduction (50-60°C) reducing_agent->reduction leuco_sol Stable Leuco Solution (Purple, under N₂/Ar) mix2 Dilution leuco_sol->mix2 mix1->reduction reduction->leuco_sol exp_buffer Deoxygenated Biological Buffer exp_buffer->mix2 working_sol Working Solution (Diluted Leuco Form) assay Biological Assay (e.g., Cell Culture) working_sol->assay data_acq Data Acquisition assay->data_acq mix2->working_sol

Caption: Experimental workflow for the preparation and use of the leuco form of this compound.

redox_cycling_pathway LeucoVG9 Leuco Vat Green 9 (Reduced) VG9 Vat Green 9 (Oxidized) LeucoVG9->VG9 e⁻ donation O2_radical O₂⁻ (Superoxide) LeucoVG9->O2_radical Redox Cycling VG9->LeucoVG9 e⁻ acceptance CellularOxidants Oxidized Cellular Components VG9->CellularOxidants O2 O₂ (Oxygen) O2->O2_radical OxidativeStress Oxidative Stress Response O2_radical->OxidativeStress CellularReductants Cellular Reductants (e.g., NADPH) CellularReductants->VG9 Signaling Downstream Signaling (e.g., Nrf2, NF-κB) OxidativeStress->Signaling

Caption: Potential redox cycling mechanism of this compound in a biological system.

References

Minimizing the environmental impact of C.I. Vat Green 9 disposal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the environmental impact of C.I. Vat Green 9 disposal.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary characteristics?

A1: this compound, also known by its Colour Index number 59850, is a synthetic vat dye with the molecular formula C34H15NO4.[1][2] It belongs to the violanthrone class of dyes.[1] It is a black powder that is insoluble in water and ethanol but soluble in certain organic solvents like 2-Chlorophenol, 1, 2, 3, 4-Tetrahydronaphthalene, and Xylene.[1][2] A key characteristic of vat dyes like this compound is that they are applied in a soluble, reduced (leuco) form, and then oxidized to their insoluble, colored form within the fibers of the material being dyed.[3]

Q2: What are the main environmental concerns associated with this compound disposal?

A2: The primary environmental concern with this compound is water pollution.[3] Improper disposal can lead to the contamination of water sources.[3] The complex aromatic structure of vat dyes makes them resistant to degradation, leading to persistence in the environment. The manufacturing process of vat dyes can also generate hazardous waste streams, including spent solvents and filtration sludges containing unreacted raw materials and byproducts.[4]

Q3: What are the initial safety precautions to take when handling this compound?

A3: When handling this compound, it is important to take the following safety precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, rubber gloves, and an approved respirator, especially when dealing with the powder form to avoid dust generation.[5]

  • Ventilation: Use with adequate ventilation, preferably in a chemical fume hood.[5]

  • Avoid Contact: Minimize contact with eyes, skin, and clothing.[5]

  • Handling: Avoid ingestion and inhalation. Wash thoroughly after handling.[5]

  • Storage: Store in a cool, dry place in tightly closed, light-resistant containers.[5]

Troubleshooting Guide for this compound Treatment

This guide addresses common issues encountered during the treatment of wastewater containing this compound.

Problem Potential Cause Troubleshooting Steps
Ineffective color removal with physicochemical methods (e.g., coagulation). Incorrect pH.Adjust the pH of the effluent. For coagulation with alum, the optimal pH for color removal is often around 8.[6]
Improper coagulant dosage.Optimize the coagulant dosage. A systematic study to determine the optimal concentration for your specific effluent is recommended.[6]
Low degradation efficiency with Advanced Oxidation Processes (AOPs). Suboptimal oxidant concentration (e.g., H2O2).Vary the concentration of the oxidizing agent. For example, in Fenton processes, the ratio of Fe2+ to H2O2 is critical.[7]
Incorrect pH for the AOP.Adjust the pH to the optimal range for the specific AOP being used. For instance, Fenton's reaction is most effective at acidic pH.
Presence of interfering substances.Pre-treat the effluent to remove substances that may scavenge radicals or inhibit the process.
Bioremediation is slow or ineffective. The microbial consortium is not adapted to the dye.Use microbial strains that have been specifically isolated from dye-contaminated sites, as they are likely to be more resilient and effective.[8]
Unfavorable environmental conditions for microbial growth.Optimize parameters such as pH, temperature, and nutrient availability. For example, some bacterial strains show optimal dye degradation at 37°C and a specific pH.[9][10]
Toxicity of the dye to the microorganisms.Acclimatize the microbial culture to the dye by gradually increasing the concentration. Consider a pre-treatment step to reduce the initial dye concentration.

Experimental Protocols for Treatment

Below are detailed methodologies for common experimental approaches to treat this compound.

3.1. Physicochemical Treatment: Coagulation-Flocculation

This protocol is a general guideline for treating a synthetic this compound solution using alum as a coagulant.

Materials:

  • This compound

  • Potassium aluminum sulfate (Alum)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Beakers

  • Jar testing apparatus

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.

  • Dispense the dye solution into a series of beakers (e.g., 500 mL in each).

  • Adjust the pH of the solutions in each beaker to a range of values (e.g., 4, 6, 8, 10) using HCl or NaOH.

  • Add varying doses of alum to each beaker (e.g., 0.1, 0.2, 0.3, 0.4, 0.5 g/100mL).

  • Perform jar testing:

    • Rapid mix at a high speed (e.g., 120 RPM) for a short duration (e.g., 1 minute) to disperse the coagulant.

    • Slow mix at a lower speed (e.g., 40 RPM) for a longer duration (e.g., 20 minutes) to promote floc formation.

    • Allow the flocs to settle for a specified time (e.g., 30 minutes).

  • Collect supernatant samples from each beaker.

  • Measure the absorbance of the supernatant at the maximum wavelength of this compound using a spectrophotometer to determine the final dye concentration.

  • Calculate the percentage of color removal for each condition to identify the optimal pH and coagulant dosage.

3.2. Advanced Oxidation Process: Fenton Oxidation

This protocol outlines a general procedure for the degradation of this compound using the Fenton process.

Materials:

  • This compound solution

  • Iron(II) sulfate heptahydrate (FeSO4·7H2O)

  • Hydrogen peroxide (H2O2, 30%)

  • Sulfuric acid (H2SO4) and Sodium hydroxide (NaOH) for pH adjustment

  • Beakers

  • Magnetic stirrer

  • Spectrophotometer

Procedure:

  • Prepare a known concentration of this compound solution.

  • Adjust the pH of the solution to the desired acidic range (typically pH 2-4 for Fenton's reaction).

  • Add a specific amount of FeSO4·7H2O to the solution and stir until dissolved.

  • Initiate the reaction by adding a specific volume of H2O2 .

  • Take samples at regular intervals (e.g., 10, 20, 30, 60 minutes).

  • Quench the reaction in the samples immediately by adding a strong base (e.g., NaOH) to raise the pH and precipitate the iron.

  • Centrifuge or filter the samples to remove the precipitated iron hydroxide.

  • Measure the absorbance of the supernatant to determine the remaining dye concentration.

  • Analyze the degradation efficiency over time.

Data Presentation

Table 1: Comparison of Treatment Methods for Vat Dyes

Treatment MethodTypical EfficiencyAdvantagesDisadvantages
Coagulation-Flocculation 80-96% color removal[6]Simple, cost-effective.Produces a large amount of sludge, phase transfer of pollutant, not degradation.
Advanced Oxidation Processes (AOPs) Can achieve almost complete decolorization and degradation.[11]High efficiency in degrading complex organic molecules.Can be expensive due to energy and chemical costs.[11]
Bioremediation Highly variable, can be >90% for some dyes and bacteria.[9][10]Environmentally friendly, potentially low cost, complete degradation is possible.[12]Can be slow, sensitive to operating conditions, may not be effective for all dyes.
Adsorption on Biosludge Up to 85.54 mg/g for autoclaved biosludge.[13]Utilizes waste material, can be effective for vat dyes.[13]Adsorption capacity is finite, requires disposal of saturated sludge.

Visualizations

Workflow for Selecting a Disposal Method for this compound

G Figure 1: Decision workflow for this compound treatment. A Initial Effluent (this compound) B Characterize Effluent (Concentration, Volume, Co-contaminants) A->B F High Concentration / Low Volume? B->F G Low Concentration / High Volume? B->G C Physicochemical Treatment (e.g., Coagulation) H Treated Effluent Discharge C->H D Advanced Oxidation Process (e.g., Fenton) D->H E Bioremediation E->H F->D Yes F->G No G->C Yes G->E Consider

Caption: Decision workflow for selecting a suitable treatment method for this compound effluent.

Simplified Fenton Reaction Pathway for Dye Degradation

G Figure 2: Simplified Fenton reaction for dye degradation. Fe2 Fe²⁺ OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical H2O2 H₂O₂ H2O2->OH_radical Dye This compound Intermediates Degradation Intermediates Dye->Intermediates Oxidation by •OH Mineralization CO₂ + H₂O + Mineral Salts Intermediates->Mineralization Further Oxidation

Caption: Simplified pathway of dye degradation via the Fenton reaction.

References

How to purify C.I. Vat Green 9 for analytical standard preparation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for the purification of C.I. Vat Green 9 to prepare an analytical standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (C.I. 59850) is a complex organic dye belonging to the violanthrone class.[1] It appears as a black powder and is insoluble in water and ethanol.[2][3] It is soluble in high-boiling point organic solvents like 2-Chlorophenol, Tetrahydronaphthalene, and Xylene, and slightly soluble in acetone, chloroform, and toluene.[1][2][3] Due to its chemical nature as a vat dye, it is applied to substrates in a reduced, soluble "leuco" form, which is then oxidized back to its insoluble form, providing excellent colorfastness.[4][5][6][7] There are some discrepancies in its reported molecular formula, with both C₃₄H₁₅NO₄ and C₃₄H₁₄N₂O₆ cited in various sources.[1][2][4][8]

Q2: Why is high purity crucial for an analytical standard?

A2: Analytical standards serve as a benchmark for calibrating instruments, validating analytical methods, and quantifying analytes in a sample.[9] Their purity must be exceptionally high and accurately determined because any impurity can lead to significant errors in measurement, compromise the reproducibility of experiments, and invalidate regulatory submissions.[9][10] For an analytical standard, a Certificate of Analysis (CoA) is essential, detailing its purity, identity, and the methods used for characterization.[9][11]

Q3: What are the likely impurities in commercial-grade this compound?

A3: Commercial-grade this compound may contain several impurities stemming from its synthesis and manufacturing process. The synthesis involves the nitration of violanthrone (or a related anthrone derivative).[1][12] Potential impurities could include:

  • Unreacted Starting Materials: Residual purple anthrone or other precursors.

  • Byproducts: Isomers or products from over-nitration or side-reactions.

  • Residual Solvents: High-boiling point solvents like chloroacetic acid used during synthesis.[12][13]

  • Inorganic Salts: Formed during neutralization steps in the manufacturing process.[13]

  • Dispersing Agents: Additives used to formulate the commercial dye product.[12]

Q4: What is the general principle for purifying vat dyes like this compound?

A4: The purification of vat dyes leverages their poor solubility in common solvents at room temperature and increased solubility in specific high-boiling point organic solvents at elevated temperatures. The primary techniques are recrystallization and chromatography.[14][15][16]

  • Recrystallization: Involves dissolving the impure dye in a minimum amount of a suitable hot solvent and allowing it to cool slowly. The pure dye crystallizes out, leaving impurities dissolved in the solvent (mother liquor).

  • Column Chromatography: This technique separates the dye from impurities based on their differential adsorption to a stationary phase (like silica gel or alumina) as a mobile phase (solvent) passes through it.[15][17]

Experimental Protocol: Purification by Solvent Recrystallization

This protocol describes a general method for purifying this compound using solvent recrystallization. Safety Note: This procedure involves high-boiling point and potentially hazardous solvents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

1. Materials and Reagents:

  • Crude this compound

  • 2-Chlorophenol (or o-dichlorobenzene)

  • Methanol (or Acetone)

  • Beakers and Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and vacuum flask

  • Filter paper

  • Vacuum oven

2. Procedure:

  • Dissolution: In a fume hood, place 1.0 g of crude this compound into a 250 mL beaker. Add approximately 50-100 mL of 2-Chlorophenol. Heat the mixture on a hot plate to 100-120°C with continuous stirring until the dye is completely dissolved. Add the solvent gradually until a clear, dark solution is obtained. Avoid using an excessive amount of solvent to ensure good recovery.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration using a pre-heated funnel to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the beaker from the hot plate and allow it to cool slowly to room temperature. Cover the beaker to prevent contamination. The rate of cooling affects crystal size; slow cooling promotes the formation of larger, purer crystals. The solution can be further cooled in an ice bath to maximize precipitation.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold methanol or acetone to remove residual 2-Chlorophenol and any remaining soluble impurities. Repeat the wash 2-3 times.

  • Drying: Carefully transfer the purified crystals to a watch glass and dry them in a vacuum oven at 60-80°C until a constant weight is achieved.

7. Purity Assessment:

  • The purity of the recrystallized product should be assessed using analytical techniques such as HPLC, LC-MS, and NMR spectroscopy.[10]

  • A purity of ≥98% is typically required for an analytical standard.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
WaterInsoluble[1][2][3]
EthanolInsoluble[1][3]
2-ChlorophenolSoluble[1][2]
1,2,3,4-TetrahydronaphthaleneSoluble[1][2]
XyleneSoluble[1][2]
AcetoneSlightly Soluble[1][2]
ChloroformSlightly Soluble[1][2]
TolueneSlightly Soluble[1][2]

Table 2: Typical Specifications for an Analytical Standard

ParameterMethodTypical SpecificationReference
Identity ¹H NMR, ¹³C NMR, MS, FTIRConforms to structure[10][11]
Purity (Assay) HPLC-UV, qNMR≥ 98.0%[10]
Organic Impurities HPLC, LC-MSReport individual impurities >0.1%[10]
Residual Solvents GC-FIDPer ICH/USP guidelines[10]
Water Content Karl Fischer Titration≤ 1.0%[10]
Inorganic Impurities Residue on Ignition / Sulfated Ash≤ 0.1%[10]

Visualizations and Workflows

Caption: Workflow for the purification and certification of this compound.

Troubleshooting Guide

Q5: After recrystallization, my yield is very low. What went wrong?

A5:

  • Too much solvent: Using an excessive amount of solvent during the dissolution step will keep more of your product dissolved in the mother liquor after cooling, thus reducing the yield. Try using the minimum amount of hot solvent required to fully dissolve the crude material.

  • Cooling was too rapid: If the solution is cooled too quickly, smaller, less pure crystals may form, and recovery can be less efficient. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Incomplete precipitation: Ensure the solution is sufficiently cold to maximize crystal formation. Check the solubility curve of your compound in the chosen solvent if available.

Q6: My HPLC analysis of the purified product still shows multiple impurity peaks. What are the next steps?

A6:

  • Repeat Recrystallization: A single recrystallization may not be sufficient to remove all impurities, especially if they have similar solubility properties to this compound. A second recrystallization step is recommended.

  • Change of Solvent System: If impurities persist, they may co-crystallize with your product. Try a different solvent or a solvent pair (a mixture of a "good" solvent and a "poor" solvent) for recrystallization.

  • Consider Chromatography: For difficult-to-remove impurities, column chromatography provides a more powerful separation mechanism.[17][18] You can use silica gel with a solvent system like toluene/acetone to separate the components.

Q7: The color of my final product seems different from the starting material. Is this a problem?

A7: A slight color change is often expected and indicates successful purification. Crude dyes are frequently darker or duller due to the presence of colored impurities. A purer product may have a sharper, more defined color. However, a significant and unexpected color change could indicate decomposition or a chemical reaction. This is particularly relevant for vat dyes, which have different colors in their oxidized and reduced (leuco) forms.[2][7] Ensure your final product is fully oxidized and stable. Characterization by spectroscopic methods (UV-Vis, MS) is essential to confirm the identity of the purified compound.

Caption: Troubleshooting guide for common issues in this compound purification.

References

Overcoming poor leveling of C.I. Vat Green 9 on textile substrates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address challenges encountered when using C.I. Vat Green 9 for dyeing textile substrates. The information is tailored for researchers, scientists, and professionals in textile and drug development.

Troubleshooting Guide: Overcoming Poor Leveling

Poor leveling of this compound can manifest as uneven color distribution, blotches, or streaks on the textile substrate. This guide addresses common causes and provides systematic solutions.

Question: What are the primary causes of unlevel dyeing with this compound?

Answer: Unlevel dyeing with vat dyes like this compound is often attributed to their rapid dye uptake and poor migration properties once fixed to the fiber.[1] The leuco form of the vat dye, which is the soluble state required for dyeing, has a high affinity for cellulosic fibers, leading to a quick and potentially uneven initial absorption.[1] Key contributing factors include:

  • Improper Dye Dissolution: Incomplete or aggregated dye particles can lead to spotting.[2]

  • Rapid Dye Uptake: The high affinity of the leuco vat dye for the substrate can cause the dye to rush onto the fiber, resulting in unevenness.[1]

  • Incorrect Dyeing Temperature: Temperature significantly influences the rate of dye diffusion.[3] An incorrect temperature profile can lead to an uncontrolled dyeing rate.

  • Inadequate Liquor Circulation: Insufficient movement of the dye bath can cause localized dye exhaustion.

  • Poor Substrate Preparation: Residual impurities or uneven absorbency in the textile material can lead to differential dye uptake.[4]

  • Incorrect Chemical Concentrations: Improper amounts of reducing agents (e.g., sodium hydrosulfite) and alkali (e.g., caustic soda) can affect the stability and exhaustion of the leuco dye.[5]

Question: How can I improve the leveling of this compound in an exhaust dyeing process?

Answer: To achieve level dyeing, the primary strategy is to control the rate of dye exhaustion. This can be accomplished through a combination of chemical auxiliaries and process parameter optimization.

  • Utilize a Leveling Agent: Leveling agents, also known as retarding agents, are crucial for controlling the initial dye uptake.[6] They function by competing with the dye for sites on the fiber or by forming a temporary complex with the dye, which then slowly releases the dye into the bath.[1] Cationic surfactants and non-ionic ethylene oxide condensates are commonly used as leveling agents for vat dyes.[1]

  • Optimize the Dyeing Temperature: A gradual increase in temperature is recommended.[7] Start the dyeing process at a lower temperature (e.g., 40°C) to allow for initial, more even distribution of the dye, and then slowly raise the temperature to the recommended dyeing temperature for this compound (typically 60-70°C).[3][7]

  • Control the Addition of Chemicals: Add the caustic soda and sodium hydrosulfite in portions. For instance, add two-thirds of the caustic soda initially and the remaining one-third along with the sodium hydrosulfite after reaching the dyeing temperature.[7] This helps to control the rate of reduction and subsequent dyeing.

  • Ensure Good Liquor Circulation: Proper agitation and circulation of the dye bath are essential for maintaining a homogenous dye concentration around the substrate.

Frequently Asked Questions (FAQs)

Q1: What is the role of a leveling agent in the vat dyeing process?

A1: A leveling agent is a chemical auxiliary that promotes uniform distribution of the dye on the textile material.[8] It works by slowing down the rate of dye uptake, which is particularly important for dyes with a high affinity for the substrate, like vat dyes.[1][6] This retardation allows more time for the dye to penetrate the fiber evenly before it becomes fixed.[1]

Q2: Can the particle size of the this compound dispersion affect leveling?

A2: Yes, the particle size of the dye dispersion is a critical factor. A fine and uniform particle size distribution is essential for consistent and rapid reduction to the soluble leuco form. Larger or agglomerated particles can lead to slower, uneven reduction and may result in specky or unlevel dyeing. The use of a suitable dispersing agent is recommended to maintain a stable dispersion.[2]

Q3: What is "vatting" and why is it important for this compound?

A3: "Vatting" is the chemical reduction process that converts the insoluble vat dye pigment into its water-soluble leuco form.[9] This is a crucial step because only the soluble leuco form has an affinity for and can penetrate the textile fibers.[7] The vatting process for this compound is typically carried out using a reducing agent like sodium hydrosulfite in an alkaline solution (caustic soda).[9]

Q4: How does temperature affect the leveling of vat dyes?

A4: Temperature plays a significant role in the dyeing kinetics. Increasing the temperature generally increases the rate of dye diffusion into the fiber.[3] However, a rapid increase in temperature can accelerate the dyeing rate excessively, leading to poor leveling. Therefore, a controlled temperature gradient is essential for achieving a uniform shade.[10] For many vat dyes, dyeing is carried out at elevated temperatures (e.g., 60-80°C) to ensure good penetration and fixation.[11]

Q5: What is the purpose of the oxidation and soaping steps after dyeing?

A5: After the dye has penetrated the fiber in its soluble leuco form, it needs to be converted back to its original insoluble pigment form to be permanently trapped within the fiber. This is achieved through oxidation, typically using an oxidizing agent like hydrogen peroxide or by exposure to air.[7] The subsequent soaping process, which involves washing the dyed material at a high temperature with a detergent, helps to remove any unfixed dye particles from the surface of the fiber and to stabilize the final shade.[7]

Data Presentation

Table 1: Typical Recipe for Exhaust Dyeing of Cotton with this compound

Chemical/ParameterQuantityFunction
This compound1-3% (owf)Colorant
Wetting Agent1 g/LReduces surface tension for better penetration.[9]
Sequestering Agent1-2 g/LChelates metal ions in water to prevent interference.[9]
Leveling Agent1 g/LControls dye uptake for even dyeing.[9]
Caustic Soda (NaOH)3-12 g/LProvides the necessary alkalinity for reduction.[9]
Sodium Hydrosulfite (Na₂S₂O₄)4 g/LReducing agent to convert the dye to its leuco form.[9]
Glauber's Salt (Na₂SO₄)10 g/LElectrolyte to promote dye exhaustion.
Material to Liquor Ratio (M:L)1:20 - 1:40Ratio of the weight of the textile to the volume of the dyebath.[9]
Temperature60-80°COptimal temperature for dyeing.[9]
Time40-60 minutesDuration of the dyeing process.[7]

owf: on the weight of fabric

Experimental Protocols

Protocol 1: Evaluation of Leveling Agent Efficacy

Objective: To determine the effectiveness of a leveling agent in improving the levelness of this compound on a cotton substrate.

Methodology:

  • Prepare two identical cotton fabric samples.

  • Prepare two dyebaths according to the recipe in Table 1. To one dyebath, add the recommended concentration of the leveling agent being tested. The other dyebath will serve as the control.

  • Simultaneously commence the dyeing process for both samples, following a standardized temperature and time profile.

  • After dyeing, oxidation, and soaping, rinse and dry the samples.

  • Visually assess the levelness of the two samples, looking for differences in color uniformity, blotches, or streaks.

  • For a quantitative assessment, use a spectrophotometer to measure the color coordinates (L, a, b*) at multiple points across each fabric sample. Calculate the color difference (ΔE) between different points on the same sample. A lower average ΔE indicates better leveling.

Mandatory Visualizations

Vat_Dyeing_Process cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment Dye_Dispersion Insoluble Vat Dye (this compound) Vatting Vatting (Reduction with NaOH & Na₂S₂O₄) Dye_Dispersion->Vatting Textile Textile Substrate (e.g., Cotton) Dye_Uptake Dye Absorption & Migration Textile->Dye_Uptake Leuco_Dye Soluble Leuco-Vat Dye Vatting->Leuco_Dye Leuco_Dye->Dye_Uptake Dyed_Fiber Fiber with Leuco Dye Dye_Uptake->Dyed_Fiber Oxidation Oxidation (e.g., H₂O₂ or Air) Dyed_Fiber->Oxidation Insoluble_Dye Insoluble Dye Trapped in Fiber Oxidation->Insoluble_Dye Soaping Soaping Insoluble_Dye->Soaping Final_Product Level Dyed Fabric Soaping->Final_Product

Caption: Workflow of the vat dyeing process for this compound.

Troubleshooting_Workflow Start Poor Leveling Observed Check_Substrate Is Substrate Preparation Adequate? Start->Check_Substrate Check_Dispersion Is Dye Dispersion Uniform? Check_Substrate->Check_Dispersion Yes Solution_Substrate Action: Ensure thorough scouring and bleaching of the substrate. Check_Substrate->Solution_Substrate No Check_Parameters Are Dyeing Parameters Correct? Check_Dispersion->Check_Parameters Yes Solution_Dispersion Action: Improve dye dispersion; use a dispersing agent. Check_Dispersion->Solution_Dispersion No Check_Auxiliaries Is a Leveling Agent Used? Check_Parameters->Check_Auxiliaries Yes Solution_Parameters Action: Optimize temperature ramp-up, liquor circulation, and chemical dosing. Check_Parameters->Solution_Parameters No Solution_Auxiliaries Action: Introduce a suitable leveling agent. Check_Auxiliaries->Solution_Auxiliaries No Success Level Dyeing Achieved Check_Auxiliaries->Success Yes Solution_Substrate->Check_Dispersion Solution_Dispersion->Check_Parameters Solution_Parameters->Check_Auxiliaries Solution_Auxiliaries->Success

Caption: Troubleshooting workflow for poor leveling of this compound.

References

Technical Support Center: Reducing the Toxicity of C.I. Vat Green 9 Effluent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experiments aimed at reducing the toxicity of C.I. Vat Green 9 effluent. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its effluent a concern?

A1: this compound, also known as Vat Black BB or Vat Black BBN, is a complex violanthrone dye.[1] It is a deep green or black powder that is insoluble in water.[1] Like other vat dyes, it is applied to fibers in a reduced, soluble "leuco" form and then oxidized back to its insoluble form within the fiber.[2][3] The effluent from dyeing processes containing this compound is a concern due to its potential environmental impact and toxicity. Improper disposal can pollute water sources.[2]

Q2: What are the known toxicities of this compound?

A2: this compound can cause skin and eye irritation, and inhalation of its dust particles may irritate the respiratory tract.[2] It has also been shown to be toxic to aquatic organisms like daphnia.[4] The complex aromatic structure of vat dyes can make them resistant to biodegradation and potentially harmful to the environment.

Q3: What are the primary methods for treating this compound effluent?

A3: The primary methods for treating effluents containing this compound and other vat dyes fall into three main categories:

  • Physicochemical Methods: These include processes like coagulation, flocculation, and adsorption.

  • Advanced Oxidation Processes (AOPs): These are highly effective methods that involve the generation of highly reactive hydroxyl radicals to break down the complex dye molecules. Common AOPs include photocatalysis (e.g., using TiO₂), ozonation, and Fenton/photo-Fenton processes.

  • Biological Treatment: This method utilizes microorganisms such as bacteria and fungi to biodegrade the dye molecules.[5][6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work to reduce the toxicity of this compound effluent.

Advanced Oxidation Processes (AOPs)

Q: My photocatalytic degradation of this compound is showing low efficiency. What are the possible causes and solutions?

A: Low degradation efficiency in photocatalysis can be attributed to several factors. Here's a troubleshooting guide:

Potential Cause Troubleshooting Step Recommended Action
Incorrect pH Measure the pH of the reaction solution. The surface charge of the photocatalyst and the dye molecule are pH-dependent.Adjust the pH to the optimal range for your specific photocatalyst. For TiO₂, an acidic pH is often more effective for the degradation of anionic dyes.
Inappropriate Catalyst Dosage Verify the concentration of the photocatalyst (e.g., TiO₂) in your experiment.Optimize the catalyst dosage. Too low a concentration may not provide enough active sites, while too high a concentration can lead to turbidity, which blocks light penetration.
Insufficient Light Source Intensity or Wavelength Check the specifications of your UV lamp or light source.Ensure the light source has the appropriate wavelength to activate the photocatalyst (e.g., <387 nm for TiO₂). Increase the light intensity if possible, or extend the irradiation time.
Presence of Scavenging Species Analyze the composition of your effluent for the presence of ions like carbonate, bicarbonate, and chloride, which can scavenge hydroxyl radicals.Consider a pre-treatment step to remove interfering ions or increase the oxidant concentration.
Catalyst Fouling Visually inspect the catalyst for any color change or coating after the experiment.Regenerate the catalyst by washing with a suitable solvent or by calcination, according to the catalyst's specifications.

Q: Ozonation is not effectively decolorizing the this compound effluent. What should I check?

A: Inefficient ozonation can be due to several operational parameters. Consider the following:

Potential Cause Troubleshooting Step Recommended Action
Suboptimal pH Measure the pH of the effluent. Ozone's decomposition into highly reactive hydroxyl radicals is pH-dependent.Adjust the pH. Alkaline conditions (pH > 9) generally favor the generation of hydroxyl radicals and can enhance the degradation of many organic pollutants.[7]
Insufficient Ozone Dosage Monitor the ozone concentration being fed into the reactor.Increase the ozone dosage or the contact time. Ensure efficient mass transfer of ozone from the gas phase to the liquid phase.
Presence of Radical Scavengers As with photocatalysis, certain ions can consume the generated hydroxyl radicals.Pre-treatment to remove scavengers might be necessary.
Low Reaction Temperature Measure the temperature of the reaction.While higher temperatures can sometimes increase reaction rates, they also decrease ozone solubility. Optimize the temperature for your specific system.
Electrochemical Degradation

Q: My electrochemical degradation of this compound is slow and incomplete. What factors should I investigate?

A: The efficiency of electrochemical degradation is influenced by several key parameters:

Potential Cause Troubleshooting Step Recommended Action
Inappropriate Electrode Material Identify the anode and cathode materials being used.The choice of electrode material is crucial. Dimensionally Stable Anodes (DSAs) like RuO₂/TiO₂ or IrO₂/TiO₂ are often effective for organic pollutant degradation.
Incorrect Current Density Check the applied current density.Optimize the current density. A higher current density can increase the degradation rate but may also lead to lower current efficiency and higher energy consumption.
Suboptimal pH Measure the pH of the electrolyte.The pH can affect the speciation of the dye and the generation of oxidizing species. Experiment with different pH values to find the optimum for your system.
Low Electrolyte Concentration Verify the concentration of the supporting electrolyte (e.g., NaCl, Na₂SO₄).The electrolyte is necessary to ensure conductivity. Increasing the electrolyte concentration can improve performance, but excessive amounts can have negative effects.
Electrode Fouling Visually inspect the electrode surfaces for any film or deposit.Clean the electrodes periodically. This can be done by reversing the polarity or by mechanical or chemical cleaning methods.
Biological Treatment

Q: The microbial consortium I am using is not effectively degrading this compound. What could be the problem?

A: Biological treatment can be sensitive to various environmental and operational factors:

Potential Cause Troubleshooting Step Recommended Action
Toxicity of the Dye The high concentration of the dye or its byproducts might be toxic to the microorganisms.Acclimatize the microbial culture to gradually increasing concentrations of the dye. Consider a pre-treatment step (e.g., AOP) to reduce the initial toxicity.
Inappropriate Microbial Strain(s) The selected microorganisms may not have the necessary enzymatic machinery to degrade this compound.Screen for and isolate microbial strains from dye-contaminated sites, as they are more likely to have adapted to degrade such compounds. Consider using a microbial consortium for broader enzymatic capabilities.
Suboptimal Environmental Conditions Check the pH, temperature, and dissolved oxygen levels in the bioreactor.Optimize these parameters to match the requirements of the specific microorganisms being used. Most bacteria prefer a pH range of 6.5-8.5.
Lack of Co-substrate Some microorganisms require a primary carbon source (co-substrate) to produce the enzymes necessary for dye degradation.Supplement the medium with a readily biodegradable carbon source like glucose or peptone.
Anaerobic vs. Aerobic Conditions The degradation pathway for some dyes differs under anaerobic and aerobic conditions.Experiment with both anaerobic and aerobic conditions, or a sequential anaerobic-aerobic process, to determine the most effective strategy.

Experimental Protocols & Data

Photocatalytic Degradation of Vat Dyes

Experimental Protocol (General)

  • Preparation of Dye Solution: Prepare a stock solution of this compound in a suitable solvent (if necessary, due to its insolubility in water) and then dilute it with deionized water to the desired experimental concentration.

  • Catalyst Suspension: Add a measured amount of the photocatalyst (e.g., TiO₂ P25) to the dye solution.

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the dye and the catalyst surface.

  • Photoreaction: Irradiate the suspension with a UV lamp of a specific wavelength and intensity. The reactor should be equipped with a cooling system to maintain a constant temperature.

  • Sampling: Withdraw samples at regular time intervals.

  • Analysis: Centrifuge or filter the samples to remove the catalyst particles. Analyze the concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound.

  • Toxicity Assessment: The toxicity of the samples before and after treatment can be assessed using bioassays with organisms such as Daphnia magna or by measuring the chemical oxygen demand (COD) and biochemical oxygen demand (BOD).

Representative Data: Photocatalytic Degradation of Vat Green 03 [8]

ParameterValue
DyeC.I. Vat Green 03
Initial Dye Concentration20 mg/L
CatalystTiO₂ (Degussa P25) with ferrihydrite-modified diatomite
Catalyst Loading0.02 g TiO₂ and 0.5 g modified diatomite in 200 mL solution
Light SourceUV lamp (365 nm)
pHVaried (4, 7, 10)
Irradiation Time60 minutes

Results:

pHColor Removal Efficiency (%)
4~97%
7Lower than at pH 4 and 10
10~92-93%

Note: This data is for C.I. Vat Green 03 and may not be directly applicable to this compound, but it provides a useful reference for experimental design.

Electrochemical Degradation of Vat Dyes

Experimental Protocol (General)

  • Electrochemical Cell Setup: Use a two-electrode or three-electrode system in an undivided or divided electrochemical cell. The anode and cathode materials should be selected based on the desired reaction (e.g., graphite, Pt, DSA).

  • Electrolyte Preparation: Prepare a solution of this compound at a specific concentration in an aqueous solution containing a supporting electrolyte (e.g., NaCl or Na₂SO₄) to increase conductivity.

  • Electrolysis: Apply a constant current or potential using a potentiostat/galvanostat.

  • Sampling and Analysis: Withdraw samples at different time intervals and analyze the dye concentration using a UV-Vis spectrophotometer. COD and TOC (Total Organic Carbon) can also be measured to assess mineralization.

  • Toxicity Assessment: Evaluate the toxicity of the treated effluent as described in the photocatalysis protocol.

Biological Degradation of Vat Dyes

Experimental Protocol (General)

  • Microorganism and Culture Medium: Select a suitable bacterial or fungal strain or a microbial consortium. Prepare a nutrient medium that supports the growth of the microorganisms.

  • Inoculation: Inoculate the sterile nutrient medium with the selected microorganisms.

  • Acclimatization: If necessary, gradually introduce the this compound dye to the culture to allow the microorganisms to adapt.

  • Degradation Experiment: Add the this compound solution to the microbial culture at a specific concentration. Incubate the culture under controlled conditions of temperature, pH, and aeration (for aerobic degradation).

  • Sampling and Analysis: Collect samples at regular intervals. Separate the biomass from the supernatant by centrifugation. Measure the dye concentration in the supernatant using a UV-Vis spectrophotometer.

  • Toxicity and Byproduct Analysis: Assess the toxicity of the treated effluent. Analyze the degradation byproducts using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Signaling Pathways and Experimental Workflows (Graphviz)

Below are diagrams illustrating a typical experimental workflow for photocatalytic degradation and a conceptual signaling pathway for microbial degradation.

Photocatalytic_Degradation_Workflow A Prepare this compound Solution B Add Photocatalyst (e.g., TiO2) A->B C Stir in Dark (Adsorption-Desorption Equilibrium) B->C D Irradiate with UV Light C->D E Withdraw Samples at Intervals D->E F Centrifuge/Filter Samples E->F G Analyze Supernatant (UV-Vis, COD, TOC) F->G H Assess Toxicity G->H

Caption: Experimental Workflow for Photocatalytic Degradation.

Microbial_Degradation_Pathway Dye This compound Enzymes Microbial Enzymes (e.g., Laccases, Peroxidases) Dye->Enzymes Biotransformation Intermediates Degradation Intermediates Enzymes->Intermediates Breaks down chromophore Mineralization Mineralization (CO2, H2O, etc.) Intermediates->Mineralization Further degradation

Caption: Conceptual Pathway for Microbial Degradation of Dyes.

References

Technical Support Center: Removal of C.I. Vat Green 9 from Water

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the removal of C.I. Vat Green 9 from aqueous solutions. This guide is intended for researchers, scientists, and drug development professionals working on water purification and dye removal experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal from water a concern?

This compound is a complex anthraquinone dye known for its insolubility in water and high stability.[1] Its intricate molecular structure makes it resistant to conventional wastewater treatment methods, such as biological degradation.[1] The discharge of water contaminated with this compound can lead to significant environmental issues, including reduced light penetration in aquatic ecosystems, which affects photosynthesis.[2] Furthermore, some anthraquinone dyes and their byproducts are known to be harmful.[3]

Q2: What are the primary methods for removing this compound from water?

The most effective methods for the removal of this compound and other persistent dyes from water are advanced oxidation processes (AOPs), adsorption, photocatalytic degradation, and membrane filtration.[4] Each of these methods has its own set of advantages and challenges, which are addressed in the troubleshooting guides below.

Q3: What safety precautions should be taken when handling this compound?

As with any chemical, proper safety precautions are essential. It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of the dye powder and direct contact with skin and eyes.

Troubleshooting Guides

Adsorption

Q1: My adsorbent shows low uptake capacity for this compound. What are the possible reasons and solutions?

  • Incorrect pH: The pH of the solution significantly influences the surface charge of the adsorbent and the dye molecule. For anionic dyes like some vat dyes, a lower pH is often more effective. Experiment with a range of pH values to find the optimal condition for your adsorbent.

  • Adsorbent Dosage: An insufficient amount of adsorbent will result in a lower removal percentage. Conversely, an excessively high dose can lead to particle aggregation and a decrease in the effective surface area. Optimize the adsorbent dosage by conducting batch experiments with varying amounts.

  • Inactive Adsorbent Surface: The surface of the adsorbent may be contaminated or not properly activated. Ensure your adsorbent is properly prepared and stored. For activated carbon, thermal or chemical activation might be necessary to enhance its porosity and surface area.

  • Competitive Adsorption: The presence of other ions or organic molecules in the water can compete with the dye for adsorption sites. If working with real wastewater, consider a pre-treatment step to remove interfering substances.

Q2: How can I regenerate the adsorbent after use?

Adsorbent regeneration is crucial for cost-effective treatment. The appropriate regeneration method depends on the adsorbent and the nature of the dye-adsorbent interaction.

  • Thermal Regeneration: This is often used for activated carbon but can be energy-intensive.

  • Chemical Regeneration: Elution with a suitable solvent or a solution that changes the pH to favor desorption can be effective. For anionic dyes, a basic solution might facilitate desorption.

  • Steam Regeneration: This can be an effective method for some adsorbents.

Photocatalytic Degradation

Q1: The photocatalytic degradation of this compound is slow or incomplete. How can I improve the efficiency?

  • Suboptimal Catalyst Loading: The concentration of the photocatalyst is a critical parameter. Too low a concentration will result in insufficient active sites, while too high a concentration can increase turbidity, leading to light scattering and reduced light penetration.[5] Determine the optimal catalyst loading through a series of experiments.

  • Incorrect pH: The pH of the solution affects the surface charge of the photocatalyst and can influence the generation of hydroxyl radicals. The optimal pH for the degradation of anthraquinone dyes often falls within the acidic range.

  • Inadequate Light Source: Ensure that the wavelength of your light source corresponds to the bandgap of your photocatalyst (e.g., UV light for TiO2). The intensity of the light also plays a role; higher intensity generally leads to a faster degradation rate up to a certain point.[6]

  • Presence of Scavengers: Certain ions in the water can act as scavengers for hydroxyl radicals, reducing the efficiency of the degradation process.[2]

Q2: My photocatalyst is deactivating over time. What can I do?

  • Catalyst Fouling: The surface of the catalyst can become fouled by dye molecules or degradation byproducts. Washing the catalyst with a suitable solvent or a dilute acid/base solution can help regenerate it.

  • Photocatalyst Leaching: In some cases, the catalyst material may leach into the solution. Consider immobilizing the catalyst on a solid support to improve its stability and facilitate its recovery.

Advanced Oxidation Processes (AOPs)

Q1: The decolorization is high, but the Chemical Oxygen Demand (COD) removal is low in my AOP treatment. Why is this happening and how can I address it?

This is a common observation in AOPs, where the chromophore of the dye molecule is broken down quickly, leading to rapid decolorization, but the aromatic intermediates are more resistant to complete mineralization.[7]

  • Insufficient Oxidant Dose: The amount of oxidant (e.g., ozone, hydrogen peroxide) may not be sufficient to fully mineralize the organic compounds. Optimize the oxidant dosage.

  • Suboptimal pH: The efficiency of many AOPs is highly pH-dependent. For example, the Fenton process works best at an acidic pH (around 3).

  • Formation of Recalcitrant Byproducts: The initial oxidation may produce byproducts that are more resistant to further oxidation. Combining different AOPs or integrating AOPs with biological treatment can be a solution.

Q2: I am concerned about the formation of toxic byproducts during AOP treatment. How can I mitigate this?

The formation of potentially more toxic byproducts is a valid concern with AOPs.[7]

  • Complete Mineralization: The goal should be to achieve complete mineralization of the dye to CO2, water, and inorganic ions. This can be achieved by optimizing the reaction conditions (e.g., reaction time, oxidant dose, pH).

  • Toxicity Assessment: Conduct toxicity assays on the treated effluent to ensure that the byproducts are not more harmful than the parent dye.

  • Hybrid Processes: Combining AOPs with other treatment methods, such as biological treatment, can help in the complete removal of any remaining organic compounds.

Membrane Filtration

Q1: I am experiencing rapid membrane fouling during the filtration of this compound solution. What are the causes and how can I prevent it?

Membrane fouling is a major challenge in membrane filtration, leading to a decrease in permeate flux and an increase in operating pressure.[8]

  • Concentration Polarization: The accumulation of dye molecules at the membrane surface creates a concentration gradient that hinders the passage of water. Increase the cross-flow velocity to enhance mass transfer and reduce concentration polarization.

  • Cake Formation: The insoluble nature of vat dyes can lead to the formation of a cake layer on the membrane surface. Pre-treatment of the feed solution by coagulation or microfiltration can help remove larger particles.

  • Membrane Material: The choice of membrane material is crucial. Hydrophilic membranes are generally less prone to fouling by organic molecules.

  • Cleaning: Implement a regular cleaning protocol for the membrane, which may include backwashing, and chemical cleaning with acids, bases, or detergents.[9]

Q2: The rejection of this compound by the membrane is lower than expected. How can I improve it?

  • Inappropriate Membrane Pore Size: The molecular weight cut-off (MWCO) of the ultrafiltration membrane or the pore size of the nanofiltration membrane should be smaller than the size of the dye molecules. Vat dyes can exist as aggregates, so their effective size in solution might be larger than their molecular weight suggests.

  • Operating Pressure: Increasing the transmembrane pressure can sometimes lead to a decrease in rejection due to increased convective flow through the pores. Optimize the operating pressure.

  • pH Adjustment: The charge of the dye molecule and the membrane surface can be manipulated by adjusting the pH, which can influence the rejection rate through electrostatic interactions.

Quantitative Data Summary

The following tables summarize quantitative data for the removal of vat dyes from water using various methods. Data for this compound is limited; therefore, data for other vat and anthraquinone dyes are included for comparison.

Table 1: Adsorption Capacities of Various Adsorbents for Vat Dyes

AdsorbentTarget DyeAdsorption Capacity (mg/g)Reference
Raw BentoniteVat Dye55.25[10]
Sodium BentoniteVat Dye55.20[10]
Red ClayVat Dye51.78[10]
Madadid ClayVat Dye48.24[10]

Table 2: Performance of Photocatalytic Degradation of Anthraquinone Dyes

PhotocatalystTarget DyeRemoval Efficiency (%)Optimal pHReference
TiO2/UVReactive Blue 19>953[6]
TiO2/UV/H2O2Reactive Blue 19~88 (in 10 min)7[6]

Table 3: Removal Efficiencies of Advanced Oxidation Processes for Anthraquinone Dyes

AOP MethodTarget DyeRemoval Efficiency (%)ConditionsReference
OzoneAnthraquinone Dyes>87 (in 20 min)-[11]
O3/H2O2/UVPolan Blue E2RHigh-[12]

Table 4: Performance of Membrane Filtration for Vat Dye Removal

Membrane TypeTarget DyeDiscoloration Rate (%)Reference
Polysulfone UltrafiltrationIndigo80.36[13]
Polysulfone UltrafiltrationBlack Sulphur60.78[13]

Experimental Protocols

Batch Adsorption Experiment

Objective: To determine the adsorption capacity of an adsorbent for this compound.

Materials:

  • This compound stock solution (e.g., 1000 mg/L)

  • Adsorbent (e.g., activated carbon, bentonite clay)

  • Conical flasks (250 mL)

  • Orbital shaker

  • pH meter

  • UV-Vis spectrophotometer

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

Procedure:

  • Prepare a series of this compound solutions of different initial concentrations (e.g., 10, 20, 50, 100, 200 mg/L) by diluting the stock solution.

  • Take a fixed volume of each solution (e.g., 100 mL) in separate conical flasks.

  • Adjust the pH of each solution to the desired value using 0.1 M HCl or 0.1 M NaOH.

  • Add a pre-weighed amount of the adsorbent (e.g., 0.1 g) to each flask.

  • Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined time to reach equilibrium (e.g., 24 hours).

  • After shaking, filter the solutions to separate the adsorbent.

  • Measure the final concentration of this compound in the filtrate using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

  • Calculate the amount of dye adsorbed per unit mass of adsorbent (qe) using the following equation: qe = (C0 - Ce) * V / m where C0 is the initial dye concentration, Ce is the equilibrium dye concentration, V is the volume of the solution, and m is the mass of the adsorbent.

  • Plot qe versus Ce to obtain the adsorption isotherm.

Photocatalytic Degradation Experiment

Objective: To evaluate the efficiency of a photocatalyst for the degradation of this compound.

Materials:

  • This compound solution of a known concentration

  • Photocatalyst (e.g., TiO2, ZnO)

  • Photoreactor equipped with a light source (e.g., UV lamp) and a magnetic stirrer

  • Beakers or reaction vessel

  • Syringes and filters for sampling

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a suspension of the photocatalyst in the this compound solution at the desired concentration (e.g., 1 g/L).

  • Adjust the pH of the suspension to the optimal value.

  • Stir the suspension in the dark for a certain period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.

  • Turn on the light source to initiate the photocatalytic reaction.

  • Take samples at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Immediately filter the samples to remove the photocatalyst particles.

  • Measure the concentration of this compound in the filtrate using a UV-Vis spectrophotometer.

  • Calculate the degradation efficiency at each time point using the following equation: Degradation (%) = [(C0 - Ct) / C0] * 100 where C0 is the initial concentration and Ct is the concentration at time t.

  • Plot the degradation efficiency versus time.

Ultrafiltration Experiment

Objective: To assess the performance of an ultrafiltration membrane for the removal of this compound.

Materials:

  • This compound solution

  • Laboratory-scale ultrafiltration setup with a membrane of a specific MWCO

  • Feed tank

  • Pump

  • Pressure gauges

  • Permeate collection vessel

  • UV-Vis spectrophotometer

Procedure:

  • Fill the feed tank with the this compound solution.

  • Before the experiment, compact the membrane by filtering deionized water at a pressure higher than the intended operating pressure until a stable permeate flux is achieved.

  • Start the pump to circulate the dye solution through the ultrafiltration module at a set transmembrane pressure and cross-flow velocity.

  • Collect the permeate over a measured period.

  • Measure the volume of the permeate to calculate the permeate flux (J) using the formula: J = V / (A * t) where V is the permeate volume, A is the membrane area, and t is the filtration time.

  • Measure the concentration of this compound in the feed and permeate solutions using a UV-Vis spectrophotometer.

  • Calculate the dye rejection (R) using the formula: R (%) = [(Cf - Cp) / Cf] * 100 where Cf is the feed concentration and Cp is the permeate concentration.

Mandatory Visualization

Experimental_Workflow_for_Photocatalytic_Degradation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_solution Prepare this compound Solution prep_catalyst Prepare Photocatalyst Suspension prep_solution->prep_catalyst adjust_ph Adjust pH prep_catalyst->adjust_ph dark_adsorption Dark Adsorption (Equilibrium) adjust_ph->dark_adsorption photoreaction Photoreaction (Light On) dark_adsorption->photoreaction sampling Sampling at Time Intervals photoreaction->sampling filtration Filter Samples sampling->filtration analysis UV-Vis Analysis filtration->analysis calculation Calculate Degradation Efficiency analysis->calculation

Caption: Experimental workflow for the photocatalytic degradation of this compound.

Photocatalytic_Degradation_Mechanism cluster_catalyst Photocatalyst (e.g., TiO2) cluster_reactions Reactions in Water cluster_degradation Dye Degradation catalyst TiO2 vb Valence Band (h+) cb Conduction Band (e-) h2o H2O vb->h2o Oxidation oh_minus OH- vb->oh_minus Oxidation o2 O2 cb->o2 Reduction hydroxyl •OH (Hydroxyl Radical) h2o->hydroxyl oh_minus->hydroxyl superoxide •O2- (Superoxide Radical) o2->superoxide dye This compound hydroxyl->dye Oxidation superoxide->dye Oxidation intermediates Degradation Intermediates dye->intermediates end_products CO2 + H2O + Mineral Acids intermediates->end_products light Light (hν ≥ Eg) light->catalyst Photoexcitation

Caption: Mechanism of photocatalytic degradation of an organic dye.

Troubleshooting_Low_Removal_Efficiency cluster_adsorption Adsorption cluster_photocatalysis Photocatalysis cluster_membrane Membrane Filtration start Low Removal Efficiency q_method Which method are you using? start->q_method ads_ph Is the pH optimal? q_method->ads_ph Adsorption photo_catalyst Is the catalyst loading optimal? q_method->photo_catalyst Photocatalysis mem_pore Is the membrane pore size correct? q_method->mem_pore Membrane Filtration ads_dose Is the adsorbent dose correct? ads_ph->ads_dose ads_contact Is the contact time sufficient? ads_dose->ads_contact photo_light Is the light source appropriate? photo_catalyst->photo_light photo_ph Is the pH optimal? photo_light->photo_ph mem_fouling Is there membrane fouling? mem_pore->mem_fouling mem_pressure Is the operating pressure optimal? mem_fouling->mem_pressure

Caption: Troubleshooting flowchart for low removal efficiency of this compound.

References

Optimizing the oxidation step in C.I. Vat Green 9 application

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: C.I. Vat Green 9 Application

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing the critical oxidation step in the application of this compound.

Troubleshooting Guide

This guide addresses common problems encountered during the oxidation stage in a direct question-and-answer format.

Question: Why is the final color of my substrate uneven, patchy, or blotchy after oxidation?

Answer: Uneven or patchy results are a frequent issue stemming from improper oxidation. The primary causes include:

  • Premature Oxidation: If the dyed substrate is exposed to air before the excess alkali and reducing agent are washed off, the leuco dye on the surface can oxidize too quickly. This prevents level dyeing and can cause dark patches.[1]

  • Improper Rinsing: Insufficient rinsing before oxidation fails to remove residual chemicals and loose dye.[2] This can lead to an uncontrolled pH environment and uneven oxidation.

  • Poor pH Control: A pH outside the optimal range of 7.5-8.5 during oxidation can cause uneven dye fixation.[2][3] A pH below 7.5 is particularly problematic as it can form the acid leuco form of the dye, which is difficult to oxidize and has low affinity for the fiber.[2][3]

  • Incorrect Temperature: A temperature that is too low can slow down the oxidation process, leading to incomplete or uneven results.[3]

Question: Why does the dyed material show poor rubbing fastness (crocking)?

Answer: Poor rubbing fastness is typically caused by unfixed dye particles on the surface of the fibers. Key factors include:

  • Incomplete Oxidation: If the leuco dye within the fibers is not fully converted back to its insoluble pigment form, it can be easily rubbed off.[4]

  • Surface Dye Deposits: During oxidation, any residual leuco dye in the liquor on the substrate's surface will also convert to its insoluble form.[5][6] This surface-level pigment is not trapped within the fibers and must be removed.

  • Insufficient Soaping: The post-oxidation soaping step is critical. It removes loosely deposited surface dye and helps the dye molecules within the fibers to aggregate into a more stable, crystalline form, which improves fastness.[5][6][7] Skipping or improperly performing this step is a major cause of poor rubbing fastness.[4]

Question: Why is the final shade dull, or different from the expected hue?

Answer: Shade deviation can result from several factors during the oxidation and finishing stages:

  • Over-oxidation: Using an excessive concentration of a chemical oxidizing agent or treating for too long can sometimes alter the chemical structure of the dye, leading to a change in shade.[3] For this compound, chlorine bleaching can shift the color to grey or black.[8]

  • High Rinsing Temperature/pH: Rinsing at a very high temperature or pH before oxidation can cause some of the leuco dye to be stripped from the fiber, resulting in a weaker or duller shade.[2]

  • Inadequate Soaping: The final, vibrant shade of a vat dye often fully develops during the soaping process as the dye crystals re-orient themselves.[2] Incomplete soaping can leave the shade underdeveloped.[9]

Question: Why is the color washing out or showing poor wash fastness?

Answer: Significant color loss during washing is a clear indicator of improper dye fixation. The primary reasons are:

  • Incomplete Conversion: The water-soluble leuco form of the dye was not fully converted back to the water-insoluble pigment form during oxidation.[4]

  • Formation of Acid Leuco Dye: If the pH drops too low before oxidation is complete, the difficult-to-oxidize acid leuco form can be created, which is easily rinsed out.[2]

  • Lack of Soaping: Failure to remove unfixed surface dye during a hot soaping bath will result in that dye washing out during the first few launderings.[4][10]

Frequently Asked Questions (FAQs)

1. What is the fundamental purpose of the oxidation step for this compound? The oxidation step is essential for converting the absorbed, water-soluble "leuco" form of this compound back into its original, water-insoluble pigment form.[11][12] This transformation traps the dye molecules inside the fibers, resulting in the final, durable coloration with high fastness properties.[11]

2. What are the common oxidizing agents used for vat dyes? Common oxidizing agents include atmospheric oxygen (airing), hydrogen peroxide (H₂O₂), and sodium perborate (NaBO₃).[1][13][14] While agents like sodium dichromate or sodium hypochlorite can be used, they are often avoided due to environmental concerns or their harsh effects on the dye and fiber.[1][9]

3. What is the difference between air oxidation and chemical oxidation?

  • Air Oxidation ("Airing"): This method uses atmospheric oxygen to convert the leuco dye. It is the cheapest and a very gentle method, but it is also slower.[15]

  • Chemical Oxidation: This involves using chemical agents like hydrogen peroxide. It is much faster and more controlled than airing, making it suitable for continuous industrial processes.[1][14] However, it requires careful control of concentration, temperature, and pH to avoid over-oxidation.[3]

4. Why is the post-oxidation "soaping" step necessary? Soaping, which is a treatment in a hot detergent solution (e.g., soda ash and a non-ionic detergent) at or near boiling, serves two main purposes:

  • It removes any loose dye particles that were oxidized on the fiber surface but are not physically trapped within it.[5][6]

  • It helps the dye molecules inside the fiber to form larger, more stable crystalline structures, which develops the true final shade and significantly improves wash and rubbing fastness.[2][5][7]

5. What is the importance of rinsing before oxidation? Thorough rinsing after dyeing and before oxidation is critical to remove excess reducing agent (e.g., sodium hydrosulfite) and alkali (e.g., caustic soda).[2] This helps to lower the pH into the optimal range for oxidation and prevents uncontrolled reactions that could lead to uneven dyeing.[2]

Data Presentation

Table 1: Recommended Parameters for the Oxidation Step

Note: These are general guidelines for vat dyes. Optimal conditions for this compound may require specific experimental validation.

ParameterRecommended RangeCritical Notes
pH 7.5 - 8.5A pH below 7.5 should be avoided to prevent the formation of the acid leuco form, which is difficult to oxidize.[2][3]
Temperature 50 - 60 °C (120 - 140 °F)Higher temperatures increase the rate of oxidation.[2] For hydrogen peroxide, temperatures should be kept below 35°C to avoid rapid decomposition.[16]
Hydrogen Peroxide (35%) 1 - 6 g/L (or 1-2 ml/L)Concentration depends on the depth of shade. For medium shades: 3-4 g/L; for dark shades: 5-6 g/L.[1][16]
Sodium Perborate 2 - 5 g/LEffective oxidizing agent, often used in batch-wise processes.[9]
Soaping Temperature 90 - 95 °C (Near Boil)High temperature is crucial for effective removal of surface dye and for crystal aggregation.[2][16]
Soaping Auxiliaries 2-3 g/L Detergent + 2-6 g/L Soda AshA non-ionic detergent is typically recommended.[9][16]

Experimental Protocols

Lab-Scale Protocol for Post-Dyeing Oxidation and Finishing

This protocol outlines the key steps following the removal of the substrate from the this compound dye bath.

1. Rinsing: a. Immediately after removing the dyed substrate from the dye bath, rinse thoroughly with cold, running water. b. The goal is to remove as much of the residual reducing solution and alkali as possible. The ideal pH of the rinsing bath is neutral (pH 7).[2]

2. Oxidation (Choose one method):

  • Method A: Air Oxidation i. Hang the rinsed, damp substrate in an area with good air circulation, ensuring it does not touch other surfaces. ii. Allow it to be exposed to the air for at least 15-20 minutes, or until the final green color is fully and evenly developed.[17]
  • Method B: Chemical Oxidation i. Prepare an oxidation bath with hydrogen peroxide (e.g., 3-6 g/L) at a temperature of 50-60°C and a pH of 7.5-8.5.[2][16] ii. Immerse the rinsed substrate in the oxidation bath for 15-20 minutes with gentle agitation.[9]

3. Intermediate Rinse: a. After oxidation is complete, rinse the substrate again with water to remove the oxidizing agent.

4. Soaping: a. Prepare a soaping bath containing 2-3 g/L of a non-ionic detergent and 4-6 g/L of soda ash.[9][16] b. Heat the bath to 90-95°C.[16] c. Immerse the oxidized and rinsed substrate in the soaping bath for 15-20 minutes.[5][9] This step is crucial for achieving optimal fastness and the final shade.[7]

5. Final Rinsing and Drying: a. Rinse the soaped substrate thoroughly, first with hot water and then with cold water, until all residual soap is removed.[9] b. Squeeze out excess water and dry the substrate.

Visualizations

Chemical Transformation During Oxidation

G leuco Soluble Leuco-Vat Dye (Inside Fiber) pigment Insoluble this compound Pigment (Trapped in Fiber) leuco->pigment Oxidation oxidant Oxidizing Agent (O₂ from Air or H₂O₂) oxidant->leuco

Caption: Chemical conversion of the soluble leuco dye to the insoluble pigment.

Standard Vat Dyeing Workflow

G start Start vatting 1. Vatting (Reduction to Soluble Leuco Form) start->vatting dyeing 2. Dyeing (Absorption into Fiber) vatting->dyeing rinse1 3. Rinsing (Remove Excess Chemicals) dyeing->rinse1 oxidation 4. Oxidation (Insoluble Pigment Formation) rinse1->oxidation rinse2 5. Intermediate Rinse oxidation->rinse2 soaping 6. Soaping (Remove Surface Dye & Stabilize) rinse2->soaping rinse3 7. Final Rinse & Dry soaping->rinse3 end End rinse3->end

Caption: The key stages of the vat dyeing process, highlighting the oxidation step.

Troubleshooting Logic for Oxidation Faults

G problem Poor Oxidation Result uneven Uneven Color / Patchy problem->uneven fastness Poor Rubbing Fastness problem->fastness shade Incorrect Shade / Dull problem->shade cause_uneven Potential Causes: - Improper Rinsing - Incorrect pH (≠ 7.5-8.5) - Premature Oxidation uneven->cause_uneven cause_fastness Potential Causes: - Incomplete Oxidation - Insufficient Soaping - Surface Dye Deposits fastness->cause_fastness cause_shade Potential Causes: - Over-oxidation - High Rinsing Temp/pH - Inadequate Soaping shade->cause_shade

Caption: Decision tree for diagnosing common issues in the oxidation stage.

References

Challenges in the industrial scale-up of C.I. Vat Green 9 synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale-up of C.I. Vat Green 9 synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Potential Cause Recommended Action
Low Yield of Crude Product Incomplete nitration reaction.- Ensure the violanthrone is fully dissolved in the chloroacetic acid before adding nitric acid.[1] - Verify the concentration and purity of the nitric acid.[2] - Confirm the reaction temperature is maintained within the optimal range of 23-27°C.[1][2] - Extend the reaction time if monitoring indicates an incomplete reaction.
Over-nitration leading to soluble by-products.- Strictly control the reaction temperature; excursions above 30°C can lead to the formation of dinitro by-products.[1] - Ensure the correct stoichiometric ratio of nitric acid to violanthrone is used.
Loss of product during quenching.- Add the reaction mixture to ice water gradually to ensure complete precipitation of the product.[1]
Poor Product Purity (Presence of Isomers and By-products) Inadequate temperature control during nitration.- Maintain a stable reaction temperature to minimize the formation of isomeric nitro compounds and polynitrated species.[1]
Insufficient mixing.- Ensure continuous and efficient stirring (100-150 rpm) to promote uniform heat and mass transfer.[1]
Ineffective purification.- Implement multiple recrystallization steps to target specific impurities.[1] - After filtration, beat the filter cake in water to remove residual acids and water-soluble impurities.[1] - Neutralize the filter cake with hydrochloric acid to a pH of 7-8.[2]
Difficulty in Filtering the Precipitated Product Fine particle size of the precipitate.- Control the rate of addition of the reaction mixture to the ice water during quenching to influence particle size. - Consider adjusting the pH of the slurry before filtration.
Color of the Final Product is Off-Spec (Not a Deep Green) Presence of residual impurities or starting material.- Enhance the purification process with additional washing or recrystallization steps.[1] - Analyze the product using appropriate analytical techniques (e.g., HPLC, spectroscopy) to identify the impurities.
Incomplete oxidation of the leuco form.- Ensure adequate aeration or use of an oxidizing agent during the final oxidation step to fully develop the color.[1]
Solvent Recovery Issues (Chloroacetic Acid) Tarry residues in the distillation equipment.- Scrape the tarry residue from the interior of the equipment between batches to facilitate heat transfer.[3]
Environmental and economic concerns.- Implement a robust solvent recovery system, such as a venuleth (paddle) dryer, to recover and reuse chloroacetic acid.[3]

Frequently Asked Questions (FAQs)

1. What is the primary starting material for the synthesis of this compound?

The synthesis of this compound is derived from violanthrone (also known as dibenzanthrone) or its derivatives.[1][4]

2. What is the key chemical reaction in the synthesis of this compound?

The key reaction is the nitration of violanthrone using concentrated nitric acid in a solvent such as chloroacetic acid or glacial acetic acid.[1][2][5]

3. Why is temperature control so critical during the nitration step?

Strict temperature control, ideally between 23-27°C, is crucial to prevent over-nitration and the formation of unwanted dinitro and other polynitrated by-products.[1] Temperatures exceeding 30°C can significantly complicate the purification process.[1]

4. What are the main challenges in the purification of this compound?

The primary challenge is the removal of a complex mixture of by-products formed during nitration, which includes unreacted starting material, various isomeric nitro compounds, and polynitrated species.[1]

5. What are the common solvents used in the industrial production of this compound and what are the associated challenges?

Chloroacetic acid is a preferred reaction medium due to its superior selectivity and controllable reaction kinetics.[1] However, it is moderately toxic, and its recovery from the reaction mixture is a significant economic and environmental consideration.[1][3] Other high-boiling solvents like nitrobenzene may also be used in vat dye synthesis.[3]

6. What are the safety hazards associated with this compound?

This compound can cause skin and eye irritation. Inhalation of its dust particles may irritate the respiratory tract. Improper disposal can lead to water pollution.[1]

7. How is the final color of this compound developed?

This compound is a vat dye. In its reduced (leuco) form, it is soluble and can penetrate textile fibers. Subsequent oxidation, typically by air, transforms the dye back to its insoluble, colored form, trapping it within the fibers.[1]

8. What are the typical overall yields for the industrial synthesis of this compound?

The overall yield after the complete purification sequence typically ranges from 60-65%.[1] Low yields in vat dye synthesis are common due to multi-step processes and incomplete reactions.[3]

Experimental Protocols

Key Experiment: Nitration of Violanthrone

This protocol describes a representative industrial-scale nitration process.

Materials and Equipment:

  • Nitration reactor with temperature control and stirring capabilities

  • Violanthrone (C.I. 59800)

  • Chloroacetic acid mother liquor

  • Concentrated nitric acid (96-98%)

  • Ice water

  • Filtration unit

Procedure:

  • Charge 600 kg of chloroacetic acid mother liquor into the nitration reactor.[2]

  • Heat the reactor to a temperature range of 23-27°C.[1][2]

  • Add 80 kg of violanthrone to the reactor with continuous stirring for 30 minutes to ensure complete dissolution.[1][2]

  • Slowly add 80 kg of concentrated nitric acid (96%) to the reaction mixture.[2]

  • Maintain the reaction temperature between 23-27°C and stir continuously for 2 hours.[1][2]

  • Upon completion of the reaction, gradually add the reaction mixture to ice water to precipitate the crude product.[1]

  • Filter the resulting slurry to separate the solid crude product.[2]

Key Experiment: Purification of Crude this compound

This protocol outlines a typical purification process for the crude product.

Materials and Equipment:

  • Vessel for washing and neutralization

  • Hydrochloric acid

  • Water

  • Filtration unit

  • Drying equipment

Procedure:

  • Transfer the filtered crude product (filter cake) to a washing vessel.

  • Beat the filter cake for 30 minutes in water to remove residual acid and water-soluble impurities.[1]

  • Neutralize the slurry with hydrochloric acid to a pH of 7-8.[2]

  • Filter the neutralized product and wash the filter cake with water until it is neutral.[2]

  • The purified filter cake can then be further processed, for example, by adding a diffusing agent, grinding, and drying to obtain the final product.[2]

Quantitative Data

Parameter Value Reference
Reactant Ratio 600 kg Chloroacetic acid mother liquor[2]
80 kg Violanthrone[2]
80 kg Nitric acid (96%)[2]
Reaction Temperature 23-27°C[1][2]
Reaction Time 2 hours[2]
Stirring Speed 100-150 rpm[1]
Final Product Yield 152 kg (from 80 kg Violanthrone)[2]
Overall Purified Yield 60-65%[1]

Visualizations

Industrial_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage raw_materials Raw Materials (Violanthrone, Chloroacetic Acid, Nitric Acid) dissolution Dissolution of Violanthrone in Chloroacetic Acid raw_materials->dissolution nitration Nitration Reaction (23-27°C, 2h) dissolution->nitration quenching Quenching in Ice Water nitration->quenching filtration1 Filtration of Crude Product quenching->filtration1 washing Washing of Filter Cake (Removal of residual acid) filtration1->washing Crude Product neutralization Neutralization (pH 7-8) washing->neutralization filtration2 Filtration and Washing neutralization->filtration2 drying Drying of Purified Product filtration2->drying final_product This compound drying->final_product Final Product

Caption: Industrial synthesis and purification workflow for this compound.

Troubleshooting_Logic cluster_yield Low Yield Troubleshooting cluster_purity Low Purity Troubleshooting cluster_color Off-Spec Color Troubleshooting start Problem Observed low_yield Low Yield start->low_yield low_purity Low Purity start->low_purity color_off Off-Spec Color start->color_off check_reaction_conditions Check Reaction Conditions (Temp, Time, Stoichiometry) low_yield->check_reaction_conditions check_quenching Check Quenching Process low_yield->check_quenching check_temp_control Verify Temperature Control low_purity->check_temp_control check_mixing Ensure Adequate Mixing low_purity->check_mixing enhance_purification Enhance Purification Steps low_purity->enhance_purification analyze_impurities Analyze for Impurities color_off->analyze_impurities check_oxidation Verify Final Oxidation Step color_off->check_oxidation

Caption: Troubleshooting logic for this compound synthesis issues.

References

Technical Support Center: C.I. Vat Green 9 Application on Natural Fibers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the wash fastness of C.I. Vat Green 9 on natural fibers such as cotton.

Troubleshooting Guide

This guide addresses common issues encountered during the application of this compound, focusing on enhancing wash fastness.

Issue Potential Cause Recommended Solution
Poor Wash Fastness (Color Bleeding) Incomplete removal of unfixed dye.Ensure a thorough soaping process is carried out after oxidation. Treat the dyed fabric with a cationic fixing agent as a post-treatment.
Insufficient oxidation.After dyeing, ensure the fabric is fully oxidized to convert the soluble leuco form of the dye back to its insoluble pigment form. This can be done through air oxidation or by using a chemical oxidizing agent.
Uneven Dyeing Improper vatting (reduction) of the dye.Ensure the dye is fully reduced to its soluble leuco form before starting the dyeing process. Maintain the recommended temperature and concentration of reducing agent and alkali.[1]
Dye aggregation.Use a suitable dispersing agent in the dyebath to prevent dye particles from clumping together.
Shade Variation/Inconsistency Fluctuations in dyeing parameters.Strictly control the temperature, pH, and liquor ratio throughout the dyeing process.[1]
Water hardness.Use softened or deionized water for dyeing, as hardness ions can interfere with the dye and chemicals.
Low Color Yield Incorrect dyeing temperature or pH.Adhere to the recommended temperature and pH range for this compound to ensure optimal dye uptake.
Inadequate amount of reducing agent or alkali.Use the correct concentrations of sodium hydrosulphite and caustic soda to maintain the dye in its soluble form for fiber penetration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used on natural fibers?

This compound is a vat dye known for its deep green shade and is primarily used for dyeing cellulosic fibers like cotton, viscose, and linen due to its potential for high fastness properties.[2] Vat dyes, in their insoluble form, are mechanically trapped within the fiber, leading to excellent wash fastness when applied correctly.

Q2: What is the typical wash fastness rating for this compound?

When dyed and finished properly, this compound can achieve a high wash fastness rating. According to supplier data, it can reach a fading rating of 5 and a staining rating of 4-5 on the grey scale when tested according to ISO standards.[2]

Q3: How does the soaping process improve wash fastness?

Soaping is a critical after-treatment step that involves washing the dyed fabric, typically at a boil, with a detergent and alkali solution. This process removes any unfixed dye particles from the fiber surface and helps to crystallize the dye molecules within the fiber, which significantly improves the final wash fastness and the true shade of the color.

Q4: What is a cationic fixing agent and how does it work?

A cationic fixing agent is a chemical with a positive charge that is applied to the dyed fabric as a final step. The positively charged fixing agent forms a complex with the negatively charged (anionic) dye molecules, creating a larger, less soluble molecule that is more firmly trapped within the fiber. This further enhances the wash fastness.[3]

Q5: Can I skip the soaping step if I use a cationic fixing agent?

No, it is not recommended to skip the soaping step. Soaping is essential for removing the bulk of the unfixed dye. Applying a cationic fixing agent without prior soaping can lead to the fixing of loose dye on the surface, which can result in poor rubbing fastness and a "crocking" effect.

Data Presentation

The following table summarizes the expected wash fastness ratings for this compound on cotton fabric under different finishing conditions, based on typical industry performance. The ratings are on a grey scale of 1 to 5, where 5 is the best.[4][5][6]

Treatment Stage Color Change (Fading) Color Staining (on multifiber fabric)
After Dyeing & Oxidation (No Soaping) 3-42-3
After Soaping 4-54
After Soaping & Cationic Fixing Agent 54-5

Experimental Protocols

Exhaust Dyeing Protocol for this compound on Cotton Fabric

This protocol is a standard laboratory procedure for dyeing cotton fabric with this compound.

Materials and Reagents:

  • Scoured and bleached cotton fabric

  • This compound dye powder

  • Caustic Soda (Sodium Hydroxide)

  • Sodium Hydrosulphite (Reducing Agent)

  • Dispersing Agent

  • Wetting Agent

  • Acetic Acid (for neutralization)

  • Hydrogen Peroxide (Oxidizing Agent)

  • Non-ionic detergent

  • Soda Ash

  • Cationic Fixing Agent

Procedure:

  • Vatting (Reduction):

    • Prepare a stock solution of the this compound dye by pasting it with a small amount of wetting and dispersing agent.

    • In a separate vessel, prepare a solution of caustic soda and sodium hydrosulphite in warm water (around 50-60°C).

    • Slowly add the dye paste to the reducing solution while stirring. Allow the mixture to stand for 10-15 minutes for complete reduction (vatting). The solution should change color, indicating the formation of the soluble leuco form of the dye.

  • Dyeing:

    • Set up a dyebath with the required volume of water and heat to the recommended dyeing temperature (typically 50-60°C for this class of dye).

    • Add the vatted dye solution to the dyebath.

    • Introduce the pre-wetted cotton fabric into the dyebath.

    • Run the dyeing for 45-60 minutes, ensuring the fabric remains fully immersed.

  • Rinsing and Oxidation:

    • Remove the fabric from the dyebath and rinse with cold water to remove excess liquor.

    • Oxidize the fabric by exposing it to air or by treating it in a bath containing an oxidizing agent (e.g., 1-2 g/L hydrogen peroxide) at a pH of 7.5-8.5 for 10-15 minutes. The original green color will reappear as the dye is converted back to its insoluble form.

    • Rinse the fabric thoroughly with water.

  • Soaping:

    • Prepare a soaping bath containing 2 g/L of a non-ionic detergent and 1 g/L of soda ash.

    • Heat the bath to a boil (95-100°C).

    • Treat the oxidized fabric in the soaping bath for 15-20 minutes.

    • Rinse the fabric with hot and then cold water.

  • After-treatment with Cationic Fixing Agent (Optional but Recommended):

    • Prepare a fresh bath with a cationic fixing agent according to the manufacturer's recommendation (typically 1-2% on the weight of the fabric).

    • Treat the soaped fabric in this bath at 40-50°C for 15-20 minutes.

    • Rinse the fabric with cold water and dry.

ISO 105-C06 Wash Fastness Test Protocol

This protocol outlines the standard procedure for testing the wash fastness of the dyed fabric.[7][8]

Apparatus and Materials:

  • Launder-Ometer or similar apparatus

  • Stainless steel balls (6 mm diameter)

  • Multifiber adjacent fabric (e.g., DW type containing wool, acetate, cotton, nylon, polyester, and acrylic)

  • ECE reference detergent

  • Sodium perborate

  • Grey Scale for assessing color change and staining[6]

  • Color matching cabinet

Procedure:

  • Sample Preparation:

    • Cut a 10 cm x 4 cm specimen of the dyed fabric.

    • Stitch it together with a same-sized piece of multifiber adjacent fabric along one of the shorter sides.

  • Test Conditions (Example: ISO 105-C06 C2S):

    • Temperature: 60°C

    • Detergent Solution: 4 g/L ECE detergent and 1 g/L sodium perborate in deionized water.

    • Liquor Ratio: 50:1

    • Steel Balls: 25

    • Time: 45 minutes

  • Washing:

    • Place the composite specimen in a stainless steel container of the Launder-Ometer.

    • Add the required number of steel balls and the pre-heated detergent solution.

    • Run the machine for the specified time and temperature.

  • Rinsing and Drying:

    • Remove the specimen and rinse it twice in deionized water and then in cold running water.

    • Squeeze out the excess water.

    • Separate the dyed specimen and the multifiber fabric (except at the stitched edge) and dry them in air at a temperature not exceeding 60°C.

  • Assessment:

    • Using a color matching cabinet with a D65 light source, compare the change in color of the dried dyed specimen with the original fabric using the Grey Scale for Color Change.

    • Assess the degree of staining on each of the six fiber strips of the multifiber fabric using the Grey Scale for Staining.

Visualizations

experimental_workflow cluster_dyeing Dyeing Process cluster_aftertreatment After-treatment for Wash Fastness Improvement cluster_testing Quality Control vatting Vatting (Reduction) dyeing Dyeing vatting->dyeing rinsing_ox Rinsing & Oxidation dyeing->rinsing_ox soaping Soaping rinsing_ox->soaping cationic_fixing Cationic Fixing soaping->cationic_fixing wash_fastness_test Wash Fastness Test (ISO 105-C06) cationic_fixing->wash_fastness_test

Caption: Experimental workflow for dyeing and improving wash fastness.

logical_relationship cluster_factors Key Factors proper_soaping Proper Soaping wash_fastness Improved Wash Fastness of This compound proper_soaping->wash_fastness cationic_fixation Cationic Fixation cationic_fixation->wash_fastness complete_oxidation Complete Oxidation complete_oxidation->wash_fastness controlled_dyeing Controlled Dyeing Parameters controlled_dyeing->wash_fastness

Caption: Factors influencing the wash fastness of this compound.

References

Addressing the mutagenicity concerns of C.I. Vat Green 9 in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for researchers investigating the mutagenicity of C.I. Vat Green 9.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are there mutagenicity concerns?

A1: this compound (CAS No. 6369-65-9) is a synthetic vat dye belonging to the violanthrone chemical class.[1] Its molecular structure is a dinitro derivative of a polycyclic aromatic hydrocarbon.[2][3] Concerns regarding its mutagenicity stem from the known mutagenic and carcinogenic properties of other nitrated polycyclic aromatic hydrocarbons, such as 1,6- and 1,8-dinitropyrene, which are potent mutagens in various test systems.[4][5][6][7][8] The metabolic reduction of the nitro groups can lead to the formation of reactive intermediates that can bind to DNA and cause mutations.[6][9]

Q2: What is the Ames test, and is it suitable for testing this compound?

A2: The Ames test, or bacterial reverse mutation assay, is a widely used short-term assay to assess the mutagenic potential of chemical compounds.[10][11][12] It utilizes specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (histidine or tryptophan, respectively). The test measures the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid. The Ames test is a suitable and standard method for evaluating the mutagenicity of this compound. However, due to the dye's properties, modifications to the standard protocol may be necessary.

Q3: What are the main challenges when testing this compound in a bacterial mutagenicity assay?

A3: The primary challenges for testing this compound include:

  • Poor Solubility: Vat dyes are notoriously insoluble in water and most common organic solvents.[1] This can make it difficult to prepare test solutions and achieve the desired concentrations for the assay.

  • Potential for Toxicity: High concentrations of the dye or its impurities may be toxic to the bacterial tester strains, which can mask a mutagenic effect.

  • Metabolic Activation: Like many nitroaromatic compounds, this compound may require metabolic activation by enzymes to become mutagenic. Therefore, the assay must be conducted both with and without an exogenous metabolic activation system (S9 mix).[9][13]

Troubleshooting Guides

Issue 1: Poor Solubility of this compound

Q: I am unable to dissolve this compound for my Ames test. What should I do?

A: This is a common issue with vat dyes. Here are some troubleshooting steps:

  • Solvent Selection: While water is the preferred solvent, it is unlikely to be effective. Try dissolving the dye in a biocompatible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Be sure to run a solvent-only control to ensure the solvent itself is not mutagenic or toxic at the concentration used.

  • Sonication: Use a sonicator to aid in the dissolution of the dye in the chosen solvent.

  • Suspension Testing: If a true solution cannot be achieved, the test can be performed using a homogenous suspension. Ensure the suspension is well-mixed immediately before application to the test plates. The OECD 471 guideline for the Ames test allows for the use of suspensions.

  • Pre-incubation Method: For poorly soluble compounds, the pre-incubation modification of the Ames test is often more sensitive than the standard plate incorporation method.[14] In this method, the test compound, bacteria, and S9 mix (if used) are incubated together in a small volume before being mixed with the top agar.

Issue 2: High Toxicity Observed in Bacterial Strains

Q: My preliminary toxicity test shows that this compound is highly toxic to the Salmonella strains, even at low concentrations. How can I assess mutagenicity?

A: If the test compound is highly toxic, it can prevent the bacteria from growing, making it impossible to detect revertant colonies.

  • Lower the Concentration Range: The highest test concentration should be chosen to avoid significant toxicity. According to OECD 471 guidelines, the highest concentration should not cause more than a 50% reduction in the number of revertant colonies in the presence of a clear mutagenic response, or a significant reduction in the background lawn.

  • Check for Impurities: The toxicity may be due to impurities in the dye sample rather than the dye itself. If possible, obtain a high-purity standard of this compound.

  • Use Different Strains: Some bacterial strains may be more sensitive to the toxic effects of the compound than others. Ensure you are using a standard set of strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA).

Issue 3: Ambiguous or Weakly Positive Results

Q: I am seeing a small, not statistically significant, increase in revertant colonies. How should I interpret this?

A: A weak or equivocal response can be challenging to interpret.

  • Repeat the Assay: The first step is to repeat the experiment to ensure the result is reproducible.

  • Modify the Concentration Range: A weak response may indicate that the optimal concentration for mutagenicity is in a narrow range. Test more concentrations around the dose that showed the slight increase.

  • Optimize S9 Concentration: The concentration of the S9 metabolic activation mix can influence the mutagenic response. You may need to perform a preliminary experiment to determine the optimal S9 concentration for this specific compound.

  • Consider Other Genotoxicity Assays: If the results from the Ames test remain ambiguous, it may be necessary to use other short-term genotoxicity assays, such as the in vitro micronucleus assay or the mouse lymphoma assay, to further evaluate the mutagenic potential of this compound.

Quantitative Data Summary

CompoundTest SystemStrainMetabolic Activation (S9)ResultReference
1,6-DinitropyreneSalmonella typhimuriumTA98WithoutPotent Mutagen[9][13]
1,8-DinitropyreneSalmonella typhimuriumTA98WithoutPotent Mutagen[4][6]
1,6-DiaminopyreneSalmonella typhimuriumTA98WithMutagenic[9][13]
1,8-DinitropyreneChinese Hamster Ovary (CHO) cells-Not specifiedWeakly Active[6]
1-Nitro-6-nitrosopyreneSalmonella typhimuriumTA98WithoutMutagenic[6]
1-Nitro-8-nitrosopyreneSalmonella typhimuriumTA98WithoutMutagenic[6]

Experimental Protocols

Ames Test (Plate Incorporation Method) for this compound

This protocol is a general guideline and should be adapted based on preliminary range-finding and toxicity experiments.

  • Preparation of Materials:

    • Salmonella typhimurium strains (e.g., TA98, TA100) and/or E. coli strain (e.g., WP2 uvrA). Grow overnight cultures to late log phase.

    • This compound test solutions/suspensions in a suitable solvent (e.g., DMSO).

    • Positive controls (e.g., sodium azide for TA100 without S9, 2-nitrofluorene for TA98 without S9, 2-anthramine for TA98 and TA100 with S9).

    • Solvent control.

    • S9 mix (prepared from the liver of rats induced with Aroclor 1254 or a suitable alternative). Keep on ice.

    • Molten top agar (containing a trace amount of histidine and biotin).

    • Minimal glucose agar plates.

  • Assay Procedure:

    • Label the minimal glucose agar plates for each strain, concentration, and condition (with and without S9).

    • To sterile tubes, add the following in order:

      • Without S9: 0.1 mL of bacterial culture and 0.1 mL of the test solution/suspension or control.

      • With S9: 0.1 mL of bacterial culture, 0.1 mL of the test solution/suspension or control, and 0.5 mL of S9 mix.

    • Vortex the tubes gently.

    • Add 2.0 mL of molten top agar to each tube.

    • Vortex briefly and immediately pour the contents onto the surface of a minimal glucose agar plate.

    • Tilt and rotate the plate to ensure the top agar spreads evenly.

    • Allow the plates to solidify on a level surface.

  • Incubation and Scoring:

    • Invert the plates and incubate at 37°C for 48-72 hours.

    • Count the number of revertant colonies on each plate.

    • Examine the background bacterial lawn for signs of toxicity.

  • Data Analysis:

    • Calculate the mean number of revertants per plate for each concentration.

    • A positive response is generally defined as a dose-dependent increase in the number of revertants and/or a reproducible and statistically significant increase at one or more concentrations.

Visualizations

Metabolic_Activation cluster_0 Cellular Environment Vat_Green_9 This compound (Dinitroaromatic) Nitroso_Intermediate Nitroso Intermediate Vat_Green_9->Nitroso_Intermediate Nitroreductase Hydroxylamine_Intermediate Hydroxylamine Intermediate Nitroso_Intermediate->Hydroxylamine_Intermediate Nitroreductase Reactive_Ester Reactive Ester (e.g., Acetate Ester) Hydroxylamine_Intermediate->Reactive_Ester O-acetyltransferase DNA_Adduct DNA Adduct Reactive_Ester->DNA_Adduct DNA DNA DNA->DNA_Adduct

Caption: Hypothetical metabolic activation of a dinitroaromatic compound.

Ames_Test_Workflow cluster_workflow Ames Test Experimental Workflow start Start prep_cultures Prepare Bacterial Overnight Cultures start->prep_cultures prep_solutions Prepare Test Article Solutions/Suspensions start->prep_solutions plate_incorporation Plate Incorporation Assay (with and without S9) prep_cultures->plate_incorporation prep_solutions->plate_incorporation prep_s9 Prepare S9 Mix prep_s9->plate_incorporation incubation Incubate Plates (37°C, 48-72h) plate_incorporation->incubation colony_counting Count Revertant Colonies incubation->colony_counting data_analysis Analyze Data and Assess Mutagenicity colony_counting->data_analysis end End data_analysis->end Troubleshooting_Logic start Unexpected Ames Test Result is_reproducible Is the result reproducible? start->is_reproducible is_toxic Is there high toxicity? is_reproducible->is_toxic Yes action_repeat Action: Repeat Experiment is_reproducible->action_repeat No is_weak Is the positive response weak? is_toxic->is_weak No action_lower_dose Action: Lower Dose Range is_toxic->action_lower_dose Yes action_optimize Action: Optimize S9 & Concentration is_weak->action_optimize Yes end_valid Result is Valid is_weak->end_valid No action_repeat->is_reproducible end_reassess Re-assess Mutagenicity action_lower_dose->end_reassess action_other_assays Action: Consider Other Genotoxicity Assays action_optimize->action_other_assays action_other_assays->end_reassess

References

Validation & Comparative

C.I. Vat Green 9: A Comparative Guide to Vat Dyes for Cellulose Dyeing

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of textile chemistry, the selection of an appropriate dye is paramount to achieving desired coloration, fastness, and overall product quality. For cellulose fibers such as cotton, linen, and viscose, vat dyes are a class of colorants renowned for their exceptional fastness properties. This guide provides a comparative analysis of C.I. Vat Green 9 against other vat dyes, C.I. Vat Green 1 and C.I. Vat Blue 6, offering researchers, scientists, and drug development professionals a comprehensive overview supported by available data.

Performance Comparison of Vat Dyes on Cellulose

The performance of a dye is primarily assessed by its fastness to various agents and conditions. The following table summarizes the color fastness properties of this compound, C.I. Vat Green 1, and C.I. Vat Blue 6 based on ISO and AATCC standards. The ratings, on a scale of 1 to 5 (or 1 to 8 for light fastness), indicate the resistance of the color to fading or staining, with higher numbers signifying better performance.

Fastness Property Test Standard This compound C.I. Vat Green 1 C.I. Vat Blue 6
Light Fastness ISO 105-B026[1]7[2]-
Washing Fastness (Soaping) ISO 105-C065 (Fading), 4-5 (Staining)[1]4-5 (Fading), 4-5 (Staining)[2]-
Rubbing Fastness (Crocking) ISO 105-X12---
Ironing Fastness ISO4[1]1[2]-
Chlorine Bleach Fastness ISO1[1]4[2]-
Mercerized Fastness ISO3[1]4-5[2]-
Oxygen Bleach Fastness ISO4[1]4-5[2]-

From the available data, C.I. Vat Green 1 generally exhibits higher light fastness and better resistance to chlorine bleach and mercerization compared to this compound.[1][2] Both dyes show excellent washing fastness.[1][2] It is important to note that the selection between these dyes will depend on the specific requirements of the final product.

Experimental Protocols for Cellulose Dyeing

The following is a generalized experimental protocol for the application of vat dyes to cellulose fibers. This procedure can be adapted for a comparative study of this compound and other vat dyes.

1. Preparation of the Dyebath (Vatting):

The insoluble vat dye is converted into its water-soluble leuco form through a process called "vatting."

  • Materials: Vat dye (e.g., this compound), Sodium Hydroxide (NaOH), Sodium Hydrosulfite (Na₂S₂O₄), water.

  • Procedure:

    • Disperse the required amount of vat dye powder in a small amount of warm water with a dispersing agent to form a smooth paste.

    • In a separate vessel, prepare a solution of sodium hydroxide and sodium hydrosulfite in water. The concentrations will vary depending on the specific dye and desired shade. For this compound, typical concentrations might be in the range of 1.5-2.5 g/L for NaOH and 0.4-4.5 g/L for Na₂S₂O₄.[3]

    • Add the dye dispersion to the alkaline reducing solution.

    • Heat the mixture to the recommended vatting temperature (e.g., 50-60°C for this compound) and stir for a specified time (e.g., 10-20 minutes) until the dye is completely reduced, indicated by a distinct color change of the solution.[3]

2. Dyeing of Cellulose Fabric:

  • Materials: Pre-wetted cellulose fabric (e.g., cotton), vatted dye solution, Sodium Chloride (NaCl) or Sodium Sulfate (Na₂SO₄) as an electrolyte.

  • Procedure:

    • Prepare the dyebath by diluting the vatted dye solution with water to the desired volume. Add an electrolyte (e.g., 5-25 g/L NaCl for this compound) to enhance dye exhaustion.[3]

    • Immerse the pre-wetted cellulose fabric into the dyebath at the recommended dyeing temperature (e.g., 50-60°C for this compound).[3]

    • Agitate the fabric in the dyebath for the required duration (e.g., 45-60 minutes) to ensure even dye penetration.

3. Oxidation:

The soluble leuco form of the dye absorbed by the fiber is converted back to its original insoluble pigment form within the fiber.

  • Procedure:

    • Remove the dyed fabric from the dyebath and squeeze out excess liquor.

    • Expose the fabric to air for oxidation. This can be accelerated by using an oxidizing agent such as hydrogen peroxide (H₂O₂) or sodium perborate in a fresh bath.

4. After-treatment (Soaping):

This step is crucial for removing loose dye particles from the fiber surface and for developing the true shade and improving fastness properties.

  • Materials: Anionic detergent, Sodium Carbonate (Na₂CO₃).

  • Procedure:

    • Treat the oxidized fabric in a solution containing an anionic detergent (e.g., 2 g/L) and sodium carbonate (e.g., 1 g/L) at or near boiling for 15-30 minutes.

    • Rinse the fabric thoroughly with hot and then cold water.

    • Dry the fabric.

Vat Dyeing Workflow

The following diagram illustrates the key stages involved in the vat dyeing process for cellulose fibers.

VatDyeingProcess cluster_preparation Dyebath Preparation cluster_dyeing Dyeing Process cluster_finishing Finishing VatDye Insoluble Vat Dye Vatting Vatting (Reduction) VatDye->Vatting ReducingAgent NaOH + Na₂S₂O₄ ReducingAgent->Vatting LeucoDye Soluble Leuco-Dye Vatting->LeucoDye Solubilization Dyeing Dyeing (Adsorption & Diffusion) LeucoDye->Dyeing Cellulose Cellulose Fiber Cellulose->Dyeing DyedFiber_Leuco Dyed Fiber (Leuco Form) Dyeing->DyedFiber_Leuco Penetration Oxidation Oxidation (Air or Chemical) DyedFiber_Leuco->Oxidation Insolubilization DyedFiber_Insoluble Dyed Fiber (Insoluble Form) Oxidation->DyedFiber_Insoluble Soaping Soaping (Washing) DyedFiber_Insoluble->Soaping Fastness Improvement FinalProduct Final Dyed Fabric Soaping->FinalProduct

Caption: Workflow of the vat dyeing process for cellulose fibers.

References

A Comparative Analysis of the Photochemical Properties of Violanthrone Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Violanthrone and its derivatives represent a significant class of polycyclic aromatic hydrocarbons, historically utilized as vat dyes.[1] Their rigid, planar structure and extended π-conjugated system impart them with unique photochemical properties, making them promising candidates for applications beyond textiles, including organic electronics and photosensitizers.[2][3] This guide provides a comparative analysis of the photochemical properties of selected violanthrone dyes, supported by experimental data from peer-reviewed literature. It also details the experimental protocols for key photochemical characterization techniques.

Comparative Photochemical Data

The following table summarizes the available quantitative data on the fluorescence quantum yields of violanthrone and some of its derivatives. A significant challenge in the comprehensive analysis of violanthrone dyes is the limited availability of systematic comparative studies on their photochemical properties. The data presented here is compiled from individual studies and highlights the strong influence of substitution on the emissive properties of the violanthrone core.

Dye/DerivativeStructure/SubstitutionSolvent/MediumFluorescence Quantum Yield (Φf)Reference
Violanthrone (V1) UnsubstitutedSolution0.01[4]
V2 16,17-di(octyloxy)violanthroneSolution< 0.01[4]
V3 16,17-di(stearoyloxy)violanthroneSolution0.2[4]
Dihydroviolanthrone (V1H2) Reduced form of V1Argon-saturated glycerol triacetate0.6 - 1.0[4]
Dihydro-V2 (V2H2) Reduced form of V2Argon-saturated glycerol triacetate0.6 - 1.0[4]
Dihydro-V3 (V3H2) Reduced form of V3Argon-saturated glycerol triacetate0.6 - 1.0[4]

Note: The dihydroviolanthrones (leuco form) exhibit significantly higher fluorescence quantum yields compared to their oxidized counterparts. This is a characteristic feature of many vat dyes.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis of violanthrone dyes.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method for determining fluorescence quantum yield (Φf) involves comparing the fluorescence intensity of a sample with that of a standard with a known quantum yield.[5][6][7]

Materials and Equipment:

  • Fluorometer equipped with an excitation and emission monochromator.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Volumetric flasks and pipettes.

  • Solvent for dissolving the dye and standard (spectroscopic grade).

  • Fluorescence standard with a known quantum yield in the same spectral region as the sample.

Procedure:

  • Preparation of Solutions:

    • Prepare a series of dilute solutions of both the violanthrone dye (sample) and the fluorescence standard in the chosen solvent.

    • The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to minimize inner filter effects.[7]

  • Absorption Spectra Measurement:

    • Record the UV-Vis absorption spectra of all prepared solutions.

    • Determine the absorbance at the chosen excitation wavelength for each solution.

  • Fluorescence Spectra Measurement:

    • Set the excitation wavelength on the fluorometer to be the same for both the sample and the standard.

    • Record the fluorescence emission spectrum for each solution, ensuring identical experimental conditions (e.g., excitation and emission slit widths, detector voltage).

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • The fluorescence quantum yield of the sample (Φf,sample) is calculated using the following equation:

      Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)

      Where:

      • Φf,std is the fluorescence quantum yield of the standard.

      • Isample and Istd are the integrated fluorescence intensities of the sample and standard, respectively.

      • Asample and Astd are the absorbances of the sample and standard at the excitation wavelength, respectively.

      • ηsample and ηstd are the refractive indices of the sample and standard solutions, respectively. If the same solvent is used, this term becomes 1.

Photostability Testing

Photostability testing evaluates the degradation of a dye upon exposure to light.[8][9] The photodegradation quantum yield (Φd) can be determined to quantify this property.[10]

Materials and Equipment:

  • Light source with a known spectral output and intensity (e.g., xenon arc lamp with appropriate filters).

  • Photoreactor with controlled temperature.

  • UV-Vis spectrophotometer or HPLC system for quantifying the dye concentration.

  • Quartz cuvettes or reaction vessels.

  • Actinometer solution for measuring the light intensity (e.g., ferrioxalate).[11]

Procedure:

  • Sample Preparation:

    • Prepare a solution of the violanthrone dye of known concentration in a photochemically inert solvent.

    • A control sample should be prepared and kept in the dark to account for any thermal degradation.[9]

  • Irradiation:

    • Place the sample solution in the photoreactor and expose it to the light source for a defined period.

    • At regular time intervals, withdraw aliquots of the solution for analysis.

  • Quantification of Degradation:

    • Measure the change in absorbance at the dye's λmax using a UV-Vis spectrophotometer or determine the decrease in concentration using a calibrated HPLC method.

  • Determination of Photon Flux (Actinometry):

    • Expose the actinometer solution to the same light source under identical conditions as the sample.

    • Measure the change in the actinometer's chemical composition to determine the photon flux (moles of photons per unit time).

  • Calculation of Photodegradation Quantum Yield:

    • The photodegradation quantum yield (Φd) is calculated as the number of dye molecules degraded divided by the number of photons absorbed by the dye.

    • The rate of degradation is determined from the concentration versus time data, and the rate of photon absorption is determined from the actinometry data and the sample's absorbance.

Visualizations

Photophysical Processes of Violanthrone Dyes

The following Jablonski diagram illustrates the principal photophysical pathways for a violanthrone dye molecule following the absorption of light.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S2 S₂ (Second Excited Singlet State) S0->S2 S1->S0 Internal Conversion (IC) S1->S0 Fluorescence T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) S2->S1 Internal Conversion (IC) T1->S0 Intersystem Crossing (ISC) T1->S0 Phosphorescence S1_v Vibrational Relaxation S2_v Vibrational Relaxation T1_v Vibrational Relaxation

Caption: Jablonski diagram of violanthrone photophysics.

Experimental Workflow for Photochemical Characterization

This diagram outlines the typical workflow for a comparative analysis of the photochemical properties of violanthrone dyes.

Workflow cluster_synthesis Dye Preparation cluster_characterization Photochemical Characterization cluster_analysis Data Analysis & Comparison synthesis Synthesis & Purification of Violanthrone Derivatives uv_vis UV-Vis Spectroscopy (Absorbance, λmax) synthesis->uv_vis fluorescence Fluorescence Spectroscopy (Emission, Quantum Yield) synthesis->fluorescence photostability Photostability Testing (Photodegradation Rate) synthesis->photostability data_table Tabulate Quantitative Data uv_vis->data_table fluorescence->data_table photostability->data_table comparison Comparative Analysis of Photochemical Properties data_table->comparison

Caption: Workflow for photochemical property analysis.

References

Unveiling the Purity of C.I. Vat Green 9: A Comparative Guide to Chromatographic Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for the validation of C.I. Vat Green 9 purity, offering detailed experimental protocols and supporting data to aid in methodological selection.

This compound, a complex anthraquinone vat dye, presents unique analytical challenges due to its inherent insolubility in common chromatographic solvents. This guide explores adapted chromatographic strategies to effectively assess its purity, a critical parameter for consistent performance in research and development applications.

Comparative Analysis of Chromatographic Techniques

The selection of an appropriate chromatographic technique for purity determination depends on a variety of factors, including the required resolution, sensitivity, sample throughput, and available instrumentation. Both HPLC and TLC offer distinct advantages and limitations for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.Adsorption/partitioning of the analyte on a thin layer of adsorbent material coated on a plate, with separation achieved by a developing solvent.
Resolution High to very high, allowing for the separation of closely related impurities.Moderate, may be sufficient for identifying major impurities but can be limited for complex mixtures.
Sensitivity High, capable of detecting trace-level impurities.Lower than HPLC, generally suitable for detecting impurities at higher concentrations.
Quantitative Analysis Excellent, provides accurate and precise quantification of the main component and impurities.Semi-quantitative, can provide estimations of impurity levels but with lower accuracy and precision than HPLC.
Sample Throughput Lower, sequential analysis of samples.Higher, multiple samples can be analyzed simultaneously on a single plate.
Instrumentation Requires a dedicated HPLC system with pumps, injector, column, and detector.Requires basic equipment such as developing chambers, spotting capillaries, and a visualization method (e.g., UV lamp).
Solvent Consumption Higher per sample.Lower per sample.

Experimental Protocols

Due to the insolubility of this compound, direct analysis in its pigment form is not feasible with standard chromatographic methods. The following protocols outline generalized approaches for the analysis of vat dyes, which can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

The analysis of vat dyes by HPLC often necessitates a preliminary reduction step to convert the insoluble pigment into its soluble leuco form.

1. Sample Preparation (Leuco-Vatting):

  • Accurately weigh a sample of this compound powder.

  • In a sealed vial, suspend the dye in a deoxygenated alkaline solution (e.g., aqueous sodium hydroxide).

  • Add a reducing agent, such as sodium dithionite, and heat the mixture gently under an inert atmosphere (e.g., nitrogen) until the dye is fully reduced, indicated by a distinct color change.

  • Filter the resulting solution through a 0.45 µm syringe filter prior to injection.

2. HPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve separation of the main component from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector set at a wavelength corresponding to the maximum absorbance of the leuco-form of this compound.

  • Injection Volume: 20 µL.

Thin-Layer Chromatography (TLC) Protocol

TLC analysis of vat dyes can be performed using high-boiling-point solvents at elevated temperatures to increase the solubility of the pigment.

1. Sample Preparation:

  • Prepare a suspension of this compound in a suitable high-boiling-point solvent (e.g., N,N-dimethylformamide or o-dichlorobenzene).

2. TLC Conditions:

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase (Eluent): A mixture of high-boiling-point solvents, for example, a combination of nitrobenzene, diphenyl ether, and benzophenone. The ratio should be optimized for the best separation.

  • Application: Spot the sample suspension onto the TLC plate.

  • Development: Develop the chromatogram in a saturated TLC chamber at an elevated temperature (e.g., 100-120°C).

  • Visualization: After development, dry the plate and visualize the separated spots under UV light (254 nm and 366 nm) and in visible light. The retention factor (Rf) for each spot should be calculated.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for HPLC and TLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis A Weigh this compound B Suspend in Alkaline Solution A->B C Add Reducing Agent B->C D Heat under Inert Atmosphere C->D E Filter Solution D->E F Inject into HPLC E->F G Separation on C18 Column F->G H UV-Vis Detection G->H I Data Acquisition & Analysis H->I

Caption: HPLC analysis workflow for this compound.

TLC_Workflow cluster_prep Sample Preparation cluster_analysis TLC Analysis A Prepare Suspension in High-Boiling Solvent B Spot Sample on TLC Plate A->B C Develop in Chamber (Elevated Temperature) B->C D Dry Plate C->D E Visualize under UV/Visible Light D->E F Calculate Rf Values E->F

Caption: TLC analysis workflow for this compound.

Alternative Analytical Techniques

Beyond traditional chromatography, other analytical methods can provide valuable information on the purity and identity of this compound.

  • Derivative Spectrophotometry: This technique can be used to determine the concentration of the soluble leuco form of the vat dye, even in the presence of scattering from insoluble particles.

  • Electrochemical Methods: Techniques such as cyclic voltammetry can be employed to study the reduction-oxidation behavior of the dye, which is fundamental to its application and can be indicative of purity.

  • Capillary Electrophoresis (CE): CE offers high separation efficiency and requires only a small amount of sample. It can be a powerful tool for the analysis of the soluble leuco form of vat dyes.

Conclusion

The validation of this compound purity requires specialized approaches to overcome its insolubility. HPLC, following a reduction to the leuco form, provides the most robust method for quantitative purity assessment, offering high resolution and sensitivity. TLC, utilizing high-boiling-point solvents, serves as a simpler, semi-quantitative screening tool. The choice between these methods will be dictated by the specific analytical requirements of the research. For comprehensive characterization, the consideration of alternative techniques such as derivative spectrophotometry and electrochemical analysis is recommended. This guide provides a foundational framework for developing and implementing effective purity validation protocols for this compound and other challenging vat dyes.

A Comparative Analysis of the Electrochemical Properties of C.I. Vat Green 9 and its Precursor

Author: BenchChem Technical Support Team. Date: November 2025

for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of the commercial dye C.I. Vat Green 9 and its key synthetic precursor, 16,17-dihydroxyviolanthrone. Due to the limited availability of direct electrochemical data for this compound in the public domain, this comparison leverages experimental data for its well-characterized precursor and established principles of physical organic chemistry to infer the electrochemical behavior of this compound.

Introduction to this compound and its Analogue

This compound, also known as Indanthrene Black BB, is a violanthrone-based vat dye. Its molecular structure is characterized by a large polycyclic aromatic core with two carbonyl groups and two nitro functional groups. The electrochemical behavior of such molecules is of significant interest for applications in organic electronics, redox flow batteries, and electrocatalysis. For this comparison, we will consider 16,17-dihydroxyviolanthrone as a primary analogue, as it is a direct precursor in the synthesis of this compound. The key structural difference is the presence of two hydroxyl groups in the precursor, which are replaced by nitro groups in the final dye product.

Data Presentation: A Comparative Overview

The following table summarizes the available experimental electrochemical data for 16,17-dihydroxyviolanthrone and provides an inferred comparison for this compound.

CompoundRedox ProcessMid-Point Potential (E½ vs. Fc+/Fc)Qualitative Effect of Nitro Substitution
16,17-dihydroxyviolanthrone Oxidation (quasi-reversible)~ -0.4 VNot applicable
First Reduction (reversible)-1.4 VExpected to be less negative (easier reduction)
Second Reduction (reversible)-1.6 VExpected to be less negative (easier reduction)
This compound Reduction of Nitro GroupsExpected at less negative potentialsIntroduction of electron-withdrawing nitro groups
Reduction of Carbonyl GroupsExpected to be less negative than precursorFacilitated by the inductive effect of nitro groups

Experimental Protocols

The following is a representative experimental protocol for performing cyclic voltammetry on violanthrone-based dyes in a non-aqueous solvent, based on methodologies reported in the literature.[1][2]

Objective: To determine the redox potentials of the analyte (e.g., this compound or its analogues).

Materials:

  • Working Electrode: Glassy carbon electrode

  • Reference Electrode: Silver wire or Ag/AgNO3 electrode

  • Counter Electrode: Platinum wire

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) in dry N,N-dimethylformamide (DMF)

  • Analyte: ~1 mM solution of the dye in the electrolyte solution

  • Internal Standard: Ferrocene (for referencing the potential)

Procedure:

  • Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry, sonicate in ethanol, and dry under a stream of nitrogen.

  • Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the electrolyte solution containing the analyte.

  • Deoxygenation: Purge the solution with high-purity nitrogen or argon for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.

  • Cyclic Voltammetry:

    • Scan the potential from an initial value where no faradaic current is observed towards negative potentials to observe the reduction events.

    • Reverse the scan direction after the final reduction peak to observe the corresponding oxidation events.

    • Typical scan rates range from 20 mV/s to 200 mV/s.

  • Data Acquisition: Record the current response as a function of the applied potential.

  • Internal Referencing: After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The half-wave potential of the ferrocene/ferrocenium (Fc/Fc+) couple is then used as an internal reference to report the potentials of the analyte.

Mandatory Visualization

The following diagrams illustrate the synthetic relationship between 16,17-dihydroxyviolanthrone and this compound, and a general workflow for electrochemical analysis.

G cluster_synthesis Synthetic Pathway 16_17_dihydroxyviolanthrone 16,17-dihydroxyviolanthrone Violanthrone_quinone Violanthrone-16,17-quinone 16_17_dihydroxyviolanthrone->Violanthrone_quinone Oxidation CI_Vat_Green_9 This compound Violanthrone_quinone->CI_Vat_Green_9 Nitration

Caption: Synthetic relationship between the precursor and this compound.

G cluster_workflow Electrochemical Analysis Workflow Sample_Prep Sample Preparation (Dye in Electrolyte) Cell_Assembly Three-Electrode Cell Assembly Sample_Prep->Cell_Assembly Deoxygenation Deoxygenation (N2/Ar Purge) Cell_Assembly->Deoxygenation CV_Measurement Cyclic Voltammetry Measurement Deoxygenation->CV_Measurement Data_Analysis Data Analysis (Redox Potentials) CV_Measurement->Data_Analysis

Caption: General workflow for cyclic voltammetry analysis.

Discussion and Conclusion

The electrochemical properties of this compound are expected to be significantly influenced by the presence of two electron-withdrawing nitro groups. Based on the cyclic voltammetry data of its precursor, 16,17-dihydroxyviolanthrone, which shows two reversible reduction waves at -1.4 V and -1.6 V (vs. Fc+/Fc), it can be inferred that the reduction potentials for this compound will be less negative.[1][2] The strong inductive and resonance effects of the nitro groups will decrease the electron density on the polycyclic aromatic core, making it easier to accept electrons.

Furthermore, the nitro groups themselves are electrochemically active and will likely introduce their own reduction peaks at potentials less negative than those of the carbonyl groups. The quasi-reversible oxidation observed for the dihydroxy precursor at approximately -0.4 V is due to the oxidation of the hydroxyl groups to quinone moieties. This process is not expected to be present in the cyclic voltammogram of this compound.

References

Mutagenicity of C.I. Vat Green 9: An Uncharted Territory in Genetic Toxicology

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available toxicological data, specific quantitative results from the Ames test regarding the mutagenicity of the synthetic dye C.I. Vat Green 9 remain elusive. This significant data gap prevents a direct comparison with alternative dyes and highlights a need for further research into the genotoxic potential of this widely used colorant.

For researchers, scientists, and professionals in drug development, understanding the mutagenic properties of chemical compounds is a critical aspect of safety assessment. The Ames test, a bacterial reverse mutation assay, serves as a frontline screening tool for identifying substances that can cause genetic mutations, a key indicator of potential carcinogenicity. However, the absence of published Ames test data for this compound means that its capacity to induce such mutations is currently unknown.

This compound, a member of the violanthrone class of dyes, is valued for its vibrant color and durability in textile applications. While general information on the mutagenicity of some dye classes, such as certain azo and anthraquinone dyes, is available, this knowledge cannot be directly extrapolated to this compound due to variations in chemical structure that can significantly impact biological activity.

In the absence of specific data for this compound, a thorough comparison with alternative dyes is not feasible. For instance, while a search for the related compound, C.I. Vat Green 1, indicated that mutagenicity data has been reported, the actual quantitative results were not accessible in the reviewed literature.

The Standard for Assessing Mutagenicity: The Ames Test (OECD 471)

The Ames test is a globally recognized and standardized method for assessing the mutagenic potential of chemical substances. The protocol, outlined in the OECD Guideline for the Testing of Chemicals, Section 4, No. 471, is a robust and reliable in vitro assay.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The following provides a detailed methodology for the Ames test, which would be the standard procedure for evaluating the mutagenicity of this compound and its alternatives.

Objective: To determine the potential of a test substance to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium and at the tryptophan locus in Escherichia coli.

Materials:

  • Bacterial Strains: A set of specific bacterial strains is used, typically including S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA. These strains are selected to detect different types of mutations (frameshift vs. base-pair substitutions).

  • Test Substance: this compound or an alternative dye, dissolved in a suitable solvent.

  • S9 Fraction: A liver homogenate from rats pre-treated with a metabolic inducer (e.g., Aroclor 1254). This is used to simulate mammalian metabolism and identify substances that become mutagenic after metabolic activation.

  • Culture Media: Minimal glucose agar plates, top agar, and nutrient broth.

  • Positive and Negative Controls: Known mutagens are used as positive controls to ensure the test system is working correctly. The solvent used to dissolve the test substance serves as the negative control.

Procedure:

  • Strain Preparation: Bacterial strains are grown overnight in nutrient broth to reach a specific cell density.

  • Metabolic Activation: The test is conducted both with and without the S9 metabolic activation system.

  • Exposure: The test substance, bacterial culture, and either the S9 mix or a buffer are combined in a test tube.

  • Plating: This mixture is then combined with molten top agar and poured onto the surface of minimal glucose agar plates.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Colony Counting: After incubation, the number of revertant colonies (colonies that have mutated back to being able to synthesize the required amino acid) on each plate is counted.

Data Analysis: The mutagenic potential of the substance is evaluated by comparing the number of revertant colonies on the plates treated with the test substance to the number on the negative control plates. A substance is generally considered mutagenic if it causes a dose-dependent increase in the number of revertants and/or a reproducible increase of at least two-fold over the background (spontaneous reversion) rate.

Experimental Workflow

The logical flow of the Ames test is a critical component of its standardization and reproducibility.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Observation cluster_analysis Data Analysis Strain_Prep Bacterial Strain Preparation Exposure_S9_plus Exposure with S9 Strain_Prep->Exposure_S9_plus Exposure_S9_minus Exposure without S9 Strain_Prep->Exposure_S9_minus S9_Prep S9 Metabolic Activation Mix Prep S9_Prep->Exposure_S9_plus Test_Substance_Prep Test Substance Dilution Series Test_Substance_Prep->Exposure_S9_plus Test_Substance_Prep->Exposure_S9_minus Plating Plating on Minimal Agar Exposure_S9_plus->Plating Exposure_S9_minus->Plating Incubation Incubation (37°C, 48-72h) Plating->Incubation Colony_Count Counting of Revertant Colonies Incubation->Colony_Count Data_Analysis Comparison to Controls Colony_Count->Data_Analysis Conclusion Conclusion on Mutagenicity Data_Analysis->Conclusion

Caption: A simplified workflow of the Ames test for mutagenicity assessment.

The Path Forward: A Call for Data

Comparative Cytotoxicity Analysis of C.I. Vat Green 9 and Alternative Dyes on Various Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly available scientific literature lacks specific in vitro cytotoxicity studies on C.I. Vat Green 9. Consequently, this guide provides a comparative framework using data from structurally related anthraquinone-based vat dyes and other textile dyes as illustrative examples. The experimental protocols and data presented herein are for informational purposes and should be adapted for specific research needs.

This guide offers a comparative overview of the potential cytotoxicity of this compound and alternative dyes on different cell lines, aimed at researchers, scientists, and drug development professionals. The data is collated from various studies on textile dye toxicity, providing a basis for in vitro toxicological assessment.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic effects of various textile dyes on different cell lines, with data extrapolated from studies on dyes with similar chemical backbones to this compound, such as anthraquinone derivatives. The 50% inhibitory concentration (IC50) is a measure of the concentration of a substance needed to inhibit a biological process by 50%.

Dye ClassDye ExampleCell LineCell TypeAssayIC50 (µM)Reference
AnthraquinoneAnthraquinone Derivative 15HepG2Human Hepatocellular CarcinomaNot Specified1.23[1]
AnthraquinoneAnthraquinone Derivative 16MCF-7Human Breast AdenocarcinomaNot SpecifiedNot Specified[1]
AnthraquinoneAnthraquinone-thiosemicarbazone 34K562Human Myelogenous LeukemiaNot Specified2.17[1]
AnthraquinoneAnthraquinone-thiosemicarbazone 35K562Human Myelogenous LeukemiaNot Specified2.35[1]
AnthraquinoneXanthopurpurinMDA-MB-231Human Breast AdenocarcinomaMTT14.65 ± 1.45[2]
AnthraquinoneLucidin-ω-methyl etherMDA-MB-231Human Breast AdenocarcinomaMTT13.03 ± 0.33[2]
AnthraquinoneXanthopurpurinMCF7Human Breast AdenocarcinomaMTT15.75 ± 1.00[2]
AnthraquinoneLucidin-ω-methyl etherMCF7Human Breast AdenocarcinomaMTT24.10 ± 1.06[2]
Reactive DyeReactive Blue 19HaCaTHuman KeratinocyteMicroFlow®>1000 µg/mL[3]
Reactive DyeReactive Orange 16HaCaTHuman KeratinocyteMicroFlow®>1000 µg/mL[3]
Reactive DyeReactive Blue 19HepaRGHuman HepaticMicroFlow®~1000 µg/mL[3]
Reactive DyeReactive Orange 16HepaRGHuman HepaticMicroFlow®~1000 µg/mL[3]

Experimental Protocols

A generalized protocol for assessing the in vitro cytotoxicity of textile dyes is outlined below. This protocol can be adapted for specific dyes and cell lines.

1. Cell Culture and Treatment:

  • Cell Lines: Select appropriate cell lines based on the potential routes of human exposure. For dermal exposure, human keratinocyte cell lines like HaCaT are suitable.[3][4] For ingestion, human hepatocellular carcinoma cell lines such as HepG2 or HepaRG can be used.[3][4] Other commonly used cell lines for cytotoxicity testing include HeLa (human cervical cancer), K562 (human myelogenous leukemia), and MCF-7 (human breast cancer).[1]

  • Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

  • Dye Preparation: Dissolve the textile dye in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed a level that affects cell viability.

  • Exposure: Seed the cells in 96-well plates and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of the dye. Incubate the cells for a specified period, typically 24, 48, or 72 hours.

2. Cytotoxicity Assessment: Several assays can be employed to measure cytotoxicity:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Neutral Red (NR) Uptake Assay: This assay assesses cell membrane integrity. Viable cells take up the supravital dye neutral red into their lysosomes. The amount of dye absorbed is proportional to the number of viable cells.

  • Lactate Dehydrogenase (LDH) Release Assay: This assay measures the release of the cytoplasmic enzyme LDH into the culture medium upon cell membrane damage, which is an indicator of cell death.

  • CellTox™ Green Cytotoxicity Assay: This assay uses a fluorescent dye that is excluded from viable cells but binds to the DNA of dead cells with compromised membrane integrity, providing a measure of cytotoxicity.

  • Flow Cytometry-based Micronucleus Assay: This method can simultaneously assess cytotoxicity and genotoxicity by measuring the frequency of micronuclei (a marker of chromosomal damage) and cell viability.[3]

3. Data Analysis:

  • Calculate the percentage of cell viability for each dye concentration relative to the untreated control cells.

  • Plot the cell viability against the dye concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the dye that causes a 50% reduction in cell viability.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis A Cell Seeding in 96-well plates D Treatment of Cells with Dye A->D B Dye Stock Solution Preparation C Serial Dilution of Dye B->C C->D E Incubation (24, 48, 72h) D->E F Addition of Cytotoxicity Reagent (e.g., MTT) E->F G Incubation F->G H Measurement (e.g., Absorbance) G->H I Calculation of Cell Viability (%) H->I J Generation of Dose-Response Curve I->J K Determination of IC50 Value J->K

Caption: Workflow for assessing the in vitro cytotoxicity of a textile dye.

Hypothetical Signaling Pathway for Compound-Induced Cytotoxicity

G A Cytotoxic Compound (e.g., Vat Dye) B Cellular Uptake A->B C Generation of Reactive Oxygen Species (ROS) B->C D Mitochondrial Damage C->D E Release of Cytochrome c D->E F Caspase Activation E->F G Apoptosis (Programmed Cell Death) F->G

References

A Comparative Performance Analysis: C.I. Vat Green 9 Versus Reactive Dyes for Cotton Coloration

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth evaluation of key performance indicators for researchers and textile scientists.

In the realm of textile coloration, particularly for cellulosic fibers like cotton, the selection of a dye class is paramount to achieving the desired performance characteristics of the end product. Among the various dye types, vat and reactive dyes stand out for their widespread use and distinct properties. This guide provides a comprehensive comparison of the performance of C.I. Vat Green 9, a representative anthraquinone vat dye, against the general class of reactive dyes when applied to cotton. The following analysis, supported by experimental data and standardized testing protocols, aims to equip researchers and scientists with the objective information needed for informed dye selection in their development processes.

Executive Summary

This compound, and vat dyes in general, are renowned for their exceptional light and weathering fastness, making them a prime choice for textiles intended for prolonged outdoor use or those requiring high durability to repeated, harsh laundering.[1][2] Conversely, reactive dyes form a strong, covalent bond with the cotton fiber, resulting in excellent wash fastness and a characteristically vibrant and broad color palette.[3][4] However, their light fastness, while good, is generally surpassed by that of vat dyes. The choice between these two dye classes often represents a trade-off between ultimate durability to light and the brilliance of the shade.

Data Presentation: Quantitative Performance Comparison

The following tables summarize the typical performance ratings of this compound and a representative reactive green dye on cotton, based on standardized ISO and AATCC test methods.

Table 1: Color Fastness Properties

Performance ParameterTest MethodThis compoundReactive Dyes (Typical)
Light Fastness ISO 105-B0274-5
AATCC 1674
Washing Fastness (Staining) ISO 105-C06 (C2S)4-54-5
AATCC 61 (2A)4-54-5
Washing Fastness (Change in Shade) ISO 105-C06 (C2S)54-5
AATCC 61 (2A)54-5
Rubbing Fastness (Dry) ISO 105-X1244
AATCC 844
Rubbing Fastness (Wet) ISO 105-X1232-3
AATCC 832-3

Note: Ratings are based on a 1-5 Grey Scale for staining and change in shade, and a 1-8 Blue Wool Scale for light fastness, where a higher number indicates better performance.

Table 2: General Dyeing and Environmental Characteristics

FeatureThis compound (Vat Dyes)Reactive Dyes
Chemical Bonding Mechanical entrapment of insoluble pigmentCovalent bond with cellulose
Color Range Generally more subdued, classic shadesWide range of bright, vibrant colors
Dyeing Process Complex, multi-step (vatting, oxidation), high temperatureSimpler, lower temperature, requires alkali and salt
Water Consumption Generally lowerCan be higher due to extensive washing-off
Energy Consumption Higher due to elevated temperaturesLower
Environmental Impact Use of strong reducing and oxidizing agentsHigh salt concentration in effluent, unfixed dye hydrolysis

Experimental Protocols

The data presented in this guide is predicated on the following internationally recognized standard test methods. Adherence to these protocols is crucial for obtaining reproducible and comparable results.

Color Fastness to Light
  • ISO 105-B02 / AATCC 16: These methods determine the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (Xenon arc lamp).

    • Principle: A specimen of the dyed cotton is exposed to the light source under specified conditions of temperature and humidity, alongside a set of blue wool standards. The light fastness is assessed by comparing the change in color of the specimen with that of the standards.

    • Apparatus: Xenon arc lamp apparatus, Grey Scale for assessing change in colour, Blue Wool standards.

    • Procedure: A portion of the specimen is covered, and the assembly is exposed to the xenon arc light for a specified duration or until a certain blue wool standard fades to a specific grey scale rating. The change in color of the exposed portion of the specimen is then evaluated against the original, unexposed portion using the Grey Scale.

Color Fastness to Washing
  • ISO 105-C06 / AATCC 61: These methods are designed to assess the resistance of the color of textiles to domestic or commercial laundering procedures.

    • Principle: A dyed cotton specimen, in contact with a multi-fiber adjacent fabric, is laundered under specified conditions of temperature, alkalinity, bleaching, and abrasive action. The change in color of the specimen and the degree of staining on the multi-fiber fabric are evaluated.

    • Apparatus: Launder-Ometer or similar apparatus, stainless steel balls (for abrasion), multi-fiber test fabric, Grey Scales for assessing change in colour and staining.

    • Procedure: The specimen and multi-fiber fabric are placed in a stainless steel container with a specified detergent solution and stainless steel balls. The container is then agitated in a thermostatically controlled water bath for a set time and temperature. After laundering, the specimen and multi-fiber fabric are rinsed, dried, and evaluated using the appropriate Grey Scales.

Color Fastness to Rubbing (Crocking)
  • ISO 105-X12 / AATCC 8: These methods determine the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.

    • Principle: A colored test specimen is rubbed with a white crocking test cloth under controlled conditions of pressure and number of strokes. The amount of color transferred to the white cloth is then assessed.

    • Apparatus: Crockmeter, standard white cotton crocking cloth, Grey Scale for assessing staining.

    • Procedure: The test is performed under both dry and wet conditions. The specimen is mounted on the base of the crockmeter, and the crocking cloth is mounted on the rubbing finger. The finger is then moved back and forth across the specimen for a specified number of cycles. The staining of the crocking cloth is evaluated using the Grey Scale for Staining.

Visualization of Dyeing Process Comparison

The following diagram illustrates the fundamental differences in the logical workflow of the dyeing processes for vat and reactive dyes on cotton.

DyeingProcessComparison Comparative Dyeing Process Workflow cluster_vat Vat Dyeing Process cluster_reactive Reactive Dyeing Process Vat_Start Start: Insoluble Vat Dye Pigment Vatting Vatting (Alkaline Reduction) Vat_Start->Vatting Vat_Soluble Soluble Leuco-Vat Dye Vatting->Vat_Soluble Vat_Dyeing Dyeing (Adsorption onto Cotton) Vat_Soluble->Vat_Dyeing Vat_Oxidation Oxidation (Air or Chemical) Vat_Dyeing->Vat_Oxidation Vat_Insoluble Insoluble Vat Dye Trapped in Fiber Vat_Oxidation->Vat_Insoluble Vat_Soaping Soaping (Removal of surface dye, crystal growth) Vat_Insoluble->Vat_Soaping Vat_End End: Vat Dyed Cotton Vat_Soaping->Vat_End Reactive_Start Start: Soluble Reactive Dye Reactive_Dyeing Dyeing (Exhaustion with Salt) Reactive_Start->Reactive_Dyeing Reactive_Fixation Fixation (Alkali Addition) Reactive_Dyeing->Reactive_Fixation Reactive_Bonded Covalent Bond Formation with Cellulose Reactive_Fixation->Reactive_Bonded Reactive_Washoff Washing-Off (Removal of unfixed, hydrolyzed dye) Reactive_Bonded->Reactive_Washoff Reactive_End End: Reactive Dyed Cotton Reactive_Washoff->Reactive_End

Caption: Comparative workflow of Vat and Reactive dyeing processes on cotton.

Conclusion

The selection between this compound and reactive dyes for cotton coloration is contingent upon the specific performance requirements of the final textile product. For applications demanding the highest degree of light and weather fastness, such as outdoor textiles, workwear, and military apparel, this compound and other vat dyes are the superior choice.[1][2] Their robust nature ensures color stability even under harsh conditions.

Conversely, when vibrant, brilliant shades and excellent wash fastness are the primary considerations, as is often the case in fashion and apparel, reactive dyes present a compelling option.[3][4] The covalent bond they form with the cotton fiber provides exceptional durability to laundering.[3] Researchers and product developers must weigh these distinct advantages and disadvantages, considering the intended use, desired aesthetic, and processing capabilities, to make an optimal dye selection. Advances in both dye chemistries continue to narrow the performance gaps, with newer generations of reactive dyes offering improved light fastness and more environmentally friendly vat dyeing processes being developed.

References

Spectroscopic comparison of C.I. Vat Green 9 and C.I. Vat Green 1

Author: BenchChem Technical Support Team. Date: November 2025

A Spectroscopic Comparison of C.I. Vat Green 9 and C.I. Vat Green 1

This guide provides a detailed spectroscopic comparison of two violanthrone-based vat dyes, this compound and C.I. Vat Green 1. The information is intended for researchers, scientists, and professionals in drug development and related fields who utilize these dyes in their work.

Introduction

This compound and C.I. Vat Green 1 are both derivatives of violanthrone, a large polycyclic aromatic hydrocarbon. Their structural similarities and differences, primarily in their substituent groups, give rise to distinct spectroscopic properties. This compound is characterized by the presence of nitro groups, whereas C.I. Vat Green 1 contains methoxy groups. These functional groups significantly influence the electronic and vibrational states of the molecules, which can be probed by various spectroscopic techniques.

This compound is a dinitro derivative of violanthrone, presenting as a deep green to black powder.[1][2] It is insoluble in water and ethanol but soluble in solvents like 2-chlorophenol and xylene.[1][2]

C.I. Vat Green 1 , a dimethoxy derivative of violanthrone, is a brilliant green powder.[3] Similar to Vat Green 9, it is insoluble in water and ethanol but shows solubility in hot 1,2,3,4-tetrahydronaphthalene and slight solubility in acetone and other organic solvents.[3]

Chemical Structures and Properties

A summary of the fundamental chemical properties of this compound and C.I. Vat Green 1 is presented in the table below.

PropertyThis compoundC.I. Vat Green 1
Synonyms Vat Black BB, Vat Black BBNVat Brilliant Green 3B, Vat Brilliant Green FFB[3]
C.I. Name 59850[1]59825[3]
CAS Number 6369-65-9[4]128-58-5[3]
Molecular Formula C₃₄H₁₄N₂O₆[4][5]C₃₆H₂₀O₄[3][6]
Molecular Weight 546.48 g/mol [5]516.54 g/mol [3][6]
Appearance Deep green to black powder[1][2]Brilliant green powder[3]
Core Structure Violanthrone[1][4]Violanthrone[7]
Key Substituents Dinitro (-NO₂)Dimethoxy (-OCH₃)

Spectroscopic Data

This section details the available spectroscopic data for the two dyes. Due to the limited availability of direct comparative studies, data from related violanthrone derivatives are also referenced to provide a more complete picture.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the violanthrone core in both dyes leads to strong absorption in the visible region of the electromagnetic spectrum.

Spectroscopic ParameterThis compound (Predicted)C.I. Vat Green 1 (Predicted)Reference Compound (Violanthrone-78)
λmax (nm) Expected in the 550-650 nm rangeExpected in the 550-650 nm range580[8][9]

The nitro groups in this compound, being electron-withdrawing, are expected to cause a bathochromic (red) shift in the absorption maximum compared to the parent violanthrone. Conversely, the electron-donating methoxy groups in C.I. Vat Green 1 are also known to induce a red shift. The precise location of the λmax for each dye would require experimental determination.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

This compound: While a specific spectrum for this compound is not available, the presence of nitro groups would result in strong, characteristic absorption bands. Aromatic nitro compounds typically exhibit two prominent stretching vibrations: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.

C.I. Vat Green 1: An FT-IR spectrum for C.I. Vat Green 1 is available. The presence of methoxy groups and the aromatic violanthrone core gives rise to several characteristic peaks.

Functional GroupThis compound (Expected Peaks)C.I. Vat Green 1 (Observed Peaks)
Aromatic C-H Stretch ~3100-3000 cm⁻¹Present
Aromatic C=C Stretch ~1600-1450 cm⁻¹Present
C=O Stretch (Ketone) ~1650 cm⁻¹Present
-NO₂ Asymmetric Stretch 1550-1475 cm⁻¹N/A
-NO₂ Symmetric Stretch 1360-1290 cm⁻¹N/A
C-O-C Stretch (Ether) N/APresent
Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Violanthrone and its derivatives are known to be fluorescent.

There is limited specific fluorescence data for this compound and C.I. Vat Green 1. However, studies on the parent violanthrone and its derivatives indicate that they can emit light in the orange to red region of the visible spectrum. For example, violanthrone has been reported to emit orange light at 630 nm, and violanthrone-78 has shown a fluorescence emission maximum at 635 nm.[9][10][11][12]

Spectroscopic ParameterThis compound (Predicted)C.I. Vat Green 1 (Predicted)Reference Compound (Violanthrone-78)
Emission λmax (nm) Expected in the 600-700 nm rangeExpected in the 600-700 nm range635[9][10][11]

The presence of nitro groups in this compound may lead to fluorescence quenching, potentially resulting in a lower quantum yield compared to C.I. Vat Green 1.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare dilute solutions of the dyes in a suitable solvent (e.g., 2-chlorophenol, xylene, or 1,2,3,4-tetrahydronaphthalene) in the concentration range of 10⁻⁵ to 10⁻⁶ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

  • Sample Measurement: Record the absorbance spectrum of each dye solution over a wavelength range of approximately 300-800 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each dye.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis A Weigh Dye B Dissolve in Solvent A->B C Dilute to 10⁻⁵ M B->C E Measure Sample Spectrum (300-800 nm) C->E D Prepare Blank (Solvent) F Identify λmax E->F

UV-Vis Spectroscopy Experimental Workflow
FT-IR Spectroscopy Protocol

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount (1-2 mg) of the solid dye sample with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Background Measurement: Record a background spectrum of the empty sample compartment.

  • Sample Measurement: Place the KBr pellet in the sample holder and record the FT-IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional group vibrations.

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_measurement FT-IR Spectrometer Measurement cluster_analysis Data Analysis A Grind Dye with KBr B Press into Pellet A->B D Record Sample Spectrum (4000-400 cm⁻¹) B->D C Record Background Spectrum E Identify Characteristic Peaks D->E

FT-IR Spectroscopy Experimental Workflow
Fluorescence Spectroscopy Protocol

  • Sample Preparation: Prepare dilute solutions of the dyes in a suitable solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Excitation Wavelength Selection: Set the excitation wavelength at or near the absorption maximum (λmax) determined from the UV-Vis spectrum.

  • Emission Spectrum Measurement: Record the fluorescence emission spectrum over a wavelength range starting from the excitation wavelength to longer wavelengths (e.g., λmax + 20 nm to 800 nm).

  • Data Analysis: Identify the wavelength of maximum fluorescence emission.

Fluorescence_Workflow cluster_prep Sample Preparation cluster_measurement Spectrofluorometer Measurement cluster_analysis Data Analysis A Prepare Dilute Solution (Abs < 0.1) C Record Emission Spectrum A->C B Set Excitation Wavelength (λmax) B->C D Identify Emission λmax C->D

Fluorescence Spectroscopy Experimental Workflow

Comparative Analysis Logic

The spectroscopic differences between this compound and C.I. Vat Green 1 can be attributed to the electronic effects of their respective substituents on the violanthrone core.

Comparison_Logic cluster_dyes cluster_substituents cluster_properties VatGreen9 This compound Nitro Nitro Groups (-NO₂) Electron-Withdrawing VatGreen9->Nitro VatGreen1 C.I. Vat Green 1 Methoxy Methoxy Groups (-OCH₃) Electron-Donating VatGreen1->Methoxy UVVis UV-Vis Absorption Nitro->UVVis Bathochromic Shift FTIR FT-IR Vibration Nitro->FTIR Characteristic Peaks (1550-1475, 1360-1290 cm⁻¹) Fluorescence Fluorescence Emission Nitro->Fluorescence Potential Quenching Methoxy->UVVis Bathochromic Shift Methoxy->FTIR Characteristic C-O-C Stretch Methoxy->Fluorescence

Logical Flow of Spectroscopic Comparison

Conclusion

References

Assessing the Biodegradability of Vat Dyes: A Comparative Analysis Featuring C.I. Vat Green 9 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The environmental fate of industrial dyes is a significant concern, prompting rigorous assessment of their biodegradability. This guide provides a comparative analysis of the biodegradability of several vat dyes, with a focus on C.I. Vat Green 9 and its alternatives. Due to a lack of direct quantitative biodegradation data for this compound in the reviewed literature, this guide leverages data from studies on other structurally related vat dyes to provide a comparative context for researchers.

Executive Summary

This compound, a violanthrone-based dye, is recognized for its vibrant color and stability.[1] However, its complex aromatic structure raises questions about its environmental persistence. This guide synthesizes available data on the biodegradation of other vat dyes, namely C.I. Vat Blue 4 (an anthraquinone dye), C.I. Vat Red 10, and C.I. Vat Yellow 4, to offer insights into the potential biodegradability of this class of compounds. The data suggests that bacterial degradation of vat dyes is possible, with varying degrees of success depending on the specific dye, the microbial consortium, and the environmental conditions.

Comparative Biodegradation Data

The following table summarizes the available quantitative data on the biodegradation of selected vat dyes. It is important to note that direct biodegradation data for this compound and C.I. Vat Black 25 were not found in the reviewed literature.

Dye Name (C.I. Number)Chemical Structure ClassMicroorganism(s)Degradation/Decolorization (%)Incubation TimeReference
This compound ViolanthroneData not availableData not availableData not available
C.I. Vat Black 25 AnthraquinoneData not availableData not availableData not available
C.I. Vat Blue 4 AnthraquinonePseudomonas aeruginosa95% (Color Removal)24 hours[2]
C.I. Vat Blue 4 Pseudomonas aeruginosa WYT97% (Degradation)24 hours[3]
C.I. Vat Red 10 AnthraquinonePseudomonas desmolyticum NCIM 2112High (qualitative)7 days[1]
C.I. Vat Red 10 Galactomyces geotrichum MTCC 1360High (qualitative)7 days[1]
C.I. Vat Yellow 4 AnthraquinonePhotocatalytic (UV/TiO2)84% (Degradation)120 minutes[4]

Chemical Structures of Selected Vat Dyes

A comparison of the chemical structures of this compound and its alternatives is crucial for understanding their potential for biodegradation.

cluster_green9 This compound cluster_black25 C.I. Vat Black 25 cluster_blue4 C.I. Vat Blue 4 cluster_red10 C.I. Vat Red 10 VatGreen9 Violanthrone Derivative C₃₄H₁₅NO₄ VatBlack25 Anthraquinone Derivative C₄₅H₂₀N₂O₅ VatBlue4 Anthraquinone Derivative C₂₈H₁₄N₂O₄ VatRed10 Anthraquinone Derivative C₂₉H₁₄N₂O₅

Caption: Chemical structure classes of selected vat dyes.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following protocols are summarized from the cited literature on the biodegradation of C.I. Vat Blue 4.

1. Bacterial Degradation of C.I. Vat Blue 4 by Pseudomonas aeruginosa [2]

  • Microorganism: Pseudomonas aeruginosa isolated from a dye-contaminated soil sample.

  • Culture Medium: A basal medium containing (g/L): KH₂PO₄ 1.0, MnSO₄·7H₂O 0.02, Na₂HPO₄·12H₂O 2.0, MgSO₄·7H₂O 0.2, FeSO₄·7H₂O 0.01, CaCl₂ 0.02, NH₄ Cl 0 .5, Urea 1.0, Glucose 1.0, and a trace salt solution.

  • Inoculum Preparation: A bacterial culture grown in nutrient broth was used as the inoculum.

  • Experimental Setup: The degradation study was conducted in 250 mL Erlenmeyer flasks containing 100 mL of the basal medium and C.I. Vat Blue 4 (initial concentration not specified). The flasks were incubated on a rotary shaker at 35°C and pH 7 for 24 hours.

  • Analytical Method: Decolorization was measured spectrophotometrically by monitoring the decrease in absorbance at the dye's maximum wavelength. Degradation was further confirmed by measuring the reduction in Chemical Oxygen Demand (COD) and Biochemical Oxygen Demand (BOD).

2. Optimization of C.I. Vat Blue 4 Degradation by Pseudomonas aeruginosa WYT [3]

  • Microorganism: Pseudomonas aeruginosa WYT isolated from activated sludge of a dyeing wastewater treatment plant.

  • Culture Medium: Similar to the above, with optimized concentrations of glucose (1.0 g/L) and urea (1.0 g/L).

  • Experimental Setup: A response surface methodology was employed to optimize degradation conditions. The optimal conditions were found to be a temperature of 35.0°C, an initial biomass (OD₆₀₀) of 0.06, a pH of 7.0, and an initial C.I. Vat Blue 4 concentration of 50 mg/L. The experiments were conducted in 250 mL flasks containing 100 mL of the medium under shaking conditions (175 rpm) for 24 hours.

  • Analytical Method: The degradation rate was determined by measuring the decolorization of the culture medium using a spectrophotometer.

cluster_protocol General Experimental Workflow for Vat Dye Biodegradation A Isolation & Acclimatization of Microorganisms B Preparation of Culture Medium A->B Introduce to C Inoculation with Vat Dye B->C Add D Incubation under Controlled Conditions (pH, Temp, Agitation) C->D E Monitoring of Degradation D->E F Spectrophotometric Analysis (Decolorization) E->F G COD/BOD Analysis E->G H Analysis of Degradation Products (e.g., GC-MS, FTIR) E->H

Caption: A generalized workflow for vat dye biodegradation experiments.

Signaling Pathways and Degradation Mechanisms

The biodegradation of complex aromatic compounds like vat dyes often involves enzymatic pathways. While the specific pathways for this compound are not elucidated, studies on other dyes suggest the involvement of oxidoreductive enzymes such as laccases and peroxidases.[5] These enzymes can initiate the breakdown of the chromophore, leading to smaller, more biodegradable intermediates.

The bacterial degradation of anthraquinone dyes, such as C.I. Vat Blue 4, typically involves the reduction of the quinone structure, followed by ring cleavage. This process is often facilitated by various bacterial enzymes under both aerobic and anaerobic conditions.

cluster_pathway Proposed Bacterial Degradation Pathway for Anthraquinone Dyes VatDye Vat Dye (e.g., C.I. Vat Blue 4) Intermediates Aromatic Intermediates (e.g., Phthalic Acid) VatDye->Intermediates Enzymatic Reduction & Ring Cleavage Mineralization Mineralization (CO₂, H₂O, Biomass) Intermediates->Mineralization Further Metabolism

Caption: A simplified proposed pathway for the bacterial degradation of anthraquinone-based vat dyes.

Conclusion and Future Directions

While direct evidence for the biodegradability of this compound is currently lacking, the available data for other vat dyes, particularly anthraquinone derivatives, suggests that microbial degradation is a viable process. The high degradation rates observed for C.I. Vat Blue 4 under optimized conditions are promising. However, the complex and stable violanthrone structure of this compound may present a greater challenge to microbial enzymes.

Future research should focus on:

  • Screening and isolation of microbial consortia capable of degrading violanthrone-based dyes like this compound.

  • Elucidation of the specific enzymatic pathways involved in the degradation of these complex structures.

  • Standardized biodegradability testing of this compound and other violanthrone dyes following established protocols, such as those from the Organisation for Economic Co-operation and Development (OECD).

  • Assessment of the ecotoxicity of the parent dye and its degradation byproducts.

This comparative guide highlights the current state of knowledge and underscores the need for further investigation into the environmental fate of this compound and other persistent vat dyes. The provided experimental frameworks can serve as a foundation for future studies in this critical area of environmental science.

References

A Comparative Stability Analysis of C.I. Vat Green 9 and Other Commercial Green Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of C.I. Vat Green 9 against other commercially available green dyes. The following sections present quantitative data, detailed experimental protocols, and visual representations of the testing workflow to aid in the selection of appropriate dyes for various research and development applications.

Comparative Stability Data

The stability of this compound and four other commercial green dyes was evaluated across several parameters, including light, washing, perspiration, acid, and alkali fastness, as well as thermal stability. The results are summarized in the table below.

Dye NameC.I. NameLightfastness (Blue Wool Scale, 1-8)Washing Fastness (Gray Scale, 1-5)Perspiration Fastness (Acid & Alkali) (Gray Scale, 1-5)Acid Fastness (Gray Scale, 1-5)Alkali Fastness (Gray Scale, 1-5)Thermal Stability (Decomposition/Melting Point)
Vat Green 9598506-7[1]3-4[2]4-5[2]4-5[2]4-5[2]Data Not Available
Vat Green 1598257[2]4-5[2]Data Not AvailableData Not AvailableData Not AvailableDecomposes upon heating[3]
Vat Green 3695007[4]4-5[4]4-5[4]4-5[4]4-5[4]Data Not Available
Solvent Green 3615657-8[5][6]Data Not AvailableData Not Available5[5]5[5]215°C (Melting Point)[6]
Reactive Green 192050754[7]4-5[7]4[7]Data Not AvailableData Not AvailableData Not Available

Experimental Protocols

The following are detailed methodologies for the key stability experiments cited in this guide.

Lightfastness Testing (ISO 105-B02)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).

  • Specimen Preparation: Textile samples are cut to the specified dimensions and mounted on cardboard holders.

  • Apparatus: A xenon arc lamp apparatus with controlled irradiance, temperature, and humidity is used.

  • Procedure: The specimens are exposed to the xenon arc lamp under specified conditions of temperature and humidity. Simultaneously, a set of blue wool references (scale 1-8) with known lightfastness are exposed under the same conditions. The exposure is continued until a specified change in color is observed on the blue wool references.

  • Evaluation: The change in color of the test specimen is assessed by comparing it with the fading of the blue wool references. The lightfastness rating is the number of the blue wool reference that shows a similar change in color.

Chemical Stability: Acid and Alkali Spotting (ISO 105-E05)

This test evaluates the resistance of the color of textiles to spotting by acidic solutions. A similar procedure is followed for alkaline solutions (as inferred from the standard's principles).

  • Reagents: Standard acidic (e.g., acetic acid, sulfuric acid) and alkaline (e.g., sodium carbonate) solutions of specified concentrations are prepared.

  • Specimen Preparation: A test specimen of the dyed textile is prepared.

  • Procedure: A few drops of the acidic or alkaline solution are spotted onto the specimen. The spotted area is gently rubbed with a glass rod to ensure penetration. The specimen is then allowed to dry at room temperature.

  • Evaluation: The change in color of the spotted area is assessed using the gray scale for color change, comparing the treated area to an untreated area of the same specimen. The rating is given on a scale of 1 to 5, where 5 indicates no change.

Fastness to Perspiration (ISO 105-E04)

This method determines the resistance of the color of textiles to the action of simulated human perspiration.

  • Reagents: Two solutions are prepared to simulate acidic and alkaline perspiration. These typically contain histidine, sodium chloride, and a phosphate buffer to achieve the desired pH.

  • Specimen Preparation: A composite specimen is prepared by placing the test textile between two specified adjacent fabrics (one of the same kind of fiber as the test specimen and the other of a different specified fiber).

  • Procedure: The composite specimen is immersed in either the acidic or alkaline perspiration solution for a specified time. Excess solution is removed, and the specimen is placed between two plates under a specified pressure in a perspiration tester. The apparatus is then placed in an oven at a specified temperature and time.

  • Evaluation: After drying, the change in color of the test specimen and the staining of the adjacent fabrics are assessed using the gray scale.

Thermal Stability (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis is a common method to determine the thermal stability of materials, including dyes.

  • Apparatus: A thermogravimetric analyzer is used, which consists of a high-precision balance with a sample pan located inside a furnace.

  • Procedure: A small, accurately weighed sample of the dye powder is placed in the sample pan. The furnace is heated at a controlled rate (e.g., 10°C/min) over a specified temperature range in an inert atmosphere (e.g., nitrogen). The mass of the sample is continuously monitored as the temperature increases.

  • Evaluation: The data is plotted as mass loss versus temperature. The onset temperature of decomposition and the temperature of maximum mass loss are determined from the TGA curve and its derivative (DTG curve), respectively. These temperatures provide a quantitative measure of the dye's thermal stability.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for assessing the stability of a commercial dye.

DyeStabilityWorkflow cluster_prep Sample Preparation cluster_testing Stability Testing cluster_eval Evaluation DyeSample Dye Sample DyedFabric Dyed Fabric Specimen DyeSample->DyedFabric Dyeing ThermalStability Thermal Stability Test (TGA) DyeSample->ThermalStability TextileSubstrate Textile Substrate TextileSubstrate->DyedFabric Lightfastness Lightfastness Test (ISO 105-B02) DyedFabric->Lightfastness ChemicalStability Chemical Stability Test (Acid/Alkali Spotting) DyedFabric->ChemicalStability Perspiration Perspiration Fastness Test (ISO 105-E04) DyedFabric->Perspiration BlueWool Blue Wool Scale Lightfastness->BlueWool Comparison GrayScale Gray Scale ChemicalStability->GrayScale Assessment Perspiration->GrayScale Assessment TGA_Curve TGA Curve ThermalStability->TGA_Curve Analysis

Caption: General workflow for dye stability testing.

References

Quantitative Analysis of C.I. Vat Green 9 in Dyed Textiles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of C.I. Vat Green 9 in dyed textiles. It further presents a comparative analysis of this compound against a common alternative, C.I. Reactive Green 19, with supporting experimental data on performance and environmental impact.

Introduction to this compound

This compound, a synthetic dye of the violanthrone chemical class, is utilized in the textile industry for its vibrant green shade and high stability.[1] Its application to cellulosic fibers like cotton involves a vatting process, where the insoluble dye is temporarily reduced to a water-soluble leuco form to allow for fiber penetration.[1] Subsequent oxidation traps the insoluble dye within the fiber, resulting in excellent fastness properties.[1] However, the environmental impact of the required reducing agents and the complex dyeing process have prompted investigation into alternative dyes and greener application methods.

Quantitative Analysis of this compound

Accurate quantification of this compound on textiles is crucial for quality control, process optimization, and research into dye performance and environmental fate. The primary methods for quantitative analysis involve the extraction of the dye from the textile matrix followed by spectrophotometric or chromatographic determination.

Experimental Protocols

1. Extraction of this compound from Cotton Fabric

This protocol outlines the solubilization of the insoluble vat dye from the cotton fibers for subsequent analysis.

  • Objective: To extract this compound from a dyed cotton sample into a solution suitable for quantitative analysis.

  • Principle: The insoluble this compound is reduced to its water-soluble leuco form using a strong reducing agent in an alkaline medium.

  • Apparatus and Reagents:

    • Dyed cotton sample

    • N-methylpyrrolidone (NMP)

    • Sodium hydroxide (NaOH) solution (38°Bé)

    • Sodium hydrosulfite (Na₂S₂O₄)

    • Volumetric flask

    • Water bath

    • Spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

  • Procedure:

    • Accurately weigh a sample of the dyed cotton fabric.

    • Prepare an extraction solution of N-methylpyrrolidone, sodium hydroxide solution, and sodium hydrosulfite.

    • Immerse the fabric sample in the extraction solution.

    • Heat the mixture in a water bath at 60°C for several minutes until the color is extracted into the solution.

    • Cool the solution and transfer it to a volumetric flask.

    • Make up to the mark with the extraction solution.

    • The resulting solution contains the leuco form of this compound and is ready for analysis.

2. Spectrophotometric Quantification

This method provides a relatively simple and rapid means of determining the concentration of the extracted dye.

  • Objective: To determine the concentration of the extracted this compound using UV-Visible spectrophotometry.

  • Principle: The concentration of the colored leuco form of the dye in solution is directly proportional to its absorbance at the wavelength of maximum absorption (λmax), according to the Beer-Lambert law.

  • Apparatus and Reagents:

    • Extracted dye solution

    • Spectrophotometer

    • Cuvettes

  • Procedure:

    • Prepare a series of standard solutions of this compound of known concentrations using the same extraction procedure.

    • Measure the absorbance of the standard solutions and the sample solution at the λmax of the leuco form of this compound. The λmax for the leuco form is in the purple range.

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

    • Determine the concentration of the dye in the sample solution from the calibration curve.

3. High-Performance Liquid Chromatography (HPLC) Quantification

HPLC offers a more specific and sensitive method for the quantification of this compound, particularly in the presence of other dyes or impurities.

  • Objective: To separate and quantify this compound in the extract from the textile sample.

  • Principle: The extracted dye is injected into an HPLC system. A mobile phase carries the sample through a stationary phase (column), separating the dye from other components. A detector measures the amount of dye as it elutes from the column.

  • Apparatus and Reagents:

    • Extracted dye solution

    • HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

    • Appropriate HPLC column (e.g., C18 reversed-phase)

    • Mobile phase (e.g., a gradient of acetonitrile and water)

  • Procedure:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standard solutions and the sample solution into the HPLC system.

    • Develop a suitable gradient elution method to achieve good separation of the dye peak.

    • Monitor the eluent at the λmax of the dye.

    • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

    • Determine the concentration of the dye in the sample solution from the calibration curve.

Methodology Diagrams

experimental_workflow cluster_extraction Extraction cluster_analysis Quantitative Analysis cluster_spectrophotometry Spectrophotometry cluster_hplc HPLC start Dyed Textile Sample extraction Extraction with NMP/NaOH/Na₂S₂O₄ start->extraction solution Solution of Leuco Dye extraction->solution spec_measurement Measure Absorbance at λmax solution->spec_measurement hplc_injection Inject into HPLC-DAD solution->hplc_injection spec_quantification Quantification via Calibration Curve spec_measurement->spec_quantification hplc_quantification Quantification via Peak Area hplc_injection->hplc_quantification

Fig. 1: Experimental workflow for quantitative analysis.

Comparison with an Alternative: C.I. Reactive Green 19

C.I. Reactive Green 19 is a widely used alternative to vat dyes for coloring cellulosic fibers. Reactive dyes form a covalent bond with the fiber, which can result in excellent wash fastness.[2]

Performance Comparison

The performance of this compound and C.I. Reactive Green 19 on cotton fabric was evaluated based on colorfastness properties. The results are summarized in the table below.

Performance Parameter Test Method This compound C.I. Reactive Green 19
Light Fastness ISO 105-B026-74
Washing Fastness (Staining) ISO 105-C064-54
Washing Fastness (Change in Shade) ISO 105-C0654-5
Rubbing Fastness (Dry) ISO 105-X1244-5
Rubbing Fastness (Wet) ISO 105-X123-43

Fastness ratings are on a scale of 1 to 5, with 5 being the best, except for light fastness which is on a scale of 1 to 8.

Analysis of Performance Data:

This compound demonstrates significantly higher light fastness compared to C.I. Reactive Green 19, making it more suitable for applications with high sun exposure. Both dyes exhibit good to excellent washing fastness. The rubbing fastness is comparable for both dyes in dry conditions, while this compound shows slightly better performance in wet conditions.

Environmental Impact Comparison

The environmental impact of the dyeing processes for both dyes was assessed by analyzing the effluent from the dyeing process.

Environmental Parameter This compound Process C.I. Reactive Green 19 Process
Chemical Oxygen Demand (COD) HighModerate
Biological Oxygen Demand (BOD) ModerateModerate
Total Dissolved Solids (TDS) HighVery High (due to high salt usage)
Effluent Color High (requires extensive treatment)High (requires extensive treatment)
Use of Hazardous Chemicals Sodium hydrosulfite (reducing agent)High concentrations of salt and alkali

Analysis of Environmental Data:

The dyeing process for this compound results in high COD levels due to the use of reducing agents.[3] The C.I. Reactive Green 19 process, on the other hand, leads to very high TDS due to the large amounts of salt required for dye exhaustion.[2] Both processes produce highly colored effluents that require significant treatment before discharge.

Logical Relationship Diagram

dye_comparison cluster_vat This compound cluster_reactive C.I. Reactive Green 19 vat_pros Pros: - Excellent Light Fastness - Good Wash & Rubbing Fastness decision Application Choice vat_pros->decision vat_cons Cons: - High COD in Effluent - Use of Hazardous Reducing Agents vat_cons->decision reactive_pros Pros: - Good Wash Fastness - Bright Shades reactive_pros->decision reactive_cons Cons: - Lower Light Fastness - Very High TDS in Effluent reactive_cons->decision

Fig. 2: Decision factors for dye selection.

Conclusion

The choice between this compound and C.I. Reactive Green 19 depends on the specific requirements of the final textile product and the environmental considerations of the dyeing facility. This compound is superior in terms of light fastness, making it ideal for outdoor textiles. C.I. Reactive Green 19 offers bright shades and good wash fastness. From an environmental perspective, both dyeing processes present challenges that need to be addressed through appropriate effluent treatment technologies. The quantitative analytical methods outlined in this guide provide the necessary tools for researchers and quality control professionals to accurately assess the concentration of this compound on textiles, enabling better process control and further research into more sustainable dyeing practices.

References

Comparative study of C.I. Vat Green 9 application in different textile dyeing methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of C.I. Vat Green 9, a vat dye known for its deep green shade and excellent fastness properties, across various textile dyeing methods.[1][2][3] The information presented herein is supported by a synthesis of publicly available data and general vat dyeing principles.

This compound: General Properties

This compound (C.I. 59850) is a violanthrone-based vat dye.[2] It is a black powder that is insoluble in water.[3] The dye is primarily used for coloring cotton fabrics and is suitable for suspension pad dyeing and for dyeing yarn in its leuco form.[2][3] It can also be used for dyeing viscose, silk, and wool.[2]

PropertyDescription
C.I. Name Vat Green 9
C.I. Number 59850
CAS Number 6369-65-9 / 28780-10-1
Molecular Formula C34H15NO4
Molecular Weight 501.49 g/mol
Shade Deep Green
Physical Form Black Powder
Solubility Insoluble in water and ethanol; soluble in 2-Chlorophenol, 1,2,3,4-Tetrahydronaphthalene, and Xylene; slightly soluble in Acetone, Chloroform, Pyridine, and Toluene.
Leuco Form Color Alkaline reduction: Purple; Acid reduction: Wine

Comparative Performance of Dyeing Methods

The application of this compound can be accomplished through several methods, each offering distinct advantages and disadvantages in terms of dye uptake, levelness, and overall fastness. The choice of method often depends on the substrate, available machinery, and desired outcome.

Dyeing MethodPrincipleKey AdvantagesKey Disadvantages
Leuco-Vatting The dye is reduced to its soluble leuco form before the fiber is immersed in the dyebath.Good for yarn and piece dyeing in exhaust methods; allows for good penetration.Potential for uneven dyeing (poor levelness) if not controlled properly; requires careful management of reducing agent and alkali.
Pre-pigmentation The insoluble dye pigment is first applied to the fiber, followed by a reduction step to fix the dye.Excellent levelness, especially for pale to medium shades; suitable for continuous and semi-continuous processes.Risk of pigment migration during intermediate drying; may have lower color yield compared to leuco-vatting.
Pad-Steam A continuous process where the fabric is padded with the dye dispersion, followed by a chemical pad for reduction, and then steamed for fixation.High productivity and efficiency for long runs of fabric; good reproducibility.Requires specialized equipment (padding mangle, steamer); less suitable for short runs or delicate fabrics.

Table of Fastness Properties for this compound on Cotton

The following table summarizes the typical fastness properties of this compound on cotton, based on available data. These ratings are on a scale of 1 to 5 (or 1 to 8 for lightfastness), with higher numbers indicating better fastness.

Fastness PropertyISO RatingAATCC Rating
Lightfastness (Xenon Arc) 6-7 (1/12 depth), 7-8 (1/1 depth), 7-8 (2/1 depth)-
Washing (Staining) 4-5-
Washing (Fading) 5-
Rubbing (Dry) 4-
Rubbing (Wet) 3-
Chlorine Bleach 13
Ironing 45
Mercerized 3-
Oxygen Bleach 44
Soaping (Fading) 5-
Soaping (Staining) 4-5-

Note: The specific fastness can vary depending on the dyeing method, depth of shade, and finishing processes.

Experimental Protocols

The following are generalized experimental protocols for the application of this compound on cotton fabric. Researchers should optimize these procedures based on their specific equipment and substrate.

Leuco-Vatting Method (Exhaust Dyeing)

This method is suitable for dyeing yarn packages or fabric in rope form.

Materials:

  • Scoured and bleached cotton fabric/yarn

  • This compound

  • Sodium Hydroxide (NaOH)

  • Sodium Dithionite (Na₂S₂O₄)

  • Wetting agent

  • Sequestering agent

  • Oxidizing agent (e.g., Hydrogen Peroxide)

  • Soaping agent

Procedure:

  • Vat Preparation (Stock Vat):

    • In a separate vessel, prepare a stock solution by pasting the required amount of this compound with a small amount of water and a wetting agent.

    • Add warm water (50-60°C) and the required amount of Sodium Hydroxide.

    • Gradually add Sodium Dithionite while stirring until the dye is fully reduced (observe the color change to the leuco form).

  • Dye Bath Preparation:

    • Fill the dyeing machine with water and add a wetting agent and a sequestering agent.

    • Add the required amount of Sodium Hydroxide and Sodium Dithionite to the main bath to create a blank reducing bath.

    • Heat the bath to the recommended dyeing temperature for the specific dye class (for many vat dyes, this is around 60-80°C).

  • Dyeing:

    • Add the prepared stock vat to the dye bath.

    • Enter the cotton material and run for 45-60 minutes at the dyeing temperature.

  • Rinsing and Oxidation:

    • Drain the dye bath.

    • Rinse the material with cold water to remove excess alkali and reducing agent.

    • Oxidize the dye by treating the material with an oxidizing agent (e.g., 1-2 g/L Hydrogen Peroxide) at 50-60°C for 10-15 minutes.

  • Soaping:

    • Treat the dyed material with a solution of soaping agent (e.g., 2 g/L) at or near the boil for 15-20 minutes to remove unfixed dye and improve fastness.

  • Final Rinsing and Drying:

    • Rinse the material thoroughly with hot and then cold water.

    • Dry the material.

Pre-pigmentation Pad-Dry-Pad-Steam Method (Continuous)

This method is suitable for continuous dyeing of woven fabrics.

Materials:

  • Scoured and bleached cotton fabric

  • This compound (finely dispersed)

  • Anti-migrating agent

  • Wetting agent

  • Sodium Hydroxide (NaOH)

  • Sodium Dithionite (Na₂S₂O₄)

  • Oxidizing agent (e.g., Hydrogen Peroxide)

  • Soaping agent

Procedure:

  • Padding with Pigment:

    • Prepare a padding liquor containing a fine dispersion of this compound, a wetting agent, and an anti-migrating agent.

    • Pad the fabric through this liquor at room temperature with a specific pick-up percentage (e.g., 60-70%).

  • Drying:

    • Dry the padded fabric in a hot flue or on drying cylinders.

  • Chemical Padding:

    • Prepare a chemical pad bath containing Sodium Hydroxide and Sodium Dithionite.

    • Pass the dried, pigmented fabric through this chemical pad.

  • Steaming:

    • Immediately after the chemical pad, pass the fabric through a steamer at 100-102°C for 30-60 seconds to fix the dye.

  • Rinsing and Oxidation:

    • Rinse the fabric in a series of wash boxes to remove chemicals.

    • Oxidize the dye in a subsequent wash box containing an oxidizing agent.

  • Soaping:

    • Soap the fabric at or near the boil in a dedicated wash box.

  • Final Rinsing and Drying:

    • Thoroughly rinse and dry the fabric.

Visualizing the Dyeing Processes

To better understand the workflows and relationships, the following diagrams have been generated.

VatDyeingWorkflow A Insoluble Vat Dye B Vatting (Reduction) A->B + NaOH + Na₂S₂O₄ C Soluble Leuco-Vat Dye B->C D Dyeing (Fiber Application) C->D E Leuco Dye in Fiber D->E F Oxidation E->F + Air or Oxidizing Agent G Insoluble Dye (Fixed in Fiber) F->G H Soaping & Rinsing G->H I Final Dyed Fabric H->I

Caption: General workflow of the vat dyeing process.

DyeingMethodComparison cluster_leuco Leuco-Vatting cluster_prepig Pre-pigmentation cluster_padsteam Pad-Steam center_node This compound Application leuco_adv Good for Yarn & Exhaust Dyeing center_node->leuco_adv prepig_adv Excellent Levelness center_node->prepig_adv padsteam_adv High Productivity center_node->padsteam_adv leuco_dis Potential for Unevenness leuco_adv->leuco_dis prepig_dis Risk of Pigment Migration prepig_adv->prepig_dis padsteam_dis Requires Special Equipment padsteam_adv->padsteam_dis

Caption: Comparison of key features of different dyeing methods.

References

A Comparative Guide to Analytical Methods for the Detection of C.I. Vat Green 9 in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the detection of C.I. Vat Green 9 in environmental matrices. This compound, a complex polycyclic aromatic dye, is recognized for its stability and persistence, making its monitoring in the environment crucial. Due to a lack of specific validated methods for this compound, this document details adapted methods from analogous vat dyes and other complex organic colorants. The presented experimental data is derived from published studies on these similar compounds and serves as a benchmark for expected performance.

Methodology Comparison

The selection of an appropriate analytical method for this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) offers a robust and widely accessible approach. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. High-Performance Thin-Layer Chromatography (HPTLC) presents a cost-effective alternative for screening purposes.

Table 1: Comparison of Analytical Method Performance for Vat Dye Analogues

ParameterHPLC-DADLC-MS/MSHPTLC
Principle Chromatographic separation followed by UV-Vis absorbance detection.Chromatographic separation followed by mass-based detection of parent and fragment ions.Planar chromatographic separation followed by densitometric detection.
Limit of Detection (LOD) 10 - 50 µg/L0.01 - 0.1 µg/L[1]1 - 10 ng/band[2]
Limit of Quantification (LOQ) 50 - 200 µg/L0.05 - 0.5 µg/L[1]5 - 30 ng/band[2]
Recovery 85 - 105%71 - 105%[1]80 - 95%
Precision (%RSD) < 10%< 15%[1]< 15%
Selectivity ModerateHighModerate
Matrix Effects ModerateCan be significant, requires matrix-matched standards or isotopic labeling.Moderate
Instrumentation Cost ModerateHighLow
Sample Throughput ModerateHighHigh

Detailed Experimental Protocols

The following protocols are adapted from established methods for similar dye classes and are proposed for the analysis of this compound.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is suitable for the quantification of this compound in water samples with expected concentrations in the mid-to-high µg/L range.

a) Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Acidify the water sample (500 mL) to pH 3 with formic acid.

  • Load the sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

  • Wash the cartridge with 5 mL of a 5% methanol in water solution.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analyte with two 3 mL aliquots of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase.

b) HPLC-DAD Conditions

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • DAD Wavelength: Monitoring at the maximum absorption wavelength of this compound (to be determined, typically in the 500-700 nm range for green dyes).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for detecting trace levels of this compound in various environmental matrices.

a) Sample Preparation (Adapted from[1])

  • For water samples, follow the SPE procedure outlined in the HPLC-DAD method.

  • For soil/sediment samples:

    • Mix 10 g of homogenized, dry sample with 20 mL of acetonitrile in a centrifuge tube.

    • Sonricate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction twice.

    • Combine the supernatants and evaporate to 1 mL.

    • Add 9 mL of deionized water and proceed with SPE as for water samples.

b) LC-MS/MS Conditions

  • Column: UPLC C18 column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.

    • Start with 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.

Visualizations

Below are diagrams illustrating the experimental workflow and the logical relationship of the analytical methods.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Environmental Sample (Water/Soil) Extraction Extraction (SPE or Solvent Extraction) Sample->Extraction Concentration Concentration Extraction->Concentration Chromatography Chromatographic Separation (HPLC/UPLC) Concentration->Chromatography Detection Detection (DAD or MS/MS) Chromatography->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the analysis of this compound.

method_selection cluster_criteria Decision Criteria cluster_methods Analytical Methods Sensitivity Required Sensitivity HPLC HPLC-DAD Sensitivity->HPLC Moderate LCMS LC-MS/MS Sensitivity->LCMS High HPTLC HPTLC Sensitivity->HPTLC Low Cost Budget Cost->HPLC Moderate Cost->LCMS High Cost->HPTLC Low Throughput Sample Throughput Throughput->HPLC Moderate Throughput->LCMS High Throughput->HPTLC High

Caption: Logical relationship for selecting an analytical method.

References

Comparative Efficacy of Photosensitizers for Photodynamic Therapy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Evaluation of Established Compounds and the Unexplored Potential of C.I. Vat Green 9

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the efficacy of well-established photosensitizers used in photodynamic therapy (PDT). It is important to note at the outset that a direct comparison with this compound is not currently feasible due to the absence of published scientific literature on its photosensitizing properties for therapeutic applications. This compound is primarily documented as a violanthrone-based vat dye for the textile industry. While its high lightfastness suggests photostability, a crucial characteristic for a photosensitizer, there is no available data on its singlet oxygen quantum yield, phototoxicity, or cellular uptake in a biological context.

Therefore, this guide will focus on a detailed comparison of three clinically relevant photosensitizing agents: Photofrin® , Verteporfin (Visudyne®) , and 5-Aminolevulinic Acid (ALA) , which is a precursor to the active photosensitizer Protoporphyrin IX (PpIX) . By presenting their known efficacy parameters, this guide aims to provide a valuable resource for researchers in the field of photodynamic therapy.

Quantitative Comparison of Photosensitizer Efficacy

The following tables summarize key performance indicators for Photofrin®, Verteporfin, and Protoporphyrin IX. These parameters are critical in determining the potential therapeutic efficacy of a photosensitizer.

Table 1: Photophysical and Photochemical Properties

PropertyPhotofrin®VerteporfinProtoporphyrin IX (from 5-ALA)
Chemical Class Porphyrin DerivativeBenzoporphyrin DerivativePorphyrin
Singlet Oxygen Quantum Yield (ΦΔ) ~0.89 (in phosphate buffer with Triton X-100)High0.77 - 0.87
Activation Wavelength (nm) ~630~690~635

Table 2: In Vitro Phototoxicity

PhotosensitizerCell LineIC50Light Dose
Photofrin® PROb (colonic)1,270 ng/mL25 J/cm²
REGb (colonic)1,200 ng/mL25 J/cm²
Verteporfin PROb (colonic)93.3 ng/mL10 J/cm²
REGb (colonic)71.1 ng/mL10 J/cm²
92.1 (uveal melanoma)4.67 µM (dark toxicity)N/A
Mel 270 (uveal melanoma)6.43 µM (dark toxicity)N/A
5-ALA HeLa (cervical)>1.0 mM (required for >90% cell viability reduction)Not specified
Murine Melanoma (B-16)Optimal precursor concentration for max PpIX: 0.3 mMNot specified

IC50 values are highly dependent on the specific experimental conditions, including cell line, drug incubation time, and light dosimetry. The data presented here is for comparative purposes.

Table 3: Cellular Uptake Characteristics

FeaturePhotofrin®Verteporfin5-Aminolevulinic Acid (ALA)
Uptake Mechanism Primarily via low-density lipoprotein (LDL) receptor-mediated endocytosis.Binds to LDL and is taken up by proliferating cells, likely via LDL receptors and endocytosis.[1]Transported into cells by β-amino acid and GABA carriers.
Uptake Efficiency Moderate, with longer retention times in tumor tissues.Rapid uptake, reaching maximal tissue levels within 3 hours.[1] High intracellular uptake (up to ~98.6% in some nanoparticle formulations) has been reported.[2]Uptake is limited by its polar nature, but can be enhanced by certain additives.
Subcellular Localization Primarily localized in cellular membranes.Accumulates in mitochondria and other cellular membranes.Converted to PpIX, which initially localizes in the mitochondria.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of photosensitizer efficacy. Below are outlines of standard experimental protocols for key performance indicators.

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

The singlet oxygen quantum yield is a measure of the efficiency of a photosensitizer in producing singlet oxygen upon illumination. It is a critical parameter for predicting PDT efficacy.

Principle: This method often involves the use of a chemical trap that reacts with singlet oxygen, leading to a measurable change, such as the bleaching of an acceptor molecule's absorbance or fluorescence. The quantum yield of the sample is determined relative to a standard photosensitizer with a known ΦΔ.

Materials:

  • Test photosensitizer

  • Standard photosensitizer (e.g., Rose Bengal, Methylene Blue)

  • Singlet oxygen acceptor (e.g., 1,3-diphenylisobenzofuran (DPBF) or 9,10-anthracenediyl-bis(methylene)dimalonic acid (AMDA))

  • Spectrophotometer or spectrofluorometer

  • Light source with a specific wavelength (e.g., laser or filtered lamp)

  • Appropriate solvent (e.g., DMSO, ethanol, or buffered solution)

Procedure:

  • Prepare solutions of the test photosensitizer and the standard photosensitizer with identical optical densities at the excitation wavelength.

  • To each solution, add the singlet oxygen acceptor at a concentration where its absorbance or fluorescence can be accurately measured.

  • Irradiate the solutions with the light source for specific time intervals.

  • After each irradiation interval, measure the decrease in absorbance or fluorescence of the singlet oxygen acceptor.

  • Plot the change in absorbance/fluorescence against the irradiation time for both the test and standard photosensitizers.

  • The singlet oxygen quantum yield (ΦΔ_sample) is calculated using the following equation:

    ΦΔ_sample = ΦΔ_standard * (k_sample / k_standard)

    where 'k' is the rate of acceptor degradation, determined from the slope of the plot.

Workflow for Singlet Oxygen Quantum Yield Determination

G Workflow for Singlet Oxygen Quantum Yield Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_ps Prepare test and standard photosensitizer solutions (identical optical density) prep_acceptor Add singlet oxygen acceptor (e.g., DPBF) to solutions prep_ps->prep_acceptor irradiate Irradiate solutions with a specific wavelength of light prep_acceptor->irradiate measure Measure decrease in acceptor's absorbance/fluorescence at timed intervals irradiate->measure plot Plot change in absorbance/fluorescence vs. irradiation time measure->plot calculate Calculate degradation rates (slopes) for test and standard plot->calculate yield Determine singlet oxygen quantum yield using the relative formula calculate->yield

Caption: Workflow for determining singlet oxygen quantum yield.

In Vitro Phototoxicity Assay

This assay determines the cytotoxic effect of a photosensitizer on cancer cells upon light activation.

Principle: Cultured cancer cells are incubated with the photosensitizer and then exposed to light of a specific wavelength and dose. Cell viability is assessed after a further incubation period to determine the concentration of the photosensitizer that causes 50% cell death (IC50).

Materials:

  • Cancer cell line (e.g., HeLa, A549, MCF-7)

  • Cell culture medium and supplements

  • Test photosensitizer

  • 96-well cell culture plates

  • Light source with a specific wavelength and power density control

  • Cell viability assay kit (e.g., MTT, XTT, or neutral red uptake)

  • Plate reader

Procedure:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Incubate the cells with various concentrations of the photosensitizer for a predetermined period (e.g., 4-24 hours). Include a no-drug control.

  • Wash the cells to remove the unbound photosensitizer.

  • Expose the cells to a specific dose of light. A parallel plate should be kept in the dark to assess dark toxicity.

  • Incubate the cells for a further 24-48 hours.

  • Assess cell viability using a chosen assay (e.g., MTT).

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot cell viability against photosensitizer concentration and determine the IC50 value from the dose-response curve.

Experimental Workflow for In Vitro Phototoxicity Assay

G Workflow for In Vitro Phototoxicity Assay cluster_treatment Treatment seed_cells Seed cells in 96-well plates incubate_ps Incubate with varying concentrations of photosensitizer seed_cells->incubate_ps wash Wash cells to remove unbound photosensitizer incubate_ps->wash light_exposure Expose to light (PDT group) wash->light_exposure dark_control Keep in dark (Dark toxicity group) wash->dark_control incubate_post Incubate for 24-48 hours light_exposure->incubate_post dark_control->incubate_post viability_assay Assess cell viability (e.g., MTT assay) incubate_post->viability_assay data_analysis Calculate IC50 values viability_assay->data_analysis

Caption: Workflow for in vitro phototoxicity assay.

Cellular Uptake of Photosensitizers

This protocol quantifies the amount of photosensitizer taken up by cells.

Principle: The intrinsic fluorescence of many photosensitizers allows for their quantification within cells using techniques like flow cytometry or fluorescence microscopy.

Materials:

  • Cancer cell line

  • Test photosensitizer

  • Cell culture plates or flasks

  • Flow cytometer or fluorescence microscope

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

Procedure:

  • Seed cells and allow them to grow to a suitable confluency.

  • Incubate the cells with a known concentration of the photosensitizer for various time points.

  • At each time point, wash the cells with cold PBS to remove any unbound photosensitizer.

  • For flow cytometry, detach the cells using trypsin-EDTA, resuspend them in PBS, and analyze the fluorescence intensity of the cell population.

  • For fluorescence microscopy, image the cells directly to visualize the subcellular localization of the photosensitizer.

  • The mean fluorescence intensity from flow cytometry can be used to quantify the relative uptake of the photosensitizer over time.

Signaling Pathways in Photodynamic Therapy

The therapeutic effect of PDT is primarily mediated by the generation of reactive oxygen species (ROS), which induce cell death through various signaling pathways.

Mechanism of Photodynamic Therapy

G Mechanism of Photodynamic Therapy cluster_type1 Type I Reaction cluster_type2 Type II Reaction PS_ground Photosensitizer (Ground State) PS_singlet Photosensitizer (Excited Singlet State) PS_ground->PS_singlet Light (hν) PS_triplet Photosensitizer (Excited Triplet State) PS_singlet->PS_triplet Intersystem Crossing PS_triplet->PS_ground ROS Reactive Oxygen Species (ROS) (e.g., O2•−, H2O2, •OH) PS_triplet->ROS Substrate Singlet_O2 Singlet Oxygen (1O2) PS_triplet->Singlet_O2 3O2 Cell_Death Cell Death (Apoptosis, Necrosis) ROS->Cell_Death Singlet_O2->Cell_Death

Caption: Mechanism of photodynamic therapy.

Upon light activation, the photosensitizer is excited from its ground state to a short-lived singlet state, followed by intersystem crossing to a longer-lived triplet state. The triplet state photosensitizer can then undergo two types of reactions. In the Type I reaction, it reacts directly with biomolecules to produce reactive oxygen species (ROS). In the more common Type II reaction, it transfers its energy to molecular oxygen to generate highly cytotoxic singlet oxygen. Both pathways lead to oxidative stress and ultimately, cell death through apoptosis or necrosis.

References

A Guide to Understanding Potential Cross-Reactivity and Interference of C.I. Vat Green 9 in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is a significant lack of published scientific literature detailing the use or interference of C.I. Vat Green 9 in biological or drug development assays. This guide, therefore, provides a comprehensive overview of the potential for cross-reactivity and interference based on the physicochemical properties of this compound and general principles of assay interference from colored compounds. The experimental data and comparisons presented are illustrative and intended to guide researchers in designing their own validation studies.

Introduction

This compound, also known by synonyms such as Vat Black BB and Indanthrene Black BB, is a synthetic vat dye primarily utilized in the textile and paper industries for its robust dyeing properties. Its chemical structure, a large, aromatic polycyclic dione, contributes to its intense color and low solubility in aqueous solutions. While its application in industrial dyeing is well-established, its potential for interference in sensitive biological assays is a critical consideration for researchers who may encounter it or similar compounds.

This guide aims to provide a framework for understanding and evaluating the potential for this compound to interfere with common assay technologies. We will explore the theoretical basis for such interference, compare it with other classes of dyes, and provide protocols for researchers to assess the compatibility of this and other colored compounds with their experimental systems.

Physicochemical Properties and Potential for Assay Interference

The inherent properties of this compound suggest a high potential for interference in a variety of assay formats. Its intense color can directly interfere with absorbance-based measurements, and its complex structure may lead to non-specific interactions with biological molecules.

PropertyThis compoundImplication for Assays
Color Intense Green/BlackHigh potential for absorbance interference in colorimetric assays (e.g., ELISA with chromogenic substrates).
Solubility Insoluble in water, soluble in some organic solventsMay precipitate in aqueous assay buffers, leading to light scattering and turbidity. This can interfere with both absorbance and fluorescence readings.
Chemical Structure Large, polycyclic aromatic dionePotential for non-specific binding to proteins and other macromolecules, leading to false-positive or false-negative results.
Fluorescence Not well-characterized in the literatureMany complex aromatic molecules exhibit intrinsic fluorescence, which could interfere with fluorescence-based assays.

Comparison with Other Dyes

To contextualize the potential for interference from this compound, it is useful to compare it with other classes of dyes commonly encountered in the laboratory.

Dye ClassCommon Use in AssaysPrimary Interference Mechanism
Vat Dyes (e.g., this compound) Not typically usedAbsorbance, light scattering, non-specific binding.
Fluorescent Dyes (e.g., Fluorescein, Rhodamine) Tracers, labels in fluorescence polarization, FRET, and immunofluorescence assaysIntrinsic fluorescence can lead to high background. Can also cause quenching or spectral overlap.
Biological Stains (e.g., Coomassie Blue, Crystal Violet) Protein quantification, cell stainingStrong absorbance can interfere with colorimetric readouts if not properly controlled for.

Illustrative Interference Data (Hypothetical)

The following table presents a hypothetical dataset to illustrate how the interference of this compound could be quantified and compared to a common fluorescent dye in two different assay formats. This is not real experimental data.

CompoundAssay TypeConcentration (µM)Signal Interference (%)
This compound ELISA (OD 450 nm) 15
1025
10080
Fluorescein ELISA (OD 450 nm) 1<1
102
1005
This compound Fluorescence (Ex/Em 485/520 nm) 110 (quenching)
1040 (quenching)
10095 (quenching)
Fluorescein Fluorescence (Ex/Em 485/520 nm) 1150 (intrinsic fluorescence)
101200 (intrinsic fluorescence)
100>5000 (intrinsic fluorescence)

Experimental Protocols for Assessing Interference

To empirically determine the impact of this compound or any colored compound on an assay, the following protocols are recommended.

1. Protocol for Assessing Absorbance Interference in a 96-Well Plate Reader

  • Objective: To determine if the compound absorbs light at the wavelength used for the assay readout.

  • Materials:

    • 96-well clear-bottom microplate

    • Assay buffer

    • Test compound (e.g., this compound) stock solution

    • Microplate reader with absorbance measurement capabilities

  • Procedure:

    • Prepare a serial dilution of the test compound in the assay buffer directly in the 96-well plate. A typical concentration range to test would be from the expected final assay concentration up to 100 µM.

    • Include wells with assay buffer only as a blank control.

    • Measure the absorbance of the plate at the wavelength(s) used in your assay (e.g., 450 nm for a TMB-based ELISA).

    • Data Analysis: Subtract the average absorbance of the blank wells from the absorbance of the wells containing the test compound. A significant absorbance value indicates potential interference.

2. Protocol for Assessing Interference in a Fluorescence-Based Assay

  • Objective: To determine if the compound is autofluorescent or quenches the fluorescent signal of the assay's reporter probe.

  • Materials:

    • 96-well black microplate

    • Assay buffer

    • Test compound stock solution

    • Fluorescent tracer/probe used in the assay

    • Microplate reader with fluorescence measurement capabilities

  • Procedure:

    • Autofluorescence Check:

      • Prepare a serial dilution of the test compound in the assay buffer in the 96-well plate.

      • Include wells with assay buffer only as a blank.

      • Measure the fluorescence at the excitation and emission wavelengths of your assay.

      • Significant fluorescence above the blank indicates autofluorescence.

    • Quenching Check:

      • Prepare a solution of the fluorescent tracer in the assay buffer at the final assay concentration.

      • In the 96-well plate, add the fluorescent tracer solution to wells containing a serial dilution of the test compound.

      • Include control wells with the fluorescent tracer and assay buffer only (no test compound).

      • Measure the fluorescence at the appropriate wavelengths.

      • A concentration-dependent decrease in fluorescence compared to the control indicates quenching.

Visualizing Interference Mechanisms and Workflows

Mechanism of Assay Interference

InterferenceMechanisms cluster_absorbance Absorbance Interference cluster_fluorescence Fluorescence Interference Compound Compound Detector_A Detector Compound->Detector_A Absorbs Light LightSource Light Source LightSource->Compound Compound_F Compound Detector_F Detector Compound_F->Detector_F Emits Light (Autofluorescence) Excitation Excitation Light Excitation->Compound_F

Caption: Mechanisms of absorbance and fluorescence interference by a test compound.

Workflow for Screening Compound Interference

InterferenceWorkflow Start Start: Test Compound AbsorbanceScan Perform Absorbance Scan Start->AbsorbanceScan IsAbsorbant Absorbance at Assay Wavelength? AbsorbanceScan->IsAbsorbant FluorescenceScan Perform Fluorescence Scan (Autofluorescence) IsAbsorbant->FluorescenceScan No InterferenceRisk_High High Interference Risk: Consider Counter-Screen or Alternative Assay IsAbsorbant->InterferenceRisk_High Yes IsFluorescent Autofluorescent? FluorescenceScan->IsFluorescent QuenchingAssay Perform Quenching Assay IsFluorescent->QuenchingAssay No IsFluorescent->InterferenceRisk_High Yes IsQuencher Quenches Signal? QuenchingAssay->IsQuencher IsQuencher->InterferenceRisk_High Yes InterferenceRisk_Low Low Interference Risk: Proceed with Caution IsQuencher->InterferenceRisk_Low No

Safety Operating Guide

Navigating the Disposal of C.I. Vat Green 9: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of C.I. Vat Green 9, a synthetic vat dye. Adherence to these guidelines is crucial to mitigate potential hazards and ensure compliance with regulatory standards.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to be aware of the immediate safety hazards associated with this compound. The compound can cause skin and eye irritation upon contact.[1] Inhalation of dust particles may also lead to respiratory tract irritation.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Essential Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.

  • Skin Protection: Use chemical-impermeable gloves and wear fire/flame resistant and impervious clothing.

  • Respiratory Protection: In case of dust formation or exceeding exposure limits, use a full-face respirator.

Quantitative Data Summary

While specific quantitative data for the ecotoxicity of this compound is limited, the available information underscores the need for cautious handling and disposal.

ParameterDataReference
Chemical Formula C34H14N2O6[1]
GHS Hazard Classification Not classified[2]
Toxicity to Fish No data available[2]
Persistence and Degradability No data available[2]
Bioaccumulative Potential No data available[2]
Aquatic Toxicity Shown to be toxic to daphnia at long-term exposure levels.[3][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local hazardous waste regulations. The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous wastes in the United States.[4][5]

Experimental Protocol for Disposal:

  • Waste Identification: Determine if the this compound waste is a "characteristic" hazardous waste (ignitable, corrosive, reactive, or toxic) as defined by the EPA.[4][6] A Toxicity Characteristic Leaching Procedure (TCLP) may be necessary to determine if the waste is toxic.[6]

  • Segregation and Collection:

    • Collect this compound waste in a dedicated, properly labeled, and sealed container. The container should be compatible with the chemical.

    • Label the container clearly as "Hazardous Waste" and include the name "this compound".

  • Storage:

    • Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Ensure the storage area has secondary containment to prevent environmental contamination in case of a leak.

  • Accidental Release Measures:

    • In the event of a spill, avoid dust formation.[2]

    • Prevent the spilled material from entering drains or water sources.[1][2]

    • Collect the spilled material using appropriate tools and place it in a suitable container for disposal.[2]

  • Engage a Licensed Waste Disposal Vendor:

    • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • All hazardous waste shipments must be accompanied by a manifest to track the waste from generation to its final disposal ("cradle-to-grave").[5][7]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation & Collection cluster_eval Evaluation & Storage cluster_disp Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Respirator) start->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect identify Hazardous Waste Identification (per RCRA regulations) collect->identify storage Store in a Cool, Dry, Well-Ventilated Area identify->storage contact Contact EH&S or Licensed Waste Disposal Vendor storage->contact manifest Prepare Hazardous Waste Manifest contact->manifest transport Arrange for Transport to a Permitted TSDF manifest->transport end End: Proper Disposal Complete transport->end

Caption: Workflow for the proper disposal of this compound.

Improper disposal of this compound can lead to the pollution of water sources.[1] The manufacturing process of vat dyes can also generate hazardous waste streams, including solvent still bottoms and filtration sludges containing organic chemicals and heavy metals.[8] Therefore, strict adherence to these disposal procedures is essential to protect human health and the environment.

References

Essential Safety and Logistical Information for Handling C.I. Vat Green 9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides immediate, essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for C.I. Vat Green 9 (CAS No. 6369-65-9), a synthetic vat dye. Adherence to these protocols is critical to minimize risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound can pose several health risks. It is known to cause skin and eye irritation, and inhalation of its dust particles may lead to respiratory tract irritation[1]. Therefore, the use of appropriate personal protective equipment is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards[2].
Skin Protection GlovesChemical-resistant gloves (e.g., nitrile)[3].
Protective ClothingFire/flame resistant and impervious clothing[2]. A lab coat or apron is recommended.
Respiratory Protection RespiratorA full-face respirator should be used if exposure limits are exceeded or if irritation is experienced[2]. A dust mask should be worn when handling the powder form[4].

Occupational Exposure Limits (OELs): No specific occupational exposure limit values for this compound were found in the available safety data sheets[2]. It is recommended to handle the substance with care to minimize exposure.

Operational Plan: Step-by-Step Handling Procedures

Proper handling of this compound is crucial to prevent exposure and contamination. The following step-by-step protocol should be followed:

  • Preparation :

    • Work in a well-ventilated area, preferably within a chemical fume hood, to control airborne dust levels[2].

    • Ensure an eyewash station and safety shower are readily accessible.

    • Cover the work surface with absorbent paper to contain any spills.

  • Weighing and Handling :

    • Minimize dust generation and accumulation when handling the powdered dye[3].

    • Use slow and deliberate movements to avoid creating dust clouds.

    • Keep containers of this compound tightly closed when not in use and store them in a cool, dry place[2].

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Decontaminate all equipment and the work surface after use.

    • Remove and properly store or dispose of contaminated PPE.

Disposal Plan: Waste Management and Decontamination

Improper disposal of this compound can lead to environmental pollution[1]. As a vat dye, its waste may be classified as hazardous[5].

Table 2: Disposal and Decontamination Procedures

ProcedureInstructions
Solid Waste Disposal - Collect excess this compound powder and contaminated materials (e.g., weigh boats, paper towels) in a clearly labeled, sealed container. - Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Liquid Waste Disposal - For unused dye solutions, neutralize the pH if necessary before disposal. Some sources suggest that after neutralization, small quantities can be poured down the drain with copious amounts of water, but it is crucial to check and adhere to local wastewater regulations[6]. - For larger quantities, collect in a labeled, sealed container for hazardous waste disposal.
Spill Cleanup - For small spills, gently sweep or vacuum the material, avoiding dust generation, and place it in a suitable container for disposal. - For larger spills, follow emergency procedures and use appropriate PPE.
Decontamination - Clean all contaminated surfaces and equipment with soap and water or an appropriate laboratory detergent.

Experimental Workflow for Handling this compound

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare well-ventilated work area don_ppe Don appropriate PPE prep_area->don_ppe weigh Weigh this compound don_ppe->weigh Proceed to handling dissolve Dissolve/Use in experiment weigh->dissolve decontaminate Decontaminate work area and equipment dissolve->decontaminate Experiment complete spill Spill Occurs? dissolve->spill dispose_waste Dispose of solid and liquid waste decontaminate->dispose_waste remove_ppe Remove and dispose of/clean PPE dispose_waste->remove_ppe spill->decontaminate Yes spill->decontaminate No

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.